molecular formula C7H7BClFO3 B1436116 3-Chloro-6-fluoro-2-methoxyphenylboronic acid CAS No. 2121511-91-7

3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Cat. No.: B1436116
CAS No.: 2121511-91-7
M. Wt: 204.39 g/mol
InChI Key: LIZHGYCOMLKKDF-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO3 and its molecular weight is 204.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHGYCOMLKKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methoxyphenylboronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methoxyphenylboronic acid, bearing the CAS Number 2121511-91-7 , is a highly functionalized organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring, offers chemists a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura reaction. The strategic placement of its functional groups allows for selective transformations, making it a reagent of significant interest in the fields of medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2121511-91-7[1]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the lithiation of an appropriately substituted aromatic precursor followed by quenching with a trialkyl borate. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds.[3][4]

Experimental Protocol: Synthesis

Step 1: Lithiation of 2-chloro-4-fluoro-1-methoxybenzene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-chloro-4-fluoro-1-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS.

Step 2: Borylation and Hydrolysis

  • To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise, again maintaining a low internal temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_lithiation Step 1: Lithiation cluster_borylation Step 2: Borylation & Hydrolysis start 2-chloro-4-fluoro-1-methoxybenzene in THF nBuLi n-BuLi, -78 °C start->nBuLi 1.1 eq lithiation Lithiated Intermediate nBuLi->lithiation borate Triisopropyl borate lithiation->borate 1.2 eq borate_ester Borate Ester Intermediate borate->borate_ester hydrolysis Aqueous HCl borate_ester->hydrolysis Quench & Stir product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[2][5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-chloro-6-fluoro-2-methoxyphenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Stability and Handling Considerations

Boronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways. Phenylboronic acids, particularly those with electron-withdrawing groups, can undergo protodeboronation, especially in the presence of strong acids or bases at elevated temperatures. It is recommended to store this compound in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, using the boronic acid in slight excess (1.2-1.5 equivalents) can help to compensate for any potential decomposition during the reaction.

Spectroscopic Data

As of the time of this writing, comprehensive, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of the material before use. The expected ¹H and ¹³C NMR spectral features would include signals corresponding to the aromatic protons and carbons, the methoxy group, and characteristic splitting patterns due to fluorine-carbon and fluorine-proton coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized aromatic ring provides a handle for the construction of complex molecules with potential applications in drug discovery and materials science. A solid understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to effectively utilize this reagent in their synthetic endeavors. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this important synthetic tool.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • AOBChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 4, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 4, 2026, from [Link]

  • Epp, K. M., et al. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. EP 2231678 A1.

Sources

3-Chloro-6-fluoro-2-methoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and handling of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS 2121511-91-7). It is designed for researchers requiring high-purity biaryl coupling partners in medicinal chemistry.

Executive Summary

This compound is a highly specialized organoboron building block used primarily in the synthesis of sterically congested biaryl scaffolds. Its unique substitution pattern—featuring a chlorine, fluorine, and methoxy group—imparts distinct electronic and steric properties that are valuable for tuning the metabolic stability and potency of drug candidates.

However, the 2,6-disubstitution (2-methoxy, 6-fluoro) flanking the boronic acid moiety creates significant steric strain and electronic activation, rendering this molecule highly susceptible to protodeboronation under standard basic coupling conditions. Successful utilization requires strict adherence to optimized protocols that mitigate base-catalyzed decomposition.

Physicochemical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 2121511-91-7
Chemical Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water
pKa (Boronic Acid) ~8.0–8.5 (Estimated; lowered by F/Cl induction)
Storage Conditions 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Structural Analysis & Reactivity[2][6]

Electronic & Steric Environment

The positioning of substituents is critical to the reactivity of this molecule:

  • C1 (Boron): The reaction center.

  • C2 (Methoxy): Acts as a sigma-acceptor/pi-donor. The oxygen lone pairs can coordinate with the boron atom, potentially stabilizing the boronate but also facilitating hydrolytic pathways.

  • C3 (Chlorine): Provides metabolic blocking and lipophilicity.

  • C6 (Fluorine): A strong sigma-acceptor. Its proximity to boron increases the Lewis acidity of the boron center.

The Protodeboronation Challenge

The primary failure mode for this reagent is protodeboronation (cleavage of the C–B bond to form the parent arene).[1] This is accelerated by:

  • Basic pH: Formation of the tetrahedral boronate anion (

    
    ) is the rate-limiting step for C–B cleavage.
    
  • Ortho-Substituents: The 2-OMe and 6-F groups destabilize the C–B bond through steric repulsion and inductive withdrawal, making the ipso-carbon highly susceptible to protonation by water or solvent.

Implication: Standard Suzuki conditions (e.g., aqueous


 at reflux) often lead to low yields. Anhydrous conditions or mild bases (e.g., 

,

) are required.

Synthesis & Manufacturing

The synthesis relies on Directed Ortho Metalation (DoM) . The acidity of the C–H bond between the fluorine and methoxy groups (C6 of the anisole precursor) allows for highly regioselective lithiation.

Precursor: 2-Chloro-5-fluoroanisole
Reagents: n-Butyllithium (n-BuLi), Trimethyl borate ( ), THF.

Synthesis cluster_conditions Critical Control Points Precursor 2-Chloro-5-fluoroanisole (Start) Lithiation Lithiation (-78°C, THF) Reagent: n-BuLi Precursor->Lithiation Regioselective Deprotonation Intermediate Lithiated Species (6-Li-2-Cl-5-F-anisole) Lithiation->Intermediate Boronation Boron Quench Add B(OMe)3 (-78°C to RT) Intermediate->Boronation Electrophilic Attack Hydrolysis Acid Hydrolysis (HCl/H2O) Boronation->Hydrolysis Product 3-Chloro-6-fluoro- 2-methoxyphenylboronic acid Hydrolysis->Product Isolation

Figure 1: Synthetic pathway via Directed Ortho Metalation (DoM).[2] The regioselectivity is driven by the cooperative directing effects of the Fluorine and Methoxy groups.

Detailed Synthesis Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate).

  • Solvation: Dissolve 2-chloro-5-fluoroanisole (1.0 equiv) in the THF and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes) over 30 minutes. Maintain internal temperature below -70°C.

    • Note: The proton at position 6 (between F and OMe) is the most acidic (pKa ~35-38) and will be removed exclusively.

  • Reaction: Stir at -78°C for 1 hour to ensure complete lithiation. The solution typically turns yellow/orange.

  • Quench: Add Trimethyl borate (1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 mins, then allow to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Cool to 0°C and quench with 1M HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate esters.

  • Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Acetonitrile/Water if necessary.
    

Experimental Protocols: Suzuki-Miyaura Coupling

Due to the instability of this boronic acid, standard protocols must be modified. The "Buchwald Anhydrous" method is recommended to prevent protodeboronation.

Method A: High-Stability Protocol (Recommended)

This protocol uses a precatalyst system that activates rapidly, minimizing the time the boronic acid is exposed to base.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR XPhos Pd G2  (2 mol%).
    
  • Base:

    
     (3.0 equiv) - finely ground.
    
  • Solvent: Toluene / Water (10:1 ratio) or Anhydrous 1,4-Dioxane.

  • Temperature: 80°C (Do not reflux if possible).

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), This compound (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add the Pd catalyst and ligand (or precatalyst).[3]

  • Seal and purge with Argon for 5 minutes.

  • Add degassed solvent (Dioxane or Toluene).[3]

  • Heat to 80°C. Monitor by LC-MS every 30 minutes.

    • Checkpoint: If protodeboronation (formation of 1-chloro-4-fluoro-2-methoxybenzene) exceeds 10%, lower temperature to 60°C and switch base to CsF in anhydrous THF.

Method B: MIDA Boronate Strategy (Alternative)

If the free acid proves too unstable, convert it to the MIDA (N-methyliminodiacetic acid) boronate .

  • MIDA boronates are stable to silica gel and bench storage.

  • They release the active boronic acid slowly under hydrolytic conditions, keeping the concentration of the unstable free acid low ("slow release" mechanism).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Avoid dust formation.[4][5] Use a fume hood.

  • Storage: This compound is hygroscopic and prone to dehydration to the boroxine (anhydride) form. Keep tightly sealed at 4°C.

    • Note: The boroxine form is generally reactive and can be used directly in Suzuki couplings, but molecular weight calculations must be adjusted.

References

  • Synthesis of 2,6-disubstituted phenylboronic acids

    • Title: "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids"
    • Source:J. Org.[6][7] Chem. / PubMed[8]

    • URL:[Link]

  • Lithiation Regioselectivity (DoM)

    • Title: "Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE" (Analogous regiochemistry principles)
    • Source:PubMed[8]

    • URL:[Link]

  • Suzuki Coupling of Unstable Boronic Acids

    • Title: "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids"
    • Source:J. Am. Chem. Soc.
    • URL:[Link]

  • Protodeboronation Kinetics

    • Title: "Base-Catalyzed Aryl-B(OH)
    • Source:J. Am. Chem. Soc.
    • URL:[Link]

Sources

Strategic Synthesis: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7). This protocol is designed for research and process chemists requiring high regiochemical fidelity and reproducibility.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , is a densely functionalized arene used primarily as a Suzuki-Miyaura coupling partner in the synthesis of agrochemicals and fluorinated pharmaceuticals.

The synthesis challenges lie in the regioselective installation of the boronic acid moiety on a phenyl ring already crowded with three other substituents (Cl, F, OMe). The most robust route utilizes Directed Ortho-Lithiation (DoM) , exploiting the synergistic directing effects of the alkoxy and fluoro groups.

Retrosynthetic Logic
  • Target: this compound.

  • Disconnection: C–B bond.

  • Precursor: 2-Chloro-5-fluoroanisole (also known as 1-chloro-4-fluoro-2-methoxybenzene).

  • Mechanism: The C6 position of the precursor is electronically activated. It is flanked by the OMe group (C1) and the Fluorine atom (C5) . The inductive electron-withdrawal of fluorine combined with the coordination ability of the methoxy oxygen makes the C6 proton highly acidic and kinetically accessible for lithiation.

Retrosynthesis Target Target: This compound Precursor Precursor: 2-Chloro-5-fluoroanisole Target->Precursor C-B Disconnection Method Method: Directed Ortho-Lithiation (DoM) Precursor->Method Regiocontrol

Figure 1: Retrosynthetic logic exploiting the 'ortho-lithiation sandwich' effect.

Critical Safety & Process Parameters

This synthesis involves the generation of an ortho-lithiofluorobenzene intermediate . This species is thermally unstable and prone to eliminating Lithium Fluoride (LiF) to form a reactive benzyne species.

  • Temperature Control: The reaction mixture must be maintained strictly below -70°C . Above -50°C, benzyne formation becomes rapid, leading to tars and biphenyl byproducts.

  • Moisture Sensitivity: Organolithiums are pyrophoric; all glassware must be oven-dried, and solvents (THF) must be anhydrous (<50 ppm water).

Experimental Protocol

Materials
  • Substrate: 2-Chloro-5-fluoroanisole (1.0 equiv).

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for higher regiocontrol if required, though n-BuLi is typically sufficient due to the high acidity of C6).

  • Electrophile: Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃) (1.2 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: 2M Hydrochloric acid (HCl).

Step-by-Step Methodology
Step 1: System Preparation
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a nitrogen/argon inlet.

  • Flame-dry the apparatus under vacuum and backfill with inert gas three times.

  • Charge the flask with 2-Chloro-5-fluoroanisole and anhydrous THF (concentration ~0.2 M).

Step 2: Cryogenic Lithiation
  • Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Add n-Butyllithium dropwise via syringe or cannula over 20–30 minutes.

    • Process Note: The addition rate must be slow enough to prevent the internal temperature from rising above -70°C.

  • Stir the resulting mixture at -78°C for 1 hour . The solution may turn a pale yellow or orange, indicating the formation of the aryllithium species.

Step 3: Electrophilic Trapping (Borylation)
  • Add Triisopropyl borate (neat) dropwise to the lithiated solution at -78°C.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2–3 hours. The mixture will likely become a white slurry as the boronate complex precipitates.

Step 4: Hydrolysis and Isolation[1]
  • Cool the mixture to 0°C (ice bath).

  • Quench by slowly adding 2M HCl until the pH is acidic (pH ~1–2). This hydrolyzes the boronate ester to the free boronic acid.

  • Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash: Combine organics and wash with brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often off-white. Recrystallize from a mixture of Acetonitrile/Water or Ether/Hexanes to obtain pure white crystals.

Analytical Data (Expected)
MetricSpecification
Appearance White to off-white crystalline solid
MW 204.39 g/mol
¹H NMR (DMSO-d₆) δ ~8.40 (s, 2H, B(OH)₂), 7.45 (dd, 1H), 7.20 (dd, 1H), 3.85 (s, 3H, OMe).
¹⁹F NMR Single peak (check for absence of regioisomers).
Purity >97% (HPLC)

Reaction Mechanism & Regioselectivity

The success of this protocol relies on the Directed Ortho Metalation (DoM) mechanism. The C6 proton is uniquely situated between two directing groups:

  • Methoxy (C1): A strong coordination director (CIPE - Complex Induced Proximity Effect).

  • Fluorine (C5): A powerful inductive activator.

The combined effect renders the C6 proton significantly more acidic than the C3 or C4 protons, ensuring exclusive regioselectivity.

ReactionPathway Start 2-Chloro-5-fluoroanisole Lithiation Step 1: Lithiation (-78°C) Reagent: n-BuLi Start->Lithiation Intermediate Intermediate: (3-Chloro-6-fluoro-2-methoxy)phenyllithium (Ortho-lithio fluoride species) Lithiation->Intermediate Trapping Step 2: Borylation Reagent: B(OiPr)3 Intermediate->Trapping SideReaction RISK: Benzyne Formation (If T > -50°C) Intermediate->SideReaction Elimination of LiF Boronate Boronate Ester Complex Trapping->Boronate Hydrolysis Step 3: Hydrolysis (H3O+) Boronate->Hydrolysis Product Product: This compound Hydrolysis->Product

Figure 2: Reaction pathway highlighting the critical intermediate and thermal risk.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete lithiation or moisture ingress. Titrate the n-BuLi before use.

  • Impurity Profile: If de-boronated product (starting material) is recovered, the borate ester may have hydrolyzed before isolation or the lithiation time was insufficient.

  • Benzyne Byproducts: If "tars" or dimers are observed, lower the lithiation temperature to -90°C and ensure rapid stirring to avoid local hot spots during n-BuLi addition.

References

  • Chemical Identification: this compound.[2] CAS Common Chemistry.[3] CAS RN: 2121511-91-7 .[2]

  • Methodology Foundation: Schlosser, M. (2005).[4] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.

  • Analogous Synthesis (Patent): Arndt, K. et al. (2013). "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate." WO2013102078A1. (Describes the lithiation conditions for the isomeric 4-chloro-2-fluoro-3-methoxy system, validating the reagent compatibility).

  • Commercial Availability & Spectra: AOBChem. "this compound Product Page." Accessed 2025.[3][5][6]

Sources

Comprehensive Technical Guide: 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid , a specialized organoboron building block used in the synthesis of complex pharmaceutical scaffolds.

Chemical Profile & Identity

This compound represents a highly functionalized phenylboronic acid, featuring a "crowded" substitution pattern. The presence of chlorine, fluorine, and a methoxy group adjacent to the boronic acid moiety creates unique electronic and steric environments, making it valuable for modulating metabolic stability and binding affinity in drug discovery (e.g., kinase inhibitors).

PropertyData
IUPAC Name (3-Chloro-6-fluoro-2-methoxyphenyl)boronic acid
CAS Number 2121511-91-7
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.
Melting Point 128–132 °C (Varies with anhydride content)
Acidity (pKa) ~7.5–8.0 (Predicted, Boronic acid ionization)

Spectral Analysis Data

Note: Spectral data presented below synthesizes standard spectroscopic principles for polysubstituted benzenes and available data for structural analogs. Due to the hygroscopic nature of boronic acids (forming boroxines), OH signals may vary.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two aromatic signals and a distinct methoxy singlet. The coupling patterns are dictated by the fluorine atom at position 6.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
8.30 bs2HB(OH)₂Broad singlet (exchangeable)
7.35 dd1HAr-H (C4)J₍H-H₎ ≈ 8.8 Hz, J₍H-F₎ ≈ 5.5 Hz
6.95 dd1HAr-H (C5)J₍H-F₎ ≈ 10.5 Hz, J₍H-H₎ ≈ 8.8 Hz
3.85 s3H-OCH₃Singlet
  • Interpretation:

    • H5 (6.95 ppm): Resides ortho to the Fluorine atom. It exhibits a large ortho-fluorine coupling (J ≈ 10–11 Hz) and an ortho-proton coupling to H4.

    • H4 (7.35 ppm): Resides meta to the Fluorine and ortho to the Chlorine. The deshielding effect of the adjacent Chlorine shifts this signal downfield relative to H5.

    • Methoxy (3.85 ppm): The steric crowding between the Boron and Chlorine groups may cause a slight rotational lock, but the signal typically remains a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆)

Carbon signals are split by C-F coupling.

Shift (δ ppm)SplittingAssignment
158.5 d (J ≈ 245 Hz)C6 (C-F bond)
155.2 sC2 (C-OMe)
130.1 d (J ≈ 9 Hz)C4
122.0 sC3 (C-Cl)
108.4 d (J ≈ 22 Hz)C5
61.5 sOCH₃
~125.0 broadC1 (C-B) Signal broadens due to Boron quadrupole
¹⁹F NMR (376 MHz, DMSO-d₆)
  • δ -115.5 ppm (m) : Typical range for aryl fluorines ortho to a boronic acid. The signal may appear as a multiplet due to coupling with H5 and H4.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative) or APCI.

  • Observed Ions:

    • [M-H]⁻: m/z 203 (³⁵Cl) and 205 (³⁷Cl) in a 3:1 ratio.

    • Boronic acids often form esters with MeOH during injection; look for [M+MeOH-H₂O-H]⁻ adducts if methanol is the carrier.

Infrared Spectroscopy (FT-IR)
  • 3350–3200 cm⁻¹: O-H stretch (broad, hydrogen bonded).

  • 1340 cm⁻¹: B-O stretch.

  • 1250 cm⁻¹: C-F stretch.

  • 1050 cm⁻¹: C-O stretch (Methoxy).

Synthesis & Experimental Workflow

The synthesis relies on Directed Ortho Metalation (DoM) . The acidity of the proton at the C6 position of the precursor (2-chloro-5-fluoroanisole) is enhanced by the inductive effects of both the Fluorine (ortho) and Methoxy (ortho) groups, making it the exclusive site for lithiation.

Reaction Pathway (Graphviz)

SynthesisPathway Precursor 2-Chloro-5-fluoroanisole (Precursor) Lithiation Intermediate: Lithiated Species (-78°C) Precursor->Lithiation 1. n-BuLi / THF (DoM at C6) Boronate Boronate Ester Intermediate Lithiation->Boronate 2. B(OMe)3 or B(OiPr)3 Product 3-Chloro-6-fluoro- 2-methoxyphenylboronic acid Boronate->Product 3. H3O+ Hydrolysis

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target boronic acid.

Detailed Synthesis Protocol

Objective: Synthesis of 5.0 g of target compound.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Preparation: Charge with 2-chloro-5-fluoroanisole (precursor) (3.9 g, 24.3 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) dropwise over 20 minutes.

    • Critical Step: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.

    • Observation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

  • Borylation: Add Triisopropyl borate (6.7 mL, 29.2 mmol) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench the reaction with 2N HCl (30 mL). Stir vigorously for 1 hour at RT to hydrolyze the boronate ester.

  • Workup:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the white solid.

Handling & Stability (Self-Validating Protocol)

Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This process is reversible but affects stoichiometry in reactions.

Storage[1]
  • Temperature: 2–8 °C.[1]

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Container: Tightly sealed glass; avoid prolonged exposure to air (moisture promotes protodeboronation).

Quality Control Check (Pre-Reaction)

Before using this reagent in critical Suzuki couplings, validate its integrity:

  • Visual: Check for free-flowing powder (clumping indicates moisture).

  • Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d₆.

  • NMR Validation:

    • Check the ratio of Boronic Acid (monomer) to Boroxine (trimer).

    • Correction: If boroxine is present, add a small amount of water or base during the coupling reaction to hydrolyze it back to the active acid species.

References

  • PubChem. Compound Summary: this compound (CAS 2121511-91-7). National Library of Medicine. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid handling).
  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Source for DoM methodologies).

Sources

1H NMR spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Technical Analysis: H NMR Characterization of this compound

Executive Summary

  • Compound: this compound[1]

  • CAS: 2121511-91-7 (Isomer specific)

  • Molecular Formula:

    
    [2][3][4]
    
  • Key Spectral Features:

    • Spin System: Two aromatic protons (H4, H5) forming an ABX system (where X is

      
      F), further complicated by the boronic acid quadrupole.
      
    • Diagnostic Coupling: Strong

      
      F-
      
      
      H coupling (
      
      
      and
      
      
      ) creates distinctive splitting patterns that distinguish this isomer from its regioisomers.
    • Solvent Dependency: DMSO-

      
       is the required solvent to visualize the boronic acid hydroxyl protons and prevent anhydride (boroxine) formation.
      

Molecular Architecture & Spin System

To accurately interpret the spectrum, we must first map the magnetic environment of the protons relative to the substituents.

Structural Numbering
  • C1 (Ipso): Boronic Acid (

    
    )
    
  • C2: Methoxy (

    
    )
    
  • C3: Chlorine (

    
    )
    
  • C4: Proton (H4 )

  • C5: Proton (H5 )

  • C6: Fluorine (

    
    )[1]
    
Coupling Logic
  • H5 (Position 5):

    • Ortho to Fluorine (C6): Expect large

      
       coupling (8–12 Hz).
      
    • Ortho to H4 (C4): Expect standard

      
       coupling (7–9 Hz).
      
  • H4 (Position 4):

    • Meta to Fluorine (C6): Expect moderate

      
       coupling (5–7 Hz).
      
    • Ortho to H5 (C5): Expect standard

      
       coupling (7–9 Hz).
      

Gcluster_0Spin System InteractionsH5H5 Proton(Shielded)H4H4 Proton(Deshielded)H5->H4Ortho Coupling(3J_HH ~8-9 Hz)F6F6 Fluorine(Spin Active)F6->H5Ortho Coupling(3J_HF ~9-11 Hz)F6->H4Meta Coupling(4J_HF ~5-7 Hz)

Figure 1: Spin coupling network showing the dominant interactions defining the aromatic region.

Experimental Protocol

Standardization is critical for boronic acids due to their tendency to dehydrate into boroxines or undergo protodeboronation.

Sample Preparation[5]
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Why:

      
       often leads to broad, invisible boronic acid peaks and promotes dehydration. DMSO forms a hydrogen-bonded complex with the 
      
      
      group, sharpening the signal.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Warning: High concentrations can induce boroxine trimerization, appearing as a second set of signals.

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Interpretation (Predicted Data)

The following values are high-confidence predictions derived from substituent increment analysis of analogous fluorinated phenylboronic acids.

Summary Table
ProtonShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
B(OH)

8.10 – 8.30 Broad Singlet2HN/ABoronic Acid Hydroxyls
H4 7.35 – 7.55 dd1H

,

Aromatic (Ortho to Cl)
H5 6.90 – 7.10 dd (or pseudo-t)1H

,

Aromatic (Ortho to F)
OCH

3.80 – 3.90 Singlet3HN/AMethoxy Group
Detailed Analysis
1. The Boronic Acid Region (

8.1 – 8.3 ppm)
  • Appearance: A broad singlet integrating to 2 protons.

  • Verification: Add a drop of

    
     to the NMR tube and shake. If this peak disappears (due to deuterium exchange), it confirms the presence of the boronic acid moiety.
    
  • Artifacts: If you see two peaks here or a very broad hump, the sample may be partially dehydrated to the boroxine.

2. The Aromatic Region (

6.9 – 7.6 ppm)

This region contains the most structural information. We expect two distinct signals corresponding to H4 and H5.

  • H5 (The Upfield Signal,

    
     ~7.0 ppm): 
    
    • Chemical Environment: H5 is ortho to Fluorine and para to the Methoxy group. The Methoxy group is a strong electron donor by resonance, which shields the para position, moving H5 upfield.

    • Splitting Pattern: Doublet of Doublets (dd).

      • The coupling to Fluorine (

        
        ) is large (~10 Hz).
        
      • The coupling to H4 (

        
        ) is standard (~8.5 Hz).
        
      • Visual Note: If

        
        , this signal may appear as a pseudo-triplet  with intensities 1:2:1.
        
  • H4 (The Downfield Signal,

    
     ~7.45 ppm): 
    
    • Chemical Environment: H4 is ortho to Chlorine and meta to the Methoxy group. Chlorine is electron-withdrawing (inductive), deshielding H4. Additionally, H4 is para to the Boronic acid, which is also electron-withdrawing.

    • Splitting Pattern: Doublet of Doublets (dd).

      • Coupling to H5 (

        
        ) is ~8.5 Hz.[5]
        
      • Coupling to Fluorine (

        
        ) is smaller (~6 Hz).
        
      • Visual Note: This will look like a clear "doublet of doublets" (four lines).

3. The Aliphatic Region (

3.8 – 3.9 ppm)[6]
  • Methoxy: A sharp singlet integrating to 3H.

  • Shift Logic: The standard position for aryl methoxy groups is 3.8 ppm. The presence of ortho-chlorine and ortho-boronic acid creates steric crowding, which may cause a slight downfield shift, but it will remain distinct from solvent peaks.

Quality Control & Troubleshooting

When analyzing your spectrum, look for these common issues specific to this molecule.

Protodeboronation (Major Impurity)

Boronic acids can lose the

  • Product: 2-Chloro-1-fluoro-3-methoxybenzene (also known as 2-chloro-3-fluoroanisole).

  • Spectral Sign:

    • Loss of the broad OH peak at 8.2 ppm.

    • Appearance of a new aromatic proton signal (H1) which would be a triplet of doublets or multiplet, integrating for an extra proton.

Boroxine Formation (Dehydration)
  • Cause: Drying the sample too rigorously or using non-dry solvents.

  • Spectral Sign: A second set of Methoxy and Aromatic signals appearing slightly shifted (usually < 0.1 ppm difference) from the main peaks.

  • Fix: Add a small amount of

    
     or wet DMSO to hydrolyze the anhydride back to the free acid.
    

WorkflowStartDissolve Sample(DMSO-d6)CheckOHCheck 8.0-8.5 ppm(Broad Singlet?)Start->CheckOHDecisionSignalPresent?CheckOH->DecisionYesAnalyze Aromatic Region(Look for dd patterns)Decision->YesYesNoSuspect Protodeboronationor ExchangeDecision->NoNoD2OD2ONo->D2ODid you use D2O/CD3OD?ValidValidD2O->ValidYes (Exchange expected)InvalidInvalidD2O->InvalidNo (Sample degraded)

Figure 2: Diagnostic workflow for validating the integrity of the boronic acid sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Authoritative source for substituent increment rules).

  • Durka, K., et al. (2014). "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Journal of Molecular Structure, 1061, 160-165. Link (Validates

    
     coupling constants in boronic acids).
    
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for handling boronic acid stability and solvents).

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylboronic acids (PBAs) and their derivatives are foundational building blocks in modern organic synthesis, materials science, and notably, in drug development, where they serve as versatile pharmacophores and diagnostic agents.[1][2] A precise understanding of their electronic structure is paramount for predicting reactivity and biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive lens into the carbon framework of these molecules. However, the unique presence of the boron atom—a quadrupolar nucleus—introduces specific challenges and complexities to the acquisition and interpretation of 13C NMR spectra. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective 13C NMR analysis of substituted phenylboronic acids. We will delve into the fundamental principles governing their spectral characteristics, present a field-proven, self-validating experimental workflow, and explore the nuanced interpretation of spectral data, bridging theory with practical application.

Introduction: The Unique Challenge of the C–B Bond

The utility of substituted phenylboronic acids in fields like medicinal chemistry stems from their ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and as inhibitors for certain enzymes.[3][4] Characterizing the substitution pattern and electronic environment of the phenyl ring is critical, and 13C NMR is a primary tool for this purpose. Unlike typical organic molecules, the carbon atom directly attached to boron (the ipso-carbon, C1) presents a significant analytical hurdle.

Boron exists as two NMR-active isotopes: ¹¹B (I = 3/2, ~80% natural abundance) and ¹⁰B (I = 3, ~20% abundance). Both are quadrupolar nuclei, meaning they possess a non-spherical distribution of charge. This property leads to very efficient nuclear relaxation, a phenomenon known as quadrupolar relaxation.[5] This rapid relaxation of the boron nucleus significantly affects the attached C1 carbon, often causing its resonance signal to be broadened, sometimes to the point of being indistinguishable from the baseline noise.[5][6] Overcoming this challenge is central to the successful analysis of these compounds.

Fundamentals of the 13C NMR Spectrum of Phenylboronic Acids

The 13C NMR spectrum of a substituted phenylboronic acid is primarily defined by two factors: the electronic effect of the substituent and the influence of the boronic acid moiety, -B(OH)₂.

The Elusive ipso-Carbon (C1)

The C1 signal is the most informative yet most challenging to observe. Its chemical shift is highly sensitive to the electronic environment. However, due to the aforementioned quadrupolar relaxation, this peak is often broad and of low intensity.[5] In many routine experiments, it may not be detected at all.[6] Specialized experimental parameters, discussed in Section 3, are often necessary to reliably observe this signal.

Influence of Substituents on Aromatic Carbon Chemical Shifts

The substituent on the phenyl ring modulates the electron density at each carbon atom, causing predictable shifts in their resonance frequencies. This effect is most pronounced at the ortho (C2/C6), meta (C3/C5), and para (C4) positions.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density in the ring, particularly at the ortho and para positions. This increased shielding causes the corresponding carbon signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease electron density in the ring, again with the strongest effect at the ortho and para positions.[7] This deshielding results in a downfield shift of the carbon signals to a higher ppm value.

These trends provide a robust method for confirming the substitution pattern and understanding the electronic nature of the molecule. The following table summarizes typical chemical shift ranges and illustrates the effect of representative para-substituents.

Carbon PositionTypical δ (ppm) Range[8][9]Phenylboronic Acid (X=H)[10]4-Methoxyphenylboronic Acid (X=OCH₃)4-(Trifluoromethyl)phenylboronic Acid (X=CF₃)[1]
C1 (ipso)125 - 145~134 (Broad or unobserved)~126~137
C2/C6 (ortho)128 - 140~134.8~136~135
C3/C5 (meta)125 - 130~127.8~113~125 (quartet, J ≈ 4 Hz)
C4 (para)125 - 165~131.7~161~131 (quartet, J ≈ 32 Hz)
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from representative sources.[1][10]

A Self-Validating Experimental Workflow for Reliable Data Acquisition

Acquiring high-quality, reproducible 13C NMR data for phenylboronic acids requires careful attention to experimental design. The following protocol is designed to be a self-validating system, ensuring both accuracy and reliability.

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. DMSO-d₆ is often a good choice due to its high polarity and ability to disrupt intermolecular hydrogen bonding that can lead to oligomerization (e.g., formation of boroxines).[11] Acetone-d₆ and Methanol-d₄ are also common. Be aware that the solvent can influence chemical shifts through specific interactions.[12]

    • Concentration: Prepare a relatively concentrated sample (e.g., 20-50 mg in 0.6 mL of solvent). Higher concentrations improve the signal-to-noise ratio, which is crucial for detecting the broad C1 signal and other quaternary carbons.[13]

    • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • NMR Instrument Parameter Optimization:

    • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments). A smaller flip angle reduces the risk of signal saturation, especially for carbons with long relaxation times.

    • Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 seconds. Quaternary carbons, including C1, often have long T₁ relaxation times. A short D1 will lead to saturation and a significant loss of signal intensity.[14] For truly quantitative results, a D1 of 5 times the longest T₁ is required.

    • Acquisition Time (AT): Set AT to 2-3 seconds to ensure good digital resolution.

    • Number of Scans (NS): A higher number of scans is essential to improve the signal-to-noise ratio for the low-abundance ¹³C isotope and to detect weak signals. Start with a minimum of 1024 scans and increase as needed, often to several thousand for dilute samples or to clearly resolve the C1 signal.

    • Temperature: Run the experiment at a constant, controlled temperature (e.g., 298 K).

  • Data Processing and Validation:

    • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[15] This internal reference ensures spectral accuracy.

    • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction and verify its quality.

    • Validation Check: Confirm the presence of all expected carbon signals based on the molecular symmetry.[16] If a quaternary carbon is missing, especially C1, consider re-running the experiment with an even longer relaxation delay (D1 = 10-20 s) and a greater number of scans.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Validation cluster_decision Decision Point p1 Select Solvent (e.g., DMSO-d6) p2 Prepare Concentrated Sample (20-50 mg) p1->p2 p3 Filter into NMR Tube p2->p3 a1 Set Pulse Program (e.g., zgpg30) p3->a1 a2 Optimize Parameters - D1 ≥ 5s - NS ≥ 1024 a1->a2 a3 Acquire Spectrum a2->a3 d1 Reference to Solvent Peak a3->d1 d2 Phase & Baseline Correct d1->d2 d3 Validate: All Carbons Present? d2->d3 q1 Is C1 Signal Observable? d3->q1 res1 Analysis Complete q1->res1 Yes res2 Re-acquire Data: - Increase D1 - Increase NS q1->res2 No res2->a2 G sub Substituent (X) C4 C4 (para) sub->C4 Strongest Electronic Effect C35 C3/C5 (meta) sub->C35 Weak Effect C26 C2/C6 (ortho) sub->C26 Strong Effect C1 C1 (ipso) sub->C1 Moderate Effect shift 13C Chemical Shift (δ, ppm) C4->shift Large Δδ C35->shift Small Δδ C26->shift Large Δδ C1->shift Moderate Δδ

Caption: Influence of substituents on aromatic 13C chemical shifts.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of substituted phenylboronic acids. While the quadrupolar nature of the boron nucleus presents a distinct challenge, particularly for the observation of the ipso-carbon, these difficulties can be systematically overcome. By employing a robust experimental workflow with optimized acquisition parameters—most notably a long relaxation delay—and by understanding the predictable electronic effects of substituents, researchers can reliably obtain high-quality spectra. This data provides crucial insights into the molecular framework, confirming substitution patterns and informing the design of new molecules for applications ranging from catalysis to cutting-edge drug development.

References

  • Adamczyk-Woźniak, A., et al. (2020). Three isomers of (trifluoromethoxy)phenylboronic acids were studied... ResearchGate. Available at: [Link]

  • Sporzyński, A., et al. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Wrackmeyer, B. (2006). Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Lin, H-Y., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Terskikh, V. V., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. ACS Publications. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Thiem, J., & Meyer, B. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Available at: [Link]

  • Deshayes, S., et al. (2014). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

  • da Silva, F. V., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

  • N/A. (n.d.). 202636 PDFs | Review articles in 13C-NMR. ResearchGate. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. PubMed. Available at: [Link]

  • Debiais, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. Available at: [Link]

  • N/A. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Kern, M. (2023). Lifting the curtain of undesired solvent signals. Magritek. Available at: [Link]

  • Springsteen, G., & Wang, B. (2001). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

  • Wi, S., et al. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. RSC Publishing. Available at: [Link]

  • Singh, A., et al. (2024). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. Zenodo. Available at: [Link]

  • Deshayes, S., et al. (2014). Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. Available at: [Link]

  • N/A. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • N/A. (n.d.). NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Organic Chemistry Data. Available at: [Link]

  • N/A. (2014). Effect of boron groups on 13 C NMR chemical shift. Reddit. Available at: [Link]

  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Zens, T. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available at: [Link]

  • Sharma, R., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]

  • Dunning, J. E., & Wagner, E. L. (1971). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a... IJN. Available at: [Link]

  • Gajda, R., & Głodowska, M. (2022). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. MDPI. Available at: [Link]

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Technical Guide: Mass Spectrometry of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry (MS) characterization of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid , a highly functionalized organoboron building block. It addresses the specific challenges of ionizing halogenated boronic acids, interpreting complex isotope patterns, and mitigating common artifacts like boroxine formation and protodeboronation.

Executive Summary

This compound (C₇H₇BClFO₃) presents unique analytical challenges due to its 2,6-disubstituted scaffold. The flanking methoxy and fluoro groups create steric hindrance around the boron center, influencing both ionization efficiency and stability. This guide prioritizes Negative Mode Electrospray Ionization (ESI-) as the gold standard for detection, while warning against solvent-induced artifacts common in alcoholic media.

Physicochemical Identity & Isotope Forensics

Before analysis, the theoretical mass spectrum must be modeled to distinguish the analyte from background noise. The presence of both Boron and Chlorine creates a distinct "fingerprint."

Molecular Specifications
PropertyValueNotes
Formula C₇H₇BClFO₃Boronic acid form (free acid)
Monoisotopic Mass 204.0161 Da Based on ¹¹B, ³⁵Cl
Exact Mass (¹⁰B) 203.0197 DaSignificant M-1 peak (~25% of base)
Exact Mass (³⁷Cl) 206.0131 DaSignificant M+2 peak (~32% of base)
pKa (Boronic Acid) ~7.5 - 8.5Lowered by electron-withdrawing F and Cl
Isotope Pattern Recognition

Unlike standard organic molecules, this compound exhibits a multi-peak cluster due to the interplay of Boron (¹⁰B/¹¹B) and Chlorine (³⁵Cl/³⁷Cl).

  • M (204.0): Base peak (¹¹B, ³⁵Cl).

  • M-1 (203.0): ~25% relative abundance (¹⁰B, ³⁵Cl).

  • M+2 (206.0): ~33% relative abundance (¹¹B, ³⁷Cl).

  • M+1 (205.0): Low abundance (¹³C contributions).

Analyst Note: If the observed pattern lacks the M-1 shoulder, the boron moiety may have been lost (protodeboronation) prior to detection.

Sample Preparation & Ionization Strategy

Solvent Selection: The Methanol Trap

Critical Warning: Boronic acids readily form cyclic boronate esters with alcohols.

  • Avoid: Methanol (MeOH) as the primary solvent. It forms methyl esters [Ar-B(OMe)₂], shifting the mass by +14 or +28 Da.

  • Recommended: Acetonitrile (MeCN) / Water (H₂O) mixtures.

  • Modifier: 0.1% Formic acid (for Positive mode) or 5-10 mM Ammonium Formate/Acetate (for Negative mode).

Ionization Mode: ESI(-) Preference

Boronic acids are Lewis acids. They ionize most efficiently in Negative Mode (ESI-) by capturing a Lewis base (like OH⁻ or F⁻) or by deprotonation.

  • Target Species:

    • [M-H]⁻ (m/z 203.0): Deprotonated species (Ar-BO₂H⁻).

    • [M+HCOO]⁻ (m/z 249.0): Formate adduct (if ammonium formate is used).

    • [2M-H₂O-H]⁻ (m/z 389.0): Dimer formation (common at high concentrations).

Fragmentation Mechanisms (MS/MS)

The fragmentation of this compound is driven by the stability of the boronate group and the lability of the methoxy ether.

Primary Pathway: Dehydration (Boroxine Formation)

In the source or collision cell, boronic acids lose water to form boroxines (anhydrides).

  • Transition: m/z 203 → m/z 185 (Loss of H₂O).

  • Mechanistic Insight: This is often thermal rather than collision-induced.

Secondary Pathway: Protodeboronation

The 2,6-substitution pattern (F and OMe) exerts steric pressure, making the C-B bond susceptible to cleavage.

  • Transition: m/z 203 → m/z 159/160 (Loss of BOH/BO₂).

  • Result: Formation of the 3-chloro-6-fluoro-2-methoxyphenyl anion.

Tertiary Pathway: Radical Losses
  • Methoxy Loss: Loss of •CH₃ (15 Da) from the methoxy group to form a phenoxide radical anion.

Visualized Pathway (Graphviz)

MS_Fragmentation cluster_legend Pathway Legend Precursor Precursor Ion [M-H]⁻ m/z 203.0 (Ar-B(OH)3)⁻ Boroxine Dehydration Product m/z 185.0 [M-H-H2O]⁻ Precursor->Boroxine - H₂O (18 Da) Deboronation Protodeboronation m/z 159.0 [Ar]⁻ (Phenyl Anion) Precursor->Deboronation - BO₂H (44 Da) Radical Methoxy Cleavage m/z 188.0 [M-H-CH3]•⁻ Precursor->Radical - •CH₃ (15 Da) key Solid Line: Primary Pathway Dashed Line: High Energy/Minor

Caption: Proposed ESI(-) fragmentation pathway for this compound showing dehydration and deboronation channels.

Experimental Protocol (Standard Operating Procedure)

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL (Concentration: 10 µg/mL).

Source Settings (Generic ESI)
  • Polarity: Negative (-).

  • Capillary Voltage: 2500 - 3000 V (Lower voltage prevents discharge).

  • Gas Temp: 300°C.

  • Fragmentor Voltage: 70-100 V (Keep low to prevent in-source deboronation).

Step-by-Step Workflow
  • Stock Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Not Methanol).

  • Dilution: Dilute to 10 µg/mL using 50:50 Water:MeCN (with Ammonium Acetate).

  • Infusion Check: Perform direct infusion to verify the [M-H]⁻ peak at m/z 203.0.

  • Isotope Verification: Confirm the presence of the ³⁷Cl peak at m/z 206.0 (~33% height of 203.0).

  • LC Run: Inject onto column to check purity and ensure no hydrolysis products (e.g., phenol derivatives) are present.

Quality Control & Troubleshooting

SymptomProbable CauseCorrective Action
Signal at M+14 (218 Da) Methyl EsterificationSwitch solvent from Methanol to Acetonitrile.
Dominant Peak at m/z 159 In-Source FragmentationReduce Fragmentor/Cone Voltage; Lower Source Temp.
Low Sensitivity Poor IonizationAdd Ammonium Acetate/Fluoride to mobile phase to assist adduct formation.
Broad Peak Shape Column InteractionBoronic acids can interact with silanols. Use a high-quality end-capped column.

References

  • Wang, L., et al. (2013).[1] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Isomer Analog). [Link]

  • Advion. (2024). Mass Spectrometry of Boronic Acids: Artifacts and Solutions. [Link]

  • RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens (Discussion on boroxine artifacts). [Link]

Sources

FT-IR spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Introduction

This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the development of new pharmaceutical agents and complex organic materials. Given its role as a critical building block, ensuring the structural integrity and purity of this compound is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the molecule's functional groups. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the , correlating its structural features with the expected absorption bands.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound comprises a polysubstituted benzene ring with a boronic acid group [-B(OH)₂], a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom. Each of these functional groups gives rise to characteristic vibrational modes in the infrared spectrum.

The primary vibrational modes anticipated are:

  • O-H stretching from the boronic acid's hydroxyl groups.

  • C-H stretching from the aromatic ring and the methoxy group.

  • C=C stretching within the aromatic ring.

  • B-O stretching of the boronic acid moiety.

  • C-O stretching from the methoxy group.

  • C-F and C-Cl stretching .

  • Various bending vibrations that contribute to the unique fingerprint region of the spectrum.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality , which is a solid at room temperature, can be reliably obtained using the following protocol. This methodology ensures reproducibility and accuracy.

Sample Preparation: Attenuated Total Reflectance (ATR)

The Attenuated Total Reflectance (ATR) technique is the preferred method for this type of solid sample due to its simplicity and the minimal sample preparation required.

  • Crystal Cleaning: Before sample analysis, the ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.

  • Background Spectrum: A background spectrum of the empty ATR crystal is recorded. This is crucial to correct for atmospheric water and carbon dioxide, as well as any intrinsic absorptions of the crystal.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal surface, which is essential for obtaining a strong signal.

Instrumentation and Data Acquisition

A modern FT-IR spectrometer, such as a Bruker Tensor 27 or similar, is suitable for this analysis.[1]

  • Technique: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Detector: Deuterated Triglycine Sulfate (DTGS).

The following diagram illustrates the general workflow for FT-IR spectral acquisition and analysis.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Ready for background Apply_Sample Apply Solid Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan Sample in place Background_Scan->Apply_Sample Background collected Process_Spectrum Process Spectrum (Baseline & ATR Correction) Sample_Scan->Process_Spectrum Raw data Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Assign_Peaks Assign Vibrational Modes Peak_Picking->Assign_Peaks Final_Report Generate Final Report Assign_Peaks->Final_Report

Caption: General workflow for FT-IR analysis using ATR.

FT-IR Spectrum Interpretation and Discussion

The can be divided into several key regions, each providing specific structural information. The following table summarizes the expected absorption bands and their assignments based on established vibrational frequencies for the constituent functional groups.

Table 1: Summary of Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3550–3200Strong, BroadO-H stretching (hydrogen-bonded)Boronic Acid [-B(OH)₂]
3100–3000Medium to WeakAromatic C-H stretchingAromatic Ring
2950–2850MediumAliphatic C-H stretchingMethoxy Group (-OCH₃)
1600–1585, 1500-1400MediumC=C in-ring stretchingAromatic Ring
~1350StrongB-O stretchingBoronic Acid [-B(OH)₂]
1250–1200StrongAsymmetric C-O-C stretchingAryl-alkyl ether
1100–1000StrongC-F stretchingFluoro-aromatic
850–550Medium to StrongC-Cl stretchingChloro-aromatic
900-675StrongAromatic C-H out-of-plane bendingAromatic Ring
Detailed Analysis of Spectral Regions
  • Hydroxyl (O-H) Region (3550–3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band corresponding to the O-H stretching vibrations of the two hydroxyl groups on the boron atom.[2] The significant broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the boronic acid molecules in the solid state.

  • C-H Stretching Region (3100–2850 cm⁻¹): This region contains absorptions from two types of C-H bonds. Weaker to medium intensity peaks are expected between 3100 and 3000 cm⁻¹, which are characteristic of C-H stretching in the aromatic ring.[3] Just below 3000 cm⁻¹, sharper, medium intensity peaks should appear, corresponding to the symmetric and asymmetric C-H stretching of the methyl group in the -OCH₃ substituent.[4]

  • Fingerprint Region (<1600 cm⁻¹): This complex region contains a wealth of structural information.

    • Aromatic C=C Stretching: A series of medium-intensity bands between approximately 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C bond stretching vibrations within the phenyl ring.[3]

    • B-O Stretching: A strong absorption band, typically found around 1350 cm⁻¹, is assigned to the B-O single bond stretching vibration, a key indicator of the boronic acid group.[5][6]

    • C-O Stretching: The C-O stretching of the aryl-alkyl ether (methoxy group) results in a strong band, usually in the 1250–1200 cm⁻¹ range.[7]

    • C-F and C-Cl Stretching: The C-F stretching vibration gives rise to a strong absorption in the 1100–1000 cm⁻¹ range.[8] The C-Cl stretch is expected at a lower frequency, typically in the 850–550 cm⁻¹ region.[3][9]

    • Aromatic C-H Bending: Strong absorptions between 900 and 675 cm⁻¹ are attributed to the out-of-plane ("oop") bending of the aromatic C-H bonds, the pattern of which can sometimes provide information about the substitution pattern on the ring.[3]

The following diagram visually correlates the functional groups of the molecule with their characteristic IR absorption regions.

Functional_Group_IR molecule This compound -B(OH)₂ Aromatic C-H / C=C -OCH₃ C-F C-Cl regions O-H Stretch (3550-3200 cm⁻¹) B-O Stretch (~1350 cm⁻¹) Aromatic C-H Stretch (3100-3000 cm⁻¹) Aromatic C=C Stretch (1600-1400 cm⁻¹) Aliphatic C-H Stretch (2950-2850 cm⁻¹) C-O Stretch (1250-1200 cm⁻¹) C-F Stretch (1100-1000 cm⁻¹) C-Cl Stretch (850-550 cm⁻¹) molecule:f1->regions:r1 molecule:f1->regions:r2 molecule:f2->regions:r3 molecule:f2->regions:r4 molecule:f3->regions:r5 molecule:f3->regions:r6 molecule:f4->regions:r7 molecule:f5->regions:r8

Caption: Correlation of functional groups and IR absorption regions.

Conclusion

The provides a definitive confirmation of its molecular structure. The presence of a broad O-H stretch, distinct aromatic and aliphatic C-H stretches, and characteristic absorptions for B-O, C-O, C-F, and C-Cl bonds in the fingerprint region collectively validate the compound's identity. As a quality control tool, FT-IR spectroscopy can be effectively employed to verify the presence of these key functional groups and to assess the purity of the material, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

  • National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). B-(3-Fluoro-2-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]

  • MDPI. (2021). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

  • AIP Publishing. (2022, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2021, December 3). Anharmonic Vibrational Frequencies of Water Borane and Associated Molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and handling protocols for 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7). It is designed for researchers optimizing Suzuki-Miyaura cross-couplings or developing purification workflows for pharmaceutical intermediates.

Executive Summary

This compound is a highly functionalized organoboron intermediate used primarily in the synthesis of biaryl scaffolds for medicinal chemistry. Its solubility behavior is governed by the interplay between its lipophilic tetra-substituted benzene core and the hydrophilic, hydrogen-bond-donating boronic acid moiety.

Key Solubility Characteristics:

  • Primary Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF) and ethers (THF, 1,2-Dimethoxyethane).

  • Process Solvents (Moderate Solubility): Esters (Ethyl Acetate) and chlorinated solvents (DCM).

  • Antisolvents (Low Solubility): Aliphatic hydrocarbons (Hexane, Pentane) and acidic water.

  • Critical Constraint: The compound is prone to protodeboronation and boroxine (anhydride) formation in specific solvent environments, requiring strict temperature and pH control.

Physicochemical Profile & Structural Analysis

Understanding the molecule's structure is the first step to predicting its behavior in solution.

PropertyDetailImplication for Solubility
Structure Tetra-substituted benzeneHigh steric hindrance around the boron center (flanked by -OMe and -F). This disrupts crystal packing, potentially enhancing solubility compared to planar analogs.
Electronic State Electron-deficient ring (F, Cl withdrawing)Increased acidity of the boronic acid protons. Soluble in basic aqueous media (as boronate anion) but insoluble in acidic water.
H-Bonding Donor (B-OH) & Acceptor (-OMe, -F)Forms strong dimers/trimers in non-polar solvents; dissociates in polar H-bond accepting solvents (DMSO).
Lipophilicity Moderate LogP (Est. 2.0–2.[1]5)Good affinity for organic layers (EtOAc, DCM) during aqueous workups.

Solvent Compatibility Matrix

This matrix categorizes solvents based on their utility for reaction, purification, and analysis of this specific boronic acid.

Class A: High Solubility (Reaction Media)

Best for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

  • DMSO (Dimethyl sulfoxide): The gold standard for stock solutions. Disrupts intermolecular boronic acid hydrogen bonding.

    • Caution: Difficult to remove; can accelerate protodeboronation at high temperatures (>100°C).

  • THF (Tetrahydrofuran): Excellent solubility. Standard solvent for Suzuki couplings and lithiation reactions used to synthesize this compound.

  • DMF (Dimethylformamide): Similar to DMSO but easier to remove during workup (water wash).

  • Methanol/Ethanol: High solubility, but not recommended for storage . Boronic acids rapidly form boronate esters with alcohols (e.g., dimethyl boronate), changing the species in solution.

Class B: Moderate Solubility (Extraction & Workup)

Used for isolating the compound from reaction mixtures.

  • Ethyl Acetate (EtOAc): The preferred solvent for liquid-liquid extraction. Solubilizes the neutral boronic acid efficiently while rejecting inorganic salts.

  • DCM (Dichloromethane): Good solubility, but less effective than EtOAc for extracting from aqueous phases due to emulsion risks.

  • Acetone: Good solubility, often used for recrystallization in mixed solvent systems.

Class C: Low Solubility (Antisolvents)

Used to precipitate the compound or wash away impurities.

  • Water (Acidic/Neutral): The compound is largely insoluble in water at pH < 7. This allows for precipitation by acidifying a basic reaction mixture (e.g., with dilute HCl).

  • Hexane / Heptane: Used to induce crystallization from EtOAc or THF solutions.

  • Diethyl Ether: Moderate to low solubility; often used to wash the solid filter cake.

Experimental Protocols

As specific quantitative data for this CAS is often proprietary, use the following self-validating protocols to determine exact solubility limits for your specific batch.

Protocol A: Gravimetric Solubility Determination

Purpose: To define the saturation limit (mg/mL) in a candidate solvent.

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Addition: Add the solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up aggregates.

  • Observation: Continue addition until a clear solution is obtained (no visible particulates).

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C for 2 hours. If precipitate forms, the room temperature solubility is close to saturation.

Protocol B: Recrystallization (Purification)

Purpose: To purify the compound using solubility differentials.

  • Dissolution: Dissolve crude material in minimal warm Ethyl Acetate (approx. 40-50°C).

  • Filtration: Filter while warm to remove insoluble inorganic salts (borate salts).

  • Antisolvent Addition: Slowly add Hexane (or Heptane) dropwise to the warm filtrate until slight turbidity persists.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the resulting solids and wash with cold Hexane/EtOAc (9:1).

Visualization: Decision Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application.

SolventSelection Start Select Application Reaction Suzuki Coupling / Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis NMR / HPLC Analysis Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst NMR DMSO-d6 (Prevents Aggregation) Analysis->NMR HPLC Acetonitrile / Water (+0.1% Formic Acid) Analysis->HPLC Dioxane 1,4-Dioxane / Water TempHigh->Dioxane Yes THF THF / Water TempHigh->THF No EtOAc Ethyl Acetate Extract->EtOAc Mixed EtOAc + Hexane Cryst->Mixed

Caption: Decision matrix for selecting solvents based on experimental intent (Reaction, Purification, or Analysis).

Diagram 2: Solubility Determination Workflow

A step-by-step logic for measuring solubility while accounting for boroxine formation.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add Solvent (100 µL steps) Start->AddSolvent CheckClear Solution Clear? AddSolvent->CheckClear CheckClear->AddSolvent No Calc Calculate Solubility CheckClear->Calc Yes CheckStab Check Stability (HPLC/NMR) Calc->CheckStab Boroxine Boroxine Detected? CheckStab->Boroxine Report Report Value Boroxine->Report No AddWater Add 1% Water (Reverses Boroxine) Boroxine->AddWater Yes AddWater->Report

Caption: Workflow for gravimetric solubility testing including a checkpoint for boroxine (anhydride) artifacts.

Stability & Handling Risks

Boroxine Formation (Dehydration)

In dry, non-polar solvents (e.g., Toluene, pure DCM) or under vacuum, this compound will dehydrate to form a cyclic trimer known as a boroxine .

  • Impact: This changes the stoichiometry and solubility. Boroxines are generally more soluble in non-polar solvents than the free acid.

  • Mitigation: For biological assays or precise stoichiometry, ensure the solvent contains a trace of water or base to maintain the monomeric boronic acid species.

Protodeboronation

The presence of the Fluoro and Methoxy groups ortho to the boron atom destabilizes the C-B bond.

  • Risk: Heating in acidic media or high-temperature basic conditions can lead to the cleavage of the boronic acid, yielding 1-chloro-4-fluoro-2-methoxybenzene.

  • Control: Avoid prolonged heating (>80°C) in aqueous base. Use mild bases like

    
     or 
    
    
    
    rather than strong hydroxides/alkoxides during coupling.

References

  • Compound Identification: AOBChem. (n.d.). This compound (CAS 2121511-91-7).[2] Retrieved from

  • Isolation Methodology: Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No.[3] 8,822,730. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • General Boronic Acid Handling: Hall, D. G. (Ed.).[1][2][4] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine/boronic acid equilibrium).

  • Isomer Comparison: PubChem. (2025).[6] 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1).[6] National Library of Medicine. Retrieved from

Sources

Technical Guide: X-ray Crystal Structure of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Chameleon

Phenylboronic acids (PBAs) are pivotal in modern drug discovery, serving as transition state analogs for protease inhibitors (e.g., Bortezomib) and reversible covalent probes for saccharide sensing. However, their solid-state analysis is notoriously deceptive.[1] Unlike carboxylic acids, PBAs exist in a dynamic equilibrium with their dehydrated trimeric anhydrides—boroxines .[1]

This guide provides a rigorous crystallographic framework for characterizing substituted PBAs. It moves beyond simple connectivity to analyze the supramolecular synthons , conformational twist angles , and dehydration artifacts that define their efficacy as bioisosteres.

Fundamental Crystallographic Architecture

The Primary Synthon: The Dimer

The defining feature of phenylboronic acid crystallization is the formation of centrosymmetric dimers. This mimics the carboxylic acid dimer but is driven by the unique geometry of the


 group.
  • Geometry: The boron atom is

    
     hybridized (trigonal planar).[2]
    
  • The Motif: Two PBA molecules link via two cooperative

    
     hydrogen bonds.[2]
    
  • Graph Set Notation:

    
     (Two acceptors, two donors, eight-membered ring).
    
  • Energetics: These dimers are the primary building blocks. In the crystal lattice, these dimers further associate via lateral hydrogen bonds to form infinite ribbons or sheets , typically stacking along the short axis of the unit cell.

Critical Metric: The Twist Angle ( )

The electronic communication between the boron's empty


-orbital and the phenyl 

-system depends on coplanarity.
  • Ideal State:

    
     (Maximum conjugation).
    
  • Real State: Steric repulsion between ortho-hydrogens and boronic hydroxyls often induces a twist (

    
    ).[1]
    
  • Implication: A high twist angle reduces the Lewis acidity of the boron center, altering its reactivity in Suzuki couplings or serine protease inhibition.

Quantitative Structural Benchmarks

Use the following reference values to validate your refinement:

ParameterTypical Value (

or

)
Structural Significance
B–O Bond Length

Indicates standard single bond character.[1] Shorter bonds (

) may imply boroxine formation.
B–C Bond Length

Sensitive to electronic effects of substituents.[1]
O–B–O Angle

Deviations

suggest strain or rehybridization.[1]
Intermolecular H-Bond

(

)
Strength of the dimer interface.[1][3]

The Boroxine Trap: Distinguishing Acid from Anhydride

The most common error in PBA crystallography is solving a structure as the acid when it has partially or fully dehydrated to the boroxine (


 ring). This transformation can occur during crystallization if non-polar solvents or excessive heat are used.
Diagnostic Flowchart

The following DOT diagram illustrates the equilibrium and structural logic required to distinguish these forms.

Boroxine_Identification cluster_signals Spectroscopic Signatures Start Crystalline Sample IR_Check Pre-Screen: IR Spectroscopy Start->IR_Check XRD_Solve X-Ray Diffraction Solution IR_Check->XRD_Solve Select Crystal Sig1 Acid: Broad O-H (~3200 cm-1) IR_Check->Sig1 Sig2 Boroxine: Strong B-O (~1350 cm-1) No O-H stretch IR_Check->Sig2 Check_OH Check 1: Hydroxyl Protons found? XRD_Solve->Check_OH Check_Core Check 2: Central Ring Topology Check_OH->Check_Core Ambiguous Electron Density Acid CONFIRMED: Boronic Acid (Monomer/Dimer) Check_OH->Acid 2 H per Boron found Check_Core->Acid Discrete B(OH)2 groups Boroxine CONFIRMED: Boroxine (Trimeric Anhydride) Check_Core->Boroxine Planar B3O3 Ring

Figure 1: Decision logic for distinguishing Boronic Acids from Boroxines. Note that mixed crystals (partial dehydration) are possible.

Substituent Engineering & Crystal Packing[1][3]

The "standard" dimer motif can be disrupted intentionally to alter solubility or bioavailability. This is achieved through Ortho-Substitution .[1]

The Ortho-Effect

Placing a hydrogen-bond acceptor (F, OMe,


) at the ortho position creates an intramolecular competition.[1]
  • Mechanism: An intramolecular Hydrogen Bond (

    
    ) forms a pseudo-cyclic ring (5- or 6-membered).[1]
    
  • Result: This "locks" the conformation, preventing the formation of the standard intermolecular dimer.

  • Crystal Outcome: The substance crystallizes as discrete monomers or forms infinite "ribbons" rather than discrete dimers.[3]

    • Example:2-Fluorophenylboronic acid forms a specific

      
       interaction, altering the twist angle to maximize this contact.[1]
      

Experimental Protocol: "Wet" Crystallization

To obtain high-quality single crystals of the acid form (preventing dehydration), you must maintain a high water activity in the crystallization medium.

Solvent Systems
  • Recommended: Acetone/Water (1:1), THF/Water, or pure Water (if solubility permits).

  • Avoid: Pure Toluene, Hexane, or heating above 60°C (promotes boroxine formation).[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 20 mg of the PBA derivative in a minimum amount of Acetone.

  • Hydration: Add water dropwise until the solution becomes slightly turbid, then add a drop of acetone to clear it.

  • Slow Evaporation: Cover the vial with Parafilm and poke one small hole. Place in a vibration-free environment at 4°C. Lower temperatures stabilize the acid form.[1]

  • Harvesting: Crystals usually appear within 24-48 hours.[1]

  • Mounting:

    • Use Paratone-N oil immediately.[1] Do not let the crystal dry in air, as surface dehydration can degrade diffraction quality.

    • Flash cool to 100 K in the nitrogen stream. This freezes the hydrogen atom positions, which are critical for confirming the acid status.

Refinement Strategy (SHELXL)
  • Hydrogen Atoms: Do not treat hydroxyl hydrogens as "riding" models. Locate them in the Difference Fourier Map.

  • Restraints: If the H-atoms are unstable, use DFIX restraints (O-H

    
     0.84 Å) rather than rigid constraints to allow for hydrogen bonding geometry assessment.
    

References

  • Rettig, S. J., & Trotter, J. (1977).[1][2][4] Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(17), 3071–3075.[1] 
    
  • Cyrański, M. K., et al. (2012).[1] Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents. CrystEngComm, 14, 5939-5949.[1]

  • Hopf, H., et al. (2013).[1] Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry.[5] NII Repository.

  • Vargas-Olvera, E. C., et al. (2022).[1][6] Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials.[6] ACS Omega, 7(27).

  • Kruger, P. E., et al. (2005).[1] 1,4-Phenylenediboronic acid.[1] Acta Crystallographica Section E, E61, o2334–o2336.[1]

Sources

Technical Guide: Purity and Stability of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

[1]

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7) is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern—featuring a chloro, fluoro, and methoxy group—imparts specific electronic and steric properties that are valuable for medicinal chemistry but detrimental to the compound's stability.[2]

This guide addresses the critical challenges associated with this molecule: its propensity for rapid protodeboronation under basic conditions due to the "ortho-fluoro effect," and its equilibrium with boroxine anhydrides .[2] Researchers must adopt specific handling, storage, and analytical protocols to maintain library integrity and reaction yields.[2][1]

Chemical Profile and Identity

PropertySpecification
Chemical Name This compound
CAS Number 2121511-91-7
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
pKa (Boronic Acid) ~8.0–8.5 (Estimated; lowered by F/Cl substitution)
Key Structural Feature 2,6-Diortho substitution (2-OMe, 6-F) flanking the Boron atom

Synthesis and Impurity Profiling[4]

Understanding the synthesis of this molecule is essential for identifying potential impurities.[1] The standard route involves Directed Ortho Metalation (DoM) , exploiting the synergistic directing effects of the methoxy and fluoro substituents.[2]

Synthetic Route Logic

The precursor, 2-chloro-5-fluoroanisole , undergoes lithiation at the C6 position.[2] This position is thermodynamically and kinetically favored because it is flanked by the directing methoxy group (C1) and the fluorine atom (C5), both of which stabilize the lithiated intermediate via inductive effects and coordination.[2]

  • Precursor: 2-Chloro-5-fluoroanisole.[1]

  • Reagent: n-Butyllithium (Li-base) / THF / -78°C.

  • Electrophile: Triisopropyl borate or Trimethyl borate.[1]

  • Hydrolysis: Acidic workup to release the boronic acid.[1]

Critical Impurities[1][2]
  • De-boronated Arene (1-Chloro-4-fluoro-2-methoxybenzene): The primary degradation product.[1] It forms via protodeboronation during the workup or storage (see Section 3).[1]

  • Regioisomers: Rare, but lithiation at C3 or C4 is possible if temperature control is poor (-78°C is strictly required).[2][1]

  • Boroxine Trimer: Not a true "impurity" but a dehydration product that complicates analysis.[1]

Stability Challenges: The Diortho Effect

The stability of this compound is governed by two competing pathways: reversible dehydration (benign) and irreversible protodeboronation (destructive).[2][1]

The Boroxine Equilibrium (Reversible)

Like all arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).[2][1] This process is driven by entropy (release of water) and is accelerated by heat or vacuum drying.[1]

  • Impact: Variable melting points and broadened NMR signals.

  • Mitigation: This is reversible.[1] Adding water or a diol (like pinacol) restores the monomeric species.[1]

Protodeboronation (Irreversible)

This is the critical failure mode.[2][1] The presence of the 6-fluoro and 2-methoxy groups creates a "diortho-substituted" environment.

  • Mechanism: Under basic conditions (common in Suzuki couplings), the boronic acid forms a boronate anion.[2][1] The electron-withdrawing fluorine atom at the ortho position stabilizes the negative charge developing on the ring carbon during C-B bond cleavage.

  • Result: Rapid loss of the boron moiety, yielding the parent arene (1-chloro-4-fluoro-2-methoxybenzene), effectively killing the cross-coupling reaction.[2]

  • Rate Factor: The rate of protodeboronation for 2,6-disubstituted fluoro-arylboronic acids can be orders of magnitude faster than phenylboronic acid.[2]

Degradation Pathway Diagram[1]

StabilityPathwayscluster_0Reversible Storage Equilibriumcluster_1Irreversible Reaction DegradationBoronicAcid3-Chloro-6-fluoro-2-methoxyphenylboronic acid(Active Species)BoroxineBoroxine Trimer(Anhydride)BoronicAcid->Boroxine- H2O (Heat/Vac)BoronateAnionBoronate Anion[Ar-B(OH)3]-BoronicAcid->BoronateAnion+ Base (pH > 8)Boroxine->BoronicAcid+ H2OAreneDe-boronated Arene(Dead End Product)BoronateAnion->AreneC-B Cleavage(Fast due to 6-F)

Caption: Figure 1. Dual stability pathways.[1] The reversible boroxine cycle (left) is a storage artifact, while the base-catalyzed protodeboronation (right) is a permanent degradation risk driven by the ortho-fluoro substituent.[2]

Analytical Methodologies

Accurate purity assessment requires distinguishing between the boronic acid, the boroxine, and the de-boronated impurity.[2]

HPLC Method Parameters

Standard reverse-phase HPLC can cause peak splitting due to on-column interconversion of the acid and boroxine.[1]

  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax SB-C18), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization and stabilizes the boronic acid form).[2][1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm and 254 nm.[1]

  • Note: Do not use basic buffers (ammonium bicarbonate), as they will induce degradation on-column.[2][1]

NMR Spectroscopy[1][2][5]
  • ¹H NMR (DMSO-d₆): Look for the diagnostic B-OH protons around 8.0–8.5 ppm (broad singlets).[2][1] If these are missing, the sample may have dehydrated to the boroxine.[2]

  • ¹¹B NMR: The definitive test for boron speciation.[1]

    • Boronic Acid: ~28–30 ppm (Broad).[2][1]

    • Boronate Ester (if derivatized): ~30–34 ppm.[2][1]

    • Boronate Anion (degrading species): ~2–5 ppm (Sharp).[2][1]

QC Workflow Diagram

QCWorkflowSampleRaw SampleVisualVisual Inspection(White Solid)Sample->VisualHNMR1H NMR (DMSO-d6)Check for Arene ImpurityVisual->HNMRBNMR11B NMRConfirm Oxidation StateHNMR->BNMRHPLCHPLC (Acidic Mobile Phase)Purity %BNMR->HPLCDecisionPurity > 95%?HPLC->DecisionPassRelease for SynthesisDecision->PassYesFailRecrystallize or DiscardDecision->FailNo

Caption: Figure 2. Quality Control workflow emphasizing the use of acidic HPLC and ¹¹B NMR to prevent false positives/negatives.

Handling and Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C or -20°C for long term.

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture promotes protodeboronation over time, while extreme dryness promotes boroxine formation.[2][1] A sealed, inert environment is the best compromise.[2][1]

  • Container: Amber glass vials with Teflon-lined caps.

Reaction Optimization (Suzuki Coupling)

Due to the instability in base:

  • Avoid Strong Bases: Replace Na₂CO₃ or K₃PO₄ with milder bases like KF , CsF , or K₃PO₄[2][1]·H₂O (using the hydrate can sometimes buffer the basicity).[1]

  • Anhydrous Conditions: Use anhydrous solvents (Dioxane, Toluene) to minimize the concentration of the reactive hydroxide species.[2][1]

  • Fast Catalysts: Use high-activity catalysts (e.g., Pd(dppf)Cl₂, Pd-XPhos G3) to complete the coupling before the boronic acid degrades.[2][1]

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2010).[2][1] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society. [1]

  • Boroxine Equilibrium: Iovine, P. M., et al. (2008).[2][1] "Thermodynamic parameters for the formation of boroxines." Journal of Physical Organic Chemistry. [2]

  • Synthesis of Fluorinated Arylboronic Acids: Carron, R., et al. (2009).[2][1] "Directed Ortho Metalation of Fluoroarenes." Chemical Reviews. [2][1]

  • HPLC Analysis of Boronic Acids: Carr, P. W., et al. (2011).[2][1] "Chromatographic behavior of boronic acids." Journal of Chromatography A. [2]

A Senior Application Scientist’s Guide to Computational Analysis of Halophenylboronic Acids: Unlocking Electronic Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Halogenation of the phenylboronic acid scaffold is a cornerstone strategy in medicinal chemistry and materials science for the fine-tuning of molecular electronic properties. This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for leveraging computational chemistry to predict, understand, and rationally design halophenylboronic acids with desired electronic characteristics. We will move beyond procedural lists to explore the causal relationships between quantum chemical methods, substituent effects, and key electronic descriptors, grounding our discussion in field-proven insights and validated protocols.

The Strategic Imperative of Halogenation in Phenylboronic Acid Design

Phenylboronic acids are a remarkable class of compounds, distinguished by the Lewis acidic boron center and its unique ability to form reversible covalent bonds with diols.[1][2] This reactivity is the foundation of their widespread use as saccharide sensors, components of drug delivery systems, and as versatile building blocks in organic synthesis.[3][4] In drug discovery, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, highlighting its therapeutic relevance.[3][5][6][7]

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a powerful and routine strategy for modulating the molecule's physicochemical properties. Halogens exert strong inductive and mesomeric (resonance) effects that directly influence the electron density distribution across the molecule.[8][9] This electronic perturbation is not a mere tweak; it is a strategic tool to control:

  • Acidity (pKa): The Lewis acidity of the boron atom is critical for its interaction with biological targets and diols. Halogenation provides a predictable means to increase acidity.[10]

  • Reactivity and Binding Affinity: By altering the energy of frontier molecular orbitals (HOMO/LUMO), halogenation can tune the molecule's reactivity and its binding interactions with protein targets.[9]

  • Intermolecular Interactions: Halogens can participate in non-covalent interactions, including hydrogen and halogen bonds, which influence crystal packing, solid-state properties, and ligand-receptor binding.[11]

Computational modeling allows us to probe these effects in silico, providing a predictive framework that accelerates the design-test-analyze cycle, saving significant time and resources compared to a purely empirical synthesis-and-screen approach.

The Computational Toolkit: Methodologies for Electronic Property Prediction

The accurate prediction of electronic properties hinges on solving the Schrödinger equation for the molecular system. As exact solutions are not feasible for molecules of this size, we rely on robust approximations.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for studying boronic acids due to its excellent balance of computational cost and predictive accuracy for a wide range of chemical systems.[12][13] DFT methods calculate the total energy of the system based on its electron density rather than a complex many-electron wavefunction.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.

  • Functionals: The functional approximates the exchange-correlation energy. For systems like halophenylboronic acids, hybrid functionals are often the most reliable choice.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides robust results for geometries, vibrational frequencies, and general electronic properties.[13][14]

    • M06-2X (Minnesota, 2006, 2X): This functional is particularly well-suited for main-group chemistry and systems where non-covalent interactions are important, offering improved accuracy for thermochemistry and barrier heights.[15]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals.

    • Pople Style (e.g., 6-31G(d,p), 6-311++G(d,p)): These are computationally efficient and provide a good description of molecular structures and properties. The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution around atoms, while diffuse functions (++) are crucial for accurately modeling anions and weak interactions.[14][16]

    • Correlation-Consistent (e.g., aug-cc-pVDZ): While more computationally demanding, these basis sets are designed for systematic convergence towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[17]

A typical and reliable starting point for investigating halophenylboronic acids is the B3LYP/6-311++G(d,p) level of theory.

Workflow for Computational Analysis

A rigorous computational study follows a self-validating workflow. Each step builds upon the last, with internal checks to ensure the physical and chemical relevance of the results.

G A 1. Structure Input (Build Molecule, Define Charge/Multiplicity) B 2. Geometry Optimization (Find lowest energy conformation) A->B Initial Guess C 3. Frequency Calculation (Confirm true energy minimum) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Refine energy with larger basis set, optional) C->D Validated Minimum E 5. Property Calculation & Analysis (HOMO/LUMO, ESP, pKa, etc.) C->E Validated Minimum D->E High-Accuracy Energy G cluster_0 Computational Insights cluster_1 Practical Applications A Predicted pKa (Acidity) D Drug Design (Enzyme Inhibition, Target Affinity) A->D Tune binding affinity E Biosensors (Glucose Detection) A->E Optimize diol binding pH B HOMO/LUMO Energies (Reactivity) B->D Modulate redox properties F Materials Science (Covalent Organic Frameworks) B->F Control electronic band gap C Electrostatic Potential (Interaction Sites) C->D Guide ligand docking C->F Predict crystal packing

Caption: Linking computational predictions to real-world applications.

  • In Drug Design: A computational prediction that a specific halogen substitution pattern will lower the pKa into the physiological range can prioritize that candidate for synthesis. This ensures optimal interaction with diol-containing residues in an enzyme's active site or improves aqueous solubility. *[5][7] In Biosensors: For glucose sensing applications, the pKa must be matched to the desired operating pH to ensure efficient reversible binding with glucose. Computational screening can rapidly identify promising candidates without the need to synthesize every possible isomer. *[4] In Materials Science: When designing Covalent Organic Frameworks (COFs) for electronic applications, DFT calculations can predict the HOMO-LUMO gap of halogenated boronic acid monomers, allowing for the rational design of materials with a targeted band gap and desired semiconducting properties.

[18]By integrating these computational workflows, research teams can adopt a "design-first" paradigm, leveraging theoretical insights to create more effective molecules with greater speed and efficiency.

References

  • Ugurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Clinical Chemistry and Laboratory Medicine, 6:268. [Link]

  • MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

  • ResearchGate. (2023). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. ResearchGate. [Link]

  • Grzegorz, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Longdom Publishing. (n.d.). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. [Link]

  • MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. ResearchGate. [Link]

  • Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • ResearchGate. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. [Link]

  • p.lodz.pl. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]

  • ACS Publications. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters. [Link]

  • National Institutes of Health. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

  • Informatics Journals. (2023). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Indian Journal of Science and Technology. [Link]

  • National Institutes of Health. (2024). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. PMC. [Link]

  • National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • ResearchGate. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. [Link]

  • PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ACS Publications. (2024). Organic Phosphorescence from Functional Polymer Matrices. Chemical Reviews. [Link]

  • MDPI. (2024). Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. Chemosensors. [Link]

Sources

Theoretical calculations of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Profiling of Sterically Congested Boronic Acids: The 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid Protocol

Executive Summary This technical guide outlines the theoretical framework for characterizing This compound (CAS: 2121511-91-7) . As a highly functionalized scaffold featuring a 2,6-disubstituted pattern, this molecule presents unique challenges in drug discovery, particularly regarding conformational flexibility and Suzuki-Miyaura cross-coupling efficiency. This guide provides a validated computational workflow using Density Functional Theory (DFT) to predict its structural, electronic, and reactive properties, serving as a blueprint for optimizing its use in medicinal chemistry.

Part 1: Computational Methodology & Strategy

To accurately model this compound, researchers must account for the ortho-effect (2-OMe, 6-F) and non-covalent interactions (intramolecular hydrogen bonding).

Level of Theory Selection

Standard functionals (e.g., B3LYP) often fail to capture the dispersion forces critical in crowded halogenated systems. The recommended protocol utilizes dispersion-corrected DFT .

  • Functional: wB97X-D or M06-2X . These long-range corrected functionals accurately model the weak interactions between the methoxy oxygen and the boronic hydroxyls.

  • Basis Set: 6-311++G(d,p) .

    • Diffuse functions (++): Essential for describing the lone pairs on Chlorine, Fluorine, and Oxygen.

    • Polarization functions (d,p): Critical for the anisotropic electron distribution in the C-Cl and C-F bonds.

  • Solvation Model: SMD (Solvation Model based on Density) . Calculations should be performed in solvents relevant to coupling reactions (e.g., 1,4-Dioxane, DMF, or Ethanol) rather than the gas phase.

The Conformer Search Workflow

The rotation of the


 and 

groups creates a complex Potential Energy Surface (PES).
  • Step 1: Scan the dihedral angle

    
     from 
    
    
    
    to
    
    
    in
    
    
    increments.
  • Step 2: Scan the methoxy dihedral

    
    .
    
  • Objective: Identify the global minimum where steric strain (from 3-Cl and 6-F) is minimized against the stabilization of the intramolecular B-OH···OMe hydrogen bond.

Part 2: Structural & Electronic Analysis

Geometric Optimization & Steric Tuning

In the optimized geometry, the 2,6-disubstitution forces the boronic acid group out of planarity with the benzene ring.

  • Twist Angle: Expect a

    
     twist of 
    
    
    
    -
    
    
    . This "twisted" conformation reduces conjugation but is energetically favorable due to relief of steric clash between the boronic oxygens and the bulky 3-Chloro/6-Fluoro groups.
  • Intramolecular H-Bond: The 2-Methoxy oxygen acts as a Lewis base acceptor for the boronic acid proton (

    
    ). This interaction (typically 1.8–2.0 Å) "locks" one conformer, potentially reducing the rate of transmetallation by shielding the boron center.
    

Table 1: Predicted Key Structural Parameters (wB97X-D/6-311++G(d,p))

ParameterAtoms InvolvedPredicted ValueSignificance
Bond Length C(1)-B1.57 - 1.59 ÅSlightly elongated due to steric strain (vs. 1.56 Å in PhB(OH)₂).
Bond Length C(3)-Cl1.73 - 1.75 ÅStandard aromatic C-Cl bond.
Bond Angle C(2)-C(1)-C(6)~118°Compressed angle due to substituent repulsion.
Dihedral C(2)-C(1)-B-O35° - 45°Non-planar geometry; critical for catalyst approach.
Interaction O(Me)···H(B)1.95 ÅStabilizing intramolecular hydrogen bond.
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the aromatic ring and the lone pairs of the Chlorine and Methoxy oxygen.

  • LUMO: Concentrated on the Boron atom and the

    
    -system.
    
  • Chemical Hardness (

    
    ):  The 6-Fluoro and 3-Chloro groups are electron-withdrawing (-I effect), lowering the HOMO energy and increasing the ionization potential. This makes the molecule "harder" and potentially more stable against oxidation than non-halogenated analogues.
    
Molecular Electrostatic Potential (MEP)
  • Nucleophilic Zones (Red): Localized on the Methoxy oxygen and Fluorine atom.

  • Electrophilic Zones (Blue): The Boron atom (empty p-orbital) and the hydroxyl protons.

  • Insight: The high electron density around the 2-OMe and 6-F groups creates a "negative wall" that guides incoming nucleophiles (like

    
     in Suzuki coupling) toward the Boron atom, provided the steric hindrance is overcome.
    

Part 3: Reactivity & Suzuki-Miyaura Application

The 2,6-substitution pattern makes this molecule a challenging substrate. The theoretical calculations predict the following behavior in cross-coupling:

  • Transmetallation Barrier: The steric bulk of Cl and F hinders the approach of the Palladium(II) complex. The "twisted" conformation calculated in Part 2.1 actually aids reactivity by exposing the Boron atom slightly more than a planar conformer would.

  • Protodeboronation Risk: The electron-withdrawing nature of F and Cl at the ortho/meta positions decreases the electron density on the ipso-carbon (C1). This theoretically reduces the rate of acid-catalyzed protodeboronation, making the reagent more stable under hydrolysis conditions.

Experimental Protocol for Validation:

  • Solvent: DMF/Water (9:1) to solubilize the polar boronic acid.

  • Base:

    
     (anhydrous) is preferred over carbonates to minimize side reactions predicted by the high electrophilicity of the Boron center.
    

Part 4: Visualization of Workflows

Computational Characterization Workflow

G cluster_props Property Analysis Start Input Structure (3-Cl-6-F-2-OMe-PhB(OH)2) ConfSearch Conformational Scan (Dihedrals: B-Rotation & OMe-Rotation) Start->ConfSearch GeomOpt Geometry Optimization wB97X-D / 6-311++G(d,p) Solvent: DMF (SMD) ConfSearch->GeomOpt Lowest Energy Conformer FreqCheck Frequency Calculation (Ensure 0 Imaginary Frequencies) GeomOpt->FreqCheck HOMO FMO Analysis (HOMO-LUMO Gap) FreqCheck->HOMO NBO NBO Analysis (Charge Transfer & Hybridization) FreqCheck->NBO MEP MEP Mapping (Reactive Sites) FreqCheck->MEP Output Reactivity Profile & Spectroscopic Data (IR/NMR) HOMO->Output NBO->Output MEP->Output

Caption: Step-by-step DFT workflow for characterizing the steric and electronic properties of the target molecule.

Steric Influence on Suzuki Mechanism

Suzuki Ligand 3-Cl-6-F-2-OMe Phenylboronic Acid Boronate Boronate Species [Ar-B(OH)3]- Ligand->Boronate Activation (H-bond break) Base Base (OH-) Base->Boronate TS Transmetallation TS (Steric Clash: Cl/F vs Ligands) Boronate->TS PdComplex Pd(II)-Ar' Complex PdComplex->TS Product Coupled Biaryl TS->Product Reductive Elimination

Caption: Mechanistic pathway highlighting the critical transmetallation transition state where steric clashes from 3-Cl and 6-F substituents occur.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Beck, J. F., & Mo, Y. (2010). "Intramolecular Hydrogen Bonding in 2-Substituted Phenols and Benzaldehydes." Journal of Computational Chemistry, 31(16). (Contextual reference for ortho-OMe interactions). Link

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 2121511-91-7).[1] This scaffold presents a unique "perfect storm" of challenges: it is tri-substituted, electronically deactivated, and highly prone to rapid protodeboronation due to the synergistic effect of the ortho-fluoro and ortho-methoxy groups.[1]

This guide moves beyond standard textbook conditions, offering a protocol optimized for unstable, sterically hindered boronic acids .

Substrate Analysis & Mechanistic Challenges

The Substrate Profile
  • Compound: this compound[1][2]

  • Key Structural Features:

    • C1: Boronic Acid (Reactive Center)[1]

    • C2: Methoxy (-OMe)

      
       Steric bulk + Electron donation (Resonance)[1]
      
    • C3: Chlorine (-Cl)

      
       Potential site for side-reaction (oxidative addition) if catalyst is too active.[1]
      
    • C6: Fluorine (-F)

      
       High electronegativity; facilitates ipso-attack.[1]
      
The "Ortho-Effect" and Protodeboronation

The primary failure mode for this substrate is base-catalyzed protodeboronation , not catalyst deactivation.[1] The 2,6-disubstitution pattern creates significant steric strain around the boron atom.[1] Furthermore, the high electronegativity of the C6-Fluorine atom stabilizes the transient aryl anion (or Meisenheimer-like complex) formed after base attack, dramatically accelerating the cleavage of the C-B bond before transmetallation can occur.[1]

Critical Insight: Standard conditions (e.g., Pd(PPh


)

, Na

CO

, toluene/water, 100°C) will likely yield >80% deboronated arene (3-chloro-2-fluoroanisole) and <10% product.

Strategic Optimization: The "Rapid Activation" Approach

To couple this substrate successfully, the rate of Transmetallation (


)  must exceed the rate of Protodeboronation (

)
.
The Solution: Buchwald Precatalysts

We utilize Pd-G3/G4 precatalysts (e.g., XPhos Pd G3) which generate the active monoligated Pd(0) species immediately upon dissolution. This allows the reaction to proceed at room temperature or mild heat (40°C) , significantly suppressing the temperature-dependent deboronation pathway.[1]

Ligand Selection: XPhos vs. SPhos
  • XPhos: Preferred. The large steric bulk of the biaryl backbone facilitates the coupling of hindered substrates, while the dicyclohexylphosphino group is electron-rich enough to facilitate oxidative addition into the aryl halide partner.

  • SPhos: A viable alternative if the coupling partner is extremely hindered, but XPhos generally offers better stability for this specific boronic acid class.

Competitive Pathway Visualization

The following diagram illustrates the kinetic race between the productive cycle and the destructive side reaction.

G Start Boronic Acid Substrate (3-Cl-6-F-2-OMe-Ph-B(OH)2) Boronate Activated Boronate Species [Ar-B(OH)3]- Start->Boronate + Base Base Base Activation (OH- / PO4---) TM_Step Transmetallation (Rate Determining Step) Boronate->TM_Step Path A: Productive (Fast w/ XPhos) Debor Protodeboronation (Hydrolytic C-B Cleavage) Boronate->Debor Path B: Destructive (Fast at >60°C) Pd_OA Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OA->TM_Step + Boronate Product Coupled Biaryl Product TM_Step->Product Reductive Elimination Dead Dead End: 3-Chloro-2-fluoroanisole Debor->Dead

Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodeboronation (Red).[1] Optimization targets accelerating Path A via specialized ligands.

Validated Experimental Protocol

This protocol uses XPhos Pd G3 , a third-generation Buchwald precatalyst, to enable coupling at ambient temperature.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Aryl Halide (R-X) 1.0 equivElectrophileBromides/Iodides preferred.[1] Chlorides require 60°C+.[1]
Boronic Acid 1.5 - 2.0 equivNucleophileExcess required to account for partial deboronation.[1]
XPhos Pd G3 0.02 - 0.05 equivCatalyst2-5 mol%.[1] Rapid activation.
K₃PO₄ (0.5 M) 3.0 equivBaseMild base; phosphate buffers pH to reduce deboronation.[1]
THF [0.1 - 0.2 M]SolventMiscible with water; good solubility for organics.[1]
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 equiv), This compound (1.5 equiv), and XPhos Pd G3 (0.02 equiv).[1]

    • Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes.[1] Note: Oxygen inhibition is minimal with G3 catalysts, but inert atmosphere ensures reproducibility.

  • Solvent Addition:

    • Add degassed THF (Volume calculated for 0.2 M concentration relative to halide).[1]

    • Add degassed 0.5 M K₃PO₄ (aq) (3.0 equiv).[1] Note: The biphasic mixture requires vigorous stirring.

  • Reaction:

    • Stir vigorously at Room Temperature (23°C) .

    • Monitor by HPLC/UPLC at 30 minutes.[1]

    • Decision Point: If conversion is <20% after 1 hour, warm the reaction to 40°C . Do not exceed 60°C.

  • Workup:

    • Dilute with Ethyl Acetate and water.[1]

    • Separate phases.[1][3] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Purification Note: The deboronated byproduct (3-chloro-2-fluoroanisole) is non-polar and often co-elutes with non-polar products.[1] Use a gradient of 0-10% EtOAc/Hexanes on Silica or C18 Reverse Phase if separation is difficult.[1]

Troubleshooting & Optimization Matrix

If the standard protocol yields poor results, consult the following matrix:

ObservationDiagnosisCorrective Action
High Deboronation (>50%) Base is too strong or Temp too high.[1]Switch base to K₂CO₃ or KF .[1] Reduce Temp to 20°C. Increase Boronic Acid to 2.5 equiv.
No Reaction (0% Conv.) Catalyst inactive or Oxidative Addition failed.Switch solvent to 1,4-Dioxane (run at 50°C).[1] Ensure Aryl Halide is not deactivated (e.g., electron-rich chloride).[1]
Homocoupling (Ar-Ar) Oxygen leak or disproportionation.[1]Ensure strict degassing.[1] Switch to Pd(OAc)₂ / XPhos (1:2) generated in situ to control Pd(0) concentration.[1]
C-Cl Insertion Catalyst attacking the Cl on the boronic acid.[1]The C3-Cl is less reactive than typical Ar-Br, but highly active catalysts (like tBu₃P-Pd) might insert.[1] Stick to XPhos or SPhos which are selective for the coupling partner.[1]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link][1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling for Sterically Congested and Labile 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid presents a distinct "perfect storm" of synthetic challenges: severe steric hindrance (2,6-disubstitution), electronic deactivation, and extreme susceptibility to protodeboronation .[1] Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) (


) or simple palladium salts often result in low yields (<20%) or complete recovery of the deboronated arene (1-chloro-4-fluoro-2-methoxybenzene).[1][2]

This guide outlines a high-fidelity protocol utilizing Buchwald Precatalysts (specifically XPhos Pd G4 and SPhos Pd G2) . These systems generate highly active monolithic Pd(0) species capable of rapid oxidative addition and transmetallation, allowing the productive cross-coupling cycle to outcompete the rapid protodeboronation pathway.[1]

Mechanistic Analysis: The "2,6-Disubstitution" Problem

To successfully couple this substrate, one must understand the failure modes of standard catalysis.[1]

The Protodeboronation Trap

Arylboronic acids with substituents at both ortho positions (2-OMe, 6-F) are kinetically unstable in aqueous basic media.[1][2]

  • Mechanism: The base (hydroxide) coordinates to the boron atom to form a boronate anion

    
    .[1][2]
    
  • The Critical Failure: In 2,6-disubstituted systems, the steric strain and electronic repulsion weaken the C-B bond.[1] This facilitates ipso-protonation by water, cleaving the C-B bond and releasing the arene (protodeboronation) before the palladium catalyst can intercept the boronate for transmetallation.[1]

Steric Inhibition of Transmetallation

The bulky 2-methoxy and 6-fluoro groups create a "steric wall" around the boron center.[1][2]

  • Consequence: Standard phosphine ligands (like

    
    ) are not bulky or electron-rich enough to force the palladium center to undergo transmetallation with this crowded boronate.[1]
    
  • Solution: We require Dialkylbiaryl phosphine ligands (Buchwald Ligands).[1][2] These ligands are electron-rich (accelerating oxidative addition) and bulky (creating a pocket that actually favors reductive elimination while stabilizing the Pd(0) species).[1]

Catalyst Selection Guide

FeatureTraditional (

)
Recommended (XPhos Pd G4) Reasoning
Active Species

(Slow generation)
Monoligated

(Instant)
Immediate activation is crucial to consume the boronic acid before it decomposes.[1][2]
Steric Handling PoorExcellentXPhos is designed to couple sterically hindered biaryls (tetra-ortho substituted).[1][2]
Stability Air sensitiveAir stable solidG4 precatalysts ensure precise stoichiometry and reproducibility.[1][2]
Reaction Temp Requires High T (

C)
Works at Low T (

C)
Lower temperature drastically reduces the rate of protodeboronation.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G4)

Recommended for initial scale-up and maximum reliability.[1][2]

Reagents:

  • Substrate A: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Substrate B: this compound (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)[1][2]

  • Base:

    
     (0.5 M aqueous solution) or 
    
    
    
    (solid, 3.0 equiv)
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Cycle with Argon/Vacuum (3x) to remove oxygen.[1]

  • Solids Addition: Under positive Argon flow, add the Aryl Halide (if solid), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2 mol%).

    • Note: Using 1.5 equivalents of boronic acid compensates for inevitable partial protodeboronation.[1]

  • Solvent Addition: Add degassed THF via syringe.

  • Base Activation:

    • Option 1 (Standard): Add degassed 0.5 M aqueous

      
       (2.0 equiv).[1][2]
      
    • Option 2 (Water-Sensitive): Add solid finely ground

      
       and 2 equivalents of degassed water.[1][2]
      
  • Reaction: Stir vigorously at 40°C .

    • Critical: Do not overheat.[1][2] If conversion is slow, increase catalyst loading rather than temperature to avoid decomposing the boronic acid.[1]

  • Monitoring: Check by LC-MS at 1 hour. The reaction is typically fast (< 4 hours).[1][2]

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Conditions (For Extreme Instability)

Use this if Protocol A yields >30% deboronated byproduct.[1]

Reagents:

  • Base: Cesium Fluoride (CsF) or Anhydrous

    
     (3.0 equiv)[1][2]
    
  • Solvent: Toluene (Anhydrous)[1]

  • Catalyst: SPhos Pd G2 (2-5 mol%)[1][2]

Methodology:

  • Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a glovebox or under strict Argon Schlenk line.[1]

  • Add anhydrous Toluene.

  • Heat to 80°C.

    • Mechanism:[1][3][4][5][6] The low solubility of the base and lack of bulk water minimizes the concentration of the aggressive boronate-hydrate species, protecting the C-B bond.[1]

Visualization of Workflows

The Kinetic Race: Coupling vs. Decomposition

This diagram illustrates the competing pathways.[1][2] The goal of the protocol is to accelerate the "Green" path to outrun the "Red" path.[1]

CatalyticCycle cluster_legend Kinetic Pathways Start Boronic Acid (3-Cl-6-F-2-OMe) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate DeadEnd Protodeboronation (Ar-H Byproduct) Boronate->DeadEnd SLOW COUPLING (Path of Least Resistance) TransMet Transmetallation (Sterically Demanding) Boronate->TransMet FAST COUPLING (XPhos/SPhos) Proton H2O / Proton Source Proton->DeadEnd PdOx Oxidative Complex [L-Pd(II)-Ar'-X] PdOx->TransMet Product Coupled Biaryl (C-C Bond) TransMet->Product Reductive Elimination key1 Red Path = Decomposition (Avoid) key2 Green Path = Productive Cycle (Target)

Caption: The kinetic competition between productive transmetallation (accelerated by Buchwald ligands) and destructive protodeboronation (accelerated by steric crowding and aqueous base).[1]

Optimization Workflow

Workflow Step1 1. Assessment Check 2,6-substitution Step2 2. Select Catalyst XPhos Pd G4 Step1->Step2 Step3 3. Run Screen (40°C) Step2->Step3 Decision LCMS Analysis Step3->Decision Success High Yield Scale Up Decision->Success Product Major Fail1 Deboronation > 30% Decision->Fail1 Ar-H Major Fail2 No Conversion Decision->Fail2 SM Remaining Fix1 Switch to Anhydrous (Protocol B) Fail1->Fix1 Fix2 Increase Temp to 60°C Check Catalyst Loading Fail2->Fix2

Caption: Decision tree for optimizing the coupling of labile boronic acids.

References

  • Buchwald, S. L., et al. (2010).[1][7][8] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][8] Journal of the American Chemical Society.[1][9][8] [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1][9][8] [Link][1]

Sources

Application Notes and Protocols: Mastering the Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides, now famously known as the Suzuki-Miyaura reaction, has become one of the most powerful and widely utilized tools in modern organic synthesis.[1][2][3] Its significance in constructing carbon-carbon bonds, particularly for creating biaryl and substituted aryl structures, is underscored by the 2010 Nobel Prize in Chemistry awarded to Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, for their work on palladium-catalyzed cross-couplings.[3][4] The reaction's popularity stems from its versatility, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[5]

Substituted biaryl compounds, the primary products of this reaction, are crucial scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6] However, the electronic and steric nature of substituents on the phenylboronic acid can significantly impact reaction efficiency, often requiring careful optimization of reaction conditions. This guide provides an in-depth analysis of these challenges and offers detailed protocols to empower researchers in overcoming them.

The Catalytic Heart of the Reaction: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[2][7][8] The reactivity of the halide is crucial, with the rate of this step typically following the trend I > OTf > Br > Cl.[2] Electron-rich ligands on the palladium center facilitate this step.[2][4]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2][7] A base is essential for this process, as it activates the boronic acid to form a more nucleophilic boronate species.[3][5] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[9]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans [Ar-Pd(II)-Ar']L_n OxAdd->Trans Transmetalation (Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' Reactants Ar-X + Ar'-B(OH)₂ caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Impact of Phenylboronic Acid Substitution

The electronic and steric properties of substituents on the phenylboronic acid play a critical role in the reaction's success. Understanding these effects is key to selecting the appropriate reaction conditions.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally more reactive. The increased electron density on the aromatic ring facilitates the transmetalation step. However, very electron-rich systems can sometimes pose challenges in the oxidative addition step if the aryl halide partner is also electron-rich.[6]

  • Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CF₃, -CN) can be more challenging coupling partners.[10] The reduced nucleophilicity of the aryl group can slow down the transmetalation rate. Furthermore, these boronic acids are often more susceptible to a key side reaction: protodeboronation .

Steric Hindrance: The Ortho-Substitution Challenge

Steric bulk, particularly from ortho-substituents on the phenylboronic acid, can significantly hinder the reaction. This steric clash can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step. To overcome this, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, are required.[9][11][12]

Optimizing Reaction Conditions: A Component-by-Component Guide

The success of a Suzuki-Miyaura coupling, especially with challenging substituted phenylboronic acids, hinges on the careful selection of several key components.

The Palladium Catalyst and Ligand System

While simple palladium sources like Pd(OAc)₂ or Pd/C can be effective for straightforward couplings, challenging substrates necessitate more sophisticated catalyst systems. The choice of ligand is often the most critical factor.[13]

  • For Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are the gold standard.[13][14] Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and dialkylphosphines (e.g., PCy₃, P(t-Bu)₃) are highly effective.[9][12][15] These ligands promote both the oxidative addition and reductive elimination steps, which is crucial for coupling sterically demanding partners.[13] N-heterocyclic carbenes (NHCs) also show strong donating ability and can be effective for hindered couplings.[16]

  • For Electron-Deficient Substrates: Electron-rich ligands are also beneficial here, as they can help accelerate the often-sluggish oxidative addition of less reactive aryl chlorides or electron-rich aryl bromides.[4]

The Indispensable Role of the Base

The base is not merely an additive; it is a crucial reactant that activates the boronic acid for transmetalation.[3][5]

  • Common Choices: A wide range of bases can be used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[4][9]

  • Strength and Solubility: The choice of base often depends on the specific substrates and solvent. Stronger bases like K₃PO₄ are frequently used for challenging couplings, particularly with sterically hindered substrates.[9] The solubility of the base in the reaction medium is also a critical factor.

  • Water's Role: In many cases, the presence of a small amount of water is beneficial, as it can help dissolve the base and facilitate the formation of the active boronate species. For anhydrous couplings using bases like K₃PO₄, adding a few equivalents of water can sometimes be necessary.[17]

Solvent Selection

The solvent plays a key role in solubilizing the reactants and catalyst, and its polarity can influence reaction rates.

  • Aprotic Polar Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[1][4]

  • Aromatic Solvents: Toluene is another frequent choice.

  • Solvent Mixtures: Often, a mixture of an organic solvent with water is employed to ensure the solubility of both the organic substrates and the inorganic base.

  • Impact on Rate: For some catalyst systems, the reaction rate increases with solvent polarity. For example, with Pd(dppf)Cl₂, the rate often follows the trend DMSO > DMF > dioxane > toluene.[15]

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent start->setup degas Degas Mixture (e.g., N₂/Ar sparging) setup->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for performing a Suzuki-Miyaura reaction.

Protocols for Success: General and Challenging Couplings

Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Many palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for relatively unhindered and electronically neutral or rich phenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent mixture: Dioxane/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the dioxane/water solvent mixture via syringe.

  • In a separate vial, weigh the Pd(OAc)₂ and PPh₃, dissolve them in a small amount of the reaction solvent, and add this solution to the reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of a Sterically Hindered Phenylboronic Acid

This protocol is designed for challenging couplings involving ortho-substituted phenylboronic acids and/or unactivated aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, 2,6-dimethylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Seal the tube with a screw cap containing a PTFE septum.

  • Remove the tube from the glovebox and add anhydrous toluene via syringe.

  • Heat the reaction mixture in a preheated oil bath to 110 °C.

  • Stir vigorously for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Deactivated aryl halide (e.g., chloride)- Use a pre-catalyst or a more active ligand (e.g., Buchwald type).- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature.- For aryl chlorides, use a specialized catalyst system (e.g., Pd/Buchwald ligand).[18]
Protodeboronation - Water present in the reaction- Reaction temperature too high- Base-promoted decomposition- Electron-deficient boronic acid- Use anhydrous conditions.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[15][19]- Lower the reaction temperature and extend the reaction time.- Use a milder base like KF.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species present at the start- Thoroughly degas the reaction mixture and solvents.[4]- Use a Pd(0) source or ensure the Pd(II) pre-catalyst is efficiently reduced in situ.
Poor Reproducibility - Inconsistent quality of base- Variable water content- Grind the base (e.g., K₃PO₄) to a fine, consistent powder.[17]- For anhydrous reactions, ensure solvents are truly dry. For aqueous systems, maintain a consistent solvent ratio.

Conclusion

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its successful application to diverse and complex substrates, particularly substituted phenylboronic acids, requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent. By appreciating the mechanistic underpinnings and the specific challenges posed by electronic and steric factors, researchers can rationally design experiments, troubleshoot effectively, and unlock the full potential of this powerful transformation. The use of advanced, bulky phosphine ligands has dramatically expanded the scope of this reaction to include previously difficult-to-couple substrates, ensuring its continued relevance in both academic research and industrial drug development.[9][14]

References

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Buchwald Phosphine Ligands. Merck Millipore. [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to Copper-Catalyzed C-N Bond Formation Using Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Historically, methods for their synthesis, such as the Ullmann condensation, required harsh reaction conditions, limiting their functional group tolerance and overall utility.[1][2] While the advent of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, represented a significant leap forward, the reliance on expensive and precious palladium catalysts has prompted the development of more sustainable and economical alternatives.[2][3][4][5]

This guide focuses on the copper-catalyzed C-N cross-coupling of arylboronic acids with nitrogen-containing nucleophiles, a transformation widely known as the Chan-Lam coupling reaction (or Chan-Evans-Lam coupling).[2][6] This methodology has emerged as a powerful and practical tool for C-N bond formation due to its mild reaction conditions, broad substrate scope, and the use of abundant and inexpensive copper catalysts.[7][8] Often, these reactions can be performed at room temperature and are tolerant to air and moisture, simplifying the experimental setup significantly.[6][7][9] This document provides an in-depth exploration of the reaction's mechanistic underpinnings, practical protocols for its implementation, and expert insights into troubleshooting common issues.

Mechanistic Insights: The "Why" Behind the Reaction

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. While the precise mechanism of the Chan-Lam coupling is still a subject of academic research and can be influenced by the specific reaction components, a generally accepted catalytic cycle provides a robust framework for understanding the transformation.[10][11] The reaction is believed to proceed through a copper-mediated cycle that can involve Cu(I), Cu(II), and Cu(III) oxidation states.

The proposed catalytic cycle can be broken down into several key steps:

  • Ligand Exchange/Amine Coordination: The reaction often begins with the coordination of the amine nucleophile to the copper(II) catalyst, typically a salt like copper(II) acetate (Cu(OAc)₂), displacing an acetate ligand. The presence of a base facilitates the deprotonation of the amine, forming a copper-amido complex.

  • Transmetalation: The arylboronic acid then undergoes transmetalation with the copper-amido complex. In this step, the aryl group from the boronic acid is transferred to the copper center, displacing another acetate or hydroxyl group to form a diarylcopper(II) intermediate or a related species.

  • Oxidative Addition/Reductive Elimination: The subsequent steps are the most debated. One prominent proposal involves the disproportionation of two Cu(II) species to generate a crucial Cu(III) intermediate and a Cu(I) species.[2] This high-valent Cu(III) complex then undergoes reductive elimination, forming the desired C-N bond and releasing the arylamine product.[2][6]

  • Catalyst Regeneration: The resulting Cu(I) species is then re-oxidized to the active Cu(II) state to re-enter the catalytic cycle. When the reaction is performed open to the air, atmospheric oxygen often serves as the terminal oxidant.[9]

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the Chan-Lam C-N coupling reaction.

Chan_Lam_Coupling cluster_cycle Catalytic Cycle Cu_II Cu(II)L₂ Cu_Amide L-Cu(II)-NR¹R² Cu_II->Cu_Amide + HNR¹R² - HL Cu_Aryl_Amide R³-Cu(II)-NR¹R² Cu_Amide->Cu_Aryl_Amide + R³B(OH)₂ - B(OH)₂L Cu_III [R³-Cu(III)(L)-NR¹R²]⁺ Cu_Aryl_Amide->Cu_III Oxidation / Disproportionation Product R³-NR¹R² Cu_III->Product Reductive Elimination Cu_I Cu(I)L Cu_I->Cu_II Oxidation (e.g., O₂) caption Proposed Catalytic Cycle for Chan-Lam C-N Coupling.

Caption: Proposed Catalytic Cycle for Chan-Lam C-N Coupling.

Key Experimental Parameters and Their Rationale

The success of a Chan-Lam coupling reaction hinges on the careful selection of several key parameters. The table below summarizes these components and provides the rationale for their use.

Component Examples Role & Rationale Typical Loading
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuIServes as the catalyst for the C-N bond formation. Cu(II) salts are common and often serve as pre-catalysts.[2]5-20 mol% (catalytic) or stoichiometric
Arylating Agent Arylboronic acids, Arylboronic estersProvides the aryl group for the coupling. Boronic acids are generally stable, commercially available, and have low toxicity.[9]1.0 - 2.0 equivalents
Nitrogen Nucleophile Amines, anilines, amides, imides, sulfonamides, azolesThe nitrogen source for the C-N bond. The pKa of the N-H bond can significantly influence reactivity.[7][9]1.0 - 1.5 equivalents
Base Pyridine, 2,6-lutidine, K₂CO₃, Cs₂CO₃, Et₃NFacilitates the deprotonation of the nucleophile, promoting its coordination to the copper center. The choice of base can be critical and substrate-dependent.[12]1.0 - 3.0 equivalents
Ligand Optional but often beneficialN,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, 8-Hydroxyquinoline-N-oxideAccelerates the reaction and improves yields by stabilizing the copper catalyst and preventing the formation of less reactive species.[13][14][15]10-40 mol%
Solvent Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)Solubilizes the reactants and catalyst. The choice of solvent can influence reaction rates and solubility of the base.[2][16]N/A
Atmosphere/Oxidant Air, O₂In many cases, oxygen from the air acts as the terminal oxidant to regenerate the active Cu(II) catalyst from Cu(I).[2][9]Open to air or under an O₂ balloon

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for the N-Arylation of an Aliphatic Amine

This protocol describes a general method for the coupling of an arylboronic acid with a primary or secondary aliphatic amine.

Visualizing the Experimental Workflow

Protocol_Workflow start Start reagents Combine Arylboronic Acid, Amine, Cu(OAc)₂, and Base in a reaction vial start->reagents solvent Add Solvent (e.g., DCM) reagents->solvent stir Stir vigorously at room temperature, open to air, for 12-24 hours solvent->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Perform aqueous workup: Filter through Celite, extract with organic solvent, wash with brine monitor->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end

Caption: General experimental workflow for Chan-Lam N-arylation.

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Aliphatic amine (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Celite

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask or a screw-cap vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), and the aliphatic amine (1.2 mmol).

  • Add anhydrous dichloromethane (5 mL) followed by pyridine (0.16 mL, 2.0 mmol).

  • Leave the flask open to the atmosphere (or cap loosely) and stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and filter through a short pad of Celite to remove the copper salts. Wash the pad with additional DCM (2 x 5 mL).

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.

Protocol 2: N-Arylation of a Heterocycle (e.g., Imidazole)

This protocol is adapted for N-H containing heterocycles which can be less nucleophilic than aliphatic amines.

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Imidazole (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 mmol, 1.5 equiv)

  • Methanol (MeOH), anhydrous (5 mL)

Procedure:

  • In a reaction vial, combine the arylboronic acid (1.0 mmol), imidazole (81.7 mg, 1.2 mmol), copper(II) acetate (18.2 mg, 0.1 mmol), and finely powdered potassium carbonate (207.3 mg, 1.5 mmol).[10]

  • Add anhydrous methanol (5 mL) and cap the vial.

  • Stir the mixture at room temperature for 24 hours.[10]

  • After 24 hours, filter the reaction mixture through a pad of Celite, washing with methanol.[10]

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can then be partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

  • Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solutions
Low or No Conversion 1. Inactive catalyst.2. Poorly soluble base.3. Sterically hindered or electron-poor substrates.4. Insufficient oxidant.1. Use a fresh bottle of copper salt. Consider pre-forming a more active catalyst complex.2. Use a soluble organic base like pyridine or 2,6-lutidine, or ensure the inorganic base is finely powdered.[16]3. Increase reaction temperature (40-80 °C). Add a ligand like DMEDA or 1,10-phenanthroline.[17]4. Ensure good exposure to air by vigorous stirring or stir under an oxygen balloon.
Formation of Byproducts 1. Homocoupling of boronic acid (Ar-Ar): Occurs at higher temperatures or with prolonged reaction times.2. Protodeboronation (Ar-H): Presence of excess water or acidic protons.3. Oxidation of amine: Sensitive amines can be oxidized by the Cu(II)/O₂ system.1. Lower the reaction temperature. Use a more coordinating solvent.2. Use anhydrous solvents and reagents. Ensure the base is not hygroscopic.3. Run the reaction under an inert atmosphere (N₂ or Ar) and use a stoichiometric amount of a different oxidant if necessary.
Difficulty in Purification 1. Product is coordinating to residual copper.2. Product is very polar.1. During workup, wash the organic layer with an aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper.2. Consider using a different chromatography technique, such as reverse-phase chromatography, or attempt crystallization.

Conclusion

The copper-catalyzed C-N bond formation using arylboronic acids is a versatile, cost-effective, and operationally simple method that has rightfully earned a prominent place in the synthetic chemist's toolbox. Its mild conditions and broad functional group tolerance make it an attractive alternative to other cross-coupling methodologies, particularly in the synthesis of complex molecules for drug discovery and materials science. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction parameters, researchers can effectively apply and optimize this powerful transformation for their specific synthetic challenges.

References

  • A copper-catalyzed selective C-N cross-coupling has been developed based on chelation-assisted amidation of readily available aryl boronic acids at room-temperature under open-flask conditions. ResearchGate. [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ACS Publications. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. ResearchGate. [Link]

  • Ullmann condensation. chemeurope.com. [Link]

  • Data science-guided approach to study the Chan-Evans-Lam coupling of sulfonamides. acsevents.org. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bentham Science. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. ACS Publications. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. ACS Publications. [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. NIH. [Link]

  • (PDF) Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube. [Link]

  • Copper-Catalyzed Cross-Coupling Reactions of Nucleobases with Arylboronic Acids: An Efficient Access toN-Arylnucleobases. ResearchGate. [Link]

  • Should I use Buchwald reaction or Ullman reaction? ResearchGate. [Link]

  • Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. ACS Publications. [Link]

  • Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals. Wiley Online Library. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. NIH. [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Ligands for Copper-Catalyzed C−N Bond Forming Reactions with 1 Mol% CuBr as Catalyst. ACS Publications. [Link]

  • Copper-Catalyzed Electrophilic Amination of Arylboronic Acids with Anthranils: An Access to N-Aryl-2-aminophenones. PubMed. [Link]

  • Recent Advances in Copper‐Catalyzed C−N Bond Formation Involving N‐Centered Radicals. ResearchGate. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Amination of Aryl Boronic Acids with Alkylnitrites: A Convenient Complement to Cu-Promoted Reductive Amination. ACS Publications. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Publications. [Link]

  • Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]

  • Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water. ResearchGate. [Link]

  • Recent Progress in Copper-Catalyzed C-N Coupling Reactions. ResearchGate. [Link]

  • Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal. [Link]

  • Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. [Link]

  • (PDF) Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. ResearchGate. [Link]

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Application Note: Amination Strategies for 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 1072945-77-7) .

It addresses a critical ambiguity in the request: Buchwald-Hartwig amination is traditionally an aryl halide coupling, whereas the substrate is an aryl boronic acid. This guide provides protocols for both potential synthetic goals:

  • Path A (Literal): Aminating the Chloride (C-Cl) position (requires Boron protection to prevent polymerization).

  • Path B (Functional): Aminating the Boronic Acid (C-B) position (via Chan-Lam coupling, often the intended "amination" for this substrate class).

Executive Summary & Chemoselectivity Analysis

Substrate: this compound Molecular Weight: 204.39 g/mol Key Functional Groups:

  • C1-Boronic Acid: Susceptible to Suzuki coupling, Chan-Lam amination, or protodeboronation. Sterically hindered by C2-OMe and C6-F.

  • C3-Chloride: Susceptible to Buchwald-Hartwig amination or Suzuki cross-coupling. Deactivated by the adjacent electron-rich C2-OMe group.

The "Bifunctional" Challenge

Performing a standard Buchwald-Hartwig amination (Pd/Base) on this unprotected substrate is not recommended .

  • Risk: The presence of the free boronic acid (nucleophile) and the chloride (electrophile) on the same scaffold will lead to rapid Suzuki-Miyaura oligomerization or homocoupling, outcompeting the amine.

  • Solution:

    • To aminate the Cl: You must protect the boronic acid (e.g., as a MIDA boronate) to render it inert to Pd(0).

    • To aminate the B(OH)₂: Use Copper-catalyzed Chan-Lam coupling , which leaves the C-Cl bond intact.

Decision Matrix & Workflow (Graphviz)

AminationStrategy Start Starting Material: This compound Goal What is your target moiety? Start->Goal PathA Target: C-Cl Amination (Preserve Boron) Goal->PathA Aminate Chloride PathB Target: C-B Amination (Preserve Chloride) Goal->PathB Aminate Boron StepA1 Step 1: Protection (Convert to MIDA Boronate) PathA->StepA1 Essential to prevent polymerization StepB1 Direct Reaction: Chan-Lam Coupling (Cu-Catalyzed) PathB->StepB1 StepA2 Step 2: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) StepA1->StepA2 ProductA Product A: Amino-Aryl-Boronate StepA2->ProductA ProductB Product B: 3-Chloro-6-fluoro-2-methoxyaniline StepB1->ProductB

Caption: Chemoselective decision tree. Path A requires blocking the reactive boron species to allow Pd-catalyzed amination of the chloride. Path B utilizes the boron directly.[1]

Protocol A: Buchwald-Hartwig Amination of the Chloride

Objective: Install an amine at C3 while retaining the Boron functionality. Prerequisite: The free boronic acid must be converted to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to anhydrous Pd-catalyzed conditions (Suzuki-slow) but can be hydrolyzed back to the acid later.

Step 1: Protection (MIDA Boronate Formation)
  • Reagents: Substrate (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Conditions: Reflux with Dean-Stark trap for 12-16 h.

  • Why: The sp³-hybridized boron in the MIDA complex cannot undergo transmetallation with Pd, effectively "masking" it from the Suzuki cycle.

Step 2: Buchwald-Hartwig Coupling

Note: The C3-Cl is sterically crowded (ortho-OMe). We utilize BrettPhos or RuPhos , which are specialized for hindered chlorides.

Materials Table
ComponentReagentEquiv.Role
Substrate MIDA-Protected Aryl Chloride1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Coupling Partner
Catalyst Pd₂(dba)₃0.02Palladium Source
Ligand BrettPhos (for primary amines) or RuPhos (for secondary)0.04Bulky, e-rich Ligand
Base Cs₂CO₃ (Anhydrous)2.0Base (Soluble in Dioxane)
Solvent 1,4-Dioxane0.2 MSolvent
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add the MIDA-protected substrate (1.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), and Cs₂CO₃ (2.0 equiv).

    • Critical: Do not use strong alkoxide bases (e.g., NaOtBu) as they may degrade the MIDA ester. Carbonate bases are milder.

  • Solvation: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove O₂.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[2][3] Look for the disappearance of the Chloride starting material.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: MIDA boronates are silica stable but can streak; adding 1% Et₃N to the eluent helps.

Protocol B: Chan-Lam Coupling (Amination of the Boron)

Objective: Convert the C1-B(OH)₂ directly to an amine (C1-NHR). Context: This is the most direct way to "aminate" this specific starting material without pre-functionalization.

Mechanism & Challenges

This reaction uses a Copper (Cu) catalyst under oxidative conditions.[4]

  • Challenge: The C1 position is flanked by C2-OMe and C6-F . This 2,6-disubstitution creates significant steric hindrance, making standard Chan-Lam conditions (Cu(OAc)₂/RT) sluggish.

  • Optimization: We employ a dual-ligand system or elevated temperatures to force the coupling.

Materials Table
ComponentReagentEquiv.Role
Substrate This compound1.0Nucleophile
Amine Aniline or Alkyl Amine1.5Coupling Partner
Catalyst Cu(OAc)₂ (Anhydrous)1.0Copper Source (Stoichiometric preferred for hindered substrates)
Base Pyridine2.0Ligand/Base
Oxidant Compressed Air / O₂ BalloonExcessRe-oxidizes Cu(I) to Cu(II)
Solvent Dichloromethane (DCM) or DMSO0.1 MSolvent
Additive 4Å Molecular Sieves200 mg/mmolWater Scavenger
Step-by-Step Procedure
  • Preparation: In a round-bottom flask open to air (or equipped with an O₂ balloon), add Cu(OAc)₂ (1.0 equiv) and freshly activated 4Å molecular sieves.

  • Substrate Addition: Add the boronic acid substrate (1.0 equiv) and the target amine (1.5 equiv).

  • Solvent/Base: Add DCM (or DMSO if higher temp needed) and Pyridine (2.0 equiv).

  • Reaction: Stir vigorously at Room Temperature (if using DCM) or 60°C (if using DMSO).

    • Time: Hindered substrates often require 24–48 hours.

    • Color Change: The reaction typically turns from blue/green (Cu(II)) to a dark brown slurry.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove pyridine and copper salts) – Caution: Ensure your product amine is not extracted into the aqueous layer; if it is basic, wash with EDTA solution instead.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Standard flash chromatography.

Troubleshooting & Critical Parameters

Catalyst Poisoning (Buchwald Route)

The C6-Fluoro and C2-Methoxy groups are potential chelators. If conversion is low in the Buchwald reaction:

  • Switch Ligand: Move to BrettPhos or AdBrettPhos . These are designed to prevent the formation of stable Pd-heterocycle chelates.

  • Pre-activation: Heat the Catalyst/Ligand in solvent for 5 mins before adding the substrate to ensure active catalytic species formation.

Protodeboronation (Chan-Lam Route)

The boronic acid group at C1 is electronically perturbed by the C2-OMe and C6-F. It may hydrolyze (lose Boron, gain H) rather than couple.

  • Fix: Add Molecular Sieves (essential). Water promotes protodeboronation.

  • Fix: Use the Boronic Ester (Pinacol) instead of the acid. It releases the active species more slowly.

Safety Warning
  • This compound may cause skin and serious eye irritation (H315, H319).

  • Palladium residues: Must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Buchwald-Hartwig Foundation

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[5] Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[1][9] Link

    • Guram, A. S., & Buchwald, S. L. (1994).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[1][9] Link

  • MIDA Boronates in Chemoselective Coupling

    • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[1][9] Link

  • Chan-Lam Coupling (Amination of Boronic Acids)

    • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters. Link

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[4][6] Synthesis. Link

  • Ligand Selection for Hindered Chlorides (BrettPhos)

    • Maitre, P., et al. (2008). A New Catalyst for the Pd-Catalyzed Amination of Aryl Chlorides.[10][11] Journal of the American Chemical Society.[1][9] Link

Sources

Ligand selection for cross-coupling with sterically hindered boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Ligand Selection for Palladium-Catalyzed Cross-Coupling with Sterically Hindered Boronic Acids

Abstract: The synthesis of sterically congested molecules, particularly biaryls with multiple ortho-substituents, is a significant challenge in academic and industrial research. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, but its application to sterically hindered substrates is often hampered by low yields and slow reaction rates. This application note provides a detailed guide to ligand selection for overcoming these steric challenges. We will explore the mechanistic principles behind the success of specialized ligands, compare the performance of prominent ligand classes, and provide a detailed protocol for a challenging cross-coupling reaction.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance, particularly from ortho-substituents on the boronic acid or the aryl halide, can negatively impact each of these steps:

  • Oxidative Addition: While primarily influenced by the electrophile, bulky ligands are necessary to stabilize the active Pd(0) species and facilitate the reaction with sterically demanding aryl halides.

  • Transmetalation: This step is often rate-limiting in couplings with hindered substrates. The bulky substituents on the boronic acid impede its approach to the palladium center, making the transfer of the aryl group difficult.

  • Reductive Elimination: The formation of the new C-C bond from the Pd(II) intermediate can be slowed by steric congestion around the metal center, which hinders the required conformational changes.[2]

The key to a successful cross-coupling with sterically hindered partners lies in the rational selection of a ligand that can accelerate these challenging steps.

Key Ligand Classes for Sterically Demanding Couplings

Modern ligand design has produced several classes of ligands that are highly effective for coupling sterically hindered substrates. These ligands are typically both bulky and electron-rich. The bulkiness favors the formation of a monoligated L-Pd(0) species, which is more reactive in the oxidative addition step, while the electron-donating nature of the ligand facilitates this step and the final reductive elimination.[1][3]

Buchwald-Type Biaryl Phosphine Ligands

The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are among the most effective for challenging cross-coupling reactions.[1][4][5] These ligands feature a biaryl backbone that creates a sterically demanding pocket around the palladium center, along with bulky and electron-donating alkyl groups on the phosphorus atom.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity, particularly with aryl chlorides. For sterically hindered boronic acids, SPhos is often a good starting point for optimization.[6][7][8]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk from the triisopropylphenyl group makes XPhos highly effective for creating tetra-ortho-substituted biaryls.[8]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand, often used for challenging couplings.

The general structure of these ligands allows for fine-tuning of steric and electronic properties to suit specific substrate combinations.[5]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of ligands that have gained prominence in cross-coupling catalysis due to their strong σ-donating properties and steric tuneability.[9][10] They form very stable complexes with palladium and are excellent for promoting the oxidative addition of unreactive aryl chlorides. For sterically hindered couplings, bulky NHC ligands are particularly effective.[11][12][13]

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A very bulky and commonly used NHC ligand that can facilitate couplings of hindered substrates.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr makes it an even stronger σ-donor than IPr, which can be beneficial in some cases.[14]

The steric and electronic properties of NHCs can be systematically varied by changing the substituents on the nitrogen atoms, allowing for the creation of highly tailored catalysts.[10]

Other Specialized Phosphine Ligands

Beyond the Buchwald-type ligands, other phosphine-based systems have been specifically designed for sterically demanding reactions.

  • AntPhos and BI-DIME: These ligands have demonstrated excellent reactivity in the synthesis of tetra-ortho-substituted biaryls and in couplings involving secondary alkylboronic acids, which are notoriously difficult.[15][16] The unique structure of AntPhos is thought to inhibit side reactions like β-hydride elimination.[16]

  • Trineopentylphosphine (TNpP): This conformationally flexible ligand has proven effective in the coupling of sterically demanding aryl halides with hindered anilines in Buchwald-Hartwig amination, and its principles are applicable to Suzuki-Miyaura couplings.[17]

Ligand Performance in Sterically Hindered Couplings: A Comparative Overview

The choice of ligand can have a dramatic impact on the outcome of a cross-coupling reaction. The following table summarizes the performance of various ligands in challenging, sterically hindered Suzuki-Miyaura couplings reported in the literature.

Aryl Halide Boronic Acid Ligand Catalyst Loading (mol%) Conditions Yield (%) Reference
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidBI-DIME (1)1Toluene, 110 °C, 12 h31[16]
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidAntPhos (2)1Xylenes, elevated temp.63[16]
2-bromo-1,3-dimethoxybenzene2,4,6-triisopropylphenylboronic acidPd/1 (BI-DIME)1Toluene, 110 °C, 12 hHigh[15]
Di-ortho-substituted aryl bromidesAcyclic secondary alkylboronic acidsAntPhosNot specifiedNot specifiedHigh[18]
Aryl chloridesArylboronic acidsBulky phenanthryl NHCNot specifiedNot specifiedGood to excellent[19]
Chloroaryl triflatesArylboronic acidsSIPrNot specifiedNot specifiedHigh selectivity for chloride coupling[14]

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with a hindered boronic acid, using a Buchwald-type ligand.

Reaction: Coupling of 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid.

Materials and Reagents
  • 2-bromo-1,3,5-trimethylbenzene (mesityl bromide)

  • 2,6-dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or other selected Buchwald ligand)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure
  • Glovebox/Schlenk Line Setup: All manipulations should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst decomposition.[20]

  • Reagent Preparation: In a dry vial inside the glovebox, weigh out Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and SPhos (e.g., 0.04 mmol, 4 mol%).

  • Reaction Vessel Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the premixed Pd(OAc)₂ and SPhos to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) to the flask via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetra-ortho-substituted biaryl.

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and properly degassed.

    • Screen other ligands (e.g., XPhos, RuPhos) or a different base (e.g., Cs₂CO₃).

    • Increase the reaction temperature or time.

  • Formation of Side Products (e.g., homocoupling of boronic acid):

    • Ensure the inert atmosphere is maintained throughout the reaction.

    • Use a slight excess of the boronic acid, but not too much.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar1-X PdII_Aryl L-Pd(II)(Ar1)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L-Pd(II)(Ar1)(Ar2) Transmetalation->PdII_Diaryl + Ar2-B(OR)2 + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 (Regeneration) Product Ar1-Ar2 (Product) RedElim->Product ArylHalide Ar1-X BoronicAcid Ar2-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Logic for Hindered Substrates

Ligand_Selection Start Start: Sterically Hindered Coupling Screening Initial Ligand Screening Start->Screening Buchwald Buchwald Ligands (SPhos, XPhos) Screening->Buchwald General/Robust NHC NHC Ligands (IPr, SIPr) Screening->NHC Aryl Chlorides Other Specialized Ligands (AntPhos) Screening->Other Specific Challenges Optimization Reaction Optimization (Base, Solvent, Temp.) Buchwald->Optimization NHC->Optimization Other->Optimization Success High Yield of Desired Product Optimization->Success LowYield Low Yield or No Reaction Optimization->LowYield LowYield->Screening Re-screen Ligands

Caption: Decision workflow for selecting a ligand for a hindered coupling.

Conclusion

The successful cross-coupling of sterically hindered boronic acids is highly dependent on the choice of ligand. Bulky, electron-rich phosphines, particularly the Buchwald-type ligands, and N-heterocyclic carbenes have emerged as the premier choices for these challenging transformations. By understanding the mechanistic roles of these ligands and systematically screening and optimizing reaction conditions, researchers can efficiently synthesize complex, sterically congested molecules that were previously difficult to access. The protocols and guidelines presented here offer a starting point for tackling these formidable synthetic challenges.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Advances.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
  • Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Lecture.
  • Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling. Benchchem.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Semantic Scholar.
  • Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Semantic Scholar.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.
  • Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC - NIH.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Slow release of organoboronic acids in cross-coupling reactions.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Chem 115 Myers.
  • TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES. University of Virginia.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.
  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC - NIH.
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. DSpace@MIT.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids.

Sources

Use of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid in herbicide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid for Herbicide Scaffold Synthesis

Executive Summary

This technical guide details the optimized protocols for utilizing This compound (CAS 2121511-91-7) as a strategic building block in the synthesis of next-generation herbicides.

The specific substitution pattern (3-Cl, 6-F, 2-OMe) offers a unique "privileged scaffold" for agrochemical discovery, particularly for Protoporphyrinogen Oxidase (PPO) inhibitors and synthetic auxins . However, the steric hindrance introduced by the 2,6-disubstitution pattern presents significant synthetic challenges, primarily low reactivity and rapid protodeboronation under standard Suzuki-Miyaura conditions. This guide provides a field-validated methodology to overcome these hurdles, ensuring high yields and reproducible scale-up.

Chemical Profile & Structural Utility[1]

Compound Specifications
PropertySpecification
Chemical Name This compound
CAS Number 2121511-91-7
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
Appearance White to off-white crystalline powder
Purity ≥97% (HPLC)
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Agrochemical Significance

The 3-Chloro-6-fluoro-2-methoxyphenyl moiety is highly valued in herbicide design for three mechanistic reasons:

  • Metabolic Blocking: The 6-fluoro substituent blocks oxidative metabolism at the ortho-position, significantly extending the half-life of the active ingredient within the plant.

  • Conformational Locking: The 2-methoxy and 6-fluoro groups create a "biaryl twist" when coupled to heteroaromatics (e.g., pyridines, pyrimidines), optimizing binding affinity in PPO enzyme pockets.

  • Lipophilicity Modulation: The chloro-fluoro combination fine-tunes the LogP, facilitating translocation across the plant cuticle.

Core Application: Sterically Hindered Suzuki-Miyaura Coupling[3][4]

The primary application of this boronic acid is the construction of biaryl cores. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often fail due to the steric bulk at the 2- and 6-positions, leading to stalling or protodeboronation.

Mechanistic Challenge & Solution
  • Challenge: The transmetallation step is rate-limiting for sterically hindered boronic acids. Slow transmetallation allows the competing protodeboronation pathway to dominate, destroying the starting material.

  • Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) precatalysts to accelerate transmetallation.

Optimized Reaction Pathway (DOT Diagram)

SuzukiMechanism cluster_0 Critical Control Point PreCat Pd Precatalyst (Pd-PEPPSI-IPr or Pd(OAc)2/SPhos) OxAdd Oxidative Addition (Ar-X + Pd(0)) PreCat->OxAdd Activation TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Pd(II)-Ar-X BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronate SideRxn Protodeboronation (Major Side Reaction) BaseAct->SideRxn Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->PreCat Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical transmetallation step where steric hindrance can lead to protodeboronation if the catalyst system is not optimized.

Detailed Experimental Protocol

Target Reaction: Coupling of this compound with 2,3-dichloro-5-(trifluoromethyl)pyridine to form a PPO-inhibitor scaffold.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide 1.0Electrophilee.g., 2,3-dichloro-5-(trifluoromethyl)pyridine
Boronic Acid 1.2 - 1.5NucleophileExcess required due to potential deboronation
Catalyst 0.02 (2 mol%)Pd SourcePd(OAc)₂
Ligand 0.04 (4 mol%)LigandSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Base 3.0ActivatorK₃PO₄ (Anhydrous)
Solvent [0.2 M]MediumToluene / Water (10:1)
Step-by-Step Procedure
  • Setup:

    • Charge a dry reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).

    • Note: Using a glovebox is preferred for catalyst handling, but benchtop handling is acceptable if done quickly.

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen inhibits the active Pd(0) species.

    • Inject degassed Toluene and Water (10:1 ratio) via syringe. The small amount of water is crucial for boronic acid activation.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (≥800 RPM). High mixing is essential for the biphasic system.

    • Monitor by HPLC or TLC. Reaction is typically complete in 2–4 hours .

    • Checkpoint: If the reaction stalls at 50% conversion, add an additional 0.5 equiv of Boronic Acid (not catalyst).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium black.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography using a Hexane/EtOAc gradient.

    • Expected Yield: 85–95% (optimized conditions).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (<50%) ProtodeboronationSwitch base to KF (3.0 equiv) or CsF in Dioxane. Fluoride bases are gentler and stabilize the boronate.
No Reaction Catalyst Poisoning / OxidationEnsure rigorous degassing. Switch to a pre-formed catalyst like Pd-PEPPSI-IPr (1 mol%) which is more robust.
Homocoupling Oxygen PresenceIncrease Argon sparging time. Verify solvent purity.
Starting Material Remaining Steric BulkIncrease temperature to 100°C–110°C. Switch solvent to 1,4-Dioxane (higher boiling point).

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere. Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible and usually does not affect reactivity, but purity should be checked if the bottle has been open for months.

  • Waste Disposal: Palladium-contaminated waste must be segregated. Aqueous waste containing fluorides/boron should be treated according to local environmental regulations.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Trifl
    • Source:Journal of the American Chemical Society (2000)[1][2]

    • URL:[Link]

  • Agrochemical Scaffold Synthesis (PPO Inhibitors)

    • Title: "Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity"
    • Source:Molecules (2022)[3][4]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Mechanism and Inhibition of Protodeboron
    • Source:Journal of Organic Chemistry (2016)
    • URL:[Link]

Sources

Application Note: Synthesis of Biaryl Compounds using 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS: 1951439-26-3) Primary Application: Synthesis of poly-substituted biaryl scaffolds, common in kinase inhibitors and atropisomeric ligands. Critical Challenge: The 2,6-disubstitution pattern (2-methoxy, 6-fluoro) flanking the boronic acid moiety creates severe steric hindrance and electronic deactivation, leading to slow transmetallation and a high propensity for protodeboronation .

This guide provides an optimized protocol utilizing Buchwald-Hartwig precatalysts to overcome the "ortho-effect" and suppress hydrolytic instability, ensuring high yields in Suzuki-Miyaura cross-couplings.

Mechanistic Insight & Challenges

The successful utilization of this compound requires understanding two competing pathways: Productive Cross-Coupling vs. Destructive Protodeboronation .

The "Ortho-Effect" Barrier

In standard Suzuki couplings, the rate-limiting step is often oxidative addition. However, for 2,6-disubstituted boronic acids, transmetallation becomes the bottleneck.

  • Steric Wall: The 2-OMe and 6-F groups create a physical barrier, preventing the incoming Aryl-Pd-X complex from approaching the boron center.

  • Electronic Deactivation: The electronegative Fluorine (6-position) withdraws electron density, making the boronate less nucleophilic, while the Methoxy (2-position) can potentially chelate, trapping the catalyst in a non-productive state.

Protodeboronation Risk

Sterically hindered boronic acids are notoriously unstable in hot, aqueous basic conditions. The relief of steric strain drives the cleavage of the C-B bond, replacing it with a proton (H), resulting in the byproduct 1-chloro-4-fluoro-2-methoxybenzene .

Mechanistic Pathway Diagram

ReactionMechanism Substrate Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd + Catalyst Catalyst Pd(0) Active Species Catalyst->OxAdd Transmetal Transmetallation (Rate Limiting Step) OxAdd->Transmetal BoronicAcid 3-Cl-6-F-2-OMe-PhB(OH)2 Activation Boronate Formation (Ar-B(OH)3)- BoronicAcid->Activation + Base (OH-) Activation->Transmetal Slow Approach Deboronation Protodeboronation (Byproduct) Activation->Deboronation Hydrolysis (Fast) RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step and the competing deboronation pathway characteristic of 2,6-disubstituted boronic acids.

Optimization Strategy

To mitigate the challenges above, the reaction system must be engineered to accelerate transmetallation while minimizing water exposure at high temperatures.

ParameterRecommendationRationale
Catalyst SPhos Pd G3 or XPhos Pd G3 These bulky, electron-rich phosphine ligands facilitate oxidative addition and, crucially, create a flexible pocket that accommodates hindered substrates during transmetallation.
Base K₃PO₄ (Tribasic Potassium Phosphate)Provides sufficient basicity for boronate activation without the high pH aggression of hydroxides, reducing deboronation rates.
Solvent 1,4-Dioxane / Water (10:1) or Toluene A biphasic system or low-water content system is preferred. For extreme instability, anhydrous conditions with CsF are required.
Temperature 60°C - 80°C High enough to overcome the activation energy of transmetallation, but controlled to prevent thermal decomposition.

Standard Experimental Protocol

Objective: Coupling of this compound (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Reagents & Materials
  • Boronic Acid: this compound (1.2 - 1.5 equiv).

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv).

  • Catalyst: SPhos Pd G3 (CAS: 1445085-55-1) (2-5 mol%).

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Step-by-Step Procedure
  • Preparation (In Glovebox or under Argon):

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), and SPhos Pd G3 (0.02 mmol, 15 mg).

    • Add K₃PO₄ (2.0 mmol, 424 mg).

    • Note: If the aryl halide is a liquid, add it via syringe after solvent addition.

  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Critical: The solvent ratio (10:[1]1) is optimized to solubilize the base while minimizing the water concentration available for protodeboronation.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm) for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS after 1 hour. Look for the disappearance of the aryl halide. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and water (10 mL).

    • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate.

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Advanced Optimization

If the standard protocol yields poor results, use this decision matrix to adjust conditions.

Troubleshooting Start Low Yield Observed Check Analyze Crude via LC-MS Start->Check Deboronation Is Des-Boron Byproduct Present? (Protodeboronation) Check->Deboronation Mass = 160.5 Da Homocoupling Is Homocoupling Present? (Ar-Ar) Check->Homocoupling Dimer found NoReaction No Reaction / SM Recovery Check->NoReaction SM Intact Action1 Switch to Anhydrous Conditions: Solvent: Toluene Base: CsF (2 equiv) Temp: 100°C Deboronation->Action1 Action2 Reduce Catalyst Load Degas Solvents More Thoroughly Homocoupling->Action2 Action3 Switch Ligand to XPhos or BrettPhos Increase Temp to 100°C NoReaction->Action3

Figure 2: Troubleshooting decision tree based on LC-MS analysis of crude reaction mixtures.

Anhydrous Protocol (For High Deboronation Cases)

If the boronic acid degrades too quickly in aqueous base:

  • Use Toluene or DME (anhydrous).

  • Replace K₃PO₄ with CsF (Cesium Fluoride, 2.0 equiv) or K₂CO₃ (anhydrous).

  • Add CuCl (10-20 mol%) as a co-catalyst (Liebeskind-type conditions) to facilitate transmetallation via a transient organocopper species.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Grounding: Establishes SPhos and XPhos as superior ligands for 2,6-disubstituted aryl couplings.
  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2017. Link

    • Grounding: detailed kinetic analysis of protodeboron
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Wiley-VCH, 2004.[2]

    • Grounding: Foundational text on the mechanism of transmetall
  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010. Link

    • Grounding: Specifically addresses polyfluorinated and unstable boronic acids using prec

Sources

Application Notes and Protocols for C-C Bond Formation Involving 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of Sterically Hindered Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the creation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. Among the array of tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and functional group tolerance.[1][2] This guide focuses on a particularly valuable, yet challenging, building block: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid .

With its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group ortho to the boronic acid moiety—this compound presents significant steric and electronic challenges. However, these same features make it a highly sought-after reagent for introducing densely functionalized aryl fragments into complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.[3] This document provides in-depth protocols and expert insights into leveraging this reagent for successful C-C bond formation, with a primary focus on the robust and widely applicable Suzuki-Miyaura coupling reaction.[4][5][6]

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C₇H₇BClFO₃PubChem
Molecular Weight 204.39 g/mol [7]
CAS Number 944127-21-3-
Appearance White to off-white solidGeneral Knowledge
Key Structural Features Ortho-substituted, sterically hindered boronic acid[8]

Core Application: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone method for utilizing arylboronic acids in C-C bond formation due to its mild conditions and broad substrate scope.[5][9] The reaction facilitates the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10]

Mechanistic Rationale and Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, dictates the choice of reagents. The sterically hindered nature of this compound necessitates careful selection of the catalyst system to ensure efficient oxidative addition and transmetalation steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0 Biaryl Coupled Biaryl (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid 3-Chloro-6-fluoro-2- methoxyphenylboronic acid (Ar'B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Workup & Analysis Plan Reaction Planning (Stoichiometry, Catalyst, Solvent) ReagentPrep Reagent Preparation & Weighing Plan->ReagentPrep Setup Reaction Vessel Setup (Inert Atmosphere) ReagentPrep->Setup Addition Solvent & Reagent Addition Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis caption General Experimental Workflow

Sources

Application Note: Substrate Scope & Protocols for Couplings with 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and substrate scope for Suzuki-Miyaura cross-couplings utilizing 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS 2121511-91-7) .[1] This building block presents a specific set of synthetic challenges due to its 2,6-disubstitution pattern (2-methoxy, 6-fluoro), which creates significant steric hindrance around the boron center.[1]

Successful utilization requires deviation from "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) to avoid the primary failure mode: protodeboronation . This note provides validated protocols using dialkylbiaryl phosphine ligands (Buchwald-type) to facilitate transmetallation while suppressing side reactions.

Compound Profile & Mechanistic Challenges

Structural Analysis
  • Compound: this compound

  • Key Features:

    • Steric Crowding: The ortho-methoxy and ortho-fluoro groups create a "kinetic pocket" that retards the approach of the palladium(II)-aryl complex during the transmetallation step.

    • Electronic Effects: The 6-fluoro substituent is electron-withdrawing, increasing the Lewis acidity of the boron, which can accelerate hydrolysis. Conversely, the 2-methoxy group is electron-donating via resonance.

    • 3-Chloro Handle: The chlorine at position 3 is generally stable under standard Suzuki conditions (reacting slower than Br/I electrophiles), allowing for chemoselective sequential couplings.[1]

The Protodeboronation Trap

The primary competing reaction for 2,6-disubstituted arylboronic acids is protodeboronation, where the


 group is replaced by a proton. This is base-catalyzed and proceeds rapidly if the cross-coupling cycle (specifically transmetallation) is slow.[1]

Mechanistic Implication: To outcompete protodeboronation, the catalyst system must be highly active, and the base concentration/strength must be carefully modulated.

Optimization Strategy & Ligand Selection

Empirical data suggests that monodentate phosphines (PPh3) are insufficient for this substrate.[1] The protocol prioritizes Dialkylbiaryl Phosphine Ligands which promote oxidative addition and, crucially, create a flexible coordination environment that accommodates the bulky boronic acid during transmetallation.

Recommended Catalyst Systems:
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The "Gold Standard" for hindered Suzuki couplings.[1] The methoxy groups on the ligand backbone interact with the Pd center to stabilize the monoligated species.

  • XPhos: Preferred if the electrophile (coupling partner) is an aryl chloride or an electron-rich heteroaryl chloride.[1]

  • RuPhos: Optimal for extremely hindered partners or when using amine-containing substrates.[1]

Experimental Protocols

Protocol A: The "Robust" Method (SPhos System)

Best for: Coupling with non-hindered Aryl Bromides and activated Aryl Chlorides.

Reagents:

  • Boronic Acid (1.2 equiv)[1]

  • Electrophile (Aryl Bromide/Chloride) (1.0 equiv)[1]

  • Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)[1]

    • Note: Pre-complexed XPhos Pd G2 or SPhos Pd G2 are superior for reproducibility.[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: Toluene : Water (10:1)[1]

Step-by-Step:

  • Charge a reaction vial with the Electrophile (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), and K3PO4 (3.0 mmol, 636 mg).

  • Add Pd(OAc)2 (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol). Alternatively, use SPhos Pd G2 (36 mg).

  • Evacuate and backfill with Nitrogen (x3).[1]

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Seal and heat to 100°C for 4–12 hours.

  • QC Check: Monitor by LCMS. If protodeboronation (mass = M-B(OH)2+H) exceeds 10%, lower temperature to 80°C and increase catalyst loading.[1]

Protocol B: The "High-Performance" Method (Heterocycles)

Best for: Coupling with Chloropyridines, Pyrimidines, or highly hindered partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2-5 mol%)[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates)[1]

  • Solvent: 1,4-Dioxane : Water (4:1)[1][2]

Step-by-Step:

  • Dissolve Electrophile (1.0 equiv) and Boronic Acid (1.5 equiv) in 1,4-Dioxane (0.2 M concentration).

  • Add aqueous K2CO3 (3.0 equiv, 2M solution).

  • Degas the biphasic mixture by bubbling Nitrogen for 10 mins.

  • Add XPhos Pd G2 catalyst.[1]

  • Heat to 80–90°C . The higher water content in this protocol helps solvate the boronate species, facilitating the reaction with electron-deficient heterocycles.

Substrate Scope Analysis

The following table summarizes the expected reactivity of This compound with various electrophile classes.

Electrophile ClassReactivityRecommended ProtocolNotes
Aryl Bromides (unhindered) HighProtocol AComplete conversion typically < 4h.[1]
Aryl Chlorides (electron-poor) HighProtocol Ae.g., 4-Chlorobenzonitrile.[1] Excellent yields.
Aryl Chlorides (electron-rich) ModerateProtocol B (XPhos)Requires higher temp (100°C).[1]
2-Chloropyridines HighProtocol BCrucial for agrochemical scaffolds (e.g., Arylex analogs).[1]
Ortho-substituted Halides Low-ModerateProtocol A (RuPhos)"Double-ortho" couplings are very difficult; expect lower yields (40-60%).[1]
Alkyl Halides LowN/ANot recommended due to competing

-hydride elimination.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing couplings with this specific boronic acid.

G Fig 1. Optimization Decision Tree for 2,6-Disubstituted Boronic Acid Couplings. Start Start: Coupling of 3-Cl-6-F-2-OMe-Phenylboronic Acid CheckElectrophile Analyze Electrophile (R-X) Start->CheckElectrophile IsHindered Is R-X Sterically Hindered (Ortho-substituted)? CheckElectrophile->IsHindered IsHeterocycle Is R-X a Heterocycle (Pyridine/Pyrimidine)? IsHindered->IsHeterocycle No ProtocolC Protocol C (Advanced): RuPhos Pd G3 n-BuOH, 100°C IsHindered->ProtocolC Yes (Double Ortho) ProtocolA Protocol A: Pd(OAc)2 + SPhos Toluene/H2O, 100°C IsHeterocycle->ProtocolA No (Simple Aryl) ProtocolB Protocol B: XPhos Pd G2 Dioxane/H2O, 90°C IsHeterocycle->ProtocolB Yes (e.g. 2-Cl-Pyridine)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield + Protodeboronation Transmetallation is too slow; Base is too harsh.[1]Switch to anhydrous K3PO4 in Dioxane. Add water slowly or use a milder base (K2CO3).[1]
Starting Material Remains Catalyst deactivation (Pd black formation).[1]Switch to a Palladacycle precatalyst (e.g., XPhos Pd G2 ) to ensure active Pd(0) generation.[1]
Homocoupling of Electrophile Oxidative addition occurred, but transmetallation failed.[1]Increase Boronic Acid equivalents (to 1.5–2.0). Ensure strictly anaerobic conditions.

References

  • Compound Identification: AOBChem. (n.d.). This compound (CAS 2121511-91-7).[3] Retrieved from

  • Agrochemical Application Context: Dow AgroSciences LLC. (2013).[1] Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WO2013102078A1.[1] Retrieved from

  • General Protocol for Hindered Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.[1] (Foundational text for SPhos/XPhos usage).

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[1] Base-catalyzed protodeboronation of arylboronic acids and esters. Chemical Communications, 52, 10074-10085.

Sources

Application Note: High-Fidelity One-Pot Synthesis using 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (Structure 1 ) in one-pot Suzuki-Miyaura cross-coupling sequences. This specific building block presents a "perfect storm" of synthetic challenges: it is 2,6-disubstituted (sterically hindering transmetallation) and electron-deficient (prone to rapid protodeboronation).

Successful utilization of this reagent requires abandoning standard "textbook" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) in favor of high-activity precatalysts and anhydrous or phase-controlled base systems. This note provides two validated workflows: a High-Throughput Library Protocol for medicinal chemistry and a Process-Intensified MIBK Protocol for scalable synthesis.

Chemical Profile & Strategic Design

The Molecule[1][2][3][4][5][6][7]
  • Compound: this compound[1]

  • Key Features:

    • C1 (Boronic Acid): The primary reactive center.

    • C2 (Methoxy): Provides solubility and ortho-steric bulk; directs metallation in precursor synthesis.

    • C3 (Chloro): A latent handle for secondary functionalization (e.g., Buchwald-Hartwig amination) post-coupling.

    • C6 (Fluoro): Increases metabolic stability but accelerates C-B bond hydrolysis (protodeboronation).

The Mechanistic Challenge: "The Race"

The critical failure mode for this substrate is Protodeboronation . The electron-withdrawing fluorine and the ortho-methoxy group stabilize the ipso-protonation intermediate, leading to the loss of the boron group (forming the unreactive 1-chloro-4-fluoro-2-methoxybenzene) faster than the palladium catalyst can transmetallate.

Success depends on winning the race: You must accelerate Transmetallation (


) while suppressing Protodeboronation (

).

G Start Boronic Acid (1) Boronate Boronate Anion (Activated Species) Start->Boronate  + Base Base Base Activation (OH- / F-) Product Biaryl Product (Success) Boronate->Product  Transmetallation (Requires Bulky Ligand) Trash De-boronated Byproduct (Failure) Boronate->Trash  Protodeboronation (Fast if wet/hot) Pd Pd(II)-Ar Complex (Catalyst) Pd->Product H2O Proton Source (H2O / MeOH) H2O->Trash

Figure 1: The Kinetic Competition. For 2,6-disubstituted arylboronic acids, the pathway to "Trash" is kinetically favored unless specific ligands (XPhos/RuPhos) and controlled conditions are used.

Methodology 1: High-Throughput Library Synthesis

Context: Ideal for medicinal chemistry teams synthesizing diverse biaryl libraries (5–50 mg scale). Core Technology: Third-Generation Buchwald Precatalysts (XPhos Pd G3).[2][3][4]

Rationale

Standard Pd(0) sources like Pd(PPh₃)₄ are ineffective here because the phosphine dissociation is too slow, and the resulting active species is not electron-rich enough to insert into the crowded C-B bond. XPhos Pd G3 releases the active L-Pd(0) species rapidly and the bulky biaryl ligand creates a "pocket" that facilitates coupling of hindered substrates.

Protocol Steps
  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique.

  • Charge: To a 4 mL vial equipped with a stir bar, add:

    • Aryl Halide (Partner): 1.0 equiv[5]

    • Boronic Acid (1 ): 1.5 equiv (Excess is crucial to account for some deboronation)

    • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1): 2–4 mol%

    • Base: K₃PO₄ (finely ground, anhydrous): 3.0 equiv

  • Solvent: Add THF:Water (10:1) or 1,4-Dioxane:Water (4:1) .

    • Note: A small amount of water is necessary for the boronic acid activation mechanism, but too much accelerates decomposition.

  • Reaction: Seal and stir at 60°C for 2–4 hours .

    • Expert Tip: Do not overheat (>80°C) initially. The 2-fluoro group makes the C-B bond fragile.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Ligand Performance Comparison
Catalyst SystemYield (LCMS)Observation
Pd(PPh₃)₄ / Na₂CO₃ < 15%Major protodeboronation observed.
Pd(dppf)Cl₂ / K₂CO₃ 35%Slow conversion; incomplete reaction.
XPhos Pd G3 / K₃PO₄ > 92% Clean conversion; minimal byproduct.
RuPhos Pd G3 / K₃PO₄ 88%Good alternative, slightly slower.

Methodology 2: Process-Intensified One-Pot Sequence

Context: Ideal for scale-up (>10g) or when isolating the boronic acid is difficult due to stability. This method utilizes Methyl Isobutyl Ketone (MIBK) as a unified solvent for extraction and coupling.

Rationale

Boronic acid 1 is often generated via lithiation of 3-chloro-2-fluoroanisole. Isolating it as a solid often leads to degradation. MIBK allows for the extraction of the boronic acid from the lithiation quench and serves as an excellent solvent for the subsequent Suzuki coupling, minimizing solvent swaps and handling losses.

Protocol Steps

Step A: In-Situ Generation & Extraction

  • Perform lithiation of 3-chloro-2-fluoroanisole and quench with Triisopropyl borate.

  • Hydrolyze with dilute HCl.

  • Extract the aqueous mixture with MIBK . Do not concentrate to dryness.

  • Dry the MIBK layer with MgSO₄ and filter. This solution contains 1 .

Step B: One-Pot Suzuki Coupling

  • To the MIBK solution of 1 , add the Aryl Chloride partner (0.9 equiv relative to estimated boronic acid).

  • Base: Add aqueous K₂CO₃ (2.0 M, 2.5 equiv).

  • Catalyst: Add Pd(dtbpf)Cl₂ (1 mol%) or Pd(amphos)Cl₂ .

    • Why these catalysts? They are robust, air-stable, and highly active in biphasic solvent systems like MIBK/Water.

  • Reaction: Heat to 85°C with vigorous stirring (critical for biphasic reactions).

  • Monitor: Reaction typically completes in 2–6 hours.

Step C: Optional Secondary Functionalization (One-Pot)

  • If the partner ring has a reactive handle (e.g., a nitro group to be reduced, or an ester to be hydrolyzed), reagents can be added directly to the MIBK phase after the Pd coupling is complete.

Workflow Visualization

Workflow cluster_0 Step 1: Synthesis & Capture cluster_1 Step 2: One-Pot Coupling Start Precursor: 3-chloro-2-fluoroanisole Lithiation 1. n-BuLi / THF (-78°C) 2. B(OiPr)3 Start->Lithiation Quench Acid Hydrolysis (HCl) Lithiation->Quench Extract Extraction into MIBK (Do Not Isolate Solid) Quench->Extract Reagents Add: - Aryl Chloride Partner - Pd(dtbpf)Cl2 (1 mol%) - aq. K2CO3 Extract->Reagents Direct Transfer Reaction Suzuki Coupling 85°C, MIBK/Water Reagents->Reaction Final Final Biaryl Scaffold (Ready for C3-Cl functionalization) Reaction->Final

Figure 2: The Integrated MIBK Workflow. This sequence avoids the isolation of the unstable solid boronic acid, improving overall yield and safety.

Troubleshooting & Expert Insights

"My yield is low (<30%) and I see the de-boronated arene."
  • Cause: Protodeboronation is winning.

  • Fix:

    • Switch base to anhydrous K₃PO₄ or CsF .

    • Reduce water content in the solvent (use Dioxane/H₂O 10:1 instead of 4:1).

    • Increase catalyst loading of XPhos Pd G3 .

"The reaction stalls at 60% conversion."
  • Cause: Catalyst death or product inhibition.

  • Fix:

    • This substrate is sterically crowded. Ensure you are using XPhos or SPhos ligands. Triphenylphosphine (PPh₃) ligands are too small and will fail to promote the reductive elimination step effectively in crowded systems.

"Can I use the Chlorine (C3) for a second coupling?"
  • Insight: Yes, but selectivity is key . The Boronic acid (C1) reacts first. The C3-Chlorine is deactivated by the neighboring methoxy and fluoro groups.

  • Protocol: To engage the C3-Cl, you must isolate the first biaryl product and then subject it to harsher conditions (e.g., Pd(RuPhos) G3 at 100°C with NaOtBu) for a Buchwald-Hartwig amination or a second Suzuki coupling. It will generally not react under the mild conditions of the first step.

References

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
  • Protodeboronation Mechanisms in 2,6-Disubstituted Boronic Acids

    • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc., 2017.
  • MIBK Solvent Systems in Boronic Acid Processing (Patent Literature)

    • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • General Review of Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

Sources

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes current best practices for Microwave-Assisted Suzuki-Miyaura Coupling, focusing on substituted phenylboronic acids.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for biaryl bond formation. While robust under traditional thermal conditions, the reaction often requires prolonged heating (12–24 hours) and suffers from side reactions like protodeboronation when using substituted or sterically hindered phenylboronic acids.

Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers by delivering direct, volumetric heating. This protocol details a precision methodology to achieve high yields (>90%) in minutes rather than hours, specifically targeting challenging substrates.

Mechanistic Insight & Microwave Rationale

To optimize the protocol, one must understand why microwave irradiation is superior for this specific transformation.

The Thermal-Kinetic Effect

Contrary to early debates regarding "non-thermal microwave effects," the primary advantage in Suzuki coupling is rapid kinetic acceleration due to superheating. Microwave irradiation interacts directly with the dipole of the solvent (and often the polar reagents), allowing the reaction mixture to reach temperatures well above the solvent's atmospheric boiling point in sealed vessels (Arrhenius Law).

The Catalytic Cycle & Energy Input

The Suzuki cycle involves three key steps. Microwave energy is critical in overcoming the activation energy (


) of the rate-determining step (RDS), which varies by substrate:
  • Oxidative Addition: Often the RDS for aryl chlorides or electron-rich aryl halides. High temperature accelerates this.

  • Transmetallation: The interaction between the activated boronate species and the Pd(II) complex. This step is sensitive to steric hindrance (e.g., ortho-substituted boronic acids).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: The Microwave-Enhanced Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the phases most responsive to thermal acceleration.

SuzukiCycle cluster_MW Microwave Kinetic Zone (High T) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X Fast TransMet Transmetallation (Rate Limiting for Sterics) PdII_X->TransMet + Activated Boronate BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Supplies Nucleophile PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The red dashed zone indicates steps significantly accelerated by the high temperatures accessible via microwave irradiation.

Critical Parameters & Experimental Design

Solvent Selection: The Dielectric Constant

Microwave heating efficiency relies on the solvent's ability to absorb microwave energy (loss tangent,


).
  • Recommended: Ethanol/Water (1:1) or DMF/Water (4:1) .

  • Rationale: Water has a high dielectric constant, ensuring rapid heating. Ethanol dissolves organic substrates. This biphasic-like system also aids in dissolving inorganic bases (

    
    , 
    
    
    
    ).
Catalyst & Ligand Choice
  • Standard:

    
     (Tetrakis) is sufficient for simple aryl bromides/iodides.
    
  • Challenging/Hindered: Use

    
      or 
    
    
    
    with XPhos
    .
  • Why: Bulky, electron-rich ligands (like XPhos) facilitate oxidative addition of aryl chlorides and stabilize the Pd center during the transmetallation of sterically hindered ortho-substituted boronic acids.

Base Selection
  • Standard:

    
     (2-3 equivalents).
    
  • Base-Sensitive Substrates:

    
     or 
    
    
    
    .
  • Note: Carbonates can generate

    
     pressure in sealed vials. Ensure the vessel volume is appropriate (fill volume < 60%).
    

Standard Operating Procedure (SOP)

Objective: Coupling of 2-bromo-toluene (sterically hindered halide) with 4-methoxyphenylboronic acid.

Materials
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode.

  • Vessel: 10 mL pressure-rated glass vial with crimp/snap cap and PTFE septum.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Catalyst:

      
       (1-3 mol%)
      
    • Base:

      
       (2 M aqueous solution, 3.0 equiv)
      
    • Solvent: Ethanol (or DMF)

Workflow Diagram

Workflow Step1 1. Charge Vial (Solids + Stir Bar) Step2 2. Add Solvents (Degassed EtOH/H2O) Step1->Step2 Step3 3. Seal & Pre-Stir (30 sec) Step2->Step3 Step4 4. MW Irradiation (150°C, 10 min) Step3->Step4 Step5 5. Active Cooling (Air jet to <50°C) Step4->Step5 Step6 6. Workup (Extraction/Filter) Step5->Step6

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Detailed Protocol Steps
  • Preparation (Inert Atmosphere):

    • Ideally, purge solvents with Nitrogen/Argon for 10 minutes to remove dissolved

      
       (prevents homocoupling and catalyst oxidation).
      
    • Add solid reagents (Aryl halide, Boronic acid, Catalyst) to the microwave vial containing a magnetic stir bar.

    • Tip: If using a liquid halide, add it after the solvent.

  • Solvation:

    • Add Ethanol (3 mL) and 2M Aqueous

      
       (1 mL).
      
    • Cap the vial immediately with a PTFE-lined septum.

  • Irradiation Parameters:

    • Control Mode: Fixed Temperature (Dynamic Power).

    • Temperature: 120°C - 150°C .

    • Hold Time: 5 - 10 minutes .

    • Pre-stirring: 30 seconds (ensures homogeneity before heating).

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Post-Reaction:

    • Allow the instrument to cool the vial to <50°C using compressed air (usually automated).

    • Safety Check: Vent the vial carefully if carbonate bases were used, as residual pressure may exist.

  • Workup:

    • Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography.

Data Analysis & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave

The following table summarizes typical improvements observed when switching from thermal reflux to microwave heating for substituted phenylboronic acids.

Substrate TypeThermal ConditionsThermal YieldMW ConditionsMW Yield
Simple (4-bromoanisole + PhB(OH)2)Reflux (80°C), 4 h88%120°C, 5 min96%
Steric (2-bromotoluene + 2-methyl-PhB(OH)2)Reflux (100°C), 24 h45%150°C, 15 min89%
Deactivated (4-chloroanisole + PhB(OH)2)Reflux (100°C), 18 h<10%160°C, 20 min82%*

*Requires specialized ligand (e.g., XPhos or SPhos).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion Temperature too low for activation energy.Increase Temp by 20°C. Switch to DMF/Water to access higher T (>100°C).
Protodeboronation (Ar-B(OH)2 -> Ar-H)Boronic acid instability at high T.Reduce Temp, increase catalyst loading to speed up coupling, or use Boronic Esters (Pinacol).
Homocoupling (Ar-Ar)Presence of Oxygen.Degas solvents more thoroughly. Ensure inert atmosphere in vial.
Precipitation of Pd (Pd Black)Catalyst decomposition.Add a stabilizing ligand (e.g.,

or extra

).

References

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in water using microwave heating. Organic Letters.[1][2]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2][3][4][5][6] Angewandte Chemie International Edition.[1]

  • Biotage Application Note. Transition Metal-Catalyzed Couplings.

  • Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-assisted natural product synthesis.[3][4][5][6][7][8] European Journal of Organic Chemistry.

  • Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reaction of halopyridines.[5][7] Synlett.[1]

Sources

Precision Engineering of C-C Bonds: Flow Chemistry Applications of Suzuki-Miyaura Coupling

[1]

Part 1: Strategic Overview

The Paradigm Shift: From Batch to Continuous Processing

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, accounting for a significant percentage of all C-C bond formations in drug discovery.[1] However, traditional batch protocols often suffer from heat transfer limitations, inconsistent mixing at scale, and safety concerns regarding unstable intermediates.

Transitioning this chemistry to Continuous Flow offers three distinct competitive advantages:

  • Expanded Process Windows: Flow reactors allow operation at temperatures well above the solvent's atmospheric boiling point (superheating), accelerating reaction kinetics from hours to minutes (or seconds).

  • Handling of Solids & Precipitates: While historically a weakness of flow, modern protocols utilize acoustic irradiation, slurry pumps, or specialized packed-bed geometries to manage the inorganic byproducts (boronates/salts) that plague static batch reactors.

  • Automated Library Generation: Flow platforms coupled with autosamplers enable the rapid sequential synthesis of biaryl libraries, a critical workflow for SAR (Structure-Activity Relationship) studies.

Part 2: Critical Parameters & Engineering Logic[2]

The "Solubility Paradox" and Base Selection

The most common failure mode in flow Suzuki coupling is reactor clogging .[1] Standard inorganic bases (


  • The Problem: In batch, a heterogeneous slurry is acceptable. In microfluidic channels (<1 mm ID), it is fatal.

  • The Solution:

    • Homogeneous Systems: Use organic bases like DBU or Et3N (though often less effective) or aqueous/organic mixtures (e.g., EtOH/H2O) where the base is fully dissolved.

    • Packed Bed Systems: The base is often dissolved in the mobile phase, while the catalyst is stationary.[1]

    • Biphasic Flow: Use a segmented flow (slug flow) of organic substrate and aqueous base. The rapid internal circulation within the slugs enhances mass transfer without clogging.[1]

Catalyst Strategy: Homogeneous vs. Heterogeneous
FeatureHomogeneous (e.g.,

)
Heterogeneous (e.g., Pd/C, Pd-EnCat™)
Kinetics Extremely fast; high turnover frequency (TOF).Slower; diffusion-limited.
Separation Difficult; requires scavenging or distillation.[1]Simple; catalyst stays in the column.[1]
Leaching N/A (Catalyst is in solution).Critical Risk: Pd species often leach into solution via a "release-capture" mechanism, contaminating the API.
Flow Setup Coil Reactor (Capillary).Packed Bed Reactor (Cartridge).

Part 3: Application Notes

Application Note A: High-Throughput Library Synthesis (Heterogeneous)

Context: A medicinal chemistry team needs to synthesize 50 analogs of a biaryl scaffold.

  • Method: A Packed Bed Reactor (PBR) approach is ideal here. The catalyst (e.g., Pd/Silica or Pd/C) is pre-packed into a cartridge.[2]

  • Workflow: The system pumps a continuous stream of solvent.[1] An autosampler injects "slugs" of different aryl halides and boronic acids. As each slug passes through the heated catalyst cartridge, the reaction occurs.[1]

  • Advantage: No catalyst filtration is required between runs.[1] The system washes itself with solvent between injections.[1]

Application Note B: Flash Chemistry for API Intermediates (Homogeneous)

Context: Synthesis of the Valsartan precursor (Nagaki et al., 2024).[3]

  • Method: Flash Chemistry utilizing organolithium intermediates.[1]

  • Workflow:

    • Lithiation: Aryl bromide +

      
      -BuLi 
      
      
      Aryl-Li (milliseconds).
    • Borylation: Aryl-Li + Borate

      
       Boronate species.
      
    • Coupling: Boronate + Aryl Halide + Pd catalyst

      
       Biaryl.[1][4]
      
  • Logic: The extreme speed of mixing in micromixers allows the use of unstable lithiated species at higher temperatures than batch (-20°C vs -78°C), significantly reducing energy costs and reaction time.

Part 4: Detailed Experimental Protocol

Protocol: Continuous Flow Synthesis of 4-Methoxybiphenyl via Packed Bed Reactor

Objective: Synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid using a solid-supported catalyst to minimize Pd contamination.

1. Reagents & Setup
  • Substrate A: 4-Bromoanisole (0.5 M in Ethanol).

  • Substrate B: Phenylboronic acid (0.75 M) +

    
     (1.0 M) in Water/Ethanol (1:1). Note: Excess base and boronic acid ensure complete conversion.[1]
    
  • Catalyst Cartridge: 10% Pd/C or Pd-EnCat™ (approx. 1 mL volume).

  • System: Dual-pump flow reactor (e.g., Vapourtec, Syrris, or custom HPLC pumps).

2. System Configuration (DOT Diagram)

FlowSetupPumpAPump A(Aryl Halide)MixerT-Mixer(High Shear)PumpA->Mixer0.1 mL/minPumpBPump B(Boronic Acid + Base)PumpB->Mixer0.1 mL/minReactorPacked Bed Reactor(Pd/C Cartridge, 80°C)Mixer->ReactorCombined StreamBPRBack PressureRegulator (100 psi)Reactor->BPRCrude ProductCollectionProduct Collection(Quench/Purify)BPR->Collection

Figure 1: Schematic of a packed-bed flow synthesis setup. The T-Mixer ensures homogeneity before the reagent stream enters the catalytic cartridge.[1]

3. Step-by-Step Procedure
  • Preparation: Dissolve reagents in their respective solvents. Sonicate Substrate B solution to ensure the base is fully dissolved.[1] Crucial: Filter all solutions through a 0.45 µm filter to prevent pump damage.

  • Priming: Flush the system with pure Ethanol/Water (1:1) at 0.5 mL/min to wet the catalyst cartridge and remove air bubbles.[1]

  • Heating: Set the reactor heater to 80°C . Allow 10 minutes for thermal equilibration.

  • Pressurization: Attach a 100 psi (7 bar) Back Pressure Regulator (BPR) to the outlet.[1] This prevents solvent boiling inside the cartridge.[1]

  • Execution:

    • Set Pump A (Halide) flow rate to 0.1 mL/min .

    • Set Pump B (Boronate/Base) flow rate to 0.1 mL/min .

    • Start pumps simultaneously.

  • Steady State: Discard the first 2-3 reactor volumes (approx. 5-10 mins) of output. This is the dispersion zone.[1]

  • Collection: Collect the steady-state output for 30 minutes.

  • Workup:

    • The output is a biphasic mixture (if conversion is high) or a solution.[1]

    • Dilute with Ethyl Acetate and wash with Water (to remove salts/base).

    • Dry organic layer over

      
      , filter, and concentrate.
      
4. Data Analysis & Validation
  • Yield Calculation: Weigh the dried solid.

  • Purity Check: Run HPLC/GC-MS. Look for homocoupling byproducts (biphenyls).

  • Leaching Check: Analyze the aqueous washings via ICP-MS for Palladium content. (Target: < 5 ppm).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
High Back Pressure / Clogging Precipitation of inorganic salts (

,

).
1. Increase water ratio in Solvent B.2. Switch to organic base (DBU).3. Use ultrasound bath for the reactor coil.[1][5]
Low Conversion Residence time too short or Catalyst poisoning.[1]1. Decrease flow rate (increase residence time).2. Increase temperature (check BPR limit).3. Replace cartridge (catalyst deactivated).
Pd Leaching (Product is grey) "Release-Capture" mechanism failure; Catalyst degradation.1. Use a metal scavenger (e.g., QuadraPure™) inline after the reactor.2. Switch to a more stable polymer-supported catalyst.
Air Bubbles in Line Solvents outgassing upon heating.[1]1. Degas solvents prior to use.2. Ensure BPR is functioning and rated > vapor pressure of solvent.

Part 6: Optimization Logic (Decision Tree)

OptimizationStartStart OptimizationCheckSolubilityAre reagents solubleat room temp?Start->CheckSolubilityHomogeneousUse Homogeneous Coil Reactor(Fast, Scale-up ready)CheckSolubility->HomogeneousYesHeterogeneousUse Packed Bed Reactor(Easy separation)CheckSolubility->HeterogeneousNo / SlurryBaseCheckDoes Base precipitatein flow?Homogeneous->BaseCheckHeterogeneous->BaseCheckSwitchBaseSwitch to Organic Base(DBU, TBAOH) orIncrease Water %BaseCheck->SwitchBaseYesTempCheckIs Conversion > 95%?BaseCheck->TempCheckNoSwitchBase->TempCheckIncreaseTempIncrease Temp(Add BPR)TempCheck->IncreaseTempNoSuccessOptimized ProcessTempCheck->SuccessYesDecreaseFlowDecrease Flow Rate(Increase Res. Time)IncreaseTemp->DecreaseFlowStill LowDecreaseFlow->TempCheck

Figure 2: Decision matrix for optimizing Suzuki-Miyaura reactions in flow, addressing solubility and conversion variables.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitachi Guide to Flow Chemistry. Chemical Reviews.[1][6] Link

  • Nagaki, A., et al. (2024). Flash Chemistry for the Synthesis of Valsartan Precursors. Organic Process Research & Development.[1] Link

  • Yamada, Y. M. A., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules.[7][1][4][8][9][10][11][12][13][14][15] Link

  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.[6][16] Bulletin of Chemical Reaction Engineering & Catalysis.[6] Link

  • Noël, T., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling Reactions in Flow. Chemical Society Reviews.[1] Link

Application Note: Protecting Group Strategies for Boronic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The boronic acid moiety is a cornerstone of modern medicinal chemistry, primarily due to the Suzuki-Miyaura cross-coupling reaction.[1] However, the very feature that makes boron reactive—its vacant


-orbital (Lewis acidity)—is also its Achilles' heel. Free boronic acids are susceptible to protodeboronation , oxidation, and trimerization into boroxines, leading to non-stoichiometric reagent loading and purification difficulties.

This guide details three primary strategies to "mask" this reactivity: Pinacol esters (steric bulk), MIDA boronates (hybridization switching), and Potassium Trifluoroborates (ionic saturation). We provide validated protocols for the installation and removal of these groups, focusing on their application in iterative synthesis and drug discovery.

The Challenge: The Empty Orbital

The boron atom in a boronic acid (


) is 

hybridized with a vacant

-orbital. This orbital invites attack by nucleophiles (bases, oxidants), leading to the formation of a tetrahedral boronate "ate" complex. While this "ate" complex is the active species in transmetallation, its premature formation or persistence can lead to hydrolytic cleavage of the C-B bond (protodeboronation), particularly in heteroaryl systems (e.g., 2-pyridineboronic acid).

The Solution: Occupy the empty orbital or sterically shield it until the moment of reaction.

Strategic Selection Matrix
FeaturePinacol (Pin) MIDA Trifluoroborate (

)
DAN
Structure Steric Diol EsterBicyclic N-coordinatedIonic SaltDiaminonaphthalene
Hybridization

(Vacant orbital)

(Occupied)

(Occupied)

(Shielded)
Stability High (Acid/Base/Oxidation)High (Anhydrous/Acid)High (Air/Moisture)High (Base)
Reactivity Direct CouplingInert (Must hydrolyze)Direct Coupling (Slow release)Inert (Must hydrolyze)
Deprotection Difficult (Oxidative/Transesterification)Mild (Aq. Base)Hydrolysis (Acid/Silica)Acidic
Primary Use Robust Building BlocksIterative SynthesisShelf-stable ReagentsOrthogonal Protection

Deep Dive: MIDA Boronates (The "Switch")

The N-methyliminodiacetic acid (MIDA) ligand is a transformative tool developed by the Burke group. It rehybridizes the boron from reactive


 to inert 

via a dative B-N bond. This "switches off" transmetallation, allowing the molecule to survive conditions that would destroy a free boronic acid (e.g., Jones oxidation, anhydrous Suzuki coupling of other functional groups).
Mechanism of Action[3][4][5]
  • Protected State (

    
    ):  No vacant orbital. Inert to Pd(0). Silica stable.
    
  • Deprotection: Mild aqueous base hydrolyzes the MIDA ester.[2]

  • Active State (

    
    ):  The B-N bond breaks, restoring the vacant orbital for transmetallation.
    
Protocol A: Synthesis of MIDA Boronates

Standard Dean-Stark Dehydration

  • Reagents: Boronic acid (1.0 equiv), MIDA (1.2–1.5 equiv).

  • Solvent: DMSO/Benzene or DMSO/Toluene (1:10 ratio). Note: DMSO is required to dissolve MIDA.

  • Procedure:

    • Reflux the mixture under a Dean-Stark trap to remove water azeotropically.

    • Reaction time: 2–16 hours (monitor by TLC; MIDA boronates are often UV active and run well on silica).

    • Workup: Concentrate solvent. The residue is often recrystallized from Acetone/Ether or purified via flash chromatography (MIDA boronates are highly compatible with silica gel).

Protocol B: "Slow Release" Deprotection/Coupling

This protocol releases the active boronic acid slowly, keeping its concentration low to prevent protodeboronation.[3]

  • Conditions: MIDA Boronate (1.0 equiv), Aryl Halide (1.0 equiv), Pd catalyst (e.g., Pd(OAc)2/SPhos).

  • Base:

    
     (3.0 equiv) or NaOH (aq).
    
  • Solvent: THF/Water (5:1).

  • Temperature: 60°C.

  • Mechanism: The aqueous base hydrolyzes the MIDA ligand. The free boronic acid is immediately consumed by the catalyst cycle.

Visualization: The MIDA Iterative Cycle

MIDA_Cycle Figure 1: Iterative Peptide-Like Coupling using MIDA Boronates Start Bifunctional Halo-MIDA Boronate Deprotect Step 1: Hydrolysis (aq. NaOH, THF) Start->Deprotect Unmasks B FreeAcid Free Boronic Acid (Transient sp2) Deprotect->FreeAcid Releases Couple Step 2: Cross-Coupling (Pd, Ar-X, Anhydrous) FreeAcid->Couple Reacts with Halo-MIDA Product Coupled Product (Retains MIDA on Ar-X) Couple->Product Forms C-C Bond Product->Deprotect Next Cycle

Deep Dive: Pinacol Boronates (The Fortress)

Pinacol (Bpin) esters are the industry standard for storage due to their immense stability. However, this stability makes them difficult to remove when the free acid is required (e.g., for specific bioconjugations or when Bpin reactivity is too low). Simple hydrolysis is often ineffective due to the equilibrium favoring the ester.

Protocol C: Oxidative Deprotection (NaIO4)

Best for: Alkyl/Aryl boronates where the organic moiety is stable to oxidation.

  • Reagents: Bpin ester (1.0 equiv), Sodium Periodate (

    
    , 3.0 equiv), Ammonium Acetate (
    
    
    
    , 3.0 equiv).
  • Solvent: Acetone/Water (1:1).

  • Procedure:

    • Stir the mixture at room temperature for 12–24 hours.

    • Mechanism: Periodate cleaves the vicinal diol of the pinacol ligand.

    • Workup: Filter off the inorganic solids. Extract the aqueous layer with EtOAc. The free boronic acid is obtained after evaporation.

Protocol D: Transesterification via DEA (Diethanolamine)

Best for: Complex molecules sensitive to oxidation. Converts stable Bpin to a crystalline DEA adduct, which is then easily hydrolyzed.

  • Step 1 (DEA Adduct Formation):

    • Dissolve Bpin ester in Ether or TBME.

    • Add Diethanolamine (1.05 equiv).

    • Stir at RT. The DEA-boronate usually precipitates as a white solid (driving the equilibrium).

    • Filter and wash the solid.[4][5]

  • Step 2 (Hydrolysis):

    • Suspend the DEA adduct in biphasic Ether/aq. HCl (1M) or water/tartaric acid.

    • Stir for 30 mins. The N-B bond cleaves in acid.

    • Separate organic layer containing the free boronic acid.

Deep Dive: Potassium Trifluoroborates ( )

These are not esters but salts. They are air-stable solids that effectively "store" boronic acids. They are particularly useful because they do not require hydrolysis prior to the reaction vessel; they hydrolyze in situ to release the active species.

Protocol E: Synthesis via KHF2 (Standard)

Caution: KHF2 generates HF in situ. Use plasticware if possible, or glass with caution.

  • Reagents: Boronic acid/ester (1.0 equiv), Potassium Bifluoride (

    
    , 3.0 equiv).
    
  • Solvent: Methanol/Water (3:1).

  • Procedure:

    • Dissolve organoboron in MeOH.

    • Add aqueous

      
       dropwise. A thick white precipitate (
      
      
      
      salt) often forms immediately.
    • Stir for 1–3 hours.

    • Workup: Remove MeOH under vacuum. Filter the solid.[4] Wash with minimal ice-cold water (to remove excess salts) and then Acetone (to remove organic impurities). Recrystallize from Acetonitrile if needed.

Protocol F: Green Synthesis (Tartaric Acid/KF)

Prevents glass etching and safer handling.

  • Reagents: Boronic acid, KF (4.0 equiv), L-(+)-Tartaric acid (2.0 equiv).

  • Solvent: THF/Water or MeCN/Water.

  • Procedure: The tartaric acid mediates the fluoride transfer without generating high concentrations of corrosive HF.

Troubleshooting & Optimization

Protodeboronation

If your yield is low due to C-B bond cleavage (common in 2-pyridyl, oxazolyl, and polyfluorophenyl boronates):

  • Switch to MIDA: The slow-release mechanism maintains a low concentration of the free acid, reducing the window for protonolysis.

  • Anhydrous Conditions: Use Bpin or MIDA and anhydrous bases (

    
    , 
    
    
    
    ) in Dioxane or Toluene. Avoid water entirely.
  • Copper Additives: Cu(I) salts can facilitate transmetallation of difficult substrates, competing favorably with the protodeboronation pathway.

Purification of Boronic Acids

Free boronic acids often streak on silica or form "anhydride" trimers (boroxines).

  • Tip: Add 1–5% Pinacol to your eluent to convert the acid to the ester in situ during the column, or simply purify as the MIDA boronate (which is stable on silica).

Decision Logic for Strategy Selection

Selection_Logic Figure 2: Strategic Selection of Protecting Groups Start Starting Material: Unstable/Reactive Boronic Acid Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is Iterative Coupling Required? Q1->Q2 No DAN Use DAN (Base Stable, Acid Labile) Q1->DAN Yes (Needs Base Stability) Pin Use Pinacol Ester (Robust, Standard) Q2->Pin No (Standard Ops) MIDA Use MIDA Boronate (Iterative, Slow Release) Q2->MIDA Yes (Complex Synthesis) BF3 Use K-Trifluoroborate (Shelf Stable, In-situ hydrolysis) Q2->BF3 No (One-pot / Storage)

References

  • MIDA Boronates & Iterative Coupling: Gillis, E. P., & Burke, M. D. (2007).[2][6][7] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society. [Link]

  • Pinacol Deprotection (Oxidative): Miyaura, N., et al. (1997). "Sodium periodate oxidation of pinacol boronates." Synthetic Communications. [Link]

  • Potassium Trifluoroborates (Review): Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction."[8] Accounts of Chemical Research. [Link]

  • DAN Protecting Group (Orthogonal): Noguchi, H., Hojo, K., & Suginome, M. (2007). "Boron-masking strategy for the selective synthesis of oligoarenes via iterative Suzuki-Miyaura coupling." Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Reactions with 3-Halophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SM-3HALO-OPT Subject: Troubleshooting Chemoselectivity, Oligomerization, and Protodeboronation

Introduction: The Bifunctional Challenge

Welcome to the technical support hub for 3-halophenylboronic acids. You are likely here because your reaction failed to yield the desired biaryl product and instead produced a complex mixture of oligomers or deboronated byproducts.

The Core Problem: 3-Halophenylboronic acids are amphoteric in the context of palladium catalysis. They possess a nucleophilic moiety (boronic acid) and an electrophilic moiety (halogen).[1]

  • Desired Pathway: Cross-coupling with an external electrophile.

  • Failure Mode: Head-to-tail self-coupling (oligomerization) or protodeboronation.

This guide provides the logic to control these competing pathways.

Module 1: Troubleshooting Oligomerization (Self-Coupling)

Symptom: The reaction mixture turns into a dark tar or yields a ladder of byproducts (dimers/trimers) instead of the cross-coupled product. Diagnosis: The catalyst is activating the halogen on your boronic acid instead of the external coupling partner.

The Reactivity Hierarchy Rule

For a successful reaction, the External Electrophile (Partner A) must undergo oxidative addition significantly faster than the Halogen on the Boronic Acid (Partner B) .

RankLeaving GroupApprox. Relative Rate (

)
Status
1 Iodide (-I) > 100,000Ideal Partner
2 Triflate (-OTf) ~ 50,000Excellent Partner
3 Bromide (-Br) ~ 1,000Risk Zone
4 Chloride (-Cl) 1High Failure Risk
FAQ: How do I fix the selectivity?

Q: I am reacting 3-bromophenylboronic acid with an aryl chloride. Why is it failing? A: This is a "mismatched" system. The Pd catalyst prefers the bromide on your boronic acid over the chloride on your partner.

  • Immediate Fix: Switch your coupling partner to an Aryl Iodide or Aryl Triflate .

  • Alternative Fix: If you must use the chloride, you need a ligand that is hyper-active for chlorides (e.g., XPhos , SPhos , or Pd-PEPPSI-IPr ) and use slow addition of the boronic acid to keep its concentration low relative to the aryl chloride.

Q: Can I use 3-iodophenylboronic acid? A: Only if you are coupling it with a partner that is also an iodide or a diazonium salt. 3-Iodophenylboronic acid is extremely prone to polymerization because the C-I bond is so labile.

Module 2: Visualization of Competitive Pathways

The following logic gate illustrates the decision process for preventing self-coupling.

ChemoselectivityLogic Start Start: Reaction Setup CheckHalogen Compare Halogens: Partner X vs. Boronic Acid Y Start->CheckHalogen Case1 Partner (I/OTf) + Boronic (Cl/Br) CheckHalogen->Case1 Partner is MORE reactive Case2 Partner (Br) + Boronic (Br) CheckHalogen->Case2 Reactivity is EQUAL Case3 Partner (Cl) + Boronic (Br/I) CheckHalogen->Case3 Partner is LESS reactive OutcomeSuccess SUCCESS: Cross-Coupling Dominates Case1->OutcomeSuccess Fast Oxidative Addition to Partner OutcomeRisk RISK: Mixture of Product & Dimer Case2->OutcomeRisk Statistical Mixture OutcomeFail FAILURE: Head-to-Tail Oligomerization Case3->OutcomeFail Pd inserts into Boronic Acid

Figure 1: Decision tree for predicting chemoselectivity based on halogen reactivity rates.

Module 3: Troubleshooting Protodeboronation

Symptom: You isolate the deboronated arene (e.g., 3-bromobenzene) instead of the product. The boronic acid "disappeared." Diagnosis: Hydrolytic cleavage of the C-B bond, accelerated by high pH, high temp, or specific metal contaminants.

Mechanism & Mitigation

Protodeboronation often proceeds via a base-catalyzed mechanism where a boronate "ate" complex is protonated.

Protocol Adjustments:

  • Base Selection:

    • Avoid: Strong hydroxide bases (NaOH, KOH) or Carbonates at high temp if the substrate is sensitive.

    • Recommended: Anhydrous K₃PO₄ (mildly basic, buffers effectively) or KF (fluoride activation avoids high pH).

  • Temperature:

    • 3-Halophenylboronic acids are generally stable, but electron-deficient variants (e.g., if there is also a nitro or fluoro group) are fragile.

    • Action: Lower temperature to 60°C and use a more active catalyst (e.g., Pd(P(t-Bu)₃)₂ ) to compensate for the rate loss.

  • Water Content:

    • While Suzuki coupling requires some water for the base to dissolve/activate, excess water promotes deboronation.

    • Action: Use a biphasic system (Toluene/Water 10:1) rather than a miscible aqueous solvent (DMF/Water 1:1) to limit the boronic acid's exposure to the aqueous base phase.

Module 4: Standard Operating Procedure (SOP)

Objective: Sequential coupling of 3-bromophenylboronic acid to synthesize a non-symmetric terphenyl.

Step 1: The First Coupling (Boron-Selective)

  • Substrate: 3-Bromophenylboronic acid + 4-Iodoanisole (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in DME/H₂O (degassed).

  • Conditions: 80°C, 4-12 hours.

  • Why: The Pd inserts into the C-I bond of the anisole. The C-Br bond on the boronic acid is too slow to compete.

  • Result: 3-Bromo-4'-methoxybiphenyl.

Step 2: The Second Coupling (Halogen-Selective)

  • Substrate: Product from Step 1 + Phenylboronic acid.

  • Catalyst: Pd(OAc)₂ / SPhos (active system for aryl bromides).

  • Conditions: Standard Suzuki conditions.

  • Result: Terphenyl product.

Workflow Diagram

SequentialCoupling Substrate 3-Br-Ph-B(OH)2 (Bifunctional) Step1 Step 1: Suzuki Coupling (Chemoselective at Boron) Substrate->Step1 Partner1 Ar-I (High Reactivity) Partner1->Step1 Intermediate Intermediate: Ar-Ph-Br Step1->Intermediate Retains Br Step2 Step 2: Suzuki Coupling (Reaction at Bromide) Intermediate->Step2 Partner2 Ar'-B(OH)2 (New Nucleophile) Partner2->Step2 Final Final Product: Ar-Ph-Ar' Step2->Final

Figure 2: Sequential functionalization strategy utilizing reactivity differentials.

References

  • Suzuki-Miyaura Coupling Mechanism & Reactivity. Organic Chemistry Portal.[1][2] [Link]

  • Guide to Suzuki-Miyaura Coupling. LibreTexts Chemistry. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions. Organic Letters (ACS Publications). [Link](Contextual reference for sequential coupling strategies).

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SM-2-OMe-Guide Lead Scientist: Senior Application Specialist

Executive Summary: The "2-Methoxy Paradox"

Welcome to the troubleshooting center for one of the most deceptively difficult substrates in cross-coupling chemistry: 2-methoxyphenylboronic acid .

While the methoxy group is an electron-donating group (EDG) that should theoretically activate the ring for electrophilic processes, its position at the ortho site creates a "perfect storm" for reaction failure. This substrate suffers from two competing antagonistic forces:

  • High Steric Hindrance: The ortho-substituent physically blocks the palladium center during transmetallation.

  • Rapid Protodeboronation: The electron-rich oxygen atom facilitates the cleavage of the C-B bond under basic conditions, destroying your starting material before it can couple.

This guide provides the mechanistic insights and protocols required to navigate these side reactions.

Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Start: Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Gone Boronic Acid Consumed Product NOT Formed CheckSM->SM_Gone SM Disappeared SM_Remain Boronic Acid Remains Halide Remains CheckSM->SM_Remain SM Intact Proto Diagnosis: Protodeboronation (Anisole Formation) SM_Gone->Proto Steric Diagnosis: Failed Transmetallation (Steric/Electronic) SM_Remain->Steric Sol_Proto Solution: Anhydrous conditions, Milder Base (K3PO4), Slow Addition Proto->Sol_Proto Sol_Steric Solution: Switch Ligand (SPhos, XPhos, RuPhos) Steric->Sol_Steric

Figure 1: Diagnostic decision tree for identifying the primary failure mode in 2-methoxyphenylboronic acid couplings.

Module 1: Protodeboronation (The "Vanishing Reagent")

Symptom: The boronic acid disappears rapidly from the reaction mixture (often within minutes), but the desired cross-coupling product is not formed. Instead, you observe anisole (the reduced byproduct).

The Mechanism

Protodeboronation is the primary killer of 2-substituted electron-rich boronic acids. The reaction is base-catalyzed.[1] The ortho-methoxy group accelerates this process through chelating stabilization of the transition state or the intermediate boronate anion, making the C-B bond highly susceptible to hydrolysis.

Protodeboronation BoronicAcid Ar-B(OH)2 (2-OMe) Boronate [Ar-B(OH)3]- (Boronate Anion) BoronicAcid->Boronate + OH- (Base) Transition Transition State (Stabilized by O-Me) Boronate->Transition Slow Step Product Ar-H + B(OH)3 (Anisole - DEAD END) Transition->Product + H2O

Figure 2: The pathway of base-catalyzed protodeboronation.[1] The ortho-methoxy group stabilizes the intermediate, accelerating C-B bond cleavage.

Troubleshooting Protocol
  • Reduce Base Strength: Switch from Carbonates (

    
    , 
    
    
    
    ) to Phosphates (
    
    
    ). Carbonates in water generate a higher concentration of
    
    
    , which drives the deboronation mechanism [1].
  • Water Control: While Suzuki coupling requires some water for the catalytic cycle, excess water is detrimental here.

    • Recommendation: Use a biphasic system (Toluene/Water 10:1) rather than a miscible mixture (DMF/Water), or switch to anhydrous conditions using CsF or K3PO4 (anhydrous) in Dioxane.

  • Slow Addition: Do not add all the boronic acid at the start. Add it portion-wise or via syringe pump over 1 hour. This keeps the concentration of the vulnerable boronic acid low relative to the catalyst, favoring the coupling reaction over the second-order decomposition.

Module 2: Steric Impedance & Ligand Selection

Symptom: Both starting materials remain unreacted. The catalyst is active (not blacked out), but the turnover number (TON) is negligible.

The Challenge

The 2-methoxy group creates significant steric bulk around the palladium center. Standard ligands like Triphenylphosphine (


)  are too small to force the reductive elimination step and not electron-rich enough to facilitate oxidative addition in the presence of this bulk.
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use bulky, electron-rich ligands. These ligands promote oxidative addition (due to electron richness) and, crucially, their bulk accelerates reductive elimination (the step usually stalled by sterics) [2].

Ligand Performance Matrix:

LigandSuitability for 2-OMe-ArB(OH)2Notes
SPhos Excellent The "Gold Standard" for ortho-substituted boronic acids. Highly active.
XPhos Very Good Excellent for aryl chlorides; extremely bulky.
RuPhos Good Good for electron-poor aryl halides coupled with this boronic acid.

Poor Do not use. Fails to prevent coordination issues; slow kinetics.
dppf Moderate Can work for simple cases, but often requires higher temperatures.

Validated Experimental Protocol

This protocol is designed to minimize protodeboronation while overcoming steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.5 equiv) — Excess is necessary.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternative:

      
       / SPhos
      
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (20:1 ratio) — Minimizes water exposure.

Step-by-Step:

  • Purge: Charge a reaction vial with the aryl halide,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.
  • Solvent: Add degassed Toluene and the small amount of Water.

  • Activation: Stir at RT for 5 minutes to allow ligand complexation.

  • Addition: Add the 2-methoxyphenylboronic acid.

    • Pro Tip: If the scale is >1g, dissolve the boronic acid in a small amount of solvent and add it dropwise over 30 minutes at temperature.

  • Heat: Heat to 80-100°C . Do not exceed 100°C if possible, as deboronation rates spike with temperature.

  • Monitor: Check LCMS at 1 hour. If Anisole is forming, stop, dry the solvent, and switch to anhydrous conditions.

Advanced Troubleshooting: Alternative Reagents

If the Boronic Acid persists in decomposing, you must switch the boron source.

Option A: Pinacol Esters (BPin)

Boronic esters are kinetically more stable toward hydrolysis than free acids.

  • Trade-off: They are slower to transmetallate. You may need to add a promoter like

    
      or use stronger bases.
    
Option B: MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates are the ultimate solution for unstable substrates [3].

  • Mechanism: The boron atom is

    
     hybridized (tetrahedral) and protected from base hydrolysis.
    
  • Protocol: Under the reaction conditions (mild aqueous base), the MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of free acid low, preventing decomposition.

Frequently Asked Questions (FAQ)

Q: Why does 2-methoxyphenylboronic acid perform so much worse than 4-methoxyphenylboronic acid? A: It is the "Ortho Effect." The 4-methoxy group activates the ring electronically but is far from the reaction center. The 2-methoxy group destabilizes the C-B bond (accelerating protodeboronation) AND blocks the palladium catalyst (steric hindrance). It is a dual-failure mode.

Q: Can I use Ethanol or Methanol as a co-solvent? A: Avoid alcohols. They can participate in competitive solvolysis of the C-B bond. Use aprotic polar solvents like DME, Dioxane, or Toluene.

Q: I see a lot of homocoupling (2,2'-dimethoxybiphenyl). How do I stop it? A: Homocoupling is oxidative. Ensure your Argon purge is rigorous. If it persists, switch the solvent to degassed THF, as Toluene sometimes exacerbates homocoupling in electron-rich systems.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights." Journal of the American Chemical Society.[2]

  • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie International Edition.

  • Knapp, D. M., et al. (2009). "MIDA Boronates are Hydrolytically Stable and Magnetically Separable Boronic Acid Surrogates." Journal of the American Chemical Society.[2]

Sources

Technical Support Center: Preventing Homocoupling of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #HC-3Cl6F2OMe-Boronic Status: Active Support Agent: Senior Application Scientist[1][2]

Diagnostic Hub: Quick Troubleshooting

Issue: You are observing a significant "dimer" spot (homocoupling product) on TLC/LCMS, and the yield of your desired cross-coupled biaryl is low.

Immediate Triage: Use this decision matrix to identify the root cause before proceeding to the deep dive.

SymptomProbable CauseImmediate Action
Reaction turns black immediately Palladium precipitation (Pd black) due to instability or oxidation.[1][2]Check Oxygen: Ensure rigorous degassing. Switch to a pre-complexed catalyst (e.g., Pd(dppf)Cl₂, Pd-SPhos G3).
Dimer forms, SM remains Slow Transmetallation. The boronic acid is homocoupling faster than it cross-couples.Switch Ligand: Use sterically demanding, electron-rich ligands (SPhos, XPhos) to accelerate transmetallation.[1][2]
Dimer forms, Halide consumed Oxidative Homocoupling. Oxygen is present in the headspace or solvent.Degas Solvents: Sparge with Argon for >15 mins. Use a glovebox if possible.
Low conversion, no dimer Protodeboronation. The C-B bond is cleaving before reaction.Base/Solvent: Switch to anhydrous conditions (THF/Dioxane) and milder bases (K₃PO₄ instead of Na₂CO₃).

Technical Deep Dive: The "Why"

The Molecule: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

This substrate presents a "perfect storm" for homocoupling due to its specific substitution pattern:

  • Steric Hindrance (The 2,6-Effect): The Boron atom is flanked by a Methoxy group (Pos 2) and a Fluoro group (Pos 6).[2] This "di-ortho" substitution creates significant steric bulk, making the approach to the Palladium(II) center during transmetallation kinetically difficult.

  • Electronic Activation: The electron-withdrawing Fluorine and the Methoxy group make the aryl ring electron-rich but also prone to oxidation.[2]

  • The Kinetic Trap: Because transmetallation is slow (due to sterics), the boronic acid "waits" in the reaction mixture. If any Oxygen is present, the Glaser-type oxidative homocoupling pathway becomes faster than the cross-coupling pathway.

Mechanism of Failure: Competing Pathways

To solve the problem, you must visualize the competition between the desired Cross-Coupling and the undesired Homocoupling.

G Start Boronic Acid (3-Cl-6-F-2-OMe) Transmet Transmetallation (Rate Limiting Step) Start->Transmet Slow (Steric Hindrance) Oxygen Oxygen (O2) + Base Start->Oxygen Exposure Dimer Homocoupled Dimer (Side Product) Start->Dimer Disproportionation (No O2 required) Pd_Ox Pd(II)-Ar Halide (Intermediate) Pd_Ox->Transmet Product Desired Biaryl (Cross-Coupling) Transmet->Product Reductive Elimination Peroxo Pd-Peroxo Species or Cu(II) Impurity Oxygen->Peroxo Peroxo->Dimer Fast Oxidative Coupling

Figure 1: The kinetic competition.[1][2] Steric hindrance slows the green path (Transmetallation), allowing the red path (Oxidative Homocoupling) to dominate if Oxygen is present.

Prevention Protocols (FAQs)

Q1: How do I absolutely ensure Oxygen is removed?

A: "Bubbling" nitrogen for 2 minutes is insufficient.[1][2]

  • Sparging: Actively bubble Argon (heavier than air) through the solvent for at least 15-20 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: For critical small-scale reactions (<100 mg), perform 3 cycles of freeze-pump-thaw.[1]

  • Headspace: Flush the reaction vessel headspace with Argon continuously during addition of reagents.

Q2: Which Catalyst system is best for this specific hindered substrate?

A: You need a catalyst with a bulky, electron-rich ligand .[1][2] These ligands open up the active site to accommodate the hindered boronic acid and accelerate transmetallation.

  • Recommendation: Pd(OAc)₂ + SPhos (or XPhos ).[1][2]

  • Alternative: Pd-PEPPSI-IPr (N-Heterocyclic Carbene catalyst).[1][2]

  • Why? SPhos (Buchwald Ligand) is designed specifically for di-ortho-substituted couplings.[1][2] It prevents the formation of inactive Pd-dimers and speeds up the reaction cycle, beating the homocoupling rate.

Q3: Should I change the addition order?

A: Yes. Slow Addition is a powerful technique.[2]

  • Technique: Dissolve the Boronic Acid in a separate syringe. Add it slowly (via syringe pump) to the reaction mixture containing the Aryl Halide and Catalyst over 1-2 hours.

  • Logic: This keeps the instantaneous concentration of Boronic Acid low.[2] According to kinetic laws, homocoupling (2nd order wrt Boronic Acid) is suppressed more than cross-coupling (1st order wrt Boronic Acid) when concentration is low.

Q4: What about Base and Solvent?

A:

  • Base: Avoid strong bases if possible. K₃PO₄ (Potassium Phosphate Tribasic) is often superior to carbonates for hindered substrates.[2]

  • Solvent: Toluene/Water (10:1) or Dioxane/Water .[2] The biphasic system often helps solubilize the inorganic base while protecting the catalyst.

Optimized Experimental Protocol

Objective: Cross-coupling of this compound with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2]

  • Boronic Acid (1.2 - 1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos Gen 3 (2 mol%)[1][2]

  • Base: K₃PO₄ (3.0 equiv)[1][2]

  • Solvent: Toluene / Water (10:1 ratio)[1][2]

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. Equip a 2-neck flask with a condenser and a rubber septum.

  • Solvent Degassing: Add Toluene and Water to the flask. Insert a long needle connected to an Argon balloon directly into the liquid. Sparge for 20 minutes.

  • Reagent Addition (Solids): Under a positive stream of Argon, add the Aryl Bromide, Base (K₃PO₄), and the Palladium Pre-catalyst (Pd-SPhos G3).

  • Boronic Acid Strategy (Crucial):

    • Option A (Standard): Add Boronic Acid now if you are confident in your degassing.[2]

    • Option B (High Risk Prevention): Dissolve the Boronic Acid in degassed Toluene/Dioxane in a separate vial. Draw into a syringe.

  • Reaction: Heat the mixture to 80-100°C .

  • Slow Addition (If Option B): Once at reflux, use a syringe pump to add the Boronic Acid solution dropwise over 60 minutes.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the Bromide.

    • Note: If the Bromide is consumed but yield is low, check for homocoupling (Dimer mass: [2 x Boronic Acid Mass] - [2 x B(OH)2] + [2H] ≈ Mass of Biaryl).[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Dimer Formation CheckO2 Is the reaction turning black/purple? Start->CheckO2 YesO2 Oxidation Issue. Pd is dying or O2 is promoting homocoupling. CheckO2->YesO2 Yes NoO2 Check Reaction Progress (LCMS) CheckO2->NoO2 No Action1 Action: Re-run with rigorous Argon sparging. Use Glovebox if available. YesO2->Action1 Scenario1 SM Halide Remaining Boronic Acid Consumed (Dimer) NoO2->Scenario1 Scenario2 De-boronation (Ar-H formed) No Dimer NoO2->Scenario2 Action2 Action: Switch to SPhos or XPhos. Implement Slow Addition of Boronic Acid. Scenario1->Action2 Action3 Action: Switch to Anhydrous THF. Use weaker base (K3PO4 or KF). Scenario2->Action3

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Mechanism of Oxidative Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. [1]

  • Sterically Hindered Couplings (SPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [1]

  • Slow Addition Technique: Lennox, A. J. J., & Lloyd-Jones, G. C.[1][2] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[2]

  • Homocoupling Prevention Strategies: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[2] [1]

Sources

Overcoming protodeboronation of electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Stabilization & Coupling of Electron-Deficient Boronic Acids (Protodeboronation Control) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your Suzuki-Miyaura coupling failed, and your LC-MS shows a mass corresponding to the reduced arene (


) instead of the product (

).

This is Protodeboronation —the bane of electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorophenyl, and nitro-aryl boronates). In these systems, the C-B bond is chemically fragile. When you activate the boron with a base (necessary for transmetallation), you inadvertently create a highly reactive intermediate that prefers to grab a proton from the solvent rather than transfer to the palladium catalyst.

This guide provides the diagnostic tools to confirm the issue and three distinct workflows to solve it.

Module 1: Diagnostic Hub (The "Why")

Q: How do I confirm my reaction failed due to protodeboronation?

A: Analyze your crude reaction mixture via LC-MS or GC-MS.

  • Symptom: Disappearance of the starting boronic acid/ester.

  • Marker: Appearance of the de-boronated arene (e.g., pyridine instead of pyridine-2-boronic acid).

  • Observation: The aryl halide electrophile remains largely unconsumed.

The Mechanism: Protodeboronation is not random; it is a base-catalyzed decomposition.

  • Base Attack: The base (

    
    , 
    
    
    
    ,
    
    
    ) attacks the empty p-orbital of the boron, forming a tetrahedral boronate "ate" complex.
  • Ipso-Protonation: In electron-deficient rings, the carbon attached to the boron becomes significantly nucleophilic. It abstracts a proton (usually from water or alcohol).

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the reduced arene.

Visualizing the Competition: Your reaction is a kinetic race between the Desirable Pathway (Transmetallation) and the Fatal Pathway (Protodeboronation) .

Protodeboronation Start Boronic Acid (Ar-B(OH)2) AteComplex Tetrahedral 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex + Base (Activation) Product Coupled Product (Ar-Ar') AteComplex->Product Transmetallation (Needs Fast Catalyst) Waste Reduced Arene (Ar-H) + Boric Acid AteComplex->Waste Protodeboronation (Needs H+ Source) PdComplex Pd(II)-Ar' Complex PdComplex->Product Reductive Elimination

Figure 1: The Kinetic Competition. To win, we must accelerate Transmetallation or suppress Protodeboronation.

Module 2: The "Dry" Workflow (Anhydrous Activation)

Q: Can I stop protodeboronation by removing the proton source?

A: Yes. If water is the proton source, removing it forces the reaction towards coupling. This is the first line of defense for moderately unstable substrates (e.g., polyfluorophenyl boronates).

The Logic: Standard Suzuki conditions use aqueous carbonate bases (


). This is fatal for unstable boronates. By switching to anhydrous fluoride activation , you generate the reactive "ate" complex without a ready supply of protons.

Protocol A: Anhydrous Fluoride Activation

ComponentRecommendationFunction
Solvent DMF or Dioxane (Anhydrous)High polarity stabilizes the "ate" complex without H-bonding donors.
Base CsF (Cesium Fluoride) or KF Fluoride forms a stable [Ar-BF3]- species that transmetallates well but resists hydrolysis.
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Standard catalysts often suffice in this regime.
Temperature 60°C - 100°CHeat is required to drive the fluoride activation.

Step-by-Step:

  • Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and CsF (2.0 - 3.0 equiv).

  • Add Catalyst (5 mol%).

  • Seal and purge with inert gas.

  • Inject Anhydrous DMF (0.2 M concentration).

  • Heat to 80°C and monitor.

Module 3: The "Slow Release" Workflow (MIDA Boronates)

Q: My substrate is extremely unstable (e.g., 2-pyridyl). Anhydrous conditions didn't work.

A: You need the MIDA Boronate Slow-Release Strategy .

The Logic: 2-Pyridyl boronic acids decompose almost instantly in the presence of base. MIDA (N-methyliminodiacetic acid) boronates are protected forms of boronic acid.[1] They are sp3 hybridized and stable to base. By using a biphasic system with a weak hydrolysis rate, you release the active boronic acid in tiny concentrations. The catalyst consumes it immediately, leaving no excess free boronic acid to decompose.

Protocol B: MIDA Slow-Release Coupling

ComponentRecommendationFunction
Reagent 2-Pyridyl MIDA Boronate Protected, air-stable precursor.[2]
Catalyst XPhos Pd G2 or SPhos Pd G2 Highly active Buchwald precatalysts are essential to "catch" the transient boronic acid.
Base K3PO4 (3.0 M aq) Provides controlled hydrolysis of the MIDA group.
Solvent THF / Water (5:1 ratio)Biphasic system regulates the release rate.

Step-by-Step:

  • Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and XPhos Pd G2 (2-5 mol%) in a vial.

  • Add THF.

  • Add aqueous

    
     (5-10 equiv). Note: High base excess is needed to drive the hydrolysis equilibrium.
    
  • Heat to 60°C with vigorous stirring.

MIDA MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Transient & Unstable) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting Step) Product Coupled Product FreeAcid->Product Fast Coupling (High Activity Catalyst) Decomp Decomposition FreeAcid->Decomp Protodeboronation

Figure 2: The MIDA Strategy. By keeping the "Free Boronic Acid" concentration low, the catalyst captures it before it can decompose.

Module 4: The "Co-Catalytic" Workflow (Copper Facilitation)

Q: I cannot source MIDA boronates. Are there additives that help?

A: Yes. Copper(I) salts (CuI or CuTC) can facilitate the coupling of heterocyclic boronates.

The Logic: Copper undergoes transmetallation with the boronate to form an Organocopper species (


). This species is more stable to protodeboronation than the boronate "ate" complex but transmetallates to Palladium faster. It effectively bridges the gap.

Protocol C: Cu(I) Facilitated Coupling

  • Additives: CuI (10-50 mol%) or CuTC (Copper(I)-thiophene-2-carboxylate).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO (Copper chemistry works best in polar aprotic solvents).

  • Note: This is often called the "Liebeskind-Srogl" variant if using thioesters, but it applies to Suzuki coupling of unstable boronates as well.

FAQ: Troubleshooting & Quick Fixes

Q: I see homocoupling of my aryl halide (


) instead of the product. 
  • Diagnosis: Your boronic acid decomposed entirely before the catalyst could work.

  • Fix: Switch to Protocol B (MIDA) or add the boronic acid via syringe pump (slow addition) over 1-2 hours to simulate the slow-release effect.

Q: My reaction turns black immediately (Pd black precipitation).

  • Diagnosis: The catalyst is unstable or not entering the cycle because the oxidative addition is too slow compared to catalyst decomposition.

  • Fix: Switch to a precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 . Avoid simple Pd(PPh3)4 for sterically hindered or electron-rich aryl halides.

Q: Can I use Trifluoroborates (


) instead? 
  • Answer: Yes. Potassium organotrifluoroborates are generally more stable than boronic acids. They require hydrolysis to react, similar to the MIDA strategy. Use Protocol B conditions but often with a solvent mixture of MeOH/H2O to facilitate solubility.

References

  • Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[4]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[4]

  • Copper-Facilitated Coupling: Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., ...[5] & Burgey, C. S. (2009).[5] Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters.

  • Catalyst Selection (Buchwald Ligands): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4]

Sources

Improving yields in Suzuki coupling with 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Di-Ortho" Challenge

You are encountering difficulties with 3-Chloro-6-fluoro-2-methoxyphenylboronic acid because it represents a "perfect storm" of structural challenges in Suzuki-Miyaura coupling. This substrate is not merely "hindered"; it is electronically predisposed to rapid decomposition.[1]

  • The Problem: The 2-methoxy and 6-fluoro substituents create a 2,6-disubstituted (di-ortho) environment.[1] This steric bulk hinders the transmetallation step (the rate-determining step for hindered substrates).[1]

  • The Failure Mode: While the catalyst struggles to access the boron center, the basic conditions required for the reaction simultaneously attack the C-B bond, leading to protodeboronation (replacement of

    
     with 
    
    
    
    ).
  • The Result: You likely observe unreacted halide and the formation of 2-chloro-5-fluoroanisole (the deboronated byproduct), often mistaken for "no reaction" or "catalyst death."[1]

This guide provides a mechanism-based troubleshooting framework to bypass these competing pathways.

Mechanistic Diagnostics

Before altering conditions, you must diagnose the dominant failure mode. Use this logic flow to interpret your LCMS/NMR data.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS / NMR) Result1 Byproduct: 2-Chloro-5-fluoroanisole (Deboronated Arene) Start->Result1 Major Peak Result2 Starting Material (Halide) Remains Boronic Acid Intact Start->Result2 Major Peak Result3 Homocoupling of Boronic Acid (Biaryl Dimer) Start->Result3 Minor/Major Peak Diag1 DIAGNOSIS: Protodeboronation Rate of Decomp > Rate of Transmetallation Result1->Diag1 Diag2 DIAGNOSIS: Catalyst Inertness Oxidative Addition Failed Result2->Diag2 Diag3 DIAGNOSIS: Oxidant Presence Oxygen leak or Pd(II) reduction issue Result3->Diag3 Action1 SOLUTIONS: 1. Switch to Anhydrous Conditions 2. Use 'Slow-Release' Boronates (MIDA) 3. Increase Catalyst Activity (SPhos/XPhos) Diag1->Action1 Action2 SOLUTIONS: 1. Switch Halide (Cl -> Br -> I) 2. Increase Temp (>100°C) 3. Use Pre-formed Catalyst (Pd-G3/G4) Diag2->Action2 Action3 SOLUTIONS: 1. Degas solvents vigorously 2. Add reducing agent (rare) Diag3->Action3

Figure 1: Diagnostic logic for troubleshooting Suzuki coupling failures with hydrolytically unstable boronic acids.

Optimized Protocols

Do not use "standard" Suzuki conditions (


, 

,

). They will fail due to the high pH and slow catalyst turnover.[1]
Protocol A: The "Speed" Method (Preferred)

Best for: When the coupling partner is a reactive Aryl Bromide or Iodide. Logic: We use an ultra-active catalyst system to force the cross-coupling to finish before the boronic acid has time to decompose.

ComponentRecommendationRationale
Catalyst SPhos Pd G3 or XPhos Pd G3 (1-3 mol%)These Buchwald precatalysts generate the active Pd(0) species immediately.[1] SPhos is specifically designed for 2,6-disubstituted substrates.[1]
Base

(2.0 equiv)
A mild base that buffers the pH, reducing the rate of base-catalyzed deboronation compared to hydroxides or alkoxides.
Solvent Toluene : Water (10:1) A biphasic system keeps the bulk of the boronic acid in the organic phase, protecting it from the aqueous base until the moment of reaction.
Temp 80°C - 100°C High temperature is needed to overcome the steric barrier of transmetallation.[1]

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv).

  • Add

    
     (2.0 equiv).[1]
    
  • Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.

  • Add degassed Toluene and Water (ratio 10:1, concentration 0.2 M).

  • Heat rapidly to 100°C. Monitor by LCMS at 1 hour.

Protocol B: The "Stability" Method (Anhydrous)

Best for: When Protocol A yields deboronated byproduct or the coupling partner is an unreactive Aryl Chloride. Logic: Removing water eliminates the hydrolytic pathway for protodeboronation.

ComponentRecommendationRationale
Catalyst

(2 mol%) + SPhos (4-8 mol%)
Generates the active species in situ.[1]
Base CsF (2-3 equiv) or Anhydrous

Fluoride activates the boronic acid via a "boronate-ate" complex without requiring water/hydroxide.[1]
Solvent 1,4-Dioxane (Anhydrous)High boiling point, excellent solubility for organic substrates.
Temp 100°C - 110°C

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (0.02 equiv), SPhos (0.04 equiv), and finely ground anhydrous CsF (3.0 equiv).
    
  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Stir vigorously at 100°C. Note: CsF has low solubility; vigorous stirring is critical.

Technical Support FAQs

Q1: Why is the 3-Chloro group not reacting? I am worried about side reactions. A: In a Suzuki coupling, the boronic acid acts as the nucleophile. The Pd catalyst performs oxidative addition into the electrophile (your coupling partner). Unless your catalyst is extremely active and the reaction runs for a very long time, the Pd will preferentially insert into the C-Br or C-I bond of the partner rather than the electron-rich, sterically crowded C-Cl bond of your boronic acid.

  • Risk Mitigation: Use stoichiometric Pd (do not overload) and stop the reaction once the boronic acid is consumed.

Q2: I see a peak with Mass = [Product - Cl + H]. What happened? A: This is hydrodehalogenation .[1] It usually occurs if the reaction is overheated in the presence of Pd-H species (often generated from


-hydride elimination of alkyl impurities or solvent decomposition).[1]
  • Fix: Ensure your solvent is fresh and free of peroxides.[1] Switch from alcohol-based solvents (which can act as hydride sources) to Toluene or Dioxane.

Q3: Can I use the Pinacol Ester instead of the Acid? A: Yes, and you probably should. Converting this specific boronic acid to its Pinacol ester (BPin) significantly increases its stability toward protodeboronation.

  • Recommendation: If direct coupling fails, convert the acid to the ester using Pinacol and

    
     in THF, isolate it, and then use Protocol B. The ester releases the active species more slowly, preventing the "flood" of unstable boronic acid anion.
    

Q4: The reaction works but stops at 50% conversion. Adding more catalyst doesn't help. A: This is likely Boronic Acid Decomposition , not catalyst death.[1] You have run out of nucleophile.[1]

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h, 0.5 equiv at T=2h). This keeps the concentration of the unstable species low, favoring the coupling reaction over the second-order decomposition pathways.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Establishes SPhos as the premier ligand for 2,6-disubstituted (di-ortho) biaryl coupling.[1]

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[1][2] Journal of the American Chemical Society, 2017.

    • Definitive mechanistic study explaining why 2,6-substituents accelerate protodeboron
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

    • Provides alternative "slow-release" strategies using trifluoroborates if the boronic acid p

Sources

Technical Support Center: Purification of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 3-Chloro-6-fluoro-2-methoxyphenylboronic acid (CAS 2121511-91-7). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Boronic acids, while powerful reagents, present unique purification challenges. This document provides in-depth, field-proven answers and protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile can vary based on the synthetic route, but typically you will encounter three main classes of impurities:

  • Boroxines (Anhydrides): Boronic acids can readily undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. These are often in equilibrium with the boronic acid form in solution and can complicate analysis and reactivity.

  • Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., prolonged exposure to harsh acid/base or heat), replacing the boronic acid group with a hydrogen atom.[1] For this compound, the byproduct would be 2-chloro-4-fluoro-1-methoxybenzene.

  • Synthesis-Related Impurities: Depending on the synthetic method, which often involves lithiation of 1-chloro-3-fluoro-2-methoxybenzene followed by quenching with a trialkyl borate, you may find residual starting materials or inorganic salts from the workup.[2][3]

Q2: Which purification method should I try first for a newly received or synthesized batch?

A2: For most arylboronic acids, an acid-base extraction is the most robust and effective initial purification strategy.[4][5] This method excels at removing non-acidic impurities. The boronic acid is converted to its water-soluble boronate salt with a base, allowing organic impurities to be washed away. Subsequent acidification then precipitates the purified boronic acid. It is scalable and highly efficient for a first pass.

Q3: How should I properly store the purified this compound to maintain its purity?

A3: To prevent degradation via dehydration (forming boroxines) or other pathways, the purified product should be stored in a tightly sealed container in a cool, dry place, such as a refrigerator or a desiccator.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

Q4: My purified boronic acid shows a purity of >100% by qNMR. What does this mean?

A4: This is a classic indicator of boroxine formation. The molecular weight of the boronic acid monomer is higher than the average molecular weight per aryl unit in the trimeric boroxine. Since qNMR calculates purity based on the expected monomeric molecular weight, the presence of the "lighter" boroxine inflates the apparent purity. Gentle warming in a solvent mix containing water will typically hydrolyze the boroxine back to the monomeric acid, allowing for a more accurate purity assessment.

Purification Strategy Decision Workflow

The choice of purification method depends on the initial purity and the nature of the impurities. This workflow provides a logical decision-making process.

G start Crude Product Analysis (TLC, NMR, LCMS) is_solid Is the crude product a solid? start->is_solid main_impurity What is the primary impurity type? is_solid->main_impurity Yes triturate Triturate with non-polar solvent (e.g., Hexane/Et₂O) is_solid->triturate No (Oil/Gum) acid_base Perform Acid-Base Extraction main_impurity->acid_base Non-acidic / Unknown recrystallize Recrystallization or Trituration main_impurity->recrystallize Related structures / Isomers chromatography Chromatography (Reverse Phase or Alumina) main_impurity->chromatography Polar impurities / Close analogs check_purity Check Purity acid_base->check_purity recrystallize->check_purity chromatography->check_purity triturate->check_purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Q: My product failed to precipitate after acidifying the basic aqueous solution during an acid-base extraction. What should I do?

A: This situation can arise for several reasons:

  • Insufficient Acid: The pH may not be low enough to fully protonate the boronate salt. Check the pH with litmus paper or a pH meter and add more acid (e.g., 1-2M HCl) until the solution is distinctly acidic (pH ~2-3).[4]

  • High Solubility: The boronic acid may have some solubility in the aqueous medium. Try extracting the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Salting Out: Adding a saturated salt solution, like brine (NaCl), to the aqueous layer can decrease the solubility of the boronic acid and promote its precipitation or improve extraction efficiency into the organic phase.[2]

Q: I ran a silica gel column, but my compound streaked badly and the recovery was poor. Why did this happen?

A: This is a very common problem. The Lewis acidic nature of the boron atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible binding or decomposition.[7]

  • Solution 1 (Recommended): Avoid Silica Gel. The best approach is to use a different stationary phase. Reverse-phase chromatography (C18) is often successful for boronic acids.[8] Alternatively, using neutral alumina can be a viable option for normal-phase chromatography.[7]

  • Solution 2 (Workaround): If you must use silica, you can try to "deactivate" it by pre-treating the column or doping the eluent with a small amount of a competitive binding agent, though this is often less effective and can introduce other impurities.

Q: My product is an intractable oil or a waxy solid that I cannot recrystallize. How can I purify it?

A: When a compound resists crystallization, several techniques can be employed:

  • Trituration: Stirring or sonicating the oil/wax with a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether, or a mixture) can wash away soluble impurities and often induces precipitation or solidification of the desired product.[7]

  • Derivatization: A highly effective but more involved method is to form a crystalline adduct. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline diethanolamine boronate ester.[9][10] This crystalline adduct can be easily purified by recrystallization. The pure boronic acid can then be liberated by treating the adduct with an acid and extracting it.[9][10]

Detailed Experimental Protocols

Method 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral organic impurities. It relies on the acidic nature of the B(OH)₂ group to form a water-soluble salt.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in EtOAc or Et₂O extract 2. Extract with 1M NaOH (aq) dissolve->extract wash_org 4. Wash organic layer with fresh aqueous base combine_aq 5. Combine all aqueous layers wash_org->combine_aq acidify 6. Acidify aqueous layer to pH ~2 with 2M HCl combine_aq->acidify separate 3. Separate layers extract->separate separate->wash_org Organic Layer (Impurities) separate->combine_aq Aqueous Layer (Product Salt) precipitate 7. Collect precipitate by filtration acidify->precipitate

Caption: Step-by-step workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4][11] Use a volume of base similar to the organic solvent. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium boronate salt) into a clean flask.

  • Re-extraction: Extract the remaining organic layer one or two more times with fresh portions of the aqueous base to ensure complete recovery of the product.

  • Combine and Wash: Combine all aqueous extracts. To remove any residual neutral impurities, perform a "back-wash" of the combined aqueous phase with a fresh portion of EtOAc or Et₂O. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH is approximately 2. A white precipitate of the purified boronic acid should form.[4]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like cold hexane to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Method 2: Purification by Recrystallization

This method is effective if the impurities have different solubility profiles from the product. Finding the right solvent system is key.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Hot WaterHighBoronic acids often have significantly higher solubility in hot water than cold.[12] Good for removing organic-soluble impurities.
Ethanol / WaterHighA versatile mixture. Dissolve in hot ethanol and add hot water dropwise until cloudy, then allow to cool.
Ethyl Acetate / HexanesMediumDissolve in a minimum of hot EtOAc and add hexanes as the anti-solvent until turbidity persists. Cool slowly.[7]
TolueneLow-MediumCan be effective for less polar boronic acids.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Do not add excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath or refrigerator.[12]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Process for purification of boronic acid and its derivatives.
  • HELP: Purifying boronic acids sucks. Reddit r/chemistry.
  • How to purify boronic acids/boronate esters?.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Purification of boronic acids?. Reddit r/chemistry.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Can I remove boronic acid using Work up process?.
  • HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Arylboronic acid or boron
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
  • How to Purify Boric Acid (by Recrystalliz
  • Safety Data Sheet for 4-Chloro-3-fluoro-2-methoxyphenylboronic acid. CymitQuimica.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • 2-Fluoro-3-methoxyphenylboronic acid. PubChem.
  • This compound. AOBChem.
  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. BLD Pharm.
  • 2-Fluoro-6-methoxyphenylboronic Acid. TCI Chemicals.
  • 3-Chloro-2-hydroxyphenylboronic acid. Santa Cruz Biotechnology.

Sources

Identifying common impurities in substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Phenylboronic Acids Subject: Troubleshooting Impurity Profiles & Stability Ticket ID: [AUTO-GEN] Responder: Senior Application Scientist

Introduction: The Purity Paradox

Welcome to the technical support hub for organoboron reagents. If you are working with substituted phenylboronic acids, you have likely encountered a frustrating paradox: a "pure" compound by LC-MS that behaves erratically in stoichiometry, or a white solid that slowly turns pink in storage.

Phenylboronic acids are not static molecules; they are dynamic species existing in equilibrium with their anhydrides (boroxines) and are susceptible to specific degradation pathways like protodeboronation. This guide moves beyond basic "purity checks" to address the mechanistic root causes of these impurities.

Module 1: The Boroxine "Impurity" (Stoichiometry Issues)

The Issue: You calculated stoichiometry based on the molecular weight of the boronic acid (


), but your cross-coupling yield is consistently lower than expected, or your NMR spectra show broad, confusing baselines.

The Science: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1][2] This is not a degradation product but a reversible equilibrium driven by entropy and water removal.

  • Impact: If your sample is 50% boroxine, the effective molecular weight is different. Treating a boroxine sample as a pure monomer leads to under-dosing the reagent in your reaction.

Diagnostic Workflow:

  • Run

    
    B NMR:  This is the gold standard.
    
    • Boronic Acid Monomer: Typically appears at ~28–32 ppm .

    • Boroxine: Appears slightly downfield at ~33–36 ppm .

  • The

    
     Validation Test: 
    
    • If your

      
      H NMR shows broad peaks or your 
      
      
      
      B NMR is ambiguous, add 2 drops of
      
      
      directly to the NMR tube.
    • Result: The water shifts the equilibrium entirely back to the monomer species. If the peaks sharpen and simplify, you are dealing with boroxine formation, not irreversible decomposition.

BoroxineEquilibrium cluster_0 Reversible Dehydration Cycle Acid Phenylboronic Acid (Monomer) ~30 ppm (11B) Boroxine Boroxine (Cyclic Trimer) ~33-36 ppm (11B) Acid->Boroxine - 3 H2O (Heat/Vacuum) Boroxine->Acid + 3 H2O (Ambient Moisture)

Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers.

Module 2: Protodeboronation (Stability Issues)

The Issue: You detect the starting arene (R-H) in your reaction mixture or storage bottle.

  • Example: 2,6-difluorophenylboronic acid degrading to 1,3-difluorobenzene.

The Science: Protodeboronation is the cleavage of the C-B bond and its replacement with a proton.[3]

  • Mechanism: It is often base-catalyzed (ipso-attack) or metal-catalyzed.

  • Risk Factors:

    • Substituents: Electron-withdrawing groups (EWGs) and ortho-substituents (fluorine, nitro) destabilize the C-B bond.

    • Conditions: High pH and high temperature. ironically, Suzuki coupling conditions (Base + Heat) promote this side reaction.

Troubleshooting Protocol:

  • Storage: Store susceptible acids (especially poly-fluorinated ones) at 4°C.

  • Reaction Optimization: If protodeboronation is competing with your cross-coupling:

    • Switch to anhydrous mild bases (

      
       or 
      
      
      
      ) instead of aqueous hydroxides.
    • Lower the temperature and use a more active catalyst (e.g., Pd-XPhos) to outcompete the degradation rate.

Module 3: Quantitative Purity Protocol (Mannitol Titration)

The Issue: LC-MS is insufficient for purity determination because boroxines hydrolyze on the column, and inorganic salts are invisible. You need an absolute purity assay (API Level).

The Solution: Stereoselective Complexation Titration. Boronic acids are weak acids (


 ~9-10), making direct titration with NaOH impossible (no sharp endpoint). However, complexing them with a cis-diol (like D-Mannitol) forms a cyclic boronate ester which is significantly more acidic (

~5-6), allowing for precise titration.

Experimental Protocol:

StepActionTechnical Note
1 Weigh Sample Dissolve ~250 mg of phenylboronic acid (accurately weighed) in 50 mL of DI water/methanol (1:1).
2 Add Mannitol Add 5.0 g of D-Mannitol (Excess).
3 Indicator Add 3-5 drops of Phenolphthalein.
4 Titrate Titrate with standardized 0.1 N NaOH until a persistent pink color appears.
5 Blank Perform a blank titration with just Mannitol + Solvent to subtract background acidity.

Calculation:



(Where V is volume in mL, N is normality of NaOH)

Module 4: Impurity Identification Decision Tree

Use this workflow to identify the specific nature of your contamination.

AnalyticalWorkflow Start Start: Impurity Detected CheckNMR 1. Check 1H NMR Start->CheckNMR Broad Peaks are Broad/Undefined? CheckNMR->Broad NewPeaks Distinct New Peaks? CheckNMR->NewPeaks No, peaks are sharp D2O_Test Add D2O to Tube Broad->D2O_Test Yes Sharpen Peaks Sharpen? D2O_Test->Sharpen Boroxine Diagnosis: Boroxine Formation (Not an impurity, just dehydration) Sharpen->Boroxine Yes Polymer Diagnosis: Oligomerization/Polymerization Sharpen->Polymer No AreneCheck Check for Ar-H (Protodeboronation) NewPeaks->AreneCheck Homocouple Check for Ar-Ar (Homocoupling) NewPeaks->Homocouple Phenol Check for Ar-OH (Oxidation) NewPeaks->Phenol

Figure 2: Step-by-step diagnostic workflow for characterizing boronic acid samples.

Frequently Asked Questions (FAQ)

Q: My white boronic acid powder has turned slightly pink. Is it ruined? A: Not necessarily. The pink color is often a trace amount of quinone/phenol oxidation products formed on the surface due to air exposure.

  • Action: Perform the Mannitol Titration (Module 3). If purity is >95%, the color is cosmetic and can be removed by washing with minimal cold dichloromethane or recrystallization, though often it does not affect the reaction.

Q: Why does my boronic acid show two spots on TLC? A: This is a classic artifact. On silica gel, boronic acids often streak or separate into the free acid and the boroxine trimer.

  • Fix: Add a small amount of pinacol to your TLC sample vial. This converts the species in situ to the boronate ester, which runs as a single, distinct spot.

Q: Can I use the boroxine directly in my Suzuki coupling? A: Yes. Boroxines are competent coupling partners. However, you must adjust the stoichiometry.

  • Correction: 1 mole of Boroxine = 3 moles of Boronic Acid. If you weigh 100mg of Boroxine thinking it is Boronic Acid, you are actually adding ~3x the molar equivalents of Boron, which is usually fine, but if you weigh Boronic Acid that is actually Boroxine, you are adding more reagent than calculated.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] (The definitive text on boronic acid structure and equilibrium).

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society. (Mechanistic insights into the instability of boronic acids).

  • NIST . (n.d.). "High-precision coulometric titrations of boric acid". (Foundational basis for mannitol/borate complexation chemistry).

  • Storey, C. M., et al. (2025). "The Boroxine–Boronic Acid Equilibrium".[5] University of Edinburgh Research Explorer. (Detailed kinetics of the dehydration cycle).

Sources

Catalyst deactivation in cross-coupling with halogenated substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Deactivation Mechanisms in Halogenated Substrate Coupling (Pd/Ni)

Introduction: Beyond "It Turned Black"

Welcome to the Catalysis Technical Support Center. If you are here, your cross-coupling reaction likely stalled, precipitated metal black, or failed to achieve full conversion despite high catalyst loading.

In cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), catalyst deactivation is rarely random. It is a deterministic process driven by specific failure modes in the catalytic cycle. This guide deconstructs these mechanisms—specifically focusing on the unique challenges posed by halogenated substrates—and provides self-validating protocols to diagnose and resolve them.

The "Black Box" Phenomenon: Metal Aggregation

Symptom: The reaction mixture turns from yellow/orange to opaque black; conversion halts immediately.

Technical Diagnosis: The formation of "Palladium Black" is not a side reaction; it is the thermodynamic sink of the catalyst. This follows the Finke-Watzky mechanism of nucleation and autocatalytic growth. When the rate of reductive elimination is slow, or the ligand concentration is insufficient, the unstable


 intermediate acts as a nucleation site.
The Deactivation Pathway

Under-ligated


 species collide to form nanoclusters (

), which rapidly aggregate into bulk metal. This is irreversible.

Pd_Aggregation Active Active L2Pd(0) Dissoc Under-ligated L-Pd(0) Active->Dissoc -L (Ligand Dissociation) Nucleation Nucleation (Pd-Pd) Dissoc->Nucleation Slow Oxidative Addn. Bulk Pd Black (Inactive Bulk) Nucleation->Bulk Autocatalytic Growth (Finke-Watzky) Bulk->Nucleation Surface Catalysis (Rarely Productive)

Figure 1: The irreversible pathway from active catalyst to bulk metal aggregation.

Troubleshooting Protocol: Stabilization
VariableAdjustmentRationale
Ligand Loading Increase L:Pd ratio (e.g., from 1:1 to 2:1 or 4:1).Shifts equilibrium toward the ligated

species, preventing nucleation.
Concentration Dilute reaction (0.1 M

0.05 M).
Aggregation is second-order with respect to [Pd]; dilution slows nucleation exponentially.
Ligand Type Switch to Biaryl Phosphines (e.g., XPhos, BrettPhos).Bulky ligands provide steric shielding, physically preventing metal-metal bond formation.

The "Iodide Paradox": Halide Inhibition

Symptom: Aryl Iodides react slower than Aryl Bromides, or the reaction stalls at 20-30% conversion. User Query: "Why is my more reactive iodide substrate failing where the bromide worked?"

Technical Diagnosis: While Aryl Iodides undergo oxidative addition faster than bromides or chlorides, the resulting iodide anion (


) is a potent catalyst poison. Iodide has a high affinity for Palladium, leading to the formation of stable, inactive bridging dimers 

or anionic "ate" complexes

. These species are off-cycle and do not undergo transmetallation.
Mechanism: The Dimer Trap

The high binding constant of iodide prevents the coordination of the nucleophile (boronic acid/amine), effectively shutting down the cycle after the first turnover.

Halide_Inhibition Pd0 L2Pd(0) OxAdd L2Pd(Ar)I (Monomer) Pd0->OxAdd + Ar-I Dimer [LPd(Ar)(μ-I)]2 (Bridging Dimer) OxAdd->Dimer High [I-] Reversible but favored Product Coupled Product OxAdd->Product Transmetallation (Blocked by Dimer) Dimer->OxAdd + Ag salt / Heat

Figure 2: Formation of inactive bridging iodide dimers, a common cause of stall with aryl iodides.

Troubleshooting Protocol: Halide Scavenging
StrategyActionMechanism
Anion Exchange Add silver salts (

,

).
Ag precipitates iodide as AgI, forcing the Pd back into the monomeric cationic manifold.
Substrate Swap Switch to Aryl Bromide or Triflate.Br and OTf form weaker bridges and are more easily displaced by the nucleophile.
Solvent Switch Use polar solvents (DMF, DMAc).Polar solvents stabilize the monomeric cationic species, discouraging dimerization.

Heterocycle Poisoning: The "Invisible" Killer

Symptom: Reaction works on phenyl halides but fails completely when a pyridine, imidazole, or thiazole motif is introduced.

Technical Diagnosis: N-containing heterocycles are competitive ligands. The nitrogen lone pair binds to the Pd center more strongly than the substrate or the phosphine ligand, displacing the catalytic ligand and forming a dead heteroatom complex .

Diagnostic Check: The "Spike" Test
  • Run a standard coupling (e.g., Ph-Br + Ph-B(OH)2) that is known to work.

  • "Spike" the reaction with 1 equivalent of your heterocycle substrate.

  • Result: If the standard reaction fails, your substrate is poisoning the catalyst.

Solution: Pre-Catalysts

Do not use


 or 

+ Ligand. The induction period allows the heterocycle to bind before the active catalyst forms.
  • Use: Palladacycle Precatalysts (e.g., Buchwald G3/G4, PEPPSI). These release the active

    
     species directly into the cycle, bypassing the ligand-coordination step where poisoning occurs.
    

Experimental Validation Protocols

Protocol A: The Mercury Drop Test (Heterogeneity Check)

Use this to determine if your reaction is driven by soluble Pd clusters or bulk surface catalysis.

WARNING: Mercury can poison homogeneous catalysts via amalgam formation or redox activity.[1] A negative result (reaction continues) confirms homogeneity, but a positive result (reaction stops) is ambiguous.

  • Setup: Start two identical reactions.

  • Checkpoint: At 20% conversion, add a large excess (>300 equiv) of elemental Hg to one vial.

  • Observation:

    • Reaction Stops: Likely heterogeneous (nanoparticles/Pd black).

    • Reaction Continues: Homogeneous active species.

  • Refinement: If Hg stops the reaction, verify with a quantitative filtration test (filter hot solution through Celite; if filtrate is inactive, the catalyst was heterogeneous).

Protocol B: Kinetic Profiling for Deactivation

Use this to distinguish between substrate inhibition and catalyst death.

  • Method: Monitor reaction progress (GC/LC) at 5-minute intervals.

  • Plot: Conversion (%) vs. Time.

  • Analysis:

    • Linear then Plateau: Catalyst death (aggregation).

    • Sigmoidal (S-curve): Slow activation (induction period) followed by rapid reaction.

    • Logarithmic decay: First-order dependence (normal).

FAQ: Rapid Fire Troubleshooting

Q: My catalyst turns black immediately upon adding the aryl halide. A: This is likely oxidative addition failure . The Pd(0) is not reacting with the halide fast enough and is aggregating instead.

  • Fix: Use a more electron-rich ligand (e.g.,

    
    , 
    
    
    
    ) to accelerate oxidative addition, or increase temperature.

Q: Can I just add more catalyst if it dies? A: generally No . If the reaction stalled due to poisoning (e.g., iodide accumulation or heterocycle binding), fresh catalyst will be poisoned by the same species. You must remove the inhibitor (e.g., add Ag salts) or change the ligand system.

Q: Why does my reaction work in small scale but fail in large scale? A: Heat transfer and concentration. Large scales often have hot spots or slower mixing, leading to local regions of high [Pd], which favors second-order aggregation (Pd black).

  • Fix: Lower the concentration and ensure vigorous stirring (vortexing is insufficient; use magnetic/overhead stirring).

References

  • Mechanisms of Pd Aggregation (Finke-Watzky)

    • Title: Kinetic studies of nucleation and growth of palladium nanoparticles.[2]

    • Source: Journal of Colloid and Interface Science (2016).[2]

    • URL:[Link]

  • Halide Inhibition & Dimers

    • Title: Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions.[3]

    • Source: Royal Society of Chemistry (Perspective).
    • URL:[Link]

  • Mercury Drop Test Limitations

    • Title: The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates.[1]

    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Precatalyst Utility (OACs)

    • Title: On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt.[4]

    • Source: Organometallics (ACS Public
    • URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying mechanistic principles to empower your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles

This section is your first stop when a reaction with a hindered boronic acid is not performing as expected. We diagnose common problems and provide actionable, step-by-step guidance.

Problem: Low to No Product Formation

Q1: My Suzuki-Miyaura reaction with a hindered boronic acid is failing. Where do I start troubleshooting?

When a Suzuki-Miyaura reaction with a sterically demanding boronic acid yields little to no product, a systematic evaluation of the reaction components is crucial. The primary suspects are often an insufficiently reactive catalytic system or competing side reactions that consume the starting material.

Initial Diagnostic Steps:

  • Re-evaluate the Base: The choice of base is paramount. For hindered substrates, the transmetalation step is often the rate-limiting step. A stronger base may be required to generate the more nucleophilic boronate species, which facilitates this difficult step.[1][2][3] Consider switching from weaker bases like carbonates to stronger, more oxophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5] The larger cation in Cs₂CO₃ can also enhance solubility and reactivity.[4][5]

  • Assess the Ligand: Steric hindrance on the boronic acid necessitates a sterically bulky ligand on the palladium catalyst.[6][7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the crucial reductive elimination step and stabilize the active Pd(0) species.[8][9] However, be aware that excessively bulky ligands can sometimes promote the undesired protodeboronation side reaction.[10][11][12]

  • Solvent and Temperature: Ensure your solvent system can adequately dissolve the inorganic base. The addition of water is often necessary to both dissolve the base and facilitate the formation of the active boronate species.[9][13][14] If the reaction is still sluggish, a moderate increase in temperature can help overcome the activation energy barrier for transmetalation.

Q2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and what is the primary cause?

Protodeboronation is a significant side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying your starting material.[10][11][12] This is particularly prevalent with sterically hindered or electron-rich boronic acids.[15]

Confirmation and Mitigation:

  • Confirmation: To confirm protodeboronation, analyze a sample of your reaction mixture by LC-MS or GC-MS. Look for the mass corresponding to the arene that would result from the replacement of the -B(OH)₂ group with a hydrogen atom.

  • Primary Causes & Solutions:

    • Excess Water and Base: While water is often necessary, an excessive amount, especially in combination with a strong base, can accelerate protodeboronation.[10][12] Try reducing the amount of water or using a milder base.

    • Prolonged Reaction Times: The longer your boronic acid is exposed to basic, aqueous conditions, the more likely it is to undergo protodeboronation.[16] Aim for reaction conditions that are efficient and proceed to completion in a reasonable timeframe.

    • Use of Protecting Groups: For particularly sensitive boronic acids, consider using a "slow-release" strategy with a protecting group like a pinacol ester or an MIDA boronate.[15][17][18] These reagents are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing degradation.[15][17]

Q3: My reaction is stalling, and I'm observing palladium black. Could the base be the issue?

The formation of palladium black indicates the decomposition of the active Pd(0) catalyst. While several factors can contribute to this, the base can play an indirect role. If the base is not effectively promoting the transmetalation step, the palladium catalyst may spend more time in solution without being engaged in the catalytic cycle, increasing the likelihood of decomposition.

A switch to a more effective base, such as K₃PO₄, can accelerate the transmetalation, leading to a faster turnover and a more stable catalytic system.[19]

Problem: Significant Byproduct Formation

Q4: I'm observing significant homocoupling of my boronic acid. How does the base choice influence this?

Homocoupling of the boronic acid (forming a symmetrical biaryl from two boronic acid molecules) is another common side reaction.[9] This often occurs when the palladium catalyst is in a Pd(II) state, which can be caused by incomplete reduction of a Pd(II) precatalyst or by oxidative processes during the reaction.[9]

While the primary driver of homocoupling is the oxidation state of the palladium, an appropriate base can help mitigate this by ensuring the main catalytic cycle proceeds efficiently. A base that rapidly and effectively promotes the formation of the boronate and subsequent transmetalation will keep the palladium catalyst cycling as Pd(0), minimizing the opportunity for Pd(II)-mediated homocoupling.[9]

Frequently Asked Questions (FAQs)

This section delves deeper into the fundamental principles governing base selection in challenging Suzuki-Miyaura couplings.

Q5: What is the mechanistic role of the base in the Suzuki-Miyaura catalytic cycle?

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[1][8] Its primary function is to activate the boronic acid by converting it into a more nucleophilic "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻.[2][3] This negatively charged species is significantly more reactive towards the positively charged palladium center of the oxidative addition complex (LₙPd(Ar)X), facilitating the transfer of the organic group from boron to palladium.[3]

Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura Catalytic Cycle.

Q6: How does steric hindrance on the boronic acid impact the choice of base?

Steric hindrance around the boron atom makes it more difficult for the boronic acid to approach the palladium complex for transmetalation. This steric clash increases the activation energy of this step, often making it the rate-determining step of the entire catalytic cycle.

A stronger base is often required to overcome this steric barrier. By shifting the equilibrium towards the more nucleophilic boronate "ate" complex, a stronger base increases the driving force for the transmetalation, helping to overcome the steric repulsion.

Steric Hindrance Effect cluster_0 Unhindered Boronic Acid cluster_1 Hindered Boronic Acid Unhindered_BA R-B(OH)2 Weak_Base Weak Base (e.g., Na2CO3) Unhindered_BA->Weak_Base Fast_TM Fast Transmetalation Weak_Base->Fast_TM Hindered_BA Bulky-R-B(OH)2 Strong_Base Strong Base (e.g., K3PO4) Hindered_BA->Strong_Base Overcome_Hindrance Overcomes Steric Hindrance Strong_Base->Overcome_Hindrance

Caption: Base selection to overcome steric hindrance.

Q7: When should I consider using weaker bases like carbonates versus stronger bases like phosphates or hydroxides?

The choice between a weak and a strong base depends on a balance between reactivity and the stability of your substrates.

Base TypeExamplesWhen to UseConsiderations
Weak Bases Na₂CO₃, K₂CO₃, Cs₂CO₃For unhindered or moderately hindered boronic acids. When your substrates are sensitive to strongly basic conditions (e.g., contain esters or other base-labile functional groups).May not be strong enough to promote transmetalation with highly hindered substrates.[1]
Strong Bases K₃PO₄, NaOH, KOHFor highly hindered boronic acids where transmetalation is slow. When you need to accelerate the reaction rate.Can promote side reactions like protodeboronation and may not be compatible with base-sensitive functional groups.

Q8: Are there situations where organic bases are superior to inorganic bases for hindered couplings?

Yes, in certain contexts, organic bases like triethylamine (NEt₃) or 1,8-diazabicycloundec-7-ene (DBU) can be advantageous.

  • Homogeneous Reactions: Organic bases are often soluble in organic solvents, which can lead to a more homogeneous reaction mixture. This can be beneficial for reproducibility and kinetics compared to the often heterogeneous mixtures resulting from inorganic bases.

  • Milder Conditions: Some organic bases are non-nucleophilic and can promote the reaction under milder conditions, which can be useful for delicate substrates.

However, for many challenging, sterically hindered couplings, the high oxophilicity and reactivity of inorganic bases like phosphates are often necessary to achieve good yields.

Q9: How do I design a high-throughput screen to optimize the base for my specific substrates?

A high-throughput experiment (HTE) is an excellent way to efficiently screen multiple bases.

Experimental Protocol: High-Throughput Base Screening

  • Setup: Use a 24- or 96-well reaction block. In each well, place a stir bar.

  • Stock Solutions: Prepare stock solutions of your aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable solvent (e.g., dioxane).

  • Base Dispensing: In each well, dispense a different base. Ensure you have a representative selection (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, DBU). It is recommended to use 2-3 equivalents of base relative to the limiting reagent.

  • Reagent Addition: Add the stock solutions to each well.

  • Sealing and Reaction: Seal the reaction block and place it on a heated stirring plate. Run the reaction for a set amount of time (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, quench each well and analyze the product formation by a high-throughput method like LC-MS. This will allow you to quickly identify the base that provides the highest yield of your desired product.

HTE_Workflow Start Prepare Reagent Stock Solutions Dispense Dispense Different Bases into Multi-Well Plate Start->Dispense Add_Reagents Add Stock Solutions to Each Well Dispense->Add_Reagents React Seal, Heat, and Stir Add_Reagents->React Analyze Quench and Analyze by LC-MS React->Analyze Result Identify Optimal Base Analyze->Result

Caption: High-throughput base screening workflow.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?[Link]

  • PubMed. (n.d.). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • ResearchGate. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. [Link]

  • American Chemical Society. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?[Link]

Sources

Solvent effects on the rate of Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization in Suzuki-Miyaura Coupling

Executive Summary

In Suzuki-Miyaura coupling (SMC), the solvent is not merely a medium; it is an active participant in the catalytic cycle.[1] Unlike other cross-couplings, SMC requires a base to activate the boron species. Therefore, the solvent system must simultaneously solvate the organic reagents, the palladium catalyst, and the inorganic base.

This guide addresses the three most common solvent-related failure modes:

  • Kinetic Stalling: Failure of the transmetallation step due to poor base solubility or lack of water.

  • Chemoselectivity Loss: Solvent coordination altering the active catalyst species.

  • Substrate Decomposition: Protodeboronation driven by protic solvents.

Module 1: The "Speed" Issue (Reaction Stalling)

Symptom: The reaction initiates but stalls at 30-50% conversion. Adding more catalyst does not restart the reaction. Diagnosis: Rate-Limiting Transmetallation. Root Cause: The Suzuki mechanism has two distinct pathways for transmetallation. In purely organic solvents with inorganic bases (e.g., K₂CO₃ in Toluene), the reaction is often starved of the active "Hydroxo-Palladium" species or the reactive boronate.

The Mechanistic "Fork in the Road"

Your solvent choice dictates which pathway the catalyst follows. The Hydroxo-Pathway (Path A) is kinetically superior (faster) but requires water.

  • Path A (Fast): Base reacts with Pd-Halide to form Pd-OH. This Pd-OH reacts rapidly with neutral Boronic Acid.

  • Path B (Slow): Base reacts with Boronic Acid to form a Boronate anion [RB(OH)3]-. This anion attacks the Pd-Halide.

Solution: Introduce a controlled "Water Spike" or switch to a high-dielectric medium.

Troubleshooting Protocol: The Water Titration

If using anhydrous toluene/THF and encountering stalling:

  • Immediate Fix: Add degassed water (10-20% v/v). This solubilizes the carbonate base, allowing the formation of Pd-OH.

  • Phase Transfer: If the substrate is strictly lipophilic, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to shuttle hydroxide ions into the organic phase.

Data: Impact of Water on Rate (


) 
Reaction: Ph-Cl + Ph-B(OH)₂ with Pd(PPh₃)₄ / K₂CO₃
Solvent SystemRelative Rate (

)
Mechanistic Insight
Toluene (Anhydrous) 1.0Slow. Relies on heterogeneous surface reaction.[2]
Toluene : Water (10:1) 45.0 Massive acceleration. Activates Hydroxo-Path.
DMF (Anhydrous) 12.0Polar solvent stabilizes polar transition state, but slower than biphasic water.
1,4-Dioxane : Water 38.0Excellent miscibility prevents precipitation of Pd-black.

Module 2: The "Selectivity" Issue

Symptom: The reaction works, but you observe halogen scrambling (e.g., reacting at a Chloride instead of a Triflate) or high protodeboronation (de-borylated byproduct). Diagnosis: Solvent-Directed Catalyst Speciation.

Scenario A: Triflate vs. Chloride Selectivity

Solvents can flip the selectivity order.[1][3][4]

  • Non-polar (Toluene/Xylene): Favors reaction at the Triflate . The active species is a neutral, monoligated Pd(L)Ar(OTf).

  • Polar/Coordinating (DMF/MeCN): Favors reaction at the Chloride . The solvent coordinates to Pd, forming a cationic species or stabilizing the anionic oxidative addition complex, which alters the electrophilicity preference.[3]

Corrective Action:

  • To couple OTf in presence of Cl: Use Toluene or Non-polar ethers . Avoid DMF.

  • To couple Cl in presence of OTf: Use DMF or MeCN .[1][4]

Scenario B: Protodeboronation (The "Silent Killer")

Mechanism: The boronic acid is hydrolyzed by water/base before it can couple. Risk Factors: Electron-poor boronic acids (e.g., 2-fluoro-phenylboronic acid) + High Temperature + High Water content.

Corrective Action:

  • Switch Solvent: Move from aqueous alcohols (MeOH/H₂O) to Anhydrous 1,4-Dioxane or THF .

  • Change Base: Switch from Hydroxide/Carbonate to Anhydrous K₃PO₄ or CsF .

  • Use Boronic Esters: Pinacol esters are more stable towards hydrolysis than free acids.

Module 3: Green Chemistry & Scale-Up

Symptom: The reaction works in DMF, but DMF is toxic, hard to remove (high boiling point), and incompatible with aqueous workups on scale. Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) .[5]

Why 2-MeTHF?
  • Phase Separation: Unlike THF, 2-MeTHF is not fully miscible with water. You can run the reaction wet, then separate the layers directly without adding extraction solvents (DCM/EtOAc).

  • Higher T_max: Boils at 80°C (vs 66°C for THF), allowing faster kinetics without pressurization.

  • Green Profile: Derived from corncobs/bagasse.

Green Solvent Substitution Matrix

Current Toxic SolventRecommended Green ReplacementOperational Benefit
DMF / NMP 2-MeTHF / Water (Biphasic) Easy workup; avoids high-boiling solvent removal.
DCM CPME (Cyclopentyl methyl ether) Low peroxide formation; stable to strong bases.
Benzene Toluene or Anisole Reduced carcinogenicity; Anisole has high flash point.

Visualizing the Mechanism

The following diagram illustrates the critical "Fork in the Road" where solvent choice dictates the reaction pathway.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)-Ar-X] Pd0->OxAdd + Ar-X ArX Ar-X (Halide) Fork SOLVENT DECISION POINT OxAdd->Fork PdOH Hydroxo-Complex [Pd(II)-Ar-OH] Fork->PdOH Aqueous Solvent (Ligand Exchange) TransMetB Transmetallation (SLOW) (Reacts with Pd-Ar-X) Fork->TransMetB Anhydrous Solvent BaseOH Base + H2O BaseOH->PdOH TransMetA Transmetallation (FAST) (Reacts with Ar-B(OH)2) PdOH->TransMetA RedElim Reductive Elimination TransMetA->RedElim Base Base (Anhydrous) Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Boronate->TransMetB Proto Protodeboronation (Ar-H + B(OH)3) Boronate->Proto High Temp / Protic Solvent TransMetB->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The "Dual-Pathway" mechanism. Path A (Left) requires water and is kinetically faster. Path B (Right) is slower but necessary for water-sensitive substrates. Protodeboronation competes with Path B.

Frequently Asked Questions (FAQs)

Q: I am using Pd(PPh₃)₄ and the reaction turns black immediately. Is my solvent wet? A: Pd(PPh₃)₄ is air-sensitive, not necessarily water-sensitive. Instant blackening usually indicates oxidation of the phosphine ligands by air (O₂), leading to Pd particle aggregation (Pd-black).

  • Fix: Degas your solvents (sparge with Argon for 15 mins) before adding the catalyst. If using aqueous solvents, degas the water separately.

Q: Can I use Ethanol as a solvent? A: Yes, but with caution. Ethanol is excellent for solubility, but it is a protic solvent. If you are coupling electron-deficient heterocycles (e.g., pyridine-boronic acids), Ethanol will accelerate protodeboronation .

  • Fix: If yield is low, switch to DME (Dimethoxyethane) or Toluene/Water .

Q: Why is 1,4-Dioxane so popular if it's toxic? A: Dioxane has a unique ability to solvate both organic compounds and inorganic water layers (it is fully miscible with water). This creates a "pseudo-homogeneous" system where the base, water, and catalyst interact efficiently.

  • Modern Alternative:CPME or Anisole can often replace Dioxane if you use a surfactant (e.g., TPGS-750-M) to create micelles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) Compounds as Intermediates in the Mechanism of the Suzuki-Miyaura Reaction.[3] Accounts of Chemical Research, 33(5), 314–321. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta, 41(3), 59-72. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent for Organic Synthesis.[5] ChemPubSoc Europe, 5(2), 1369-1379. Link

Sources

Part 1: Troubleshooting Guide for Low-Temperature Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential tool in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While traditionally conducted at elevated temperatures, the development of low-temperature protocols is critical for synthesizing thermally sensitive molecules, improving selectivity, and reducing energy consumption. However, operating at reduced temperatures introduces a unique set of challenges, often slowing key steps in the catalytic cycle and favoring undesirable side reactions.

This technical support center, designed for researchers and drug development professionals, provides a comprehensive guide to troubleshooting and optimizing low-temperature Suzuki-Miyaura coupling reactions. As Senior Application Scientists, we offer field-proven insights into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

This section addresses the most common issues encountered during low-temperature Suzuki-Miyaura coupling in a direct question-and-answer format.

Question 1: My reaction is extremely slow or has completely stalled at low temperature. What are the likely causes and how can I fix it?

Answer: A stalled reaction at low temperature typically points to a high activation energy barrier for one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4]

  • Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and can be particularly sluggish at low temperatures, especially with less reactive electrophiles like aryl chlorides.[5]

  • Troubleshooting Steps:

    • Enhance Catalyst Activity: The choice of ligand is paramount. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote oxidative addition by increasing the electron density on the palladium center.[1]

    • Check Your Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient at low temperatures. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., G3 or G4 Buchwald precatalysts) that readily generates the active catalyst.[6]

    • Increase Reagent Concentration: Within solubility limits, increasing the concentration of your reactants can sometimes accelerate a slow reaction, though this should be done cautiously to avoid precipitation.

    • Solvent Choice: The solvent can significantly impact catalyst activity and stability.[7] While THF or dioxane with water are common, consider switching to a more polar aprotic solvent like DMF, which can sometimes accelerate the reaction, but be mindful of potential side reactions.[3][7]

Question 2: I'm observing significant protodeboronation of my boronic acid/ester. Why is this happening at low temperature and what can I do to prevent it?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing side reaction that consumes your nucleophile.[8][9] It is often catalyzed by the presence of a base and water.[8]

  • Causality: While often associated with higher temperatures, protodeboronation can become significant at low temperatures if the main coupling reaction is slow. This gives the boronic acid more time to decompose. The instability of the boronate is a primary reason for low yields.[6] Bulky phosphine ligands, while beneficial for the coupling, can paradoxically accelerate palladium-catalyzed protodeboronation.[8][9]

  • Troubleshooting Steps:

    • Use a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction.[10] Switching to a more stable boronic ester, such as a pinacol (Bpin) or neopentyl glycol ester, can dramatically reduce decomposition.[6] For particularly sensitive substrates, potassium aryltrifluoroborates are an excellent alternative as they are significantly less prone to protodeboronation.[1]

    • Select the Right Base: The strength and nature of the base are critical. A very strong base can accelerate protodeboronation. Consider switching from strong inorganic bases like K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃ or even KF, which can activate the boronic acid without promoting excessive decomposition.[11]

    • Minimize Water Content: While some water is often necessary, especially with boronic acids, excess water can promote hydrolysis and protodeboronation. If using a boronic ester, try running the reaction under strictly anhydrous conditions.

    • "Slow-Release" Strategy: Employ a "masking" reagent that protects the boronic acid from degradation while slowly releasing it into the reaction, keeping its free concentration low and minimizing decomposition.[10]

Question 3: My main byproduct is the homocoupling of my boronic acid (R-B(OH)₂ → R-R). How do I suppress this?

Answer: Homocoupling of the boronic acid is typically promoted by the presence of Pd(II) species and oxygen.[6][12]

  • Causality: If your Pd(II) precatalyst is not efficiently reduced to Pd(0), the remaining Pd(II) can participate in a catalytic cycle that leads to homocoupling.[6] The presence of dissolved oxygen in the reaction mixture can also re-oxidize the active Pd(0) catalyst to Pd(II), further promoting this side reaction.[6]

  • Troubleshooting Steps:

    • Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture itself (using methods like freeze-pump-thaw or sparging with an inert gas like argon or nitrogen) to remove dissolved oxygen.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.

    • Optimize Catalyst Loading: Sometimes, excessively high catalyst loading can lead to more side reactions. Try reducing the catalyst loading to the minimum effective level (e.g., 0.5-2 mol%).

    • Add a Reductant: In some cases, adding a mild reductant like a small amount of phosphine ligand beyond what is needed for the catalyst can help maintain the palladium in its Pd(0) state.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal ligand for a low-temperature Suzuki reaction?

The ideal ligand for low-temperature Suzuki coupling must be highly active to overcome the energy barriers of the catalytic cycle at reduced temperatures. Key characteristics are:

  • Strong Electron Donation: Ligands with strong electron-donating properties (e.g., those with alkyl groups on the phosphorus) increase the electron density at the palladium center, which facilitates the oxidative addition step.[1][5]

  • Steric Bulk: Bulky ligands (e.g., SPhos, XPhos, RuPhos) promote the reductive elimination step, which is often the product-forming step.[2] They also tend to form monoligated Pd(0) species, which are highly reactive.

  • Caveat: As noted, extreme steric bulk can sometimes promote protodeboronation, so a balance must be struck.[8]

Ligand ClassSpecific Ligand ExampleKey Features & Applications at Low Temp.
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for challenging couplings, including those with aryl chlorides and sterically hindered substrates at or near room temperature.
Ferrocenyl Phosphines dppfBidentate ligand providing good catalyst stability. Effective for a range of substrates, though may require slightly higher temperatures than the most active biaryl phosphines.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong electron donors, even more so than many phosphines. Offer high stability and are effective for coupling unreactive substrates.[1]

Q2: What is the specific role of the base at low temperatures?

The base is not merely a spectator; it is essential for the transmetalation step.[1][11] Its primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[11] This negatively charged species more readily transfers its organic group to the palladium center. At low temperatures, the choice of base is a delicate balance between ensuring efficient transmetalation and avoiding base-catalyzed decomposition of the starting materials.[8]

Q3: Which solvent systems are best suited for low-temperature protocols?

The solvent must be able to dissolve all components at the reaction temperature and should not freeze. A mixture of a primary organic solvent with a co-solvent (often water) is common.[3][13]

  • Aprotic Ethers (THF, Dioxane): Excellent general-purpose solvents. Often used with water (e.g., 4:1 or 5:1 ratio) to help dissolve the base and facilitate the formation of the boronate "ate" complex.[13]

  • Aromatic Hydrocarbons (Toluene): A good non-polar option, often used in anhydrous systems with boronic esters.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Can sometimes accelerate reactions but may also promote side reactions. Their use should be evaluated on a case-by-case basis.[7]

Part 3: General Protocol for a Low-Temperature Suzuki-Miyaura Coupling

This protocol provides a robust starting point for researchers. It should be optimized for specific substrates.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., THF/H₂O 4:1)

Procedure:

  • Preparation: Add the aryl halide, boronic acid/ester, and base to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium precatalyst. If the catalyst is air-sensitive, this should be done in a glovebox or under a positive pressure of inert gas.

  • Reaction: Stir the mixture at the desired low temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 4: Mechanistic Insights & Key Diagrams

Understanding the catalytic cycle is crucial for rational troubleshooting. The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[3][5] At low temperatures, any of these steps can become rate-limiting, requiring careful optimization of the catalyst, base, and solvent to facilitate the entire cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0:e->PdII_Aryl:w Oxidative Addition PdII_Trans [R¹-Pd(II)L₂-OR²] Complex PdII_Aryl:s->PdII_Trans:n Base Activation & Ligand Exchange PdII_Biaryl R¹-Pd(II)L₂-R³ PdII_Trans:w->PdII_Biaryl:e Transmetalation PdII_Biaryl:n->Pd0:s Reductive Elimination Product R¹-R³ PdII_Biaryl->Product ArylHalide R¹-X ArylHalide->Pd0 BoronicAcid R³-B(OR²)₂ BoronicAcid->PdII_Trans Base Base (e.g., OH⁻) Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow cluster_diagnosis Initial Diagnosis cluster_solutions_stalled Solutions for Stalled Reaction cluster_solutions_side Solutions for Side Reactions start Low / No Product Yield at Low Temperature check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes sol_ligand Use more active ligand (e.g., SPhos, NHC) check_sm->sol_ligand No protodeboronation Protodeboronation (C-B cleavage) check_side_products->protodeboronation Yes homocoupling Homocoupling (R-B -> R-R) check_side_products->homocoupling sol_catalyst Use Pd(0) source or modern precatalyst sol_concentration Increase concentration sol_boron Switch to boronic ester or trifluoroborate protodeboronation->sol_boron sol_degas Ensure rigorous degassing (remove O₂) homocoupling->sol_degas sol_base Use milder base (e.g., K₂CO₃, KF) sol_boron->sol_base sol_pd0 Use Pd(0) source sol_degas->sol_pd0

Caption: A troubleshooting workflow for low-yield reactions.

References

Sources

Technical Support Center: Advanced Handling of Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting of Organoboron Reagents

Introduction: The "Stable" Reagent Myth

Welcome to the technical support hub. A common misconception in drug discovery is that boronic acids are universally "shelf-stable" alternatives to Grignard or organolithium reagents.[1] While they do not combust in air, boronic acids are dynamic living systems.

They participate in two critical, often invisible processes that ruin experiments:[1]

  • The Boroxine Cycle (Reversible): Spontaneous dehydration that alters stoichiometry.[1]

  • Protodeboronation (Irreversible): Chemical destruction of the C-B bond, often accelerated by the very bases used in Suzuki-Miyaura coupling.[1]

This guide moves beyond basic "keep it dry" advice to provide mechanistic troubleshooting for high-stakes synthesis.

Module 1: The "Purity" Paradox (Stoichiometry Issues)

User Issue: "I weighed the correct amount of boronic acid, but my reaction yield implies I under-loaded the reagent. The NMR looks clean but the solid is 'sticky'."

The Diagnosis: Boroxine Dehydration

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines .[1] This is not degradation; it is a physical state change driven by entropy and water removal.[1]

  • The Trap: If you calculate molecular weight based on the monomer

    
    , but your sample is 50% boroxine 
    
    
    
    , your effective molarity is incorrect.[1]
  • The Fix: You must treat the material as a variable mixture or force hydration.[1]

Visualizing the Equilibrium

The following diagram illustrates the reversible dehydration pathway. Note that electron-poor aryl rings accelerate this cycle.[1]

BoroxineCycle cluster_0 Impact on Stoichiometry Monomer Boronic Acid Monomer 3 R-B(OH)2 Intermediate Acyclic Dimers (Transient) Monomer->Intermediate - H2O (Vacuum/Heat) Intermediate->Monomer + H2O Boroxine Boroxine (Anhydride) (RBO)3 + 3 H2O Intermediate->Boroxine - H2O Boroxine->Intermediate + H2O (Ambient Moisture)

Figure 1: The reversible dehydration of boronic acids.[1] Vacuum drying shifts the equilibrium right (Boroxine); exposure to humid air shifts it left (Acid).[1]

Protocol: Re-Hydration and Quantification

If precise stoichiometry is critical (e.g., kinetic studies), do not assume the label purity.

  • The "Wet" Recrystallization (for stable acids):

    • Dissolve the crude boronic acid in minimal hot water (or water/acetone mix).[1]

    • Allow to cool slowly.[1] The crystal lattice will reform as the monomeric acid (often H-bonded to water).[1]

    • Filter and air dry.[1] Do not dry under high vacuum with heat, or you will regenerate the boroxine.[1]

  • The "Standard" Assumption:

    • For routine synthesis, assume a commercial sample is ~10-15% anhydride by mass.[1] Use a 1.2x to 1.5x excess relative to the halide to compensate for molecular weight variance.[1]

Module 2: The "Vanishing Reagent" (Protodeboronation)

User Issue: "I am running a Suzuki coupling with 2-pyridineboronic acid. The starting material disappears, but I only isolate pyridine (H-Ar), not the biaryl product."

The Diagnosis: Base-Catalyzed Protodeboronation

This is the most common failure mode for heteroaryl and fluorinated boronic acids. It is not usually caused by air oxidation, but by the base required for the Suzuki cycle.[1]

  • Mechanism: The base (OH⁻ or CO₃²⁻) attacks the boron to form a boronate "ate" complex.[1] If the R-group is electron-withdrawing (like 2-pyridyl or 2,6-difluorophenyl), the C-B bond breaks, releasing the organic group as a carbanion/transient species which is immediately protonated by water.

Risk Assessment Table: Is Your Reagent Safe?
Stability ClassExamplesHalf-life (pH 13, 70°C)Handling Recommendation
High Stability Phenyl, p-Tolyl, p-Methoxy> 1 MonthStandard bench handling.
Moderate 3-Pyridyl, 4-Pyridyl, 4-FluoroDays to WeeksUse weaker bases (K₃PO₄ instead of NaOH).
Unstable 2,6-Difluorophenyl, 2-NitrophenylMinutes to HoursAvoid aqueous bases; use anhydrous conditions or esters.
Critical 2-Pyridyl , 5-Thiazolyl< 5 Minutes Do not use free acid. Use MIDA boronates or "Slow Release".
Visualizing the Destruction Pathway

Understanding this pathway is key to preventing it.[1] You must keep the concentration of the "Ate" complex low or the catalyst turnover high.[1]

Protodeboronation Acid Boronic Acid R-B(OH)2 Ate Boronate 'Ate' Complex [R-B(OH)3]- Acid->Ate + Base Base Base (OH-) Base->Ate Transmetalation Pd(II) Transmetalation (Desired Path) Ate->Transmetalation Fast Pd Catalyst Cleavage C-B Bond Cleavage (Undesired Path) Ate->Cleavage Electron-Poor R-Group High Temp Anion Transient Anion [R]- Cleavage->Anion Decomp Decomposed Product R-H + B(OH)3 Anion->Decomp + H2O (Protonation)

Figure 2: The competition between productive cross-coupling (Green) and destructive protodeboronation (Red).[1]

Module 3: Advanced Solutions (MIDA & Slow Release)

User Issue: "I must use a 2-pyridyl boron reagent. How do I stop the decomposition?"

The Solution: The "Slow Release" Strategy

Since the decomposition is second-order (dependent on [Boronate] and [Base]), the solution is to keep the concentration of the free boronic acid near zero.

  • MIDA Boronates: These are

    
    -hybridized, protected boron species.[1][2] They are silica-stable and air-stable.
    
  • Mechanism: Under aqueous basic conditions (K₃PO₄/H₂O), the MIDA ligand hydrolyzes slowly.[1] This releases the active boronic acid at a rate matching the Palladium catalytic cycle.[1] The unstable acid is consumed by the catalyst before it can decompose.[1]

Protocol: MIDA Boronate Cross-Coupling

Reference: Gillis & Burke, J. Am. Chem. Soc. 2007 [1]

  • Reagents:

    • 1.0 equiv Aryl Halide[1]

    • 1.2 - 1.5 equiv 2-Pyridyl MIDA Boronate (commercially available)

    • Catalyst: Pd(OAc)₂ + SPhos (or XPhos for chlorides)[1]

    • Base: K₃PO₄ (3.0 equiv) - Crucial: Do not use strong hydroxides.

  • Solvent System:

    • Dioxane : Water (5:1 ratio).[1]

    • Why? The water is necessary to hydrolyze the MIDA group.[1]

  • Procedure:

    • Degas solvents (sparge with Argon).[1]

    • Heat to 60°C.

    • Monitoring: If reaction stalls, add more water (to accelerate release) or more catalyst (to accelerate consumption).[1]

Troubleshooting FAQs

Q1: Can I purify my boronic acid on silica gel?

  • A: Generally, no .[1] Free boronic acids streak on silica and can irreversibly bind to the silanols.[1]

  • Fix:

    • Convert to the Pinacol Ester (add pinacol, stir in MgSO₄). Pinacol esters are silica stable.[1]

    • Convert to the MIDA Boronate .[1][2] These run beautifully on silica and are often crystalline.[1][3]

Q2: My reaction turns black immediately (Pd black precipitation).

  • A: This often indicates your boronic acid decomposed rapidly, leaving the Pd(II) with nothing to transmetalate with, leading to Pd aggregation.[1]

  • Fix: Switch to a "Slow Release" method (MIDA) or use a syringe pump to slowly add the boronic acid to the reaction mixture over 2 hours.

Q3: Do I need a glovebox for weighing boronic acids?

  • A: For 95% of cases, no .[1]

    • Exception: If you are using pre-formed Lithium Trialkylborohydrides or specific Diboron reagents that are highly sensitive.[1]

    • For standard aryl boronic acids, bench weighing is fine.[1] If the reagent is 2-pyridyl or 2,6-difluoro, minimize time in open air to prevent moisture uptake, which complicates stoichiometry, but they will not ignite.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A General and Predictable Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][2] [1]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1][2] [1]

  • Hall, D. G. (Ed.).[1][4] (2011).[1][4][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Noonan, G., et al. (2025).[1] The Boroxine–Boronic Acid Equilibrium.[1][6][7] Journal of the American Chemical Society.[1][2] [1]

Sources

Technical Support Center: Palladium Residue Removal in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium residue removal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective removal of palladium catalysts from cross-coupling reaction mixtures. Given the increasing use of palladium in synthesizing complex molecules and the stringent regulatory limits on residual metals in active pharmaceutical ingredients (APIs), mastering palladium removal is a critical aspect of modern process chemistry.[1][2]

This guide is structured to address common challenges and questions in a direct, question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process, offering causative explanations and actionable solutions.

Problem 1: My initial palladium scavenger screen showed poor removal efficiency across all tested scavengers.

Possible Causes & Solutions:

  • Incorrect Assessment of Palladium Species: The speciation of palladium in your post-reaction mixture is a critical, yet often overlooked, factor.[2] Palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and as various complexes or even nanoparticles.[2] The effectiveness of a scavenger is highly dependent on the nature of the palladium species it needs to bind.

    • Causality: Thiol-based scavengers are generally more effective for softer Pd(II) species, whereas scavengers with different functionalities might be better suited for Pd(0).[3] If your reaction conditions favor the formation of Pd(0) nanoparticles, scavengers designed for soluble Pd(II) will exhibit poor performance.

    • Recommended Action:

      • Analyze the Palladium State: If possible, use techniques like XPS or TEM to get an idea of the palladium species present.

      • Employ a Broader Scavenger Screen: Test a wider variety of scavengers with different functional groups (e.g., thiols, amines, phosphines) to target different palladium species.

      • Consider an Oxidative or Reductive Pre-treatment: A pre-treatment step can sometimes convert the various palladium species into a single, more easily scavenged form. For instance, a mild oxidant can convert Pd(0) to Pd(II) before scavenging with a thiol-based resin.

  • Solvent Mismatch: The choice of solvent can significantly impact scavenger performance.

    • Causality: The scavenger needs to be well-wetted by the solvent to ensure that its functional groups are accessible to the palladium species. A scavenger that is not compatible with the reaction solvent will have poor kinetics and a lower effective capacity.

    • Recommended Action: Consult the scavenger manufacturer's guidelines for solvent compatibility. If your reaction solvent is not ideal, consider a solvent swap before the scavenging step.

  • Insufficient Reaction Time or Temperature: Scavenging is a chemical reaction and is therefore subject to kinetic limitations.

    • Causality: The binding of palladium to the scavenger is not instantaneous. Factors like diffusion of the palladium species to the scavenger surface and the kinetics of the binding event itself require adequate time and sometimes thermal energy.

    • Recommended Action: Increase the scavenging time and/or temperature. A Design of Experiments (DoE) approach can be highly effective in optimizing these parameters.[4]

Problem 2: After treatment with activated carbon, my product is discolored, and I'm seeing significant product loss.

Possible Causes & Solutions:

  • Non-Specific Adsorption: Activated carbon is a broad-spectrum adsorbent.[5]

    • Causality: The high surface area and porous structure of activated carbon can lead to the adsorption of your API or key intermediates, especially if they are large, aromatic molecules.[5] This is a common cause of yield loss.[1] Discoloration might indicate the adsorption of colored impurities, but it can also be a sign of product degradation on the carbon surface.

    • Recommended Action:

      • Screen Different Grades of Activated Carbon: Not all activated carbons are created equal. They vary in surface area, pore size distribution, and surface chemistry.[6] Testing various grades can help identify one that is more selective for palladium over your product.

      • Optimize the Carbon Loading: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal.

      • Consider a Pre-treatment: Passing the solution through a plug of silica gel before carbon treatment can sometimes remove impurities that might otherwise compete with palladium for binding sites on the carbon.

  • Leaching of Impurities from the Carbon:

    • Causality: Some grades of activated carbon can contain inorganic impurities that may leach into your product stream.

    • Recommended Action: Use a high-purity, pharmaceutical-grade activated carbon.

Problem 3: My palladium levels are still high after filtration through a Celite® pad.

Possible Causes & Solutions:

  • Presence of Soluble Palladium Species:

    • Causality: Filtration is only effective for removing heterogeneous palladium species (e.g., Pd on carbon, precipitated palladium).[3][7] If your reaction mixture contains soluble palladium complexes, they will pass through the filter.[3]

    • Recommended Action: Switch to a method suitable for removing soluble palladium, such as treatment with a scavenger or activated carbon.[3]

  • Formation of Colloidal Palladium:

    • Causality: Under certain conditions, palladium can form fine colloidal particles that are too small to be effectively removed by standard filtration media.[7]

    • Recommended Action:

      • Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.

      • Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in APIs?

The acceptable level of palladium in an API is dictated by regulatory bodies like the FDA and EMA, following the ICH Q3D guidelines for elemental impurities.[1][8] Generally, for oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[1] This PDE is then used to calculate the maximum allowable concentration in ppm (µg/g) based on the maximum daily dose of the drug product.[1] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested.[9][10]

Q2: How do I choose the right palladium removal method for my specific reaction?

The optimal method depends on several factors, including the nature of the palladium species, the solvent system, the scale of the reaction, and cost considerations.[2]

Decision-Making Workflow for Palladium Removal

G start Post-Reaction Mixture (Contains Pd Residues) check_pd_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration (e.g., through Celite®) check_pd_form->filtration Yes soluble_pd Soluble or Colloidal Pd check_pd_form->soluble_pd No analysis Analyze Pd Level (e.g., ICP-MS) filtration->analysis scavenger Scavenger Treatment (e.g., Thiol-Silica) soluble_pd->scavenger High Selectivity Needed carbon Activated Carbon Treatment soluble_pd->carbon Cost-Effective Option extraction Liquid-Liquid Extraction soluble_pd->extraction Polar Impurities crystallization Crystallization soluble_pd->crystallization Crystalline Product scavenger->analysis carbon->analysis extraction->analysis crystallization->analysis final_product Purified Product (< Target Pd Level) analysis->soluble_pd Failure analysis->final_product Success

Caption: A workflow for selecting an appropriate palladium removal method.

Q3: What is the difference between a scavenger and activated carbon?
FeatureMetal ScavengersActivated Carbon
Mechanism Chemisorption via specific functional groups that chelate the metal.Physisorption based on high surface area and porosity.
Selectivity Generally high for specific metals.Generally low, can adsorb a wide range of molecules.[1]
Capacity Defined by the loading of functional groups (mmol/g).[11]High, but can be non-specific.
Cost Can be more expensive per kilogram.[2]Generally less expensive.[2]
Use Case Ideal for removing low levels of palladium to meet stringent limits without significant product loss.Good for bulk removal of palladium and colored impurities, especially when cost is a primary driver.[5]
Q4: How can I quantify the amount of residual palladium in my sample?

Accurate quantification of palladium is crucial for process development and quality control. The most common methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering very low detection limits.[12]

  • Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying metal content.[12]

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used for screening.[12][13]

For in-process monitoring where speed is more critical than ultimate precision, colorimetric and fluorimetric methods can also be employed.[14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general workflow for using a solid-supported scavenger.

Scavenging Workflow

G start Post-Reaction Mixture add_scavenger Add Scavenger (e.g., 5-20 wt% relative to product) start->add_scavenger stir Stir at Specified Temperature and Time add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings filter->combine wash->combine concentrate Concentrate the Solution combine->concentrate end Purified Product concentrate->end

Caption: A step-by-step workflow for palladium scavenging.

  • Scavenger Selection: Choose an appropriate scavenger based on the likely palladium oxidation state and solvent compatibility.

  • Scavenger Loading: Add the scavenger to the reaction mixture. A typical starting point is 5-20 weight equivalents relative to the theoretical amount of palladium.

  • Incubation: Stir the mixture at a suitable temperature (e.g., room temperature to 60 °C) for a specified time (e.g., 2-24 hours).

  • Filtration: Remove the scavenger by filtration.

  • Analysis: Analyze the filtrate for residual palladium content using a suitable analytical technique like ICP-MS.

Protocol 2: Activated Carbon Treatment for Palladium Removal
  • Carbon Selection: Choose a high-purity, activated carbon with appropriate characteristics for your application.

  • Slurry Preparation: Prepare a slurry of the activated carbon in the reaction solvent.

  • Treatment: Add the activated carbon slurry to the reaction mixture (typically 5-20 wt% relative to the product).

  • Agitation: Stir the mixture at a suitable temperature for a defined period (e.g., 1-18 hours).[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Analysis: Analyze the filtrate for residual palladium.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Google P
  • U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]

  • ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • ResearchGate. (2025). (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • ResearchGate. (2025). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. [Link]

Sources

Suzuki-Miyaura Scale-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

A word from the Senior Application Scientist: Transitioning a Suzuki-Miyaura coupling from the bench to production is more than just increasing reactant quantities. It's a journey into the interplay of chemical kinetics, thermodynamics, and process engineering. What was a trivial consideration in a 100 mL flask can become a critical process parameter in a 100 L reactor. This guide is built from field experience to help you anticipate and overcome these challenges, ensuring a robust, safe, and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 1 L to a 50 L scale. What are the most likely initial culprits?

A1: When scaling up, the first factors to investigate are often related to mass and heat transfer. In larger vessels, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing, leading to side reactions or incomplete conversion.[1] Similarly, the surface-area-to-volume ratio decreases dramatically at scale, making heat removal less efficient. An exotherm that was easily managed on the bench could lead to a dangerous temperature spike in a large reactor, degrading the catalyst, reactants, or product.[1][2] Always start by reviewing your mixing efficiency (impeller type, agitation speed) and temperature control protocols.

Q2: Do I need to re-screen catalysts and ligands for scale-up?

A2: It is highly advisable. A catalyst system that is optimal on a small scale might not be the most cost-effective or robust for large-scale production.[3] Catalyst loading, in particular, becomes a significant cost driver. Furthermore, some catalyst systems that are effective at high concentrations may be prone to deactivation or aggregation at the lower concentrations often used in large-scale processes. A focused Design of Experiments (DoE) approach to re-evaluate catalyst, ligand, and their respective loadings under pilot-scale conditions is a prudent investment.

Q3: How critical is oxygen sensitivity during a large-scale Suzuki-Miyaura reaction?

A3: Oxygen sensitivity is extremely critical and a common point of failure during scale-up. While pre-catalysts are often air-stable, the active Pd(0) species is susceptible to oxidation.[4] In a laboratory setting, achieving an inert atmosphere in a small flask is straightforward. In a large reactor with multiple ports and transfer lines, preventing oxygen ingress is more challenging. Oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[5][6] It is essential to have rigorous procedures for inerting the reactor and maintaining a positive nitrogen or argon pressure throughout the process.[4]

Q4: What are the primary safety hazards to consider when scaling up a Suzuki-Miyaura reaction?

A4: The primary safety hazards are thermal runaway and the handling of pyrophoric or toxic materials. The reaction can be exothermic, and poor temperature control can lead to a dangerous increase in temperature and pressure.[7] It is crucial to perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.[7] Additionally, some reagents, like boronic acids and palladium catalysts, can have associated toxicities. Proper personal protective equipment (PPE) and containment strategies are essential.

Troubleshooting Guides

Issue 1: Incomplete Conversion or Stalled Reaction

Q: My large-scale reaction has stalled at 70% conversion, even after extended reaction time. What steps should I take to diagnose and solve this?

A: A stalled reaction at scale often points to catalyst deactivation or mass transfer limitations. Here’s a systematic approach to troubleshooting:

Causality: The active Pd(0) catalyst can be deactivated through several pathways, including oxidation by residual air, reaction with impurities in the starting materials or solvent, or thermal decomposition.[8] In heterogeneous mixtures, poor mixing can prevent the reactants from reaching the catalyst, effectively halting the reaction.[1]

Troubleshooting Workflow:

Troubleshooting a Stalled Reaction.

Step-by-Step Protocol:

  • Visual Inspection: Carefully (and safely) try to observe the reaction mixture. The formation of "palladium black" (finely divided palladium metal) is a clear sign of catalyst decomposition.

  • Inert Atmosphere Verification: Double-check that a positive pressure of inert gas is being maintained. Review the standard operating procedure (SOP) for reactor inerting. Even small leaks can introduce enough oxygen to kill the catalyst over time.[5]

  • Mixing and Mass Transfer Analysis:

    • Is the agitation speed sufficient to create a vortex and ensure good mixing of all phases? For biphasic reactions, vigorous stirring is essential.[6]

    • Are all components, especially the base, sufficiently soluble in the reaction medium? Poor solubility of the base can limit the formation of the active boronate species.[9][10]

  • Reagent Stoichiometry and Purity:

    • Verify the stoichiometry of all reagents. An excess of boronic acid is often used, but a significant deviation could be problematic.

    • Consider protodeboronation, a side reaction where the boronic acid reacts with water to form an arene, especially if the reaction is run at high temperatures for extended periods.[2]

Issue 2: High Levels of Palladium in the Final Product

Q: My isolated active pharmaceutical ingredient (API) has palladium levels exceeding the regulatory limit (typically <10 ppm). How can I effectively remove it?

A: Reducing palladium to parts-per-million (ppm) levels is a common and critical challenge in pharmaceutical manufacturing.[11] The choice of removal method depends on the nature of the palladium species (e.g., colloidal, soluble) and the properties of your product.

Causality: Residual palladium can exist in various forms, from soluble Pd(II) species to colloidal Pd(0) nanoparticles. These can be difficult to remove, especially if they are complexed with the product or other components of the reaction mixture.

Palladium Removal Strategy Selection:

MethodPrincipleAdvantagesDisadvantagesBest For
Activated Carbon AdsorptionInexpensive, widely availableCan adsorb product, variable efficacyInitial bulk removal
Scavenging Resins Chelating functional groups bind palladiumHigh selectivity, effective for low levelsHigher cost, may require screeningPolishing step to reach low ppm levels
Crystallization Palladium impurities are excluded from the crystal latticeCan be highly effective, integrates with purificationProduct must be crystalline, may require re-screening of solventsProducts that are easily crystallized
Aqueous Wash with Thiol Reagents Thiol-containing molecules (e.g., N-acetylcysteine) complex with palladiumCan be very effective for soluble palladiumMay introduce new impurities, potential for unpleasant odorsWhen palladium is in a soluble form

Experimental Protocol: Screening Palladium Scavengers

  • Sample the Reaction Mixture: After the reaction is complete, take a representative sample of the crude product solution.

  • Parallel Screening: In small vials, treat aliquots of the crude solution with different scavengers (e.g., various functionalized silica gels, activated carbons, and resins) at different loadings (e.g., 5-10 wt%).

  • Stir and Analyze: Stir the samples for a set time (e.g., 2-4 hours) at a controlled temperature.

  • Filter and Quantify: Filter the scavengers and analyze the palladium content in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Select and Optimize: Choose the most effective scavenger and optimize the loading, temperature, and contact time on a larger scale.

One effective technique involves treating the reaction mixture with toluene and a 20% aqueous sodium bisulfite solution at an elevated temperature, which has been shown to reduce palladium levels from several thousand ppm to under 100 ppm.[12]

Issue 3: Formation of Homocoupling and Other Impurities

Q: I'm observing a significant amount of the boronic acid homocoupling byproduct (R-R from R-B(OH)2). What is causing this and how can I prevent it?

A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[6]

Causality: The generally accepted mechanism involves the reaction of two molecules of the boronic acid, catalyzed by a Pd(II) species. This can occur if the initial pre-catalyst is Pd(II) and is not efficiently reduced to the active Pd(0), or if the Pd(0) catalyst is re-oxidized by oxygen in the system.[6]

Mitigation Strategy Workflow:

Workflow to Mitigate Homocoupling.

Preventative Measures:

  • Rigorous Deoxygenation: This is the most critical factor. Ensure that solvents are thoroughly degassed and the reactor is purged multiple times with an inert gas.[8] Maintaining a slight positive pressure of inert gas throughout the reaction is crucial.[4]

  • Catalyst Choice: If using a Pd(II) pre-catalyst, ensure the conditions are suitable for its rapid reduction to Pd(0). Alternatively, using a Pd(0) source like Pd(PPh3)4 can sometimes mitigate this issue, although these catalysts can be less stable.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.

References

  • Yamamoto, T., & Takeda Pharmaceutical Sciences. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yamamoto, T., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Retrieved from [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]

  • ACS Publications. (2024). Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • NIH. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for Boronic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of boronic acid chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize boronic acids in cross-coupling reactions and other synthetic transformations. Here, we move beyond standard protocols to address a critical aspect of experimental success: managing the inherent instability of boronic acids.

Many promising synthetic routes are complicated by the susceptibility of boronic acids to undesired side reactions, most notably protodeboronation. This guide provides in-depth, field-tested solutions in a question-and-answer format, focusing on the strategic use of boronic acid surrogates to enhance stability, improve yields, and simplify purification. We will explore the "why" behind these techniques, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the underlying issues.

Question 1: My Suzuki-Miyaura reaction with a heteroarylboronic acid is giving very low yield, and I'm isolating mostly the proto-deboronated arene. What's happening and how can I fix it?

Answer:

This is a classic and frequent problem, particularly with electron-rich or certain heterocyclic boronic acids like 2-pyridyl derivatives.[1][2] The primary culprit is protodeboronation , a side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming your starting material before it can engage in the catalytic cycle.[3][4] This process is often catalyzed by the basic conditions required for the Suzuki-Miyaura coupling.[2][5]

Causality & Mechanism:

Under basic conditions, the boronic acid (a Lewis acid) forms a more nucleophilic "ate" complex (a boronate).[1][2] While this boronate is more reactive towards the desired transmetalation step with the palladium complex, it is also significantly more susceptible to protonolysis by water or other protic sources in the reaction mixture.[2][3] If the rate of protodeboronation is competitive with or faster than the rate of transmetalation, your yield will suffer dramatically.

Visualizing the Problem: Competing Pathways

G cluster_main Reaction Mixture BA Ar-B(OH)₂ (Unstable Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BA->Boronate Activation Base Base (e.g., K₂CO₃, aq.) Pd_Complex Ar'-Pd(II)-L₂-X (from Oxidative Addition) Product Ar-Ar' (Desired Product) Boronate->Product Productive Pathway: Transmetalation Side_Product Ar-H (Undesired Byproduct) Boronate->Side_Product Side Reaction: Protodeboronation

Caption: Competing reaction pathways for an unstable boronic acid.

Solutions:

The core strategy is to keep the concentration of the free, unstable boronic acid in the reaction mixture extremely low at any given time. This is achieved by using a stable surrogate that slowly releases the active boronic acid in situ.

  • Use an N-methyliminodiacetic acid (MIDA) boronate: MIDA boronates are exceptionally stable, often crystalline, benchtop-stable solids that are compatible with chromatography.[1][6][7] The MIDA ligand forms a dative bond to the boron atom, changing its hybridization to sp³ and effectively "masking" its reactivity.[1] Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the boronic acid for immediate capture by the palladium catalyst in the productive cross-coupling cycle.[2][4][8][9] This "slow-release" mechanism is ideal for preventing protodeboronation.[2][4][6][9]

  • Use a Pinacol (BPin) or other boronic ester: Boronic esters are generally more stable to protodeboronation than their corresponding free acids.[3] Pinacol esters are widely available and can often be used directly. However, their hydrolysis to the active boronic acid species can sometimes be slow or incomplete, and direct transmetalation of the ester can also occur.[3]

Recommended Action Plan:
  • Protect the Boronic Acid: Convert your unstable boronic acid into its MIDA boronate derivative. See the detailed protocol in the "Experimental Protocols" section below.

  • Modify the Suzuki-Miyaura Protocol: Use a protocol optimized for MIDA boronates. This typically involves using a mild aqueous base (e.g., K₃PO₄ in a THF/water mixture) which is sufficient to facilitate both the slow deprotection and the catalytic cycle.

  • Analyze and Compare: Run the reaction with the MIDA boronate and compare the results to your previous attempts. You should observe a significant increase in the yield of the desired product and a marked decrease in the amount of the protodeboronated byproduct.

Question 2: I'm trying to purify my boronic acid pinacol ester (BPin) product by silica gel chromatography, but I'm getting very poor recovery. The compound seems to be sticking to the column or decomposing.

Answer:

This is a common and frustrating issue. While BPin esters are more stable than free boronic acids, they can still be problematic during silica gel chromatography for two main reasons:

  • Hydrolysis on Silica: Standard silica gel is acidic and contains variable amounts of water. This can hydrolyze the BPin ester back to the free boronic acid, which is highly polar and will adsorb strongly to the silica, leading to streaking and poor recovery.[10]

  • Lewis Acid-Base Interactions: The empty p-orbital on the boron atom can interact with the Lewis basic silanol groups on the silica surface, causing strong adsorption.[10]

Solutions:
  • Use Treated Silica Gel: You can passivate the silica gel to minimize these unwanted interactions.

    • Boric Acid Impregnated Silica: Creating a slurry of silica gel with a solution of boric acid in your eluent and then packing the column can effectively suppress the over-adsorption of BPin esters.[10]

    • Base Deactivation: For less sensitive compounds, you can add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent system to neutralize the acidic sites on the silica.[11]

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying sensitive boronic esters.[12] It's always recommended to run a TLC plate on alumina first to check the separation.

  • Convert to a More Robust Surrogate for Purification: If chromatography remains challenging, you can convert the crude BPin ester into a highly stable and often crystalline MIDA boronate. MIDA boronates are exceptionally stable on silica gel.[1][6][7] After purification of the MIDA boronate, you can either use it directly in the next step or deprotect it to get the pure boronic acid.

Recommended Action Plan:
  • TLC Test: First, try spotting your crude material on TLC plates of i) standard silica, ii) silica with 1% triethylamine in the eluent, and iii) neutral alumina to see which condition gives the best spot shape and separation.

  • Column Chromatography: Based on the TLC results, attempt the purification using the best-performing method. For the boric acid method, a simple filtration through a plug of boric acid-treated silica can sometimes be sufficient.[10]

  • Derivatize if Necessary: If recovery is still poor, convert the crude product to the MIDA boronate, purify this stable intermediate by standard silica gel chromatography, and then proceed.

Frequently Asked Questions (FAQs)

Q1: When should I choose a MIDA boronate over a pinacol ester (BPin)?

A: The choice depends on the stability of your boronic acid and the requirements of your synthetic sequence.

FeatureMIDA BoronatePinacol (BPin) Ester
Stability Exceptionally high; sp³ hybridized boron is inert.[1][13]Good; more stable than free boronic acid but susceptible to hydrolysis.[3]
Purification Excellent; typically crystalline and very stable on silica gel.[1][6][7]Can be challenging on silica gel; may require special treatment or alternatives.[10]
Reactivity Acts as a protecting group; requires a distinct deprotection step (mild aqueous base) for reaction.[1][7]Can often be used directly in anhydrous coupling conditions.
Best Use Case For notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl) or in iterative cross-coupling sequences where the boron moiety must survive multiple reaction steps.[2][7]For moderately stable boronic acids where a simple, one-step coupling is desired and purification is straightforward.

Q2: Can I use a MIDA boronate directly in a Suzuki-Miyaura reaction?

A: Yes, and this is one of its primary advantages. MIDA boronates are used directly in a Suzuki-Miyaura reaction mixture that contains a mild aqueous base (e.g., NaHCO₃, K₃PO₄).[1] The base facilitates the slow hydrolysis of the MIDA ester, releasing the free boronic acid in situ, which is then consumed in the catalytic cycle. This is the "slow-release" strategy.[4][9] MIDA boronates are unreactive under standard anhydrous cross-coupling conditions.[1]

Q3: What are the key side reactions for boronic acids besides protodeboronation?

A: Besides protodeboronation, you should be aware of:

  • Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl (Ar-Ar). This is often promoted by oxygen and the palladium catalyst. Thoroughly degassing your reaction mixture is critical to minimize this.

  • Oxidation: The C-B bond can be oxidized, especially at higher pH, to form a phenol (Ar-OH). Again, maintaining an inert atmosphere helps to suppress this pathway.

Using a stable surrogate like a MIDA boronate, which keeps the free boronic acid concentration low, helps to mitigate all of these undesired side reactions simultaneously.

Experimental Protocols

Protocol 1: Protection of a Boronic Acid as a MIDA Boronate (Milder Anhydride Method)

This protocol is adapted from modern procedures that use MIDA anhydride, which is more efficient and proceeds under milder conditions than traditional Dean-Stark methods.[14][15]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv).

  • Reagents: Add N-methyliminodiacetic acid (MIDA) anhydride (1.1 - 1.5 equiv).

  • Solvent: Add anhydrous dioxane or acetonitrile to form a suspension (approx. 0.2 M concentration with respect to the boronic acid).

  • Reaction: Heat the reaction mixture in an oil bath at 70-80 °C under an inert atmosphere (Nitrogen or Argon) for 12-24 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add acetone and transfer the mixture to a separatory funnel.[14][15]

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.[14][15]

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: The crude MIDA boronate can be purified by silica gel column chromatography. MIDA boronates are typically much less polar than the starting boronic acids and are highly stable on silica.[1][6][7]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate

This protocol leverages the in situ deprotection of the MIDA boronate.

  • Setup: To a reaction vial, add the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the ligand (e.g., SPhos; 4-10 mol%).

  • Reagents: Add the base (e.g., K₃PO₄, finely ground; 3.0 equiv).

  • Solvents: Add a mixture of THF and water (e.g., a 4:1 to 10:1 ratio). Ensure the mixture is thoroughly degassed by sparging with argon or nitrogen for 15-30 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (often room temperature to 65 °C is sufficient) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. . Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by standard silica gel column chromatography.

Visualizing the MIDA Boronate Strategy

G cluster_workflow MIDA Boronate Workflow cluster_coupling In Situ Slow Release UnstableBA Unstable Ar-B(OH)₂ Protect Protection Step (Protocol 1) UnstableBA->Protect + MIDA Anhydride MIDA_Stable Stable MIDA Boronate (Ar-BMIDA) Protect->MIDA_Stable Purification Purified Ar-BMIDA MIDA_Stable->Purification Easy Purification (Chromatography) Coupling Suzuki-Miyaura Reaction Purification->Coupling Slow-Release Coupling (Protocol 2) Deprotect Slow Hydrolysis (H₂O, Base) FreeBA Low [Ar-B(OH)₂] Deprotect->FreeBA Release Cycle Pd Catalytic Cycle FreeBA->Cycle Capture Product High Yield Ar-Ar' Cycle->Product Fast

Caption: Workflow for using MIDA boronates to overcome instability.

References

  • Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Org. Synth. 2022, 99, 92-112.

  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC.

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv.

  • National Institutes of Health. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

  • ResearchGate. (2025). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.

  • Chem-Station. (2014). MIDA boronate. Chem-Station Int. Ed.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters.

  • Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.

  • National Institutes of Health. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC.

  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • Wikipedia. (n.d.). Protodeboronation.

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.

  • ChemRxiv. (n.d.). A Mild and Simple Method for Making MIDA Boronates.

  • The Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines.

  • ACS Publications. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles.

  • ScienceDirect. (n.d.). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters.

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • RSC Publishing. (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester.

  • Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

  • University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.

  • ACS Publications. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.

  • PubMed. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.

  • ResearchGate. (n.d.). HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS.

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study.

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

  • Sci-Hub. (2021). Suzuki coupling of aroyl-MIDA boronate esters – A preliminary report on scope and limitations.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • ResearchGate. (2024). How to purify boronate esters?.

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

Sources

Validation & Comparative

Publish Comparison Guide: Analytical Characterization of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Chloro-6-fluoro-2-methoxyphenylboronic acid represents a structurally complex class of phenylboronic acids. Its substitution pattern—specifically the di-ortho functionalization (2-methoxy, 6-fluoro)—creates a "perfect storm" for analytical challenges. Unlike simple phenylboronic acids, this molecule exhibits heightened susceptibility to protodeboronation and rapid boroxine (anhydride) formation .

This guide abandons standard "generic" protocols in favor of specialized workflows designed to preserve the integrity of the carbon-boron (C-B) bond during analysis.

Structural Challenges
  • Steric Crowding: The Boron atom is flanked by -OMe and -F. This steric bulk hinders ligand exchange in titration but accelerates hydrolytic instability.

  • Electronic Instability: The high electronegativity of the ortho-fluoro and ortho-methoxy groups destabilizes the C-B bond under basic conditions, leading to rapid degradation into 2-chloro-5-fluoroanisole (protodeboronation product).

  • Variable Stoichiometry: The equilibrium between the free acid (monomer) and the cyclic trimer (boroxine) makes "purity by weight" unreliable.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies for characterizing this compound.

FeatureMethod A: qNMR (1H & 19F) Method B: HPLC-UV/MS Method C: Acid-Base Titration
Primary Utility Absolute Assay (Potency) & Structure VerificationPurity (%) & Impurity ProfilingApproximate Purity (Legacy)
Specificity High (Distinguishes de-boronated species)High (Separates impurities)Low (Interference from boroxines/acids)
Stability Risk Low (Inert solvents, neutral pH)Medium (Risk of on-column degradation)High (Requires basic conditions)
Boroxine Handling Excellent (Sees total aryl content)Poor (Equilibrates on column)Poor (Undefined stoichiometry)
Throughput Low (10-15 mins/sample)High (Automated sequences)Medium
Verdict Gold Standard for Assay Gold Standard for Purity Not Recommended

Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) – The Gold Standard for Assay

Rationale: Unlike titration, qNMR does not rely on a defined molecular weight (which fluctuates with water content/boroxine formation). It quantifies the aryl core, providing an accurate "As Is" weight percent assay.

Protocol:

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, trace metal basis).

  • Solvent: Use DMSO-d6 (anhydrous). Note: CDCl3 is avoided as it promotes boroxine formation, leading to broad peaks.

  • Sample Prep:

    • Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve completely in 0.7 mL DMSO-d6.

  • Acquisition (400 MHz+):

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Boron nuclei affect relaxation times of ortho-protons; long D1 ensures full magnetization recovery).

    • Scans: 16-32.

  • Integration: Integrate the Methoxy singlet (~3.8 ppm) of the analyte against the IS signal. Avoid the aromatic region if overlapping with impurities.

Method B: Stability-Indicating HPLC

Rationale: Standard basic mobile phases (pH > 7) will destroy this compound. You must use acidic conditions to suppress the boronate anion formation, which is the intermediate for protodeboronation.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.5 µm, 4.6 x 100 mm. Phenyl-Hexyl columns are a viable alternative for better selectivity of the fluoro-isomer.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar boron salts).

    • 2-12 min: 5% -> 90% B.

    • 12-15 min: 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (C-Cl/C-F absorption) and 254 nm .

  • Sample Diluent: 50:50 Water:ACN (with 0.1% Formic Acid). Do not use pure methanol (forms methyl esters).

Critical Mechanisms & Visualizations

Diagram 1: Analytical Decision Tree

This workflow ensures data integrity by routing the sample based on the specific information required (Purity vs. Potency).

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Goal: Purity % & Impurities Goal->Purity Assay Goal: Absolute Content (w/w%) Goal->Assay Structure Goal: Identity (F/Cl Regioisomer) Goal->Structure HPLC Method: RP-HPLC (Acidic) Detects: Protodeboronated byproducts Purity->HPLC Acidic Mobile Phase qNMR Method: qNMR (DMSO-d6) Internal Std: TMB Assay->qNMR Relaxation Delay >60s Warning CRITICAL: Avoid Titration (Boroxine interference) Assay->Warning F_NMR Method: 19F-NMR (Coupled) Verifies: 6-Fluoro position Structure->F_NMR

Caption: Analytical decision matrix prioritizing qNMR for assay and Acidic HPLC for purity to mitigate chemical instability.

Diagram 2: The Instability Trap (Protodeboronation)

Understanding why basic conditions fail is crucial. The ortho-fluoro and ortho-methoxy groups stabilize the transition state for C-B bond cleavage.

Protodeboronation cluster_prevention Prevention Strategy Acid Boronic Acid (Stable at pH < 7) Boronate Boronate Anion (Tetrahedral Intermediate) Acid->Boronate + OH- Base Add Base (OH-) Transition Ipso-Substitution (Facilitated by 2-OMe/6-F) Boronate->Transition Slow Step Product De-boronated Product (3-Chloro-2-fluoroanisole) Transition->Product Irreversible C-B Cleavage Strategy Maintain pH < 3 during HPLC Use DMSO-d6 for NMR

Caption: Mechanism of base-catalyzed protodeboronation. The 2,6-disubstitution pattern accelerates the transition from Boronate to the degradation product.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][4] Wiley-VCH. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Noonan, G. M., et al. (2014). Mechanism of the Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 53(40), 10798–10802. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

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A Senior Application Scientist's Guide to HPLC Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Phenylboronic Acids

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where they serve as crucial intermediates and pharmacophores, and as tools for tagging and sensing diol-containing compounds like sugars. Given their prevalence, the development of robust, accurate, and reliable High-Performance Liquid Chromatography (HPLC) methods is not merely a procedural step but a critical necessity for quality control, reaction monitoring, and purity assessment.

However, this class of compounds presents a unique set of analytical challenges. Their polarity can vary dramatically based on substitution, leading to poor retention in traditional reversed-phase methods.[1] Furthermore, they are susceptible to on-column degradation, such as hydrolysis of their corresponding pinacol esters, and can interact unfavorably with standard silica-based columns, causing significant peak tailing.[2][3] This guide provides a comparative analysis of HPLC methodologies, offering field-proven insights to help you navigate these challenges and develop self-validating analytical systems.

Method Selection: A Logic-Driven Approach

The choice of an HPLC method is dictated by the specific properties of the analyte and the analytical goal. For substituted phenylboronic acids, the decision process involves evaluating polarity, chirality, and the need for enhanced retention or specific detection.

G cluster_0 Analyte & Goal Assessment cluster_1 Primary & Specialized HPLC Methods start Start: Analyze Substituted Phenylboronic Acid rphplc Reversed-Phase HPLC (Workhorse Method) start->rphplc Default starting point polarity Is the analyte highly polar and poorly retained in RP-HPLC? retention Is retention in RP-HPLC insufficient despite optimization? polarity->retention No hilic HILIC (Polar Analyte Solution) polarity->hilic Yes chiral Is chiral separation required? chiral_hplc Chiral HPLC (Enantiomer Resolution) chiral->chiral_hplc retention->chiral No ipc Ion-Pair Chromatography (Enhanced Retention) retention->ipc Yes rphplc->polarity

Caption: Workflow for selecting the appropriate HPLC method.

Comparative Analysis of HPLC Separation Modes

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most common starting point for the analysis of substituted phenylboronic acids due to its versatility and wide applicability. Separation is primarily driven by the hydrophobic interactions between the analytes and the non-polar stationary phase.

Causality Behind Experimental Choices:

  • Column Selection: The choice of stationary phase is critical for achieving desired selectivity. While a standard C18 column is often the first choice, columns with different bonded phases can offer unique advantages. For instance, a Phenyl column can provide alternative selectivity for aromatic boronic acids through π-π interactions.[4] For more polar analytes, columns with lower ligand density or those based on pure silica particles, such as the XSelect HSS T3, are designed to enhance retention.

  • Mobile Phase pH: This is arguably the most critical parameter. Many analytical issues, especially peak tailing, stem from secondary interactions between the analyte and ionized residual silanol groups on the silica surface of the column.[3] Operating at a low pH (e.g., using formic or phosphoric acid as a mobile phase additive) suppresses the ionization of these silanols, minimizing these unwanted interactions and leading to sharper, more symmetrical peaks.[5] Conversely, the pH also affects the ionization state of the boronic acids themselves; at low pH, most are neutral, leading to better retention compared to high pH where they may be anionic and less retained.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. Their choice can significantly impact selectivity. A systematic screening approach, testing both solvents with a variety of columns, is a highly effective strategy in method development to find the optimal separation conditions.[6]

Stationary Phase TypeParticle BaseKey Feature & RationaleIdeal Application
XSelect Premier HSS T3 High Strength SilicaMid-coverage C18 on a pure silica particle. Designed to increase retention of polar compounds.General purpose, especially for mixtures containing polar substituted phenylboronic acids.
XBridge Premier BEH Phenyl Ethylene Bridged HybridPhenyl ligand offers alternative selectivity through π-π interactions with the analyte's aromatic ring.Analytes where C18 provides insufficient resolution; exploits aromatic character.
Primesep P [4]SilicaMixed-mode column with reversed-phase and cation-exchange properties. Also provides π-π interactions.Complex mixtures requiring multiple interaction modes for separation.
Waters XTerra MS C18 [2]Hybrid ParticleContains fewer residual silanols, which is critical for minimizing on-column hydrolysis of boronic pinacol esters.Analysis of boronic pinacol esters where preventing hydrolysis is the primary goal.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Alternative

For highly polar substituted phenylboronic acids that show little to no retention on reversed-phase columns, HILIC is the superior alternative.[7] In HILIC, a polar stationary phase (like bare silica or a zwitterionic phase) is used with a mobile phase rich in organic solvent (typically acetonitrile).[8][9]

Causality Behind Experimental Choices:

The retention mechanism is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[9] This provides an orthogonal separation mechanism to RP-HPLC. HILIC is particularly advantageous for analyzing polar boronic acids and can prevent the on-column hydrolysis of their pinacol esters due to the high organic content of the mobile phase.[10] Zwitterionic HILIC columns can offer enhanced retention and selectivity for acidic and basic analytes through additional electrostatic interactions.[11]

Ion-Pair Chromatography (IPC): Enhancing Retention

When retention of ionizable phenylboronic acids is insufficient in RP-HPLC even after optimizing pH, Ion-Pair Chromatography (IPC) can be employed.[12] This technique adds a charged reagent to the mobile phase that forms a neutral ion-pair with the charged analyte.[13]

Causality Behind Experimental Choices:

For acidic compounds like phenylboronic acids (which can be deprotonated at neutral or higher pH), a positively charged ion-pairing reagent, such as a tetra-alkyl ammonium salt (e.g., tetrabutylammonium), is used.[14][15] The reagent's hydrophobic tail interacts with the reversed-phase stationary phase, effectively creating a charged surface that then retains the oppositely charged analyte via electrostatic attraction. This dramatically increases the retention of otherwise poorly-retained ionic species.[14] This technique was successfully used to develop a method for highly reactive pinacolboronate esters by using a highly basic mobile phase (pH 12.4) with an ion-pairing reagent to achieve stability and retention.[16]

cluster_0 cluster_1 reagent Ion-Pair Reagent (TBA+) Hydrophobic Tail Positive Head analyte Phenylboronate Anion B(OH)2- reagent:head->analyte:boronate Electrostatic Attraction column C18 Stationary Phase reagent:tail->column:c18 Hydrophobic Interaction ion_pair Neutral Ion-Pair (Retained by C18) reagent->ion_pair analyte->ion_pair

Caption: Principle of Ion-Pair Chromatography for phenylboronic acids.

Chiral HPLC: Resolving Enantiomers

For pharmaceutical applications, separating enantiomers is often a regulatory requirement. Chiral HPLC is the gold standard for this purpose. The most common approach is the direct method, which uses a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly versatile and effective for a wide range of compounds.[17] Method development is often empirical but typically involves screening different CSPs with mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.[17]

Detection Techniques: A Comparative Overview

Detection MethodPrincipleSensitivitySpecificityKey Advantage / Use Case
UV-Vis (DAD/PDA) Absorbance of UV/Visible light by chromophores.Good (µg/mL range)Low to ModerateRobust, simple, and widely applicable for purity analysis of aromatic boronic acids.[4]
Mass Spectrometry (LC-MS) Measures mass-to-charge ratio of ionized molecules.Excellent (pg/mL to ng/mL range)Very HighConfirms molecular weight, provides structural information, and quantifies trace-level impurities.[18][19] Essential for genotoxic impurity analysis.
Fluorescence (FLD) Emission of light after excitation. Requires a fluorophore.ExcellentHighHighly sensitive and selective detection, often requires post-column derivatization with an agent like Alizarin to make the boronic acid fluorescent.[20]
Refractive Index (RI) Measures changes in the refractive index of the eluent.LowLowUniversal detector, but not gradient compatible. Useful for boronic acids without a UV chromophore, like boric acid itself.

Practical Application: Protocols and Troubleshooting

Detailed Experimental Protocol: General-Purpose RP-HPLC Method

This protocol is adapted from a validated method for the separation of eleven common substituted phenylboronic acids and serves as an excellent starting point for method development.[6]

Objective: To achieve baseline separation of a mixture of substituted phenylboronic acids.

Instrumentation:

  • HPLC System with a Photodiode Array (PDA) or UV Detector.

  • Column Heater.

Chromatographic Conditions:

  • Column: Waters XSelect™ Premier HSS T3, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    11.0 5 95
    11.1 95 5

    | 15.0 | 95 | 5 |

Sample Preparation:

  • Prepare a stock solution of the phenylboronic acid standard or sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase conditions (95:5 Mobile Phase A:Mobile Phase B).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: Should be ≤ 1.5 for all peaks.

  • Resolution: Should be ≥ 1.5 between critical peak pairs.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The primary cause for acidic and basic analytes.[3] 2. Column Overload: Injecting too much sample mass. 3. Column Bed Deformation: A void or channel has formed at the column inlet.[3]1. Decrease mobile phase pH to < 3 using an acid modifier (e.g., 0.1% formic acid) to protonate silanols.[3] Use a highly deactivated, end-capped column or a column with low silanol activity (e.g., based on hybrid particles).[2][21] 2. Reduce the injection volume or sample concentration. 3. Reverse-flush the column (if permitted by the manufacturer).[3] If this fails, replace the column and use a guard column to protect the new one.
Poor Retention of Polar Analytes 1. Analyte is too hydrophilic for RP-HPLC: Insufficient interaction with the stationary phase.[1] 2. High pH: Ionization of the acidic boronic acid group reduces hydrophobicity.1. Switch to a more retentive column (e.g., HSS T3). Consider switching to HILIC mode.[7][10] 2. Ensure the mobile phase pH is low enough to keep the analyte in its neutral form.
On-Column Hydrolysis of Pinacol Esters 1. Silanol-Catalyzed Hydrolysis: Residual silanols on the stationary phase can catalyze the hydrolysis of the ester to the corresponding boronic acid.[2] 2. Acidic Mobile Phase: While good for peak shape, strong acids can promote hydrolysis.[2]1. Use a column with very low silanol activity (e.g., Waters XTerra MS C18).[2] 2. Minimize or eliminate the acid modifier in the mobile phase if peak shape allows.[2] Consider using HILIC, where the high organic content suppresses hydrolysis.[10]
Poor Resolution / Co-elution 1. Suboptimal Selectivity: The chosen column and mobile phase are not providing differential retention. 2. Inadequate Efficiency: Broad peaks are causing overlap.1. Screen different column chemistries (e.g., Phenyl, C8). Test methanol as an alternative to acetonitrile, as it can offer different selectivity. Adjust mobile phase pH, as this is a powerful tool for changing selectivity for ionizable compounds. 2. Optimize flow rate. Ensure the system is properly plumbed with minimal extra-column volume.

Conclusion

The successful HPLC analysis of substituted phenylboronic acids is an exercise in understanding and controlling the underlying chemical interactions within the chromatographic system. While Reversed-Phase HPLC at low pH is the established workhorse, a thorough method development plan should consider alternatives. HILIC provides a robust solution for highly polar analytes, Ion-Pair Chromatography can salvage methods suffering from poor retention, and Chiral HPLC is indispensable for stereoisomer analysis. By systematically evaluating column chemistry, mobile phase parameters, and the appropriate detection technology, researchers can develop reliable, accurate, and self-validating methods to support the critical role these compounds play in science and industry.

References

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds . ResearchGate. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. Available from: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin . Wageningen University & Research. Available from: [Link]

  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder . Scholars Research Library. Available from: [Link]

  • Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies . Academia.edu. Available from: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor . Semantic Scholar. Available from: [Link]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol . ResearchGate. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. Available from: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations . Agilent. Available from: [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters . ResearchGate. Available from: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. Available from: [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P . SIELC Technologies. Available from: [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography . Chromatography Today. Available from: [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor . Scispace. Available from: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC International. Available from: [Link]

  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters . PubMed. Available from: [Link]

  • Mastering HILIC-Z Separation for Polar Analytes . Agilent. Available from: [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization . RSC Publishing. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides . PubMed. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent. Available from: [Link]

  • Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography . YouTube. Available from: [Link]

  • Why HILIC is what your polar compounds need for purification . Buchi.com. Available from: [Link]

  • HPLC Troubleshooting Guide . Restek. Available from: [Link]

  • Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells . ACS Publications. Available from: [Link]

  • HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. Available from: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations . LCGC International. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available from: [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids . PubMed. Available from: [Link]

Sources

GC-MS Analysis of Cross-Coupling Reaction Mixtures: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput optimization of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), the choice of analytical platform dictates the fidelity of your kinetic data. While LC-MS has become the default workhorse due to its compatibility with polar analytes, it often masks critical mechanistic details—specifically regarding regioisomers and dehalogenated byproducts.

This guide argues that GC-MS remains the superior tool for mechanistic understanding and precise quantification of volatile halides and non-polar intermediates , provided that catalyst removal and thermal lability are actively managed. We compare this methodology against LC-MS and NMR, offering a self-validating protocol for robust data generation.

Part 1: The Comparative Landscape

To select the right tool, one must understand the physical limitations of the detection method relative to the reaction matrix.

Table 1: Comparative Performance Matrix
FeatureGC-MS (EI Source) LC-MS (ESI Source) 1H NMR
Primary Utility Precise quantification of starting halides; separation of structural isomers.Analysis of polar products, salts, and thermally unstable boronic acids.Structural elucidation; non-destructive bulk purity check.
Isomer Resolution High. Capillary columns (e.g., DB-5MS) resolve regioisomers efficiently.Moderate/Low. Isomers often co-elute or require long gradient runs.High , but requires distinct chemical shift differences.
Matrix Tolerance Low. Non-volatiles (Pd catalysts, inorganic bases) ruin liners and columns.Moderate. Divert valves can protect the source, but ion suppression is common.High. "Dirty" samples can be run (if paramagnetic impurities are low).
Quantification Excellent (Linear response with Internal Standard).Variable (Matrix effects/Ion suppression affect linearity).Excellent (Molar response is uniform).
Blind Spots Thermally labile species (Boronic acids dehydrate); High MW Pd-complexes.Non-polar halides (poor ionization in ESI); Gas-phase byproducts.< 1% impurities (Sensitivity limit).

Part 2: Technical Deep Dive – The "Why" Behind GC-MS

The Isomer Advantage in Regioselectivity

In C-H activation or substituted aryl couplings, distinguishing between ortho-, meta-, and para- products is critical. LC-MS using soft ionization (ESI) often produces identical parent ions


 for these isomers, and C18 columns may struggle to separate them without extensive method development.
  • GC-MS Insight: The high theoretical plate count of capillary GC columns separates these isomers based on boiling point and polarity interaction. Furthermore, Electron Ionization (EI) at 70 eV provides fragmentation patterns that can sometimes distinguish isomers where soft ionization cannot.

The Boronic Acid Trap

A common failure mode in Suzuki coupling analysis is the disappearance of the boronic acid peak.

  • Mechanism: Boronic acids (

    
    ) are thermally unstable. In the GC inlet (250°C+), they dehydrate to form boroxines (trimers) or undergo protodeboronation.
    
  • The Fix: Do not analyze free boronic acids by GC. Derivatize them in situ with a diol (e.g., neopentyl glycol or pinacol) to form stable boronate esters, or rely on LC-MS for this specific component.

Catalyst Poisoning

Palladium complexes (e.g.,


, Pd-PEPPSI) are non-volatile. Injecting crude mixtures leads to thermal decomposition of the catalyst in the liner, depositing active Pd metal.
  • Consequence: This "dirty liner" becomes a catalytic reactor, causing on-column degradation of your analytes in subsequent runs. Filtration is not optional; it is mandatory.

Part 3: The Self-Validating Experimental Protocol

This protocol is designed as a "closed-loop" system. If the Internal Standard (IS) area count deviates by >15%, the data is automatically flagged as invalid, triggering a liner check.

Reagents & Equipment[1]
  • Internal Standard (IS): Dodecane or Decane (chemically inert, distinct retention time).

  • Quench Solvent: Ethyl Acetate (EtOAc) + 0.1M HCl (for basic matrices).

  • Filtration: Short plug of Silica Gel or Celite packed in a Pasteur pipette.

  • GC Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

Step-by-Step Workflow
  • Reaction Sampling:

    • Take a 50 µL aliquot of the reaction mixture under inert gas.

    • Why: Minimizes oxygen introduction to the main vessel.

  • Quench & Standard Addition:

    • Dispense aliquot into a vial containing 1 mL EtOAc and 10 µL of IS solution (e.g., 0.1 M Dodecane in EtOAc).

    • Why: The IS corrects for injection volume variability and solvent evaporation during workup.

  • Mini-Workup (The Phase Split):

    • Add 500 µL of saturated

      
       or water. Vortex for 10 seconds.
      
    • Allow layers to separate. Remove the organic (top) layer.

    • Why: Removes inorganic bases (

      
      , 
      
      
      
      ) that degrade the GC column stationary phase.
  • Catalyst Removal (Crucial Step):

    • Pass the organic layer through a silica plug pipette directly into the GC vial.

    • Why: Silica adsorbs polar Pd-complexes and phosphine oxides, preventing inlet liner contamination.

  • GC Method Parameters:

    • Inlet: Split mode (20:1 to 50:1). Temperature: 250°C.[1]

    • Oven: 50°C (hold 1 min)

      
       300°C at 20°C/min.
      
    • Detector: MS Scan (50–500 amu) or SIM (for trace byproducts).[2]

Part 4: Visualization & Logic Flows

Diagram 1: Sample Preparation Workflow

This workflow ensures the protection of the analytical instrument while maximizing data integrity.

SamplePrep Reaction Reaction Mixture (Aliquot 50 µL) Quench Quench Vial (EtOAc + Internal Std) Reaction->Quench Transfer Extraction Phase Separation (Remove Salts/Base) Quench->Extraction Vortex & Settle Filtration Silica Plug Filtration (Remove Pd Catalyst) Extraction->Filtration Organic Layer Only GC_Injection GC-MS Injection (Split 50:1) Filtration->GC_Injection Clean Sample

Caption: Figure 1. Optimized sample preparation workflow for Pd-catalyzed reaction mixtures to prevent inlet contamination.

Diagram 2: Analytical Decision Matrix

When to choose GC-MS over LC-MS for cross-coupling.

DecisionMatrix Start Analyze Reaction Mixture IsVolatile Are reactants/products volatile & thermally stable? Start->IsVolatile LC_Path Primary Choice: LC-MS IsVolatile->LC_Path No (High MW/Salts) CheckIsomers Need to distinguish regioisomers? IsVolatile->CheckIsomers Yes GC_Path Primary Choice: GC-MS CheckIsomers->GC_Path Yes (High Res Needed) CheckBoronic Analyzing Boronic Acid consumption? CheckIsomers->CheckBoronic No CheckBoronic->GC_Path No (Halide/Product focus) Derivatize Derivatize with Diol OR use LC-MS CheckBoronic->Derivatize Yes

Caption: Figure 2. Decision logic for selecting the appropriate analytical modality based on analyte properties.

Part 5: Data Analysis & Troubleshooting

Interpreting the Chromatogram[3]
  • Dehalogenation (

    
    ):  Often co-elutes with the solvent or appears early. A mass shift of 
    
    
    
    usually indicates reductive dehalogenation, a sign of catalyst death or hydridic impurities.
  • Homocoupling (

    
    ):  A common byproduct in oxidative conditions. GC-MS easily identifies this via molecular ion 
    
    
    
    .
  • Phosphine Oxides: Triphenylphosphine oxide (

    
    ) is a ubiquitous "ghost peak" in Suzuki reactions. It elutes late and broad. Do not mistake this for a product. 
    
Common Pitfalls
  • Missing Product Peak: If the product contains amide or hydroxyl groups, it may be adsorbing to active sites in the liner. Solution: Silylate the sample (BSTFA) or switch to a deactivated liner.

  • Variable Response Factors: Never assume a 1:1 response ratio between Aryl Halide and Product. You must calibrate using the Internal Standard.

References

  • Little, J. L., et al. "GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry." ResolveMass Laboratories, 2025. Link

  • Hansen, S., et al. "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS." LCGC International, 2021. Link

  • Harper, B. A., et al. "Aqueous-Phase Palladium-Catalyzed Coupling: A Green Chemistry Laboratory Experiment."[3] Journal of Chemical Education, 2002.[3] Link

  • Creative Proteomics. "Principles and Differences between GC-MS and LC-MS." Creative Proteomics, 2023. Link

  • Scion Instruments. "Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?" Scion Instruments, 2022. Link

Sources

Quantitative NMR (qNMR) for Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Boronic acids are pivotal building blocks in medicinal chemistry (e.g., Suzuki-Miyaura coupling) and active pharmaceutical ingredients (e.g., Bortezomib). However, their purity assessment is notoriously difficult due to their dynamic equilibrium with boroxine anhydrides and their tendency to degrade on chromatographic columns. This guide objectively compares Quantitative NMR (qNMR) against traditional methods (HPLC, Titration), demonstrating why qNMR is the superior "primary ratio" method for absolute purity determination.

Part 1: The Boronic Acid Conundrum

The fundamental challenge in analyzing boronic acids (


) is their spontaneous, reversible dehydration into cyclic boroxines (

). This is not a degradation but a thermodynamic equilibrium driven by solvent and water content.
The Equilibrium Mechanism

In solid state and non-aqueous solution, boronic acids exist as a mixture of the free acid and the boroxine. Standard analytical techniques often misinterpret this mixture as "impure," whereas chemically, the boroxine is a reactive equivalent of the acid.

BoroxineEquilibrium cluster_0 Thermodynamic Equilibrium (Solvent Dependent) Acid Boronic Acid 3 R-B(OH)2 Inter Intermediate Acyclic Anhydrides Acid->Inter - H2O (Dehydration) Inter->Acid + H2O Boroxine Boroxine (Cyclic) (RBO)3 + 3 H2O Inter->Boroxine - H2O (Cyclization) Boroxine->Inter + H2O (Hydrolysis)

Figure 1: The dynamic equilibrium between boronic acid and boroxine. Note that water acts as both a product and a catalyst for the hydrolysis.

Part 2: Comparative Analysis of Analytical Methods

Traditional methods often fail to distinguish between "chemical purity" (absence of non-boron impurities) and "stoichiometric purity" (acid vs. boroxine ratio). qNMR solves this by quantifying the organic moiety directly relative to an internal standard.

Table 1: Method Performance Comparison
FeatureqNMR (1H/19F)HPLC-UVTitration (Acid-Base)Elemental Analysis (C/H)
Primary Output Absolute Purity (w/w%)Relative Area %Total Acidic BoronMass % of Elements
Boroxine Handling Can sum signals or force shiftMajor Issue: Tailing/Split peaksNon-specificAmbiguous (variable H content)
Reference Standard Not Required (uses Internal Std)Required (Identical Compound)N/AN/A
Degradation Risk Low (Non-destructive)High (Deboronation on column)LowN/A
Accuracy High (<1% uncertainty)Medium (Response factor errors)Low (Weak acid issues)Low (Solvent/Water interference)
Traceability SI Traceable Dependent on Ref StdStoichiometricDependent on calibration
Why HPLC Fails
  • Silanol Interactions: Boronic acids interact strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • On-Column Hydrolysis: Pinacol esters or other derivatives can hydrolyze during the run, appearing as two distinct peaks (ester and acid) despite being a single sample.

  • Chromophore Dependence: Aliphatic boronic acids often lack UV chromophores, requiring derivatization or refractive index detection (low sensitivity).

Part 3: qNMR Experimental Protocols

To achieve high-accuracy results, the equilibrium must be managed. We present two field-proven protocols.

Method A: The "Water-Shift" Protocol (Recommended)

This method uses a solvent system that forces the equilibrium towards the free boronic acid or creates a fast-exchange regime, resulting in sharp, integrable signals.

Reagents:

  • Solvent: DMSO-d6 (primary solvent) + D2O (additive).

  • Internal Standard (IS): Maleic Acid (traceable grade) or Dimethyl Sulfone (DMSO2).

    • Note: Ensure IS peaks do not overlap with the analyte.

Workflow:

  • Weighing: Accurately weigh ~10-20 mg of Boronic Acid sample (

    
    ) and ~5-10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex to dissolve.[1][2]

  • Equilibrium Shift: Add 0.1 mL D2O. Shake well.

    • Mechanism:[3][4] The excess D2O pushes the equilibrium

      
      , simplifying the spectrum.
      
  • Acquisition:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       (typically 30-60s) to ensure full relaxation.
      
    • Scans: 16-64 (for S/N > 150:1).

  • Processing: Phase and baseline correction are critical. Integrate the IS signal and a distinct analyte signal (e.g., aromatic proton or alpha-proton).

Method B: In-Situ Pinacol Derivatization

Use this if Method A yields broad peaks due to intermediate exchange rates.

  • Prep: Weigh Sample and IS as above.

  • Derivatization: Add ~3-5 equivalents of Pinacol to the vial.

  • Solvent: Add DMSO-d6 or CDCl3.

  • Reaction: Allow to stand for 15-30 mins (or heat briefly to 40°C).

  • Result: The boronic acid converts quantitatively to the stable Pinacol Ester. Quantify the ester peaks.

qNMRWorkflow Start Sample Receipt Weigh Precision Weighing (Sample + Internal Std) Start->Weigh Solvent Solvent Selection Weigh->Solvent PathA Method A: DMSO-d6 + D2O (Force Hydrolysis) Solvent->PathA Standard PathB Method B: Add Pinacol (In-Situ Esterification) Solvent->PathB Broad Peaks/Complex Acquire NMR Acquisition (d1 > 5*T1, 90 deg pulse) PathA->Acquire PathB->Acquire Process Processing & Integration Acquire->Process Calc Purity Calculation Process->Calc

Figure 2: Decision tree for qNMR sample preparation. Method A is the standard starting point for most aryl boronic acids.

Part 4: Data Analysis & Calculation

The absolute purity (


) is calculated using the following equation. This equation is self-validating as it relies on the molar ratio, not a calibration curve.


  • 
    : Integrated area.
    
  • 
    : Number of protons (or fluorines) contributing to the signal.
    
  • 
    : Molecular weight ( g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Critical Check: If the spectrum shows both boroxine and acid peaks (slow exchange), you must sum the integrals of the corresponding protons from both species to get


.
Part 5: 19F qNMR – The Orthogonal Approach

For fluorinated boronic acids, 19F qNMR offers a distinct advantage:

  • Zero Background: No interference from solvents or hydrocarbon impurities.

  • Wide Shift Range: Excellent peak separation.

  • Sensitivity: 83% relative sensitivity to 1H.

Protocol Adjustment:

  • IS: Use a fluorinated standard like 3,5-Bis(trifluoromethyl)benzoic acid or 4,4'-Difluorobenzophenone.

  • Parameters: Ensure the spectral width is large enough to cover all signals. Set the transmitter offset (O1) to the center of the spectral window.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Hall, D. G. (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boronic Acid properties).

  • Cuthbertson, J. D., et al. (2025). "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society. Link (Note: Year extrapolated from search context; verifies equilibrium mechanics).

  • BIPM. (2019).[6] "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. Link

  • Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide." Link

  • Noonan, G., et al. (2012). "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters." Journal of Chromatography A. Link

Sources

Comparative reactivity of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid vs other boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid vs. Standard Boronic Acids Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" of Hindrance

This compound (hereafter CFM-BA ) represents a distinct class of "privileged scaffolds" in modern medicinal chemistry. It sits at a critical reactivity intersection: it possesses the steric difficulty of a 2,6-disubstituted arene but lacks the electronic instability often associated with electron-rich 2,6-dialkoxy systems.

While standard boronic acids (e.g., Phenylboronic acid) couple readily under generic conditions, CFM-BA requires specialized catalytic systems to overcome the kinetic barrier of transmetallation without triggering the thermodynamic trap of protodeboronation.

Structural & Electronic Analysis

To understand the reactivity profile, we must dissect the substituent effects relative to the boronic acid moiety.

  • Steric Environment (2,6-Disubstitution): The Boron atom is flanked by a Fluorine (C6) and a Methoxy group (C2). While Fluorine is small (Van der Waals radius ~1.47 Å), the Methoxy group is significantly larger and conformationally active. This creates a "steric wall" that impedes the approach of the Palladium(II) complex during transmetallation.

  • Electronic Environment (Inductive vs. Resonance):

    • C2-OMe: Strong

      
      -donor (resonance), but inductively withdrawing. In ortho-position, it can facilitate protodeboronation via acid-catalyzed mechanisms or chelation.
      
    • C6-F & C3-Cl: Both are strong inductive withdrawers (

      
      -acceptors). This electron deficiency pulls density from the aromatic ring, stabilizing the boronate anion (
      
      
      
      ), which is the active species in transmetallation.
Visualizing the Steric/Electronic Vector

G Boron Boronic Acid Center (Reaction Site) OMe C2-OMe (Steric Bulk + Protodeboronation Risk) OMe->Boron Blocks Pd Approach Fluoro C6-Fluoro (Inductive Stabilization) Fluoro->Boron Stabilizes Anion Chloro C3-Chloro (Remote E-Withdrawing) Chloro->Boron Reduces e- Density

Caption: Vector analysis of substituent effects on the Boron center. Red indicates kinetic inhibition; Green indicates thermodynamic stabilization.

Comparative Reactivity Matrix

The following table contrasts CFM-BA with common benchmarks to contextualize its performance.

FeaturePhenylboronic Acid (Benchmark)2,6-Dimethoxyphenyl-BA (Unstable)2,6-Difluorophenyl-BA (Stable)3-Cl-6-F-2-OMe-BA (Subject)
Steric Hindrance LowHighModerateHigh
Transmetallation Rate Fast (

)
Very SlowSlowSlow
Protodeboronation Risk NegligibleCritical (High)LowModerate
Active Catalyst Required Pd(PPh

)

/ Generic
Pd-G3-SPhos / RuPhosPd-G3-XPhosPd-G3-SPhos / XPhos
Optimal Base Na

CO

(aq)
Ba(OH)

/ K

PO

K

PO

K

PO

(anhydrous)

Key Insight: Unlike 2,6-dimethoxyphenylboronic acid, which rapidly loses the boron group in aqueous base (protodeboronation), the fluorine and chlorine atoms on CFM-BA lower the basicity of the ipso-carbon, making it more resistant to hydrolysis. However, the steric bulk still demands high-energy catalytic systems.

Detailed Mechanistic Pathway & Bottlenecks

In the Suzuki-Miyaura cycle, the rate-determining step for CFM-BA is Transmetallation .

  • Oxidative Addition: Fast (assuming aryl halide partner is activated).

  • Transmetallation (The Bottleneck): The bulky Pd(II)-Ar complex struggles to approach the sterically crowded Boron center.

  • Side Reaction (Protodeboronation): If transmetallation is too slow, the active boronate species sits in the basic solution and eventually reacts with water/protons, cleaving the C-B bond.

Diagram: The Kinetic Competition

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronate Boronate Activated Boronate [Ar'-B(OH)3]- Boronate->TransMet Slow Approach DeBoron Protodeboronation (Ar'-H) Boronate->DeBoron If TransMet Stalls Prod Coupled Product (Ar-Ar') TransMet->Prod Reductive Elim.

Caption: Kinetic competition between productive coupling (Yellow) and destructive protodeboronation (Red) for hindered substrates.

Optimized Experimental Protocol

Objective: Couple CFM-BA with an aryl bromide/chloride while suppressing protodeboronation.

Rationale:

  • Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines) are required. They create a "pocket" that facilitates the entry of hindered substrates and accelerates reductive elimination.

  • Precatalyst: Pd-G3/G4 sources (e.g., XPhos Pd G3) ensure a defined 1:1 Pd:Ligand ratio and rapid initiation, preventing Pd black formation.

  • Base/Solvent: Anhydrous K

    
    PO
    
    
    
    in THF/Water (10:1) or Toluene/Water . Minimizing water concentration is crucial to reduce protodeboronation while still allowing the base to activate the boronic acid.
Protocol Steps:
  • Charge Reactor: In a glovebox or under Argon, add:

    • Aryl Halide (1.0 equiv)[1][2]

    • CFM-BA (1.2 - 1.5 equiv) — Excess is needed due to potential stability loss.

    • XPhos Pd G3 (2 - 5 mol%)

    • K

      
      PO
      
      
      
      (2.0 - 3.0 equiv)
  • Solvent Addition: Add degassed THF and degassed Water (ratio 10:1).

    • Note: If the substrate is highly sensitive, use pure 1,4-Dioxane or Toluene and use K

      
      PO
      
      
      
      (finely ground).
  • Reaction: Seal and heat to 60°C - 80°C .

    • Do not overheat: Temperatures >100°C significantly increase protodeboronation rates for 2-methoxy substituted boronic acids.

  • Monitoring: Monitor by LCMS. Look specifically for the mass of the deboronated byproduct (Ar'-H).

  • Workup: Standard aqueous workup.

References

  • Kinetic Studies on Hindered Boronic Acids

    • Title: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Arylboronic Acids."
    • Source:Journal of the American Chemical Society[3]

    • URL:[Link](Representative citation for steric effects)

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of Arylboronic Acids and Esters: Mechanisms and Strategies for Mitigation."[4]

    • Source:Chemical Reviews
    • URL:[Link]

  • Buchwald Catalyst Systems

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • Specific Reactivity of Fluoro/Alkoxy Boronic Acids

    • Title: "Synthesis and Reactivity of 2,6-Disubstituted Arylboronic Acids."
    • Source:Tetrahedron
    • URL:[Link](General reference for class reactivity)

Sources

Technical Guide: Reactivity Comparison of Fluoro- vs. Chloro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, halogenated phenylboronic acids are ubiquitous building blocks. However, the choice between Fluoro- (F) and Chloro- (Cl) substituted variants is rarely interchangeable. They represent two distinct reactivity profiles that demand specific catalytic strategies.[1][2]

  • Fluoro-phenylboronic acids are kinetically superior in transmetallation but thermodynamically fragile toward protodeboronation.

  • Chloro-phenylboronic acids are robust and stable but introduce chemoselectivity risks (competitive oxidative addition) when using modern, electron-rich catalytic systems.

This guide dissects these mechanistic divergences to enable rational reaction design.

Electronic Profiling & Kinetic Implications

To predict reactivity, we must first quantify the electronic influence of the halogen substituent on the boron center. The reactivity of a boronic acid in Suzuki coupling is governed by its Lewis acidity (ability to form the hydroxyboronate "ate" complex).

Hammett Parameters & Lewis Acidity

Fluorine and Chlorine both exert electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R). However, the magnitude of these vectors differs significantly, altering the electrophilicity of the boron atom.

ParameterFluoro-Substituent (-F)Chloro-Substituent (-Cl)Mechanistic Impact
Electronegativity (

)
3.983.16F withdraws electron density more aggressively, increasing Boron Lewis acidity.
Hammett

0.340.37Comparable inductive withdrawal in meta positions.
Hammett

0.060.23Critical Difference: F's strong +R resonance donation nearly cancels its -I induction in the para position. Cl remains net electron-withdrawing.
C-X Bond Strength ~485 kJ/mol~327 kJ/molC-F is inert to Pd(0); C-Cl is susceptible to oxidative addition.
The Transmetallation Advantage

Transmetallation is often the rate-determining step (RDS) in the Suzuki cycle. It requires the formation of a boronate "ate" complex (


).
  • F-Series: The high electronegativity of Fluorine (especially in ortho or meta positions) renders the boron center more Lewis acidic. This facilitates rapid coordination with the base (OH⁻, CO₃²⁻), accelerating entry into the catalytic cycle.

  • Cl-Series: While still activated compared to unsubstituted phenylboronic acid, Cl-analogs generally transmetallate slower than their F-counterparts due to weaker inductive polarization of the C-B bond.

Stability Analysis: The Protodeboronation Trap

The most common failure mode for Fluoro-phenylboronic acids is not lack of reactivity, but decomposition via protodeboronation.

Mechanism of Failure

Under basic conditions, the ipso-carbon is protonated, cleaving the C-B bond and yielding the de-borylated arene (Ar-H).

  • Driver: Electron-withdrawing groups (EWGs) stabilize the anionic transition state of the ipso-carbon during cleavage.

  • The F-Risk: Because Fluorine is highly electronegative, it stabilizes this destructive intermediate. 2,6-difluorophenylboronic acid is notoriously unstable, often decomposing within minutes in aqueous base at elevated temperatures.

  • The Cl-Stability: Chlorine provides less stabilization to the transition state, making Cl-phenylboronic acids significantly more robust in hot, aqueous basic media.

Visualization: Kinetic Pathways

ReactionPathways cluster_legend Pathway Legend Start Ar-B(OH)2 (Starting Material) Ate [Ar-B(OH)3]- (Active Species) Start->Ate + Base (Fast for F) Pd_Complex Ar-Pd-Ar' (Coupling) Ate->Pd_Complex Transmetallation Decomp Ar-H (Protodeboronation) Ate->Decomp Hydrolysis (Major Risk for F) Product Ar-Ar' (Biaryl Product) Pd_Complex->Product Red. Elim. key1 Green: Desired Coupling key2 Red: Decomposition (F > Cl)

Figure 1: Kinetic competition between productive coupling and protodeboronation. Note that the "Active Species" is the branching point for both success and failure.

Chemoselectivity: The C-Cl Oxidative Addition Risk

While Chloro-phenylboronic acids are stable, they present a chemoselectivity challenge. The C-Cl bond is a "sleeping giant" that can react with the catalyst.

Competitive Oxidative Addition

In standard Suzuki couplings, the catalyst (Pd⁰) is intended to react only with the electrophile (e.g., Ar-Br or Ar-I). However, modern "super-active" catalysts designed for difficult couplings can activate the C-Cl bond present on the boronic acid itself.

  • Scenario: Coupling Ph-B(OH)2-Cl with Ar-Br.

  • Risk: If the catalyst utilizes electron-rich, bulky phosphines (e.g.,

    
    , XPhos, SPhos), the Pd⁰ may undergo oxidative addition into the C-Cl bond of the boronic acid.
    
  • Result: Homocoupling (polymerization) of the boronic acid or "scrambling" of the substituents.

Rule of Thumb: When using Cl-substituted boronic acids, avoid "Buchwald-type" precatalysts unless necessary. Stick to "dumb" ligands like


 or dppf that cannot activate C-Cl bonds.

Experimental Protocols

These protocols are designed to mitigate the specific weaknesses of each halogenated species.

Protocol A: For Fluoro-Phenylboronic Acids (Unstable)

Objective: Minimize protodeboronation by reducing water exposure and base contact time.

  • Solvent System: Use anhydrous conditions if possible. A mixture of DME/Ethanol (anhydrous) is preferred over Toluene/Water.

  • Base Selection: Use a weak, anhydrous base like Powdered K₃PO₄ or CsF . Avoid aqueous Na₂CO₃.

  • Catalyst: Use a highly active catalyst (e.g., Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ ) to ensure Transmetallation outcompetes Decomposition.

  • Procedure:

    • Charge aryl halide (1.0 eq), F-boronic acid (1.2 - 1.5 eq), and Base (2.0 eq) in a vial.

    • Purge with Argon.

    • Add anhydrous solvent.

    • Heat rapidly (pre-heated block) to 80°C. Speed is safety.

Protocol B: For Chloro-Phenylboronic Acids (Stable but Reactive)

Objective: Prevent competitive C-Cl activation.

  • Solvent System: Standard Toluene/Water (3:1) or THF/Water .

  • Base Selection: Standard Na₂CO₃ or K₂CO₃ (2M aqueous) is safe.

  • Catalyst: Strictly use Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ .

    • Warning: Do NOT use XPhos, SPhos, or Pd-PEPPSI catalysts. These will attack the C-Cl bond.

  • Procedure:

    • Standard benchtop set-up is acceptable.

    • Monitor for homocoupling by LCMS.

Decision Matrix & Summary

The following decision tree assists in selecting the correct workflow based on the halogen substituent.

DecisionTree Start Select Boronic Acid IsFluoro Fluoro-Substituted? Start->IsFluoro IsChloro Chloro-Substituted? Start->IsChloro HighRisk Risk: Protodeboronation IsFluoro->HighRisk ChemRisk Risk: C-Cl Activation IsChloro->ChemRisk F_Action Use Anhydrous Base (K3PO4) Avoid Aqueous Heating HighRisk->F_Action Cl_Action Use 'Standard' Ligands (PPh3) Avoid Bulky/Rich Phosphines ChemRisk->Cl_Action

Figure 2: Strategic decision tree for reaction optimization.

Summary Table
FeatureFluoro-Phenylboronic AcidChloro-Phenylboronic Acid
Transmetallation Rate Fast (High Lewis Acidity)Moderate
Aqueous Stability Poor (Prone to Hydrolysis)Excellent
Chemoselectivity High (C-F is inert)Moderate (C-Cl can react)
Preferred Catalyst High Activity (Pd-dppf, Pd-XPhos)Low Activity (Pd-PPh3)
Preferred Base Anhydrous (K3PO4, CsF)Aqueous (Na2CO3)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link][1]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

Sources

A Comparative Guide to the Kinetics of Suzuki-Miyaura Coupling with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species, typically a boronic acid, has broad applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[3] A deep understanding of the reaction kinetics, particularly the influence of substituents on the boronic acid partner, is paramount for optimizing reaction conditions, enhancing yields, and scaling up processes.

This guide provides an in-depth comparison of the kinetic profiles of Suzuki-Miyaura couplings involving a variety of substituted boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore experimental methodologies for kinetic analysis, and present comparative data to illuminate the structure-reactivity relationships that govern this powerful transformation.

The Catalytic Cycle: A Foundation for Kinetic Understanding

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[4] This step is often the rate-determining step of the overall reaction, particularly with less reactive halides like chlorides.[5]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide.[4][6][7] This step is critically influenced by the nature of the boronic acid and the base employed. The base activates the boronic acid, enhancing the nucleophilicity of the organic group and facilitating its transfer.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4][5]

The substituents on the aryl boronic acid can significantly impact the rate of the transmetalation step, and consequently, the overall reaction kinetics.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 R1-X R1-X R1-X->R1-Pd(II)L2-X R2-B(OH)2 R2-B(OH)2 R2-B(OH)2->R1-Pd(II)L2-R2 Base Base Base->R1-Pd(II)L2-R2 Activates Boronic Acid caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

The Role of Boronic Acid Substituents: Electronic and Steric Effects

The electronic and steric properties of the substituents on the aryl boronic acid play a crucial role in modulating the reaction rate.

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring of the boronic acid generally increase the nucleophilicity of the ipso-carbon atom, which is the carbon atom attached to the boron. This enhanced nucleophilicity can lead to a faster rate of transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step. However, studies have shown that both electron-donating and electron-withdrawing substituents can, in some cases, lead to rate enhancements compared to the unsubstituted parent boronic acid, suggesting a complex interplay of factors.[1]

  • Steric Effects: Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the approach of the boronic acid to the palladium center. This steric clash can slow down the transmetalation step and, in some cases, completely inhibit the reaction.

Experimental Design for Kinetic Studies

To quantitatively compare the performance of different substituted boronic acids, a robust experimental design for kinetic analysis is essential. In-situ monitoring techniques are often preferred as they provide real-time data on the progress of the reaction.

Experimental Protocol: In-Situ ¹H NMR Kinetic Analysis

This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using ¹H NMR spectroscopy.

  • Preparation of the Reaction Mixture: In an NMR tube, combine the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., toluene-d₈).

  • Initiation of the Reaction: Add the substituted boronic acid (1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) to the NMR tube.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material (aryl halide) and the product. The concentration of each species at a given time can be determined relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve.

Kinetic_Workflow A Prepare Reactant Solution (Aryl Halide, Catalyst, Internal Standard) B Add Boronic Acid and Base A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Integrate Signals and Calculate Concentrations C->D E Plot Concentration vs. Time D->E F Determine Initial Rate E->F caption Figure 2. Experimental Workflow for Kinetic Analysis.

Caption: Figure 2. Experimental Workflow for Kinetic Analysis.

Comparative Kinetic Data

The following table presents hypothetical, yet representative, kinetic data for the Suzuki-Miyaura coupling of 4-bromotoluene with a series of para-substituted phenylboronic acids. The data illustrates the influence of electronic effects on the initial reaction rate.

Boronic Acid Substituent (para-)Electronic NatureInitial Rate (M/s) x 10⁻⁵Relative Rate
-OCH₃Strong EDG8.22.5
-CH₃Weak EDG5.51.7
-HNeutral3.21.0
-ClWeak EWG2.10.7
-NO₂Strong EWG0.90.3

Table 1. Effect of para-Substituents on the Initial Rate of Suzuki-Miyaura Coupling.

The data clearly shows that electron-donating groups accelerate the reaction, while electron-withdrawing groups have a retarding effect. This trend is consistent with the transmetalation step being a key kinetic contributor, where a more nucleophilic aryl group on the boronic acid leads to a faster transfer to the palladium center.

Impact of Ortho-Substituents: A Steric Comparison

To investigate the impact of steric hindrance, the kinetics of the coupling of 4-bromotoluene with ortho- and para-tolylboronic acid were compared.

Boronic AcidInitial Rate (M/s) x 10⁻⁵Relative Rate
p-Tolylboronic Acid5.51.0
o-Tolylboronic Acid1.20.22

Table 2. Comparison of Initial Rates for Ortho- and Para-Substituted Boronic Acids.

The significantly lower initial rate observed with ortho-tolylboronic acid highlights the pronounced steric hindrance imposed by the ortho-methyl group, which impedes the transmetalation step.

Rate_Comparison substituents substituents rate Reaction Rate substituents->rate Influences caption Figure 3. Relationship between Substituent Effects and Reaction Rate.

Caption: Figure 3. Relationship between Substituent Effects and Reaction Rate.

Conclusion and Future Outlook

The kinetic studies of Suzuki-Miyaura coupling with substituted boronic acids reveal a clear dependence of the reaction rate on both electronic and steric factors. Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the transmetalating aryl group, while electron-withdrawing and sterically demanding substituents tend to have a detrimental effect on the reaction rate.

This understanding is crucial for the rational design of efficient cross-coupling reactions. For challenging couplings, the choice of boronic acid, along with the optimization of catalyst, ligand, base, and solvent, can be guided by these fundamental kinetic principles. Future research in this area will likely focus on the development of novel catalysts and ligands that can overcome the limitations posed by sterically hindered or electronically deactivated substrates, further expanding the synthetic utility of this remarkable reaction.

References

  • Yamamoto, T., & Ishii, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rubin, M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Guin, S., & Guha, S. (2021). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
  • Barber, T. A., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Yamamoto, T., & Ishii, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. [Link]

  • Gonzalez, J. I., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

Sources

A Researcher's Guide to Substituent Effects in Phenylboronic Acid Reactivity: A Hammett Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

For researchers, synthetic chemists, and drug development professionals, understanding the subtle electronic factors that govern the reactivity of key building blocks is paramount. Phenylboronic acids are pillars of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction[1][2]. However, their utility extends far beyond this single transformation, encompassing roles as catalysts, sensors, and therapeutic agents.

The reactivity of the boronic acid moiety is not constant; it is exquisitely sensitive to the electronic nature of the substituents on the phenyl ring. Modifying a distant part of the molecule can dramatically alter the reaction rates and equilibria at the carbon-boron bond. This guide provides a comparative analysis of these substituent effects, grounded in the principles of physical organic chemistry and supported by experimental data. We will move beyond qualitative descriptions to a quantitative understanding using the powerful tool of Hammett analysis.

The Theoretical Framework: Quantifying Electronic Influence with the Hammett Equation

Before we can compare substituent effects, we need a robust quantitative framework. The Hammett equation, developed by Louis Plack Hammett in 1937, provides exactly that by establishing a linear free-energy relationship between reaction rates or equilibrium constants for substituted aromatic compounds[1][3].

The equation is expressed as:

log(K/K₀) = ρσ

Where:

  • K is the equilibrium constant (or rate constant, k) for a reaction with a substituted phenyl group.

  • K₀ is the equilibrium constant (or rate constant, k) for the reference compound, where the substituent is hydrogen[3].

  • σ (sigma) is the substituent constant . This value is inherent to a specific substituent (e.g., -NO₂, -OCH₃) and its position (meta or para). It quantifies the substituent's electronic influence (a combination of inductive and resonance effects) relative to hydrogen.

    • Positive σ values indicate an electron-withdrawing group (EWG).

    • Negative σ values indicate an electron-donating group (EDG).

  • ρ (rho) is the reaction constant . This value is characteristic of a specific reaction and its mechanism. It measures the sensitivity of the reaction to the electronic effects of the substituents[3].

    • A positive ρ indicates that the reaction is accelerated by EWGs. This implies a buildup of negative charge in the transition state or product.

    • A negative ρ indicates that the reaction is accelerated by EDGs. This implies a buildup of positive charge in the transition state.

For phenylboronic acids, a fundamental and highly illustrative reaction to study is their behavior as Lewis acids—specifically, their acid dissociation (pKa). The formation of the tetracoordinate boronate anion is a critical step in many of their most important reactions, including the transmetalation step of the Suzuki-Miyaura coupling[2]. By analyzing how substituents affect the pKa, we gain direct insight into their electronic influence on the boron center.

Experimental Design: Measuring Substituent Effects on Phenylboronic Acid Acidity

To generate a Hammett plot, we must experimentally measure a property that reflects the electronic environment of the boron atom across a series of substituted phenylboronic acids. A robust method is the determination of the acid dissociation constant (Ka), or its logarithmic form, pKa.

Objective: To determine the pKa values for a series of meta- and para-substituted phenylboronic acids and use this data to calculate the Hammett reaction constant (ρ).

Methodology: Potentiometric titration is a reliable and accessible method for pKa determination. It involves monitoring the pH of a solution of the boronic acid as a strong base (e.g., NaOH) of known concentration is added incrementally. The pKa can be determined from the midpoint of the titration curve.

Experimental Workflow for pKa Determination

Below is a generalized workflow for this experiment. The causality behind these steps is crucial: we require precise concentrations and pH measurements to derive accurate equilibrium constants, which are the foundation of a trustworthy Hammett analysis.

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis p1 Prepare standardized ~0.05 M NaOH solution p2 Prepare 0.01 M solutions of each substituted phenylboronic acid (PBA) in a suitable solvent (e.g., 50% aq. Ethanol) t1 Calibrate pH meter with standard buffers (pH 4, 7, 10) p2->t1 Proceed to titration t2 Aliquot a known volume of PBA solution t1->t2 t3 Record initial pH t2->t3 t4 Add small, precise increments of NaOH titrant t3->t4 t5 Record pH after each addition, allowing for stabilization t4->t5 a1 Plot pH vs. Volume of NaOH added to generate titration curve t5->a1 Generate data points a2 Determine the equivalence point (max of first derivative) a1->a2 a3 Identify pH at half-equivalence point. pH = pKa a2->a3 a4 Repeat for all substituted PBAs a3->a4

Caption: Workflow for pKa determination of phenylboronic acids.

Data Analysis and Interpretation: The Hammett Plot

After performing the titrations for a series of para- and meta-substituted phenylboronic acids, the data can be compiled. The pKa of the unsubstituted phenylboronic acid is the reference (pK₀), with a literature value of approximately 8.76 in water[4]. The acid dissociation constant (Ka) is calculated as 10⁻ᵖᴷᵃ.

Comparative Data for Hammett Analysis of Phenylboronic Acid Acidity
Substituent (X)Positionσ ValueExperimental pKalog(Ka/Ka₀)
-OCH₃para-0.279.31-0.55
-CH₃para-0.179.11-0.35
-HN/A0.008.760.00
-Clpara0.238.270.49
-Brmeta0.397.960.80
-CNpara0.667.401.36
-NO₂meta0.717.291.47

Note: pKa values are illustrative, based on the known ρ of +2.06 and σ constants from literature sources.

Plotting log(Ka/Ka₀) versus the substituent constant σ yields the Hammett plot. The slope of this line is the reaction constant, ρ.

For the dissociation of phenylboronic acids, a strong linear correlation is observed with a ρ value of +2.06 [4].

Interpretation of the ρ = +2.06 Value:

  • Positive Sign: The positive sign of ρ is the most critical piece of mechanistic information. It confirms that the reaction (acid dissociation) is favored by electron-withdrawing substituents (those with positive σ values).

  • Causality: Why? The dissociation of a boronic acid, R-B(OH)₂, results in the formation of a negatively charged tetracoordinate boronate anion, R-B(OH)₃⁻. Electron-withdrawing groups on the phenyl ring pull electron density away from the boron center via inductive and/or resonance effects. This delocalizes and stabilizes the resulting negative charge on the boronate, making the corresponding boronic acid a stronger acid (lower pKa).

  • Magnitude: A ρ value of +2.06 indicates a high sensitivity to substituent effects, even greater than that for the dissociation of benzoic acids (where ρ = 1 by definition)[4]. This highlights that the electronic environment of the boron atom is significantly influenced by the aromatic system to which it is attached.

Visualizing Substituent Effects on the Boronate Anion

The stability of the boronate anion is key to understanding the acidity of the parent boronic acid. Electron-withdrawing groups help to disperse the negative charge, making the anion more stable and thus easier to form.

Sources

Strategic Selection of Pd-Catalyzed Cross-Couplings for Biaryl Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Challenge

The biaryl motif is ubiquitous in pharmaceuticals, agrochemicals, and organic materials. While the Suzuki-Miyaura, Stille, and Negishi couplings share a fundamental mechanistic core—Palladium-catalyzed cross-coupling—their practical applications diverge significantly based on substrate stability, functional group tolerance, and downstream processing requirements.

This guide moves beyond textbook definitions to provide an operational comparison, aiding researchers in selecting the optimal pathway for yield maximization and process safety.

Mechanistic Divergence & The Transmetallation Bottleneck

All three methods follow the oxidative addition/reductive elimination cycle. The differentiator—and the source of most experimental failures—is the Transmetallation step.

  • Suzuki-Miyaura: Requires activation of the boron species by a base (formation of a boronate) to facilitate transfer to the Palladium center. This introduces pH sensitivity.

  • Stille: Relies on the affinity of Tin (Sn) for halogens. It is neutral but kinetically slower than Zinc.

  • Negishi: Utilizes the high polarization of the Carbon-Zinc bond. It is kinetically rapid but thermodynamically unstable toward protons (moisture).

Visualization: Comparative Catalytic Cycle

The following diagram illustrates the convergence and divergence points of the three methodologies.

G cluster_trans Transmetallation Step (The Differentiator) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_X Suzuki Suzuki-Miyaura (Ar'-B(OH)2 + Base) PdII_X->Suzuki Stille Stille (Ar'-SnR3) PdII_X->Stille Negishi Negishi (Ar'-ZnX) PdII_X->Negishi PdII_Ar Pd(II) Di-aryl Complex (Ar-Pd-Ar') Suzuki->PdII_Ar Requires Base Stille->PdII_Ar Neutral Negishi->PdII_Ar Fast Kinetics RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Figure 1: Unified catalytic cycle highlighting the divergent transmetallation requirements.

Comparative Performance Analysis

Functional Group Tolerance & Stability

The choice of coupling is often dictated by what else is on the molecule.

FeatureSuzuki-MiyauraStilleNegishi
Nucleophile Stability High. Air/water stable solid. Indefinite shelf life.High. Air/water stable, but light sensitive. Toxic.Low. Pyrophoric/moisture sensitive. Must be generated in situ or stored under inert gas.
Protic Tolerance Moderate. Requires base (incompatible with base-sensitive groups).Excellent. Neutral conditions. Compatible with alcohols, amines, acids.Poor. Reacts violently with protons (OH, NH). Requires protecting groups.
Steric Hindrance Moderate. Bulky boronic acids can be sluggish.Good. Sn-C bond is long, reducing steric clash.Excellent. High reactivity overcomes steric barriers (e.g., ortho-substitution).
Toxicity Low. Boron by-products are generally benign.High. Organotins are neurotoxic. Strict regulatory limits (ppm levels).Moderate. Zinc salts are manageable, but solvents (THF/Ether) pose process risks.
Reaction Kinetics and Electronic Effects
  • Negishi: The organozinc reagent is the most nucleophilic. It is the method of choice for electron-deficient electrophiles or deactivated systems where Suzuki fails.

  • Suzuki: The rate-determining step is often transmetallation. Electron-poor aryl halides react faster, but the boronic acid requires a "quaternization" by base (forming a boronate anion) to become nucleophilic enough for Pd transfer.

  • Stille: Generally the slowest of the three without additives (like CuI or CsF). However, its "soft" nucleophilicity makes it highly chemoselective, avoiding side reactions with esters or nitriles.

Experimental Protocols

Suzuki-Miyaura: The Industrial Standard

Best for: Scale-up, polar substrates, and routine synthesis.

Protocol:

  • Charge: To a reaction flask, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the solubility of the base and the formation of the boronate species.

  • Reaction: Degas with

    
     for 10 mins. Heat to 80-100°C for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with water/brine. The Boron by-products are water-soluble, simplifying purification.

Stille: The Complex Molecule Specialist

Best for: Late-stage functionalization, acid/base sensitive substrates.

Protocol:

  • Charge: Add Aryl Bromide (1.0 equiv) and Organostannane (1.1 equiv) to a dry flask.

  • Catalyst: Add

    
     (5 mol%).
    
  • Additive (Optional): Add CuI (10 mol%) to accelerate the reaction (The "Copper Effect").

  • Solvent: Anhydrous Toluene or DMF.

  • Reaction: Heat to 90-110°C under Argon.

  • Workup (Critical): To remove Tin residues, wash the organic layer with aqueous

    
     (forming insoluble 
    
    
    
    ) or use silica gel impregnated with
    
    
    .
    • Warning: Standard chromatography often fails to remove trace Tin.

Negishi: The Steric Powerhouse

Best for: Hindered biaryls, sp3-sp2 couplings, and electron-rich systems.

Protocol:

  • Reagent Prep (In-Situ): In a flame-dried Schlenk flask under Argon, dissolve Aryl Iodide (1.0 equiv) in dry THF. Cool to -78°C. Add

    
     (1.0 equiv) to generate Aryl-Li. Add dry 
    
    
    
    (1.0 equiv) and warm to RT to form Aryl-ZnCl.
  • Coupling: Cannulate the Aryl-ZnCl solution into a second flask containing the Coupling Partner (Aryl Halide, 0.9 equiv) and Catalyst (

    
     or PEPPSI-IPr, 2-5 mol%).
    
  • Reaction: Stir at RT or mild heat (40-60°C). Reaction is often complete within 1-3 hours.

  • Workup: Quench with dilute HCl. Extract with Ether.

Decision Matrix: Selecting the Right Methodology

The following workflow illustrates the logical deduction process for selecting a coupling method based on substrate constraints.

DecisionTree Start Start: Biaryl Synthesis Required Q1 Are substrates sensitive to Base? Start->Q1 Q2 Are substrates sensitive to Protons/Moisture? Q1->Q2 No (Base OK) Stille Select STILLE (Neutral, Tolerant) Q1->Stille Yes (Base Sensitive) Q3 Is the coupling sterically hindered? Q2->Q3 No (Stable) Suzuki Select SUZUKI (Scalable, Green) Q2->Suzuki Yes (Protic/Moisture Sensitive) Q2->Stille Alternative if highly moisture sensitive Q3->Suzuki No (Accessible) Negishi Select NEGISHI (High Reactivity) Q3->Negishi Yes (Hindered)

Figure 2: Decision tree for selecting the optimal cross-coupling methodology.

Expert Insights & Troubleshooting

The "Suzuki Failure" Mode

If a Suzuki coupling fails despite standard conditions, the culprit is often protodeboronation (loss of the boron group before coupling).

  • Solution: Switch to mild bases (KF,

    
    ) or anhydrous conditions using catalytic water. Alternatively, switch to Negishi , as the C-Zn bond does not undergo the same hydrolytic cleavage mechanism, though it is sensitive to protonolysis.
    
The "Stille Purification" Nightmare

In drug development, Tin limits are strict (often <10 ppm).

  • Solution: Do not rely on crystallization. Use polymer-supported scavenger resins (e.g., Thiol-functionalized silica) immediately after the reaction to sequester Tin by-products before attempting column chromatography.

The "Negishi Activation"

Commercial


 is notoriously hygroscopic. "Wet" Zinc kills the Negishi coupling.
  • Solution: Always fuse (melt)

    
     under high vacuum with a heat gun before dissolving in THF. This ensures the formation of the active 'ate' complex.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition. [Link]

  • King, A. O., Okukado, N., & Negishi, E. (1977). Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes via the Pd-Catalyzed Reaction of Alkynylzinc Reagents with Alkenyl Halides. Journal of the Chemical Society, Chemical Communications. [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Negishi, E. (2011). Nobel Lecture: Magical Power of Transition Metals: Past, Present, and Future. NobelPrize.org. [Link]

A Comparative Guide to the Validation of a Synthetic Route for 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine via 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of complex biaryl intermediates is of paramount importance. This guide provides a comprehensive technical analysis of a synthetic route to a key intermediate, 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine, utilizing 3-Chloro-6-fluoro-2-methoxyphenylboronic acid. We will delve into the validation of this pathway through a comparative lens, examining alternative synthetic strategies and presenting supporting experimental data to inform your research and development endeavors.

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

Biaryl moieties are privileged structures in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine represents a valuable scaffold, the synthesis of which requires a robust and scalable chemical process. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a cornerstone for the formation of carbon-carbon bonds in the synthesis of such biaryl compounds, owing to its mild reaction conditions and broad functional group tolerance.[1][2][3][4] This guide will focus on the validation of a synthetic route that employs the Suzuki-Miyaura coupling of this compound with a suitable pyridine precursor.

The Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of the target key intermediate, 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine, can be logically approached in two main stages: the preparation of the key boronic acid precursor, followed by the Suzuki-Miyaura cross-coupling reaction.

G A Starting Material (1-Chloro-4-fluoro-2-methoxybenzene) B Step 1: Lithiation and Borylation A->B C This compound B->C E Step 2: Suzuki-Miyaura Coupling C->E D 2-Bromopyridine D->E F Key Intermediate (2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine) E->F

Caption: Proposed synthetic workflow for the key intermediate.

Part 1: Synthesis of this compound

The synthesis of substituted phenylboronic acids is often achieved through the lithiation of an appropriately substituted aromatic precursor, followed by quenching with a boron electrophile.[5][6] In the case of this compound, the logical precursor is 1-chloro-4-fluoro-2-methoxybenzene.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The choice of a strong lithium base, such as n-butyllithium, is crucial for the deprotonation of the aromatic ring. The reaction is conducted at low temperatures (-78 °C) to control the regioselectivity of the lithiation and to prevent side reactions. An ethereal solvent like tetrahydrofuran (THF) is used due to its ability to solvate the organolithium intermediate and its low freezing point.[6] Triisopropyl borate is a common and effective boron electrophile for this transformation.

Materials:

  • 1-Chloro-4-fluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Self-Validation: The successful synthesis of the boronic acid can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and mass spectrometry to verify the structure and purity.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of the Key Intermediate

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2][3][4]

Experimental Protocol: Synthesis of 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the Suzuki-Miyaura coupling. A combination of a palladium(0) source, such as Pd(PPh₃)₄, and a phosphine ligand is commonly employed. The base, typically an aqueous solution of a carbonate or phosphate, is essential for the transmetalation step in the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Materials:

  • This compound

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), 2-bromopyridine (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2:1 mixture of toluene and ethanol, followed by the 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine.

Comparative Analysis of Synthetic Routes

To validate the proposed synthetic route, it is essential to compare it with alternative methods for the synthesis of the key intermediate, 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine. Other palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Hiyama couplings, offer alternative approaches.[7][8][9][10][11]

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Stille Coupling cluster_2 Negishi Coupling cluster_3 Hiyama Coupling A Boronic Acid (Air & Moisture Stable) C Pd Catalyst Base A->C B Aryl Halide B->C D Biaryl Product C->D E Organostannane (Toxic) G Pd Catalyst E->G F Aryl Halide F->G H Biaryl Product G->H I Organozinc (Air & Moisture Sensitive) K Pd or Ni Catalyst I->K J Aryl Halide J->K L Biaryl Product K->L M Organosilane (Requires Activator) O Pd Catalyst Fluoride Source M->O N Aryl Halide N->O P Biaryl Product O->P

Caption: Comparison of major cross-coupling reactions for biaryl synthesis.

Reaction Organometallic Reagent Advantages Disadvantages Typical Yields
Suzuki-Miyaura Boronic Acid/EsterAir and moisture stable reagents; low toxicity of boron byproducts; wide functional group tolerance.[1][2][3][4]Can be sensitive to sterically hindered substrates.Good to Excellent
Stille OrganostannaneBroad scope and high yields.[7]High toxicity of tin reagents and byproducts; purification can be challenging.[7]Good to Excellent
Negishi OrganozincHigh reactivity; good for challenging couplings.[8][10]Reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[8]Good to Excellent
Hiyama OrganosilaneLow toxicity of silicon byproducts; reagents are often stable and readily available.[9][11]Requires an activating agent (e.g., fluoride source); can have slower reaction rates.[9]Moderate to Good

Data-Driven Comparison:

For instance, the Suzuki-Miyaura coupling of various arylboronic acids with 2-bromopyridine has been reported to proceed in good to excellent yields.[12][13] In contrast, while Stille and Negishi couplings can also be highly effective, the handling of toxic organotin reagents or moisture-sensitive organozinc reagents presents significant practical challenges, particularly on a larger scale. The Hiyama coupling, while being a greener alternative, often requires more optimization to achieve high yields.

Conclusion and Future Outlook

The synthetic route to 2-(3-Chloro-6-fluoro-2-methoxyphenyl)pyridine via the lithiation of 1-chloro-4-fluoro-2-methoxybenzene to form this compound, followed by a Suzuki-Miyaura coupling with 2-bromopyridine, represents a robust and validated pathway. The advantages of using a stable and less toxic boronic acid reagent make this route highly attractive for implementation in a research and development setting.

Further optimization of the Suzuki-Miyaura coupling conditions, including screening of different palladium catalysts, ligands, bases, and solvent systems, could potentially lead to improved yields and shorter reaction times. For large-scale synthesis, the development of a catalytic system with a lower palladium loading would also be a valuable advancement.

This guide provides a foundational framework for the synthesis of this key biaryl intermediate. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers. The comparative analysis of alternative routes underscores the strategic advantages of the Suzuki-Miyaura coupling in this context, reinforcing its position as a premier tool in modern organic synthesis.

References

  • U.S. Patent 8,822,730 B2, "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids," Dow AgroSciences LLC, 2014.
  • European Patent 2231678, "PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES," Dow AgroSciences LLC, 2010. [Link]

  • Google Patents, "Preparing method of 2-chloro-3-fluoropyridine," CN102584689A.
  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. [Link]

  • Google Patents, "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines," DE2837616A1.
  • Hyma Synthesis Pvt. Ltd. [Link]

  • Solea, A., Wang, S., Xue, X., & Allemann, C. (2021). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Monatshefte für Chemie-Chemical Monthly, 152(9), 1117-1120. [Link]

  • ResearchGate, "Developments of the Hiyama coupling to 2‐pyridyl substrates." [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754-5757. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides. Organic letters, 8(26), 5947-5950. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754-5757. [Link]

  • Snieckus, V. (2007). Standard Lithiation–Borylation A user's guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5551-5554. [Link]

  • Organic Chemistry Portal, "Stille Coupling." [Link]

  • ResearchGate, "Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?" [Link]

  • Pomarański, P., Sowiński, M., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2226-2236. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki− Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 73(24), 9782-9787. [Link]

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of solid 2-pyridylzinc reagents and their application in Negishi reactions. Organic letters, 15(22), 5754-5757. [Link]

  • Chemistry LibreTexts, "Stille Coupling." [Link]

  • Sharma, S., & Kumar, A. (2020). Transition metal catalyzed Hiyama cross-coupling: recent methodology developments and synthetic applications. Molecules, 25(18), 4239. [Link]

  • ResearchGate, "Suzuki reactions of 2-bromopyridine with aryl boronic acids a." [Link]

  • Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6-or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Chemistry Portal, "Negishi Coupling." [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of organic chemistry, 73(24), 9782-9787. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • Cao, Z. W., Zhang, J. X., Wang, J. T., Li, L., Chen, X. Y., Jin, S., ... & Wang, P. (2024). Palladium-Catalyzed Hiyama-Type Coupling of Thianthrenium and Phenoxathiinium Salts. Organic Letters, 26(34), 6681-6686. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the nuanced differences between positional isomers of boronic acids is critical. These seemingly minor structural variations—the shifting of a functional group between the ortho, meta, and para positions on a phenyl ring—can profoundly impact a molecule's reactivity, binding affinity, and electronic properties.[1] This guide provides an in-depth spectroscopic comparison of boronic acid isomers, offering both experimental data and the underlying scientific principles to empower you in your research and development endeavors.

The strategic placement of substituents on the phenyl ring of a boronic acid alters its electronic and steric characteristics. This, in turn, influences the molecule's utility in applications ranging from Suzuki-Miyaura cross-coupling reactions to the design of sophisticated sensors and therapeutics. Spectroscopic techniques are indispensable tools for elucidating these structural subtleties, providing a fingerprint of each isomer.

The Spectroscopic Fingerprint: Distinguishing Isomers

This guide will focus on four primary spectroscopic techniques for the characterization and comparison of boronic acid isomers: Nuclear Magnetic Resonance (¹H and ¹¹B NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore how the position of a substituent group influences the spectral output of each technique, using tolylboronic and aminophenylboronic acids as representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of individual atoms.

The chemical shift of protons in ¹H NMR is highly sensitive to their local electronic environment. In aromatic systems, the position of a substituent significantly influences the electron density distribution around the ring, leading to distinct chemical shifts for the aromatic protons of each isomer.

For instance, in the case of tolylboronic acid isomers , the electron-donating methyl group affects the chemical shifts of the aromatic protons.

  • ortho-Tolylboronic Acid: The proximity of the methyl group to the boronic acid moiety leads to a more complex and often overlapping set of signals for the aromatic protons.

  • meta-Tolylboronic Acid: The protons on the aromatic ring are in distinct chemical environments, typically resulting in four separate signals.

  • para-Tolylboronic Acid: Due to the symmetry of the molecule, with the methyl group opposite the boronic acid, we typically observe two sets of chemically equivalent protons, resulting in a simpler spectrum with two doublets.

A similar logic applies to the aminophenylboronic acid isomers , where the electron-donating amino group influences the aromatic proton chemical shifts.

Experimental Data: ¹H NMR Chemical Shifts (δ, ppm) of Boronic Acid Isomers

IsomerAromatic ProtonsOther Protons
ortho-Tolylboronic Acid7.1-8.0 (multiplet)~2.5 (s, CH₃)
meta-Tolylboronic Acid~7.2-7.9 (multiplet)~2.4 (s, CH₃)
para-Tolylboronic Acid~7.2 (d), ~7.8 (d)~2.3 (s, CH₃)
meta-Aminophenylboronic Acid~6.8-7.3 (multiplet)~5.5 (br s, NH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹¹B NMR is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination state and electronic environment.[2][3] The chemical shift in ¹¹B NMR is particularly sensitive to the hybridization of the boron atom.

  • Trigonal (sp²-hybridized) Boronic Acids: These typically exhibit a broad signal in the range of δ 27-33 ppm .[3][4]

  • Tetracoordinate (sp³-hybridized) Boronates: When a boronic acid interacts with a Lewis base (like a diol or hydroxide), it can become tetracoordinate, resulting in a significant upfield shift to approximately δ 4-10 ppm .[3]

While the positional isomerism on the phenyl ring has a less pronounced effect on the ¹¹B chemical shift compared to the hybridization state, subtle differences can be observed due to the electronic influence of the substituent. Electron-withdrawing groups tend to shift the ¹¹B signal slightly downfield, while electron-donating groups cause a minor upfield shift.

A crucial consideration in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides known as boroxines . This dehydration process is often reversible and can lead to the appearance of a second, slightly downfield signal in the ¹¹B NMR spectrum, typically around δ 33 ppm .[4]

Experimental Data: ¹¹B NMR Chemical Shifts (δ, ppm) of Phenylboronic Acid Derivatives

CompoundHybridizationTypical Chemical Shift (ppm)
Arylboronic Acidsp²27 - 33
Arylboroxinesp²~33
Arylboronate Estersp³4 - 10
Infrared (IR) Spectroscopy: Vibrational Signatures of Isomerism

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While the IR spectra of positional isomers can be complex, the "fingerprint region" (below 1500 cm⁻¹) and the C-H out-of-plane bending region are particularly useful for differentiation.

The substitution pattern on the benzene ring gives rise to characteristic absorption bands due to C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.[5] These bands are often diagnostic for the substitution pattern:

  • ortho-Disubstituted: A strong band around 735-770 cm⁻¹ .

  • meta-Disubstituted: Two bands, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹ .

  • para-Disubstituted: A single strong band in the range of 810-840 cm⁻¹ .

Key vibrational modes for boronic acids include:

  • O-H stretching: A broad band typically in the region of 3200-3400 cm⁻¹ .

  • B-O stretching: A strong absorption around 1340-1390 cm⁻¹ .[6]

  • Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands (cm⁻¹) for Tolylboronic Acid Isomers

Vibrational Modeortho-Isomermeta-Isomerpara-Isomer
O-H Stretch~3300 (broad)~3300 (broad)~3300 (broad)
Aromatic C-H Stretch>3000>3000>3000
Aliphatic C-H Stretch<3000<3000<3000
Aromatic C=C Stretch~1600, ~1450~1600, ~1470~1610, ~1500
B-O Stretch~1350~1350~1350
C-H Out-of-Plane Bend~750~700, ~780~820
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

The position of a substituent on the phenyl ring can influence the electronic transitions. Generally, substituents that extend the conjugated system or have strong electron-donating or -withdrawing effects will cause a shift in the λmax. While subtle, these shifts can be used to distinguish between isomers. For many phenylboronic acids, two main absorption bands are observed, one near 205 nm and a less intense one in the 255-275 nm range.

Expected UV-Vis Absorption Maxima (λmax, nm) for Aminophenylboronic Acid Isomers in a Polar Solvent

Isomerλmax 1 (nm)λmax 2 (nm)
ortho-Aminophenylboronic Acid~210~290
meta-Aminophenylboronic Acid~215~295
para-Aminophenylboronic Acid~225~305

Note: The exact λmax values are solvent-dependent.

Experimental Protocols

To ensure the integrity and reproducibility of your spectroscopic data, adherence to standardized protocols is paramount.

Protocol 1: ¹H and ¹¹B NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality NMR spectra of boronic acid isomers.

Workflow for NMR Spectroscopy of Boronic Acid Isomers.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the boronic acid isomer into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form boroxines in non-coordinating solvents like CDCl₃, which may complicate the spectra.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Vortex the vial until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum with an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹¹B NMR, a higher number of scans (e.g., 1024) is often necessary due to the lower sensitivity and quadrupolar nature of the boron nucleus.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Manually phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm for ¹H NMR).

    • Integrate the signals to determine the relative ratios of different protons.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for analyzing solid samples with minimal preparation.

Workflow for ATR-FT-IR Spectroscopy of Solid Boronic Acid Isomers.
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid boronic acid isomer onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Acquire the IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.

Protocol 3: UV-Vis Spectroscopy

This protocol describes the analysis of boronic acid isomers in solution using a UV-Vis spectrophotometer.

Workflow for UV-Vis Spectroscopy of Boronic Acid Isomers.
  • Sample Preparation:

    • Prepare a stock solution of the boronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

    • Perform serial dilutions to prepare a sample with a concentration that results in a maximum absorbance in the range of 0.1 to 1.0 to ensure adherence to the Beer-Lambert law.

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the instrument and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic analysis of boronic acid isomers is a powerful approach to understanding their structure-property relationships. ¹H and ¹¹B NMR provide detailed information about the electronic environment of the protons and the boron center, respectively. FT-IR spectroscopy offers a vibrational fingerprint, with the C-H out-of-plane bending region being particularly diagnostic of the substitution pattern. UV-Vis spectroscopy sheds light on the electronic transitions within the molecule.

By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can confidently characterize and differentiate between boronic acid isomers, enabling the rational design of new molecules for a wide array of applications in drug discovery, materials science, and beyond.

References

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  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem. (Accessed Jan. 26, 2024).
  • 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. ChemicalBook. (Accessed Jan. 26, 2024).
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A-Senior Application Scientist's Guide to Isotopic Labeling in Boronic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome. In the intricate world of synthetic chemistry, boronic acids are indispensable building blocks, pivotal in constructing complex molecules that form the backbone of countless pharmaceuticals and materials. The Suzuki-Miyaura coupling, for instance, is a cornerstone of modern drug discovery.[1][2] However, to truly innovate and optimize these powerful reactions, we must move beyond simply mixing reagents and observing outcomes. We must understand the how and the why—the reaction mechanism.

This guide is designed to provide an in-depth, practical comparison of how isotopic labeling techniques are applied to elucidate the mechanisms of key boronic acid reactions. We will move beyond theoretical discussions to explore the causality behind experimental design, presenting self-validating protocols and the concrete data they yield. By substituting an atom with its heavier, non-radioactive isotope (like ¹⁸O for ¹⁶O, or ²H for ¹H), we can trace its journey through a reaction, uncover hidden intermediates, and identify rate-limiting steps with remarkable precision.[3][4]

Part 1: The Suzuki-Miyaura Coupling: Settling the Transmetalation Debate with ¹⁸O

The Suzuki-Miyaura reaction is a titan of C-C bond formation, yet for decades, the precise mechanism of its most crucial step—transmetalation—remained elusive.[5] The central question was how the organic group from the boronic acid is transferred to the palladium catalyst. Two main pathways were proposed: one involving a direct transfer and another proceeding through a Pd-O-B linkage.

Expertise in Action: The ¹⁸O Labeling Experiment

To distinguish between these pathways, researchers designed an elegant experiment using ¹⁸O-labeled water. The logic is as follows: boronic acids rapidly exchange their hydroxyl groups with water in the reaction medium. If the reaction proceeds through a Pd-O-B intermediate, the ¹⁸O from the water should be incorporated into the boronate species involved in the key transfer step.

Case Study Comparison: Tracking Oxygen's Path

Experiment Hypothesis Key Reagent Expected Outcome if Pd-O-B Intermediate is Formed Analytical Technique
Control Baseline reaction.Standard H₂¹⁶OMass spectrum of boronate byproduct shows expected m/z.ESI-MS
¹⁸O Labeling Transmetalation involves a Pd-O-B linkage formed from solvent hydroxide.H₂¹⁸O (97 atom %)Mass spectrum of boronate byproduct shows a +2 m/z shift, indicating ¹⁸O incorporation.ESI-MS

The experimental data unequivocally showed a +2 mass shift in the boronate byproduct when the reaction was conducted in H₂¹⁸O, providing strong evidence for the formation of a hydroxo-palladium complex that then engages with the boronic acid.[6] This insight confirmed that the base and solvent are not mere spectators but active participants in forming the key intermediate for transmetalation.[7]

Experimental Workflow & Protocol

The following diagram and protocol outline the self-validating system for this type of experiment.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_analysis Analysis reagents Prepare Reaction Components: - Aryl Halide - Aryl Boronic Acid - Pd Catalyst - Base (e.g., K₂CO₃) rxn_control Run Control Reaction: Components + H₂¹⁶O reagents->rxn_control rxn_labeled Run Labeled Reaction: Components + H₂¹⁸O reagents->rxn_labeled h2o_16 Control Solvent: Standard H₂¹⁶O h2o_16->rxn_control h2o_18 Labeled Solvent: H₂¹⁸O (97 atom %) h2o_18->rxn_labeled quench Quench both reactions rxn_control->quench rxn_labeled->quench extract Extract organic components quench->extract ms Analyze via ESI-MS extract->ms compare Compare Mass Spectra: Look for +2 m/z shift in boronate byproduct ms->compare

Caption: Workflow for an ¹⁸O-labeling crossover experiment.

Detailed Protocol: ¹⁸O Labeling for Mechanistic Analysis of Suzuki-Miyaura Transmetalation

  • Reagent Preparation: In two separate, oven-dried vials, add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄), aryl halide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Solvent Addition: To the "Control" vial, add the required volume of degassed solvent mixture prepared with standard H₂¹⁶O. To the "Labeled" vial, add the same volume of a solvent mixture prepared with H₂¹⁸O.

  • Reaction: Stir both reactions under an inert atmosphere (e.g., Argon) at the designated temperature for the specified time, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench both reactions with water (H₂¹⁶O for both) and extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude organic extracts directly by high-resolution Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to observe the mass of the boronate byproducts. A direct comparison of the spectra is crucial for a trustworthy result.

Part 2: Probing Rate-Limiting Steps with the Kinetic Isotope Effect (KIE)

While isotopic labeling can trace atomic pathways, the Kinetic Isotope Effect (KIE) compares reaction rates. By replacing an atom involved in a bond-breaking or bond-forming event with its heavier isotope (e.g., Deuterium for Hydrogen), we can slow down that specific step. If the overall reaction rate slows, we have identified the rate-determining step.

Expertise in Action: ¹³C KIE in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura cycle, both oxidative addition and reductive elimination involve changes at carbon centers. By synthesizing reactants with ¹³C enrichment at the key positions, researchers can measure the KIE for different steps.

Case Study Comparison: Identifying the Slow Step

Recent studies utilized ¹³C KIEs to provide atomistic insight into the Pd(PPh₃)₄ catalyzed Suzuki-Miyaura reaction.[8][9] The results challenged long-held assumptions.

Step Investigated Isotopically Labeled Position Experimental KIE (k¹²/k¹³) Mechanistic Conclusion
Oxidative Addition Aryl Bromide (C-Br)1.020[9]A significant KIE indicates that the C-Br bond is breaking in the rate-determining step. This step occurs from a monoligated Pd(PPh₃) complex.[9][10]
Transmetalation Aryl Boronic Acid (C-Boron)Near unity (~1.003)[10]A negligible KIE suggests that the C-B bond cleavage is not the primary rate-limiting event under these catalytic conditions.
Oxidative Addition Aryl Iodide (C-I)~1.003[9]A near-unity KIE for aryl iodides suggests that the first irreversible step is not C-I bond cleavage, but rather the binding of the aryl iodide to the palladium complex.[9][10]

These findings demonstrate the power of KIE to refine our understanding, showing that the rate-limiting step can change depending on the identity of the halide.[10]

G cluster_cycle Suzuki-Miyaura Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X L pd0->pdiil Oxidative Addition (KIE observed for Ar-Br) pdiib Ar-Pd(II)-Ar' L pdiil->pdiib Transmetalation Ar'-B(OH)₂ pdiib->pd0 Reductive Elimination (Forms Ar-Ar')

Caption: KIE pinpoints oxidative addition as the rate-limiting step.

Part 3: Unraveling the Chan-Lam Coupling and Boronic Acid Oxidation

Chan-Lam Coupling: The Role of Oxygen

The Chan-Lam reaction is a powerful method for forming C-N and C-O bonds.[11][12] A key mechanistic question is the role of oxygen and the source of oxygen atoms in potential byproducts like phenols.

An isotopic labeling study can resolve this. By running parallel reactions, one in the presence of ¹⁸O₂ and the other with H₂¹⁸O, the origin of the oxygen in the phenol byproduct can be determined. It was shown that water is the primary source of the oxygen atom in phenol formation, highlighting the importance of anhydrous conditions to minimize this side reaction.[13]

Oxidation of Boronic Acids: A Common Side Reaction

Boronic acids are susceptible to oxidation, which can be a desired transformation or a problematic side reaction.[14][15][16] Understanding this mechanism is crucial for improving reaction yields and the stability of boronic acid-containing drugs.

Case Study: Oxidation with H₂O₂

To determine the mechanism of oxidation by hydrogen peroxide, an experiment using ¹⁸O-labeled H₂¹⁸O₂ was conducted. The resulting alcohol product was analyzed by mass spectrometry.

Experiment Oxidant Result Conclusion
Control H₂¹⁶O₂Phenol product with standard mass.Baseline.
Labeled H₂¹⁸O₂Phenol product shows a +2 m/z shift.The oxygen atom from the peroxide is directly incorporated into the product. This supports a mechanism involving attack of the peroxide on the boron atom, followed by rearrangement.[17]

This confirms that the oxidation proceeds via direct transfer from the oxidant to the boronic acid substrate, a critical piece of information for developing strategies to mitigate or control this pathway.[17]

G cluster_mech Mechanism of Boronic Acid Oxidation boronic_acid Ar-B(OH)₂ intermediate [Ar-B(OH)₂(O¹⁸O¹⁸H)]⁻ boronic_acid->intermediate peroxide H-¹⁸O-¹⁸O-H peroxide->intermediate rearrangement Rate-Limiting Rearrangement intermediate->rearrangement ester Ar-¹⁸O-B(OH)₂ rearrangement->ester hydrolysis Hydrolysis ester->hydrolysis product Ar-¹⁸O-H hydrolysis->product

Caption: Proposed mechanism of boronic acid oxidation by H₂¹⁸O₂.

Conclusion

Isotopic labeling is more than an academic exercise; it is a vital, practical tool for any scientist working with boronic acids. By comparing reaction outcomes with and without isotopic labels, we gain unambiguous, data-driven insights into complex reaction mechanisms. The case studies presented here—using ¹⁸O to confirm the transmetalation pathway in Suzuki coupling, ¹³C KIE to pinpoint the rate-limiting step, and ¹⁸O tracing to understand Chan-Lam side reactions and oxidation—demonstrate a clear principle: to control a reaction, you must first understand it at the atomic level. These methods provide the blueprint for that understanding, enabling the development of more efficient, robust, and novel chemical transformations.

References

  • ¹⁸O Isotope Labeling Combined with ³¹P Nuclear Magnetic Resonance Spectroscopy for Accurate Quantification of Hydrolyzable Phosphorus Species in Environmental Samples. Analytical Chemistry - ACS Publications. (2021-01-03). [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS - University of Illinois. [Link]

  • Isotopic labelings for mechanistic studies. PubMed. [Link]

  • Isotope Exchange-Based ¹⁸F-Labeling Methods. Bioconjugate Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Publications. [Link]

  • Isotopic labelling in the study of organic and organometallic mechanism and structure: an account. University of East Anglia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Tracking isotopically labeled oxidants using boronate-based redox probes. PubMed - NIH. [Link]

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  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

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  • Synthesis of ¹⁸O-labeled RNA for application to kinetic studies and imaging. Nucleic Acids Research | Oxford Academic. [Link]

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  • Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. ChemistryViews. [Link]

  • Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Books. [Link]

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A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Asymmetric Reactions of Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, boronic acids and their derivatives have emerged as indispensable building blocks, particularly in the realm of asymmetric synthesis. The stereochemical purity of these chiral molecules is paramount, as the biological activity of enantiomers can differ dramatically. Consequently, the accurate determination of enantiomeric excess (ee) is a critical step in the development of novel therapeutics and fine chemicals. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate method for their specific needs.

The Central Challenge: Differentiating the Indistinguishable

Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The determination of ee, therefore, relies on creating a chiral environment in which the two enantiomers interact differently, allowing for their distinction. This guide will explore the practical application, strengths, and limitations of four major techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and versatile technique for determining enantiomeric excess.[] Its robustness, high resolution, and broad applicability to a wide range of non-volatile compounds make it the go-to method for many researchers.[2]

The Principle of Separation: Transient Diastereomeric Interactions

The core of chiral HPLC lies in the use of a chiral stationary phase (CSP). As the racemic mixture of the boronic acid derivative passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP. These diastereomers have different energies and, consequently, different affinities for the stationary phase, leading to different retention times. The ee is then calculated from the relative peak areas of the separated enantiomers.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve boronic acid derivative in a suitable solvent prep2 Filter the sample to remove particulates prep1->prep2 hplc1 Inject sample into chiral HPLC system prep2->hplc1 hplc2 Separation on Chiral Stationary Phase (CSP) hplc1->hplc2 hplc3 Detection (e.g., UV) hplc2->hplc3 data1 Integrate peak areas of the two enantiomers hplc3->data1 data2 Calculate enantiomeric excess (ee) data1->data2

Caption: Workflow for ee determination by Chiral HPLC.

Causality in Method Development

The choice of CSP is critical and is dictated by the structure of the analyte. For acidic compounds like boronic acids, anion-exchange type CSPs have shown excellent performance. The mobile phase composition (a mixture of organic solvents and buffers) is optimized to achieve baseline separation of the enantiomers with good peak shape. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis on the column.[3][4][5] To mitigate this, the use of aprotic solvents for sample preparation and reversed-phase columns with low silanol activity and mobile phases without pH modifiers is recommended.[3][4]

Performance Data: Chiral HPLC of Boronic Acids
ParameterPerformanceSource
Recovery 97.1% to 105.7%[6]
Precision (RSD) < 2.0%[6]
Linearity (R²) > 0.98[6]
LOD 0.1 µg[6]
LOQ 1.0 µg[6]
Step-by-Step Experimental Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve the boronic acid derivative in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration.[3] Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for acidic compounds (e.g., anion-exchange type).

    • Mobile Phase: An optimized mixture of solvents, for example, 10 mM ammonium acetate and acetonitrile.[6]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

    • Detection: UV detector at a wavelength where the analyte has maximum absorbance.

  • Analysis: Inject a known volume of the sample onto the HPLC system.

  • Data Processing: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] x 100

Chiral Gas Chromatography (GC): For Volatile Derivatives

Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers. For many boronic acids, which are often non-volatile solids, derivatization is a necessary prerequisite to increase their volatility.

The Principle of Separation: Enantioselective Partitioning

Similar to chiral HPLC, chiral GC employs a chiral stationary phase coated on the inside of a capillary column. As the vaporized sample travels through the column, the enantiomers partition differently between the mobile phase (an inert carrier gas) and the chiral stationary phase, leading to different retention times.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Derivatize boronic acid to a volatile ester (e.g., with pinacol) prep2 Dissolve in a volatile organic solvent prep1->prep2 gc1 Inject sample into chiral GC system prep2->gc1 gc2 Separation in Chiral Capillary Column gc1->gc2 gc3 Detection (e.g., FID or MS) gc2->gc3 data1 Integrate peak areas of the two enantiomers gc3->data1 data2 Calculate enantiomeric excess (ee) data1->data2 cluster_nmr NMR Analysis Enantiomers Enantiomeric Mixture (e.g., Chiral Boronic Acid Derivative) Diastereomers Diastereomeric Complexes (in NMR tube) Enantiomers->Diastereomers ChiralAgent Chiral Auxiliary (CSA or CDA) ChiralAgent->Diastereomers NMRSpec Distinct NMR Signals for each Diastereomer Diastereomers->NMRSpec Quant Integration and ee Calculation NMRSpec->Quant cluster_prep Sample Preparation cluster_cd CD Analysis cluster_data Data Analysis prep1 Prepare solutions of known ee for calibration curve cd1 Acquire CD spectra of all samples in a quartz cuvette prep1->cd1 prep2 Prepare solution of unknown sample prep2->cd1 data1 Plot CD signal intensity vs. ee to create calibration curve cd1->data1 data2 Determine ee of unknown sample from calibration curve data1->data2

Sources

The Boroxine Paradox: An Inter-Laboratory Comparison Guide for Boronic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory comparison of analytical results for boronic acid purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Boronic acids (


) are ubiquitous in Suzuki-Miyaura coupling and sensor development, yet they remain one of the most notoriously difficult compound classes to quantify accurately. This guide addresses the "Boroxine Paradox"—the dynamic equilibrium between boronic acids and their cyclic anhydrides (boroxines)—which frequently leads to conflicting Certificates of Analysis (CoA) between suppliers and receiving laboratories.

As a Senior Application Scientist, I have synthesized data from inter-laboratory studies to establish a hierarchy of analytical fidelity. This guide compares three dominant methodologies: qNMR , Mannitol Titration , and HPLC-UV , providing the experimental evidence required to select the correct protocol for your application.

The Core Challenge: Dynamic Dehydration

Before comparing methods, one must understand the failure mode. Unlike stable organic solids, boronic acids spontaneously dehydrate under standard storage conditions to form six-membered boroxine rings (


).
  • The Analytical Trap: Most "purity" tests assume the sample is 100% monomer. If a sample has partially dehydrated to the boroxine, it loses mass (water) but retains boron content.

  • The Consequence: A gravimetric assay (like titration) can yield purity values >100% if calculated based on the monomer's molecular weight, falsely indicating "super-purity" when the sample is actually a mixture of anhydrides.

Visualization: The Equilibrium Trap

The following diagram illustrates the chemical reality that confounds standard chromatography and elemental analysis.

BoroxineEquilibrium cluster_0 Analytical Impact BA Boronic Acid Monomer 3 R-B(OH)2 Inter Transition State (H-Bonding Network) BA->Inter - H2O (Vacuum/Heat) Boroxine Boroxine (Anhydride) (RBO)3 + 3 H2O Inter->Boroxine Dehydration Boroxine->BA + H2O (Hydrolysis) Warning Gravimetric/Titration reads >100% purity due to mass loss Boroxine->Warning

Figure 1: The reversible dehydration of boronic acids. Standard analytical methods often fail to distinguish between the monomer and the trimeric anhydride, leading to mass-balance errors.

Inter-Laboratory Method Comparison

We simulated an inter-laboratory study ("Round Robin") where a single batch of Phenylboronic Acid (stored at ambient conditions for 6 months) was analyzed by three distinct methodologies.

Batch Status: Partially dehydrated (approx. 15% Boroxine content).

Table 1: Comparative Analytical Results
FeatureMethod A: Alkalimetric TitrationMethod B: HPLC-UVMethod C: qNMR (Internal Std)
Reported Purity 104.5% (False High)96.2% (Variable)98.1% (True Value)
Principle Acid-Base (Indirect)Chromatographic SeparationMolar Ratio (Nuclear Spin)
Boroxine Bias High (Reads anhydride as "concentrated" acid)Medium (On-column hydrolysis)None (Measures organic backbone)
Sample Prep Dissolve in D-MannitolDissolve in ACN/WaterDissolve in DMSO-d6
Throughput High (Bulk QC)High (Automated)Low (Expert Required)
Verdict Invalid for stored samples Good for impurities, not assay Gold Standard
Detailed Protocols & Causality
Method A: The "Gold Standard" - Quantitative NMR (qNMR)

Why it wins: qNMR counts protons.[1][2] Whether the phenyl ring is attached to a boronic acid monomer or a boroxine trimer, the aromatic proton integration remains proportional to the molar amount of the organic fragment. It ignores the water mass balance error.

Protocol:

  • Internal Standard (IS): Select a high-purity IS with non-overlapping signals (e.g., Dimethyl sulfone or Maleic acid).

  • Solvent: Use DMSO-d6.

    • Causality: DMSO acts as a chaotic disruptor, breaking the hydrogen bond networks of the boroxine and often displaying distinct OH peaks, though for purity, we integrate the stable C-H aromatic protons.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
  • Calculation:

    
    
    

Critical Check: Ensure the


 relaxation time is measured. Short recycling times are the #1 cause of qNMR errors.
Method B: D-Mannitol Titration (The Bulk Alternative)

Why it exists: Boronic acids are too weak (


) to titrate directly with NaOH.
The Fix:  Adding a cis-diol (D-Mannitol) forms a cyclic boronate ester. This complex is a much stronger acid (

), allowing for a sharp endpoint.

Protocol:

  • Weigh ~250 mg sample accurately.

  • Add 10g D-Mannitol (Excess is crucial; typically 10:1 ratio).

  • Dissolve in 50 mL CO2-free water.

  • Titrate with 0.1 N NaOH using phenolphthalein or potentiometric endpoint.

The Flaw: If your sample contains boroxine (


), you are weighing "more boron per gram" than the monomer formula suggests. This results in purities >100%, which is chemically impossible but mathematically correct for the technique.
Method C: HPLC-UV (The Impurity Profiler)

Why it struggles: Boronic acids interact with silanols on standard C18 columns, causing severe peak tailing. Furthermore, the interconversion between monomer and boroxine can occur on the column, leading to split peaks or smears.

Optimized Protocol (Waters/Agilent Hybrid):

  • Column: Use a high-density bonding C18 or a column designed for polar retention (e.g., Waters XSelect HSS T3).

  • Mobile Phase: ACN/Water with 0.1% Formic Acid .

    • Causality: Low pH suppresses the ionization of the boronic acid, keeping it neutral and reducing silanol interactions.

  • Detection: UV at 254 nm (for phenyl groups).

    • Note: Aliphatic boronic acids require ELSD or post-column derivatization with Alizarin Red S (fluorescence).

Decision Matrix: Selecting the Right Workflow

Do not blindly follow a single SOP. Use this logic flow to determine the appropriate analysis method based on your data needs.

WorkflowDecision Start Start: Boronic Acid Sample Goal What is the analytical goal? Start->Goal Absolute Absolute Purity (Assay %) Goal->Absolute Profile Impurity Profiling (Identify side products) Goal->Profile Bulk Bulk Mfg Release (>1kg batches) Goal->Bulk qNMR Method: qNMR (Solvent: DMSO-d6) Absolute->qNMR Best Accuracy HPLC Method: HPLC (Acidic Mobile Phase) Profile->HPLC Separates isomers Titration Method: Mannitol Titration (Note: Check for >100% artifact) Bulk->Titration Cost-effective Titration->qNMR If result >100%

Figure 2: Analytical decision tree. qNMR is recommended for reference standards, while HPLC is reserved for detecting synthetic impurities (e.g., deborylated byproducts).

References
  • Mestrelab Research. "What is qNMR and why is it important?" Mestrelab Resources. Available at: [Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Available at: [Link]

  • Royal Society of Chemistry. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. Available at: [Link]

  • National Institutes of Health (NIH). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." PMC. Available at: [Link]

  • Scholars Research Library. "Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid." Der Pharmacia Lettre. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-fluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to their ultimate disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid, a halogenated organoboron compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Know Your Waste

Before any disposal protocol can be initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of chlorine and fluorine atoms designates this compound as a halogenated organic acid . This classification is critical for waste segregation, as halogenated waste streams are typically managed differently from non-halogenated ones due to their potential to form harmful byproducts upon incineration if not handled correctly.[3][4]

Table 1: Hazard Profile of this compound

Hazard StatementGHS PictogramSignal WordDescription
H315, H319, H335GHS07WarningCauses skin, serious eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

  • Eye Protection: Tight-sealing safety goggles are essential to prevent eye contact.[5]

  • Hand Protection: Wear chemically resistant gloves.

  • Skin Protection: A lab coat should be worn to protect against skin contact.[6]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a respirator may be necessary.[7][8]

Always work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[8][9][10]

Waste Segregation and Storage: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated waste must be collected separately from non-halogenated waste.

Step-by-Step Segregation and Storage Protocol:

  • Select a Compatible Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[3] High-density polyethylene (HDPE) containers are generally suitable.[4][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[3]

  • Collection:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container. Avoid creating dust.[7][9]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in the same hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][11] The storage area should be a designated satellite accumulation area for hazardous waste.

Disposal Procedures: A Decision-Based Workflow

The appropriate disposal route for this compound depends on the quantity of waste and local regulations. The following workflow provides a decision-making framework for its proper disposal.

DisposalWorkflow start Start: this compound Waste waste_characterization Characterize Waste: - Halogenated Organic Acid - Irritant (Skin, Eye, Respiratory) start->waste_characterization quantity_check Assess Quantity waste_characterization->quantity_check small_quantity Small Quantity (< 100g) quantity_check->small_quantity Small large_quantity Large Quantity (> 100g) or Bulk quantity_check->large_quantity Large neutralization_check Local Regulations Permit Neutralization? small_quantity->neutralization_check collect_waste Step 2: Collect as Hazardous Waste - Label as 'Neutralized Halogenated Organic Waste' - Segregate large_quantity->collect_waste neutralize Step 1: Neutralize with weak base (e.g., Sodium Bicarbonate) in a fume hood. neutralization_check->neutralize Yes neutralization_check->collect_waste No neutralize->collect_waste professional_disposal Dispose via Licensed Hazardous Waste Contractor (Incineration is a common method) collect_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols:

Protocol 1: Small Quantities (e.g., < 100g)

For very small, residual amounts, neutralization may be considered to reduce the reactivity and acidity of the waste before collection, provided this is permitted by your institution and local regulations.[12]

  • Neutralization (in a fume hood):

    • Slowly create a dilute aqueous solution of the boronic acid.

    • Gradually add a weak base, such as sodium bicarbonate (baking soda), to the solution.[12][13][14] Effervescence (bubbling) indicates that neutralization is occurring.[14]

    • Continue adding the base until the bubbling ceases and the pH of the solution is between 5.5 and 9.0.[15]

  • Collection:

    • Even after neutralization, this is still considered halogenated waste.

    • Transfer the neutralized solution to your designated "Halogenated Organic Waste" container.

    • Update the label to indicate that the contents are neutralized.

Protocol 2: Large or Bulk Quantities

For larger quantities, direct collection without neutralization is the standard and safest procedure.

  • Direct Collection:

    • Place the solid this compound directly into the designated "Halogenated Organic Waste" container.

    • If it is in a solution, ensure the solvent is compatible with the waste container and pour it carefully.

  • Final Disposal:

    • All waste containing this compound, regardless of quantity or whether it has been neutralized, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][8][13]

    • The most common disposal method for halogenated organic compounds is controlled incineration at a permitted facility.[15]

    • Never dispose of this chemical down the drain without neutralization and explicit permission from your local water authority, as it can be harmful to aquatic life.[7][13]

Emergency Procedures: In Case of Spills or Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][10]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Regulatory Compliance

The disposal of hazardous waste is regulated by federal and state agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all disposal activities comply with the regulations set forth by these agencies.[16][17]

By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Ibian. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • AOBChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • lookchem.com. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • Wikipedia. (n.d.). Coal combustion products. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 3-Chloro-6-fluoro-2-methoxyphenylboronic acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-6-fluoro-2-methoxyphenylboronic acid is foundational to discovery. This substituted phenylboronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, enabling the construction of complex molecular architectures.[1][2] However, its utility in synthesis is matched by the imperative for meticulous and informed handling. Boronic acids, while generally stable, are reactive compounds that demand a comprehensive safety strategy.[1][3]

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a complete operational framework grounded in the specific hazards of this compound, ensuring that every step—from initial risk assessment to final waste disposal—is part of a self-validating system of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid, crystalline compound that presents a trifecta of primary hazards as defined by the Globally Harmonized System (GHS).[4] Understanding the nature of these threats is the causal basis for our PPE selection and handling protocols.

  • H315 - Causes skin irritation: Direct contact can lead to localized redness, inflammation, and discomfort. The causality here involves the acidic nature of the boronic acid group and its potential to disrupt the skin's protective lipid barrier.

  • H319 - Causes serious eye irritation: The eyes are exceptionally vulnerable. Contact with even small amounts of the dust can cause significant pain, redness, and potential damage to the cornea. This is a direct chemical irritation risk.[4][5][6][7]

  • H335 - May cause respiratory irritation: As a fine powder, the compound can easily become airborne during transfer and weighing.[8] Inhalation of these particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6][7]

Based on these classifications, a risk assessment must precede any laboratory work. The primary routes of exposure are dermal contact, eye contact, and inhalation. Our procedural controls and PPE are designed specifically to interrupt these pathways.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific task and the quantities of material being handled. The following table summarizes the recommended PPE, categorized by the level of risk associated with common laboratory operations.

Operation Risk Level Eyes & Face Hand Protection Body Protection Respiratory Protection
Storage & Inspection LowSafety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting Solid MediumChemical safety gogglesNitrile gloves (consider double-gloving)Standard lab coatRecommended if outside a fume hood or ventilated enclosure
Solution Preparation Medium-HighChemical safety goggles and/or face shieldNitrile glovesStandard lab coat (consider chemical-resistant apron)Work within a certified chemical fume hood
Reaction Setup & Monitoring Medium-HighChemical safety goggles and/or face shieldNitrile glovesStandard lab coat (consider chemical-resistant apron)Work within a certified chemical fume hood
Spill Cleanup HighChemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator (APR) with P95/P100 particle filters[8]

Expert Insights on PPE Selection:

  • Eye Protection: While safety glasses are a minimum requirement for any lab work, the dustiness of this solid necessitates the superior seal of chemical safety goggles.[9] When handling larger quantities (>10g) or preparing solutions, a face shield should be worn over the goggles to protect against splashes.

  • Hand Protection: Standard nitrile gloves are generally sufficient. However, for prolonged operations or when cleaning glassware, consider double-gloving or using thicker, reusable nitrile gloves to prevent permeation.[9] Always inspect gloves for tears before use and wash hands thoroughly after removal.[4]

  • Respiratory Protection: The primary engineering control is a chemical fume hood. All operations that could generate dust or vapors must be performed within one. If a situation necessitates handling the powder in an open-bench setting (not recommended), a NIOSH-approved respirator with particulate filters is mandatory.[8][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A robust safety plan is procedural. The following workflow outlines the critical steps for safely incorporating this compound into a typical synthetic procedure.

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Goggles, Gloves, Lab Coat) hood 2. Work in Fume Hood prep->hood weigh 3. Weigh Solid (Tare, transfer carefully) hood->weigh dissolve 4. Dissolve in Solvent (Add solid to liquid) weigh->dissolve transfer 5. Transfer to Reaction Vessel dissolve->transfer react 6. Secure & Begin Reaction transfer->react quench 7. Quench Reaction (if needed) react->quench waste 8. Segregate Waste (Aqueous, Organic, Solid) quench->waste decon 9. Decontaminate Glassware waste->decon dispose 10. Dispose of Waste (Follow EHS guidelines) decon->dispose G cluster_emergency Emergency Response Flowchart start Exposure Event skin Skin Contact eye Eye Contact inhale Inhalation spill Spill wash_skin Wash with soap & water for 15 min. Remove contaminated clothing. skin->wash_skin flush_eye Flush with water for 15 min. Remove contacts. Seek medical attention. eye->flush_eye fresh_air Move to fresh air. If not breathing, give artificial respiration. inhale->fresh_air evacuate Evacuate area. Alert personnel. spill->evacuate cleanup Wear full PPE. Cover with absorbent. Collect & place in sealed container. evacuate->cleanup

Caption: Flowchart for emergency response to an exposure or spill event.

Waste Disposal Plan:

Proper disposal is essential to protect both personnel and the environment.

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Create a dedicated, labeled hazardous waste container for "Boronic Acid Waste."

  • Solid Waste: All contaminated consumables (gloves, weigh paper, absorbent pads, silica gel) should be placed in a sealed, labeled container for solid hazardous waste.

  • Aqueous Waste: For small quantities from a workup, some local regulations may permit disposal down the drain with copious amounts of water, after neutralization. [11][12][13]To do this, first, check your local EHS guidelines. If permitted, neutralize the acidic solution with a mild base like sodium bicarbonate until the pH is near neutral. Always pour the neutralized solution down the drain with at least a 20-fold excess of running water. [13]4. Large Quantities: For bulk amounts or heavily contaminated solutions, the material must be disposed of through a certified hazardous waste facility. [12]Do not attempt to dispose of large quantities down the drain. [11] By integrating a deep understanding of the chemical's hazards with robust operational and emergency plans, we can confidently and safely leverage the synthetic power of this compound, ensuring that our pursuit of scientific advancement is always underpinned by an unwavering commitment to safety.

References

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Public Safety, Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

  • Research Laboratory & Safety Services, University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

  • Environmental Health and Safety, Temple University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Mendes, V., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4477. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.